4-Hydroxybutanenitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
4-hydroxybutanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO/c5-3-1-2-4-6/h6H,1-2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAQQRABCRRQRSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC#N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30277743 | |
| Record name | 4-hydroxybutanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30277743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
85.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
628-22-8 | |
| Record name | 628-22-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3805 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-hydroxybutanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30277743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-CYANO-1-PROPANOL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Spectroscopic Characterization of 4-Hydroxybutanenitrile: A Technical Guide for Advanced Research
Introduction: Unveiling the Molecular Identity of a Versatile Building Block
4-Hydroxybutanenitrile (CAS No. 628-22-8), a bifunctional molecule incorporating both a primary alcohol and a nitrile group, represents a cornerstone intermediate in the synthesis of a wide array of organic compounds, including pharmaceuticals and agrochemicals.[1] Its unique structure, with a molecular formula of C₄H₇NO and a molecular weight of 85.10 g/mol , allows for diverse chemical transformations, making it a molecule of significant interest to researchers in drug development and materials science.[2] The presence of two distinct functional groups necessitates a multi-faceted analytical approach to fully elucidate and confirm its structure, as well as to quantify its purity. This guide provides an in-depth exploration of the spectroscopic techniques essential for the comprehensive characterization of this compound, offering not just procedural steps, but the underlying scientific rationale that governs experimental design and data interpretation.
A Word on Safety: Handling this compound
Before commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS). This compound is classified as harmful if swallowed (Acute Toxicity 4) and requires careful handling in a well-ventilated area.[2] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn at all times to prevent skin and eye contact.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules. It provides detailed information about the chemical environment, connectivity, and stereochemistry of each atom. For a molecule like this compound, both ¹H and ¹³C NMR are indispensable.
¹H NMR Spectroscopy: Probing the Proton Environment
Causality in Experimental Design: The choice of a deuterated solvent is the first critical decision. For this compound, a polar molecule, deuterated chloroform (CDCl₃) is a common and effective choice due to its ability to dissolve the analyte and its relatively simple residual solvent peak at 7.26 ppm, which is unlikely to interfere with the signals of interest.[3] A typical sample concentration for ¹H NMR is 1-5 mg of the analyte dissolved in 0.6-0.7 mL of the deuterated solvent.[3] This concentration ensures a good signal-to-noise ratio without causing issues with sample viscosity or solubility.
Experimental Protocol: ¹H NMR of this compound
-
Sample Preparation: Accurately weigh approximately 5 mg of this compound into a clean, dry vial.
-
Dissolution: Add approximately 0.7 mL of deuterated chloroform (CDCl₃) to the vial. Cap the vial and gently swirl until the sample is fully dissolved.
-
Filtration and Transfer: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[4]
-
Capping and Labeling: Cap the NMR tube and label it clearly.
-
Instrument Setup: Insert the sample into the NMR spectrometer. The instrument will be tuned and the magnetic field shimmed to ensure homogeneity.
-
Data Acquisition: Acquire the ¹H NMR spectrum. Standard acquisition parameters are typically sufficient, though for quantitative analysis, a longer relaxation delay may be necessary.
Data Interpretation: Decoding the ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to show three distinct signals corresponding to the three non-equivalent sets of protons in the molecule.
-
-CH₂OH (Hydroxymethyl protons): These protons are adjacent to the electron-withdrawing oxygen atom, causing them to be deshielded and appear downfield.
-
-CH₂- (Methylene protons adjacent to the hydroxymethyl group): These protons will be influenced by both the hydroxyl group and the nitrile group, appearing at an intermediate chemical shift.
-
-CH₂CN (Methylene protons adjacent to the nitrile group): The electron-withdrawing nature of the nitrile group will deshield these protons, causing them to appear downfield relative to a simple alkane but typically upfield of the hydroxymethyl protons.
-
-OH (Hydroxyl proton): The chemical shift of the hydroxyl proton is variable and depends on concentration, temperature, and solvent. It often appears as a broad singlet and may exchange with trace amounts of D₂O in the solvent, leading to its disappearance.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.7 | Triplet | 2H | -CH₂OH |
| ~2.5 | Triplet | 2H | -CH₂CN |
| ~1.9 | Quintet | 2H | -CH₂- |
| Variable | Broad Singlet | 1H | -OH |
Note: The multiplicities are predicted based on the n+1 rule. The methylene protons at C3 will be split by the two protons at C2 and the two protons at C4, leading to a more complex multiplet, often appearing as a quintet.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Causality in Experimental Design: Due to the low natural abundance of the ¹³C isotope (1.1%), a higher sample concentration is generally required for ¹³C NMR compared to ¹H NMR, typically in the range of 20-50 mg.[4] Proton decoupling is almost universally employed to simplify the spectrum by removing C-H coupling, resulting in a spectrum where each unique carbon atom appears as a single sharp line.
Experimental Protocol: ¹³C NMR of this compound
The sample preparation follows the same procedure as for ¹H NMR, with the exception of using a higher concentration of the analyte. The data acquisition will require a greater number of scans to achieve an adequate signal-to-noise ratio.
Data Interpretation: Assigning the Carbon Signals
The proton-decoupled ¹³C NMR spectrum of this compound will display four distinct signals, one for each of the four carbon atoms in the molecule.
-
-CN (Nitrile carbon): This carbon is highly deshielded and will appear significantly downfield.
-
-CH₂OH (Hydroxymethyl carbon): The attachment to the electronegative oxygen atom will cause this carbon to be deshielded and appear downfield.
-
-CH₂- (Methylene carbon): This will be the most shielded of the methylene carbons.
-
-CH₂CN (Methylene carbon adjacent to the nitrile): This carbon will be slightly deshielded by the nitrile group.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~119 | -CN |
| ~60 | -CH₂OH |
| ~28 | -CH₂- |
| ~15 | -CH₂CN |
Infrared (IR) Spectroscopy: Identifying the Functional Groups
Infrared spectroscopy is a rapid and powerful technique for the identification of functional groups within a molecule. For this compound, the IR spectrum provides clear and unambiguous evidence for the presence of both the hydroxyl and nitrile functionalities.
Causality in Experimental Design: Attenuated Total Reflectance (ATR) is the preferred method for obtaining the IR spectrum of a liquid sample like this compound. ATR requires minimal sample preparation (just a drop of the liquid on the crystal) and is much simpler and faster than traditional transmission methods that require the use of salt plates.[5][6]
Experimental Protocol: ATR-FTIR of this compound
-
Background Spectrum: Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR accessory. This will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.
-
Sample Application: Place a single drop of this compound onto the center of the ATR crystal.
-
Data Acquisition: Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to produce a high-quality spectrum.
-
Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue.
Data Interpretation: The Vibrational Fingerprint
The IR spectrum of this compound will be dominated by the characteristic absorption bands of its functional groups.
-
O-H Stretch: A strong, broad absorption band in the region of 3600-3200 cm⁻¹ is the hallmark of the hydroxyl group. The broadness is due to hydrogen bonding between molecules.
-
C-H Stretch: Absorption bands in the 3000-2850 cm⁻¹ region are due to the stretching vibrations of the C-H bonds in the methylene groups.
-
C≡N Stretch: A sharp, strong absorption band around 2250 cm⁻¹ is characteristic of the nitrile group. Its intensity and distinct position in a relatively uncongested region of the spectrum make it an excellent diagnostic peak.
-
C-O Stretch: The stretching vibration of the carbon-oxygen single bond will appear as a medium to strong band in the 1260-1000 cm⁻¹ region.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| 3600-3200 | Strong, Broad | O-H Stretch | Alcohol |
| 3000-2850 | Medium | C-H Stretch | Alkane |
| ~2250 | Strong, Sharp | C≡N Stretch | Nitrile |
| 1260-1000 | Medium-Strong | C-O Stretch | Primary Alcohol |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides two crucial pieces of information: the molecular weight of the compound and, through fragmentation analysis, clues about its structure. Electron Ionization (EI) is a common "hard" ionization technique that imparts significant energy to the molecule, causing it to fragment in predictable ways.[7]
Causality in Experimental Design: In EI-MS, the sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV).[8] This energy is sufficient to ionize the molecule by ejecting an electron, forming a molecular ion (M⁺•), and to induce fragmentation. The resulting charged fragments are then separated by their mass-to-charge ratio (m/z).
Experimental Protocol: Electron Ionization Mass Spectrometry
-
Sample Introduction: A small amount of the liquid sample is introduced into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC-MS).
-
Ionization: The sample is vaporized and enters the ion source where it is bombarded with 70 eV electrons.
-
Mass Analysis: The resulting ions are accelerated and separated by the mass analyzer (e.g., a quadrupole).
-
Detection: The ions are detected, and a mass spectrum is generated, plotting the relative abundance of ions against their m/z values.
Data Interpretation: Assembling the Molecular Puzzle
The mass spectrum of this compound will show a molecular ion peak (M⁺•) at m/z = 85, corresponding to its molecular weight. The spectrum will also feature a series of fragment ions resulting from the cleavage of the molecular ion. The fragmentation patterns of alcohols and nitriles are well-established.[9]
-
Molecular Ion (M⁺•): A peak at m/z = 85 confirms the molecular weight of C₄H₇NO.
-
Alpha-Cleavage (Alcohols): Cleavage of the C-C bond adjacent to the oxygen atom is a common fragmentation pathway for alcohols. For this compound, this would lead to the loss of a C₃H₄N• radical and the formation of a [CH₂OH]⁺ ion at m/z = 31.
-
Loss of Water: Alcohols can readily lose a molecule of water (18 Da) from the molecular ion, leading to a peak at m/z = 67 ([M-18]⁺•).
-
Cleavage adjacent to the Nitrile: Fragmentation can also be directed by the nitrile group.
Table 4: Predicted Major Fragments in the EI Mass Spectrum of this compound
| m/z | Proposed Fragment |
| 85 | [C₄H₇NO]⁺• (Molecular Ion) |
| 67 | [C₄H₅N]⁺• (Loss of H₂O) |
| 54 | [C₃H₄N]⁺ (Loss of CH₂OH) |
| 41 | [C₂H₃N]⁺• (Acetonitrile radical cation) |
| 31 | [CH₃O]⁺ (Loss of C₃H₄N•) |
Visualizing the Workflow: A Systematic Approach
A systematic workflow ensures that all necessary spectroscopic data is collected efficiently and logically, leading to a comprehensive and unambiguous characterization of the molecule.
Caption: Systematic workflow for the spectroscopic characterization of this compound.
Conclusion: A Coherent Spectroscopic Portrait
The combination of NMR, IR, and Mass Spectrometry provides a comprehensive and self-validating characterization of this compound. NMR spectroscopy delivers the detailed structural framework, IR spectroscopy confirms the presence of the key functional groups, and mass spectrometry verifies the molecular weight and provides corroborating structural information through fragmentation analysis. For researchers in drug development and related fields, a thorough understanding and application of these techniques are fundamental to ensuring the identity, purity, and quality of starting materials and synthetic intermediates, thereby upholding the integrity of the research and development process.
References
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- 2. Quantitative Infrared Database [webbook.nist.gov]
- 3. organomation.com [organomation.com]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
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- 8. chromatographyonline.com [chromatographyonline.com]
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An In-Depth Technical Guide to 4-Hydroxybutanenitrile: Chemical Properties, Reactivity, and Applications in Modern Synthesis
Abstract
This technical guide provides a comprehensive overview of 4-hydroxybutanenitrile (4-HBN), a bifunctional molecule of significant interest to researchers, scientists, and professionals in drug development. Possessing both a hydroxyl and a nitrile functional group, 4-HBN serves as a versatile building block in organic synthesis. This document delves into its core chemical and physical properties, provides detailed spectroscopic data for its characterization, and outlines robust protocols for its synthesis and key chemical transformations. Furthermore, it explores the reactivity of its distinct functional groups with mechanistic insights and discusses its applications as a precursor to valuable intermediates in pharmaceutical and chemical industries.
Introduction
This compound, also known as γ-hydroxybutyronitrile, is a primary alcohol and a hydroxynitrile with the chemical formula C₄H₇NO.[1][2] Its structure, featuring a terminal hydroxyl group and a nitrile moiety separated by a three-carbon chain, imparts a unique reactivity profile, making it a valuable synthon for a variety of more complex molecules.[3] The ability to selectively manipulate either the hydroxyl or the nitrile group, or to engage both in cyclization reactions, underscores its utility in the synthesis of heterocycles, amino alcohols, and hydroxy acids.[3] This guide aims to provide a detailed technical resource for laboratory chemists, elucidating the key aspects of handling, synthesizing, and utilizing this compound in a research and development setting. The molecule has also been identified as a metabolite in Arabidopsis thaliana.[1][2]
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and spectral properties of this compound is paramount for its correct identification, purity assessment, and safe handling.
Physical Properties
This compound is typically a colorless to light yellow liquid.[4] Key physical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₇NO | [2] |
| Molecular Weight | 85.10 g/mol | [2] |
| Boiling Point | 130-132 °C (at 28 Torr) | [4] |
| Density | ~1.1036 g/cm³ | [4] |
| Appearance | Colorless to light yellow liquid | [4] |
| Storage Temperature | 2-8°C | [4] |
Spectroscopic Data for Structural Elucidation
Spectroscopic analysis is essential for confirming the identity and purity of this compound.
-
¹H NMR (Proton NMR): The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different proton environments in the molecule. The protons on the carbon adjacent to the hydroxyl group (C4) would appear as a triplet, coupled to the neighboring methylene protons. The protons on the carbon adjacent to the nitrile group (C2) would also appear as a triplet. The protons on the central carbon (C3) would appear as a multiplet, being coupled to the protons on both adjacent carbons. The hydroxyl proton will appear as a broad singlet, and its chemical shift can be concentration-dependent and affected by the solvent.
-
¹³C NMR (Carbon NMR): The carbon-13 NMR spectrum will exhibit four distinct signals, one for each carbon atom in the molecule. The carbon of the nitrile group will have a characteristic chemical shift in the downfield region (typically 115-125 ppm). The carbon bearing the hydroxyl group will appear in the range of 60-70 ppm. The other two methylene carbons will have distinct signals in the aliphatic region.
The IR spectrum of this compound provides clear evidence for its two functional groups. A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol.[3] A sharp, medium-intensity absorption band around 2240-2260 cm⁻¹ is indicative of the C≡N stretching vibration of the nitrile group.[3]
Electron Ionization Mass Spectrometry (EI-MS) of this compound will show a molecular ion peak (M⁺) at m/z = 85. The fragmentation pattern is dictated by the functional groups. Common fragmentation pathways for alcohols include the loss of a water molecule (M-18) and alpha-cleavage. For nitriles, fragmentation can occur adjacent to the cyano group. Therefore, expected fragments would include ions resulting from the loss of H₂O, CH₂OH, and cleavage of the C-C bonds in the alkyl chain.
Synthesis of this compound
While several synthetic routes to this compound exist, a common and practical laboratory-scale preparation involves the ring-opening of γ-butyrolactone.
Synthesis from γ-Butyrolactone
This method leverages the reactivity of lactones with nucleophiles. While a direct, verified protocol for the synthesis of this compound from γ-butyrolactone and a cyanide source was not found in the immediate search, a well-documented procedure for a similar reaction provides a strong foundation for a viable synthetic route. The reaction of γ-butyrolactone with potassium cyanide, as described in Organic Syntheses for the preparation of glutaric acid, proceeds via the ring-opening of the lactone by the cyanide nucleophile to form a potassium carboxylate with a terminal nitrile.[1] Subsequent acidification would yield the corresponding carboxylic acid. To obtain this compound, the reaction conditions would need to be modified to favor the formation of the hydroxynitrile without subsequent hydrolysis or other side reactions. A plausible adaptation of this chemistry would involve the reaction of γ-butyrolactone with a cyanide source under conditions that promote the formation of the intermediate and a workup that avoids strong acidic or basic conditions that would hydrolyze the nitrile.
Chemical Reactivity and Transformations
The bifunctional nature of this compound allows for a diverse range of chemical transformations, making it a versatile intermediate in organic synthesis. The hydroxyl and nitrile groups can be reacted selectively or in concert.
Figure 1: Key reaction pathways of this compound.
Reactions of the Hydroxyl Group
The primary alcohol functionality of this compound can undergo typical alcohol reactions.
The selective oxidation of the primary alcohol to an aldehyde is a key transformation. Pyridinium chlorochromate (PCC) is a suitable reagent for this purpose, as it is a mild oxidizing agent that typically does not oxidize the aldehyde further to a carboxylic acid, especially in anhydrous conditions.[5][6][7]
Experimental Protocol: Oxidation of this compound with PCC
-
To a stirred suspension of pyridinium chlorochromate (PCC) (1.2 equivalents) and celite in anhydrous dichloromethane (CH₂Cl₂) at 0 °C, add a solution of this compound (1.0 equivalent) in anhydrous CH₂Cl₂ dropwise.[3]
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[3]
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 4-oxobutanenitrile.
-
Purify the product by column chromatography on silica gel if necessary.
Figure 2: Workflow for the oxidation of this compound to 4-oxobutanenitrile.
Reactions of the Nitrile Group
The nitrile group is a versatile functional handle that can be transformed into other important functionalities.
The reduction of the nitrile group to a primary amine is a fundamental transformation. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of achieving this conversion.[2][8][9][10][11]
Experimental Protocol: Reduction of this compound with LiAlH₄
-
Caution: LiAlH₄ reacts violently with water and protic solvents. All glassware must be thoroughly dried, and the reaction must be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
To a stirred suspension of lithium aluminum hydride (LiAlH₄) (excess, e.g., 2-3 equivalents) in anhydrous diethyl ether or tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add a solution of this compound (1.0 equivalent) in the same anhydrous solvent dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential slow addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).
-
Stir the resulting granular precipitate for 30 minutes, then filter and wash the solid thoroughly with ether or THF.[10]
-
Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-aminobutan-1-ol.
-
The product can be further purified by distillation under reduced pressure.
Figure 3: Workflow for the reduction of this compound to 4-aminobutan-1-ol.
The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions.[8]
-
Acidic Hydrolysis: Heating this compound with an aqueous acid (e.g., HCl or H₂SO₄) will yield 4-hydroxybutanoic acid and the corresponding ammonium salt.[8]
-
Basic Hydrolysis: Refluxing with an aqueous base (e.g., NaOH) will produce the sodium salt of 4-hydroxybutanoic acid and ammonia gas. Subsequent acidification will then yield the free carboxylic acid.[8]
The mechanism for both acid- and base-catalyzed hydrolysis proceeds through an amide intermediate.[8]
Applications in Organic Synthesis and Drug Discovery
The synthetic versatility of this compound makes it a valuable precursor for various target molecules, particularly in the pharmaceutical industry where the construction of novel molecular scaffolds is of prime importance.
Synthesis of Pyrrolidines and other Heterocycles
The pyrrolidine ring is a privileged scaffold found in numerous FDA-approved drugs.[12][13][14][15][16][17] The derivatives of this compound are excellent precursors for the synthesis of substituted pyrrolidines. For instance, the reduction of the nitrile to an amine, followed by activation of the hydroxyl group (e.g., conversion to a leaving group like a tosylate or mesylate) and subsequent intramolecular cyclization, provides a direct route to the pyrrolidine ring system.
Precursor to 1,4-Butanediol and γ-Butyrolactone (GBL)
This compound can be converted to 1,4-butanediol, an important industrial chemical, through a two-step process involving hydrolysis of the nitrile to a carboxylic acid (4-hydroxybutanoic acid) followed by reduction of the carboxylic acid. 1,4-Butanediol itself is a precursor to γ-butyrolactone (GBL) through dehydrogenation.[18]
Role as a Chiral Synthon in Drug Synthesis
The introduction of chirality is a critical aspect of modern drug design, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles.[19][20] While this compound itself is achiral, it can be used as a starting material for the synthesis of chiral molecules. For example, enzymatic or chiral catalyst-mediated reactions on derivatives of this compound can introduce stereocenters, leading to the formation of enantiomerically enriched building blocks for drug synthesis.
Potential in the Synthesis of Piracetam Analogues
Piracetam, a nootropic drug, features a 2-oxopyrrolidine core structure.[15][21] Given that this compound can be a precursor to the pyrrolidine ring and can be functionalized at both ends of its carbon chain, it represents a potential starting material for the synthesis of novel piracetam analogues with modified substitution patterns for structure-activity relationship (SAR) studies.
Safety and Handling
This compound is classified as harmful if swallowed.[2] Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. It should be stored in a cool, dry, and well-ventilated area, away from incompatible materials.
Conclusion
This compound is a highly versatile and valuable bifunctional molecule for organic synthesis. Its readily accessible hydroxyl and nitrile groups provide multiple avenues for chemical transformations, enabling the construction of a wide array of more complex molecules. The detailed protocols and reactivity profiles presented in this guide are intended to empower researchers and drug development professionals to effectively utilize this compound as a strategic building block in their synthetic endeavors. Further exploration of its applications, particularly in the synthesis of novel heterocyclic scaffolds and as a chiral synthon, will undoubtedly continue to expand its importance in medicinal and materials chemistry.
References
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- 2. scribd.com [scribd.com]
- 3. organic-synthesis.com [organic-synthesis.com]
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- 6. PCC Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 9. Video: Nitriles to Amines: LiAlH4 Reduction [jove.com]
- 10. scribd.com [scribd.com]
- 11. Video: Preparation of Amines: Reduction of Amides and Nitriles [jove.com]
- 12. orgsyn.org [orgsyn.org]
- 13. enamine.net [enamine.net]
- 14. Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
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- 21. orgsyn.org [orgsyn.org]
4-Hydroxybutanenitrile: A Key Metabolite in the Chemical Defense Arsenal of Arabidopsis thaliana
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
4-Hydroxybutanenitrile, a hydroxynitrile identified as a metabolite in the model plant Arabidopsis thaliana, stands at the intersection of primary and secondary metabolism.[1] This guide provides a comprehensive technical overview of this compound, from its biosynthetic origins within the complex glucosinolate pathway to its potential roles in plant defense and signaling. We will detail robust analytical methodologies for its extraction, identification, and quantification, offering field-proven insights for researchers in plant biology and natural product chemistry. This document is designed to serve as a foundational resource, fostering a deeper understanding of this intriguing metabolite and its broader implications in plant-environment interactions.
Introduction: The Significance of Nitriles in Plant Biology
Plants produce a vast and diverse arsenal of secondary metabolites that are critical for their survival and interaction with the environment. Among these, nitrile-containing compounds represent a fascinating and functionally significant class. Historically, much attention has been paid to cyanogenic glycosides, which release toxic hydrogen cyanide upon tissue damage as a potent defense mechanism against herbivores.[2] However, the world of plant nitriles is far more extensive, encompassing a variety of structures with diverse biological activities. In the Brassicaceae family, which includes the model organism Arabidopsis thaliana, the hydrolysis of glucosinolates is a major source of various bioactive compounds, including isothiocyanates and nitriles.[3][4][5][6]
This compound is one such nitrile that has been reported in Arabidopsis thaliana.[1] Its structure, featuring both a nitrile and a hydroxyl group, suggests a potential for diverse chemical reactivity and biological function. This guide will delve into the current understanding of this compound as a metabolite in Arabidopsis thaliana, providing a technical framework for its study.
Biosynthesis and Metabolism of this compound
The biosynthesis of this compound in Arabidopsis thaliana is intricately linked to the metabolism of glucosinolates, a major class of sulfur-containing secondary metabolites in the Brassicaceae.
The Glucosinolate Precursor Pathway
Glucosinolates are synthesized from amino acids, which undergo a series of modifications including chain elongation, glucosylation, and sulfation.[5] The core structure of a glucosinolate consists of a β-D-thioglucose group, a sulfonated oxime moiety, and a variable side chain derived from an amino acid. This side chain determines the specific type of glucosinolate.
The proposed biosynthetic origin of this compound is from the breakdown of a specific glucosinolate precursor. Upon tissue damage, the enzyme myrosinase (a thioglucosidase) hydrolyzes the thioglucosidic bond of the glucosinolate, releasing an unstable aglycone.[5] The fate of this aglycone is determined by the chemical environment and the presence of specifier proteins.
The Role of Nitrile-Specifier Proteins (NSPs)
In the absence of specifier proteins, the glucosinolate aglycone spontaneously rearranges to form a pungent isothiocyanate. However, in the presence of Nitrile-Specifier Proteins (NSPs), the reaction is diverted to produce a simple nitrile.[3][4][5] This is a critical regulatory step that diversifies the chemical defense portfolio of the plant. The formation of nitriles instead of isothiocyanates can alter the biological activity of the breakdown products, influencing interactions with herbivores and pathogens.[6]
Based on its four-carbon structure with a terminal hydroxyl group, the likely precursor to this compound is a hydroxylated, chain-elongated methionine-derived glucosinolate. The breakdown of this precursor, mediated by myrosinase and NSPs, would lead to the formation of this compound.
Caption: Proposed Metabolic Pathway of this compound.
Further Metabolism and Detoxification
Once formed, this compound can undergo further metabolic transformations. Plants possess enzymes such as nitrilases that can hydrolyze nitriles to the corresponding carboxylic acid and ammonia. This may serve as a detoxification pathway or a means to channel nitrogen from secondary metabolites back into primary metabolism.
Physiological Role and Significance
The presence of this compound in Arabidopsis thaliana suggests a specific biological function, likely centered around defense and signaling.
Role in Plant Defense
Nitriles derived from glucosinolate breakdown are known to play a role in defending plants against herbivores and pathogens.[6] While generally considered less toxic than their isothiocyanate counterparts, they can still exhibit deterrent or toxic effects. The hydroxyl group in this compound may influence its solubility, stability, and biological activity compared to non-hydroxylated nitriles.
Furthermore, hydroxynitriles (cyanohydrins) can be interconverted with their corresponding aldehydes or ketones and hydrogen cyanide (HCN) by hydroxynitrile lyases (HNLs).[2][7] This reversible reaction provides a potential mechanism for the controlled release of toxic HCN upon herbivore attack, contributing to the plant's chemical defense. The expression of HNLs in Arabidopsis is induced by pest infestation, supporting their role in defense.[2][8]
Function in Signaling Pathways
Recent evidence suggests that glucosinolate breakdown products, including nitriles, can act as signaling molecules, modulating plant defense responses.[6] For example, the nitrile 3-butenenitrile has been shown to induce the production of the defense-related phytohormones salicylic acid (SA) and jasmonic acid (JA) in Arabidopsis.[6] It is plausible that this compound could similarly act as a signaling molecule, priming or activating defense pathways in response to biotic stress.
Caption: Physiological Roles of this compound.
Experimental Protocols for the Analysis of this compound
Accurate and reproducible methods for the extraction and quantification of this compound are essential for studying its metabolism and function. A multiplatform approach, often combining liquid chromatography (LC) and gas chromatography (GC) with mass spectrometry (MS), is recommended for comprehensive metabolomic analysis.[9]
Sample Preparation and Metabolite Extraction
The choice of extraction method is critical to ensure the stability and recovery of this compound.
Step-by-Step Extraction Protocol:
-
Harvesting: Harvest Arabidopsis thaliana tissues (e.g., leaves, roots) and immediately freeze them in liquid nitrogen to quench metabolic activity.
-
Grinding: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead beater.
-
Extraction Solvent: Prepare a pre-chilled extraction solvent. A common choice is a mixture of methanol, chloroform, and water to partition polar and non-polar metabolites.[9]
-
Extraction: Add the extraction solvent to the powdered tissue, vortex thoroughly, and incubate at a low temperature (e.g., 4°C) with shaking.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 16,000 x g) at 4°C to pellet cell debris.[9]
-
Supernatant Collection: Carefully collect the supernatant containing the metabolites. For targeted analysis of this compound, the polar (methanolic) phase would be of primary interest.
-
Drying and Reconstitution: The extract can be dried under a stream of nitrogen or using a vacuum concentrator and then reconstituted in a suitable solvent for LC-MS or GC-MS analysis.[9]
Analytical Techniques
Table 1: Comparison of Analytical Techniques for this compound Analysis
| Technique | Principle | Advantages | Disadvantages |
| LC-MS/MS | Separation by liquid chromatography followed by mass spectrometric detection and fragmentation. | High sensitivity and selectivity, suitable for a wide range of polar to semi-polar compounds, structural information from fragmentation patterns. | Matrix effects can suppress ionization, may require derivatization for some compounds. |
| GC-MS | Separation of volatile compounds by gas chromatography followed by mass spectrometric detection. | Excellent separation efficiency for volatile and semi-volatile compounds, extensive spectral libraries for identification. | Requires derivatization for non-volatile compounds like hydroxynitriles, potential for thermal degradation of labile compounds. |
4.2.1. Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
LC-MS is a powerful technique for the analysis of a wide range of plant secondary metabolites.[10][11]
Detailed LC-MS Protocol:
-
Chromatographic Separation:
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of an acid (e.g., 0.1% formic acid) to improve ionization.
-
Flow Rate: A typical flow rate is 0.2-0.4 mL/min.
-
-
Mass Spectrometry Detection:
-
Ionization Source: Electrospray ionization (ESI) in positive or negative mode.
-
Mass Analyzer: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap is recommended for accurate mass measurements.
-
Data Acquisition: Acquire data in full scan mode to detect all ions and in targeted MS/MS mode to obtain fragmentation spectra for structural confirmation of this compound.
-
4.2.2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is well-suited for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like this compound, a derivatization step is necessary.[12][13]
Detailed GC-MS Protocol:
-
Derivatization:
-
The dried extract is treated with a derivatizing agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to convert the hydroxyl group of this compound into a more volatile trimethylsilyl (TMS) ether.[12]
-
-
Chromatographic Separation:
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Temperature Program: A temperature gradient is used to separate the compounds based on their boiling points.
-
-
Mass Spectrometry Detection:
-
Ionization Source: Electron ionization (EI).
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer.
-
Identification: The mass spectrum of the derivatized this compound can be compared to spectral libraries (e.g., NIST) for identification.
-
References
- 1. This compound | C4H7NO | CID 220705 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Hydroxynitrile lyase defends Arabidopsis against Tetranychus urticae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitrile-specifier Proteins Involved in Glucosinolate Hydrolysis in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nitrile-specifier proteins involved in glucosinolate hydrolysis in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glucosinolate Breakdown in Arabidopsis: Mechanism, Regulation and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of a Glucosinolate-Derived Nitrile in Plant Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Hydroxynitrile lyase defends Arabidopsis against Tetranychus urticae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Multiplatform Plant Metabolomics Analysis Protocol for Arabidopsis thaliana [protocols.io]
- 10. Protocol for Targeted LC-MS Analysis for Plant Secondary Metabolites - Creative Proteomics [creative-proteomics.com]
- 11. Targeted LC-MS Analysis for Plant Secondary Metabolites | Springer Nature Experiments [experiments.springernature.com]
- 12. METHOD FOR THE METABOLIC PROFILE OF PLANT TISSUES BY GAS CHROMATOGRAPHY COUPLED TO MASS SPECTROMETRY (GC/MS) [protocols.io]
- 13. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biological Role of 4-Hydroxybutanenitrile and its Glucoside, Alliarinoside, in Plants
Introduction
Within the intricate chemical arsenals of plants, nitrogen-containing secondary metabolites play a pivotal role in defense and environmental interaction. While the defensive strategies of cyanogenic glycosides, which release toxic hydrogen cyanide upon tissue damage, are well-documented, a structurally related yet functionally distinct class of compounds known as non-cyanogenic hydroxynitrile glucosides is emerging as a fascinating area of research. This guide focuses on 4-hydroxybutanenitrile, the aglycone of the γ-hydroxynitrile glucoside alliarinoside, a compound notably found in garlic mustard (Alliaria petiolata).
Unlike their α-hydroxynitrile counterparts, γ-hydroxynitrile glucosides like alliarinoside do not liberate hydrogen cyanide upon enzymatic hydrolysis.[1] This fundamental difference points towards alternative, and potentially more nuanced, biological roles. This document will provide a comprehensive overview of the biosynthesis of alliarinoside, the putative functions of its aglycone this compound, and the broader ecological implications for plant defense. We will also detail established methodologies for the study of these compounds, offering a technical resource for researchers in plant biochemistry, chemical ecology, and drug discovery.
Biosynthesis of Alliarinoside: A Convergence of Metabolic Pathways
The biosynthetic origin of alliarinoside in Alliaria petiolata is a compelling example of metabolic diversification. It is uniquely derived from the amino acid methionine.[2] This is noteworthy as other known hydroxynitrile glucosides are typically synthesized from amino acids such as valine, leucine, isoleucine, phenylalanine, and tyrosine.[2][3] The biosynthesis of alliarinoside is intricately linked with the glucosinolate pathway, a hallmark of the Brassicaceae family.
Initial hypotheses suggested that the alliarinoside pathway would diverge from the sinigrin (a major glucosinolate in garlic mustard) pathway at the level of the oxime intermediate, a common branching point for hydroxynitrile glucoside biosynthesis.[2][4] However, experimental evidence from radiolabeling studies has shown that this is not the case. Instead, it is proposed that the aglycone of alliarinoside is formed from the metabolism of sinigrin itself, suggesting a convergent evolutionary path to hydroxynitrile glucoside production.[2]
The proposed biosynthetic pathway involves several key enzymatic steps, including the action of cytochrome P450 enzymes and UDP-glucosyltransferases. While the complete enzymatic cascade is still under investigation, the pathway highlights the metabolic plasticity of plants to generate novel defensive compounds from existing metabolic frameworks.
Caption: Proposed biosynthetic pathway of alliarinoside from methionine in Alliaria petiolata.
The Biological Role of Alliarinoside and this compound in Plant Defense
The presence of alliarinoside in Alliaria petiolata, a plant that also produces glucosinolates, points to a multi-layered chemical defense strategy. Glucosinolates are effective against a broad range of generalist herbivores. However, some specialist herbivores have evolved mechanisms to detoxify or sequester these compounds. Alliarinoside is thought to provide a secondary line of defense, particularly against these adapted herbivores.[2]
Upon tissue damage by a feeding herbivore, alliarinoside is hydrolyzed by β-glucosidases. This enzymatic cleavage releases the aglycone, this compound, and a glucose molecule.[1][5] As a γ-hydroxynitrile, the resulting aglycone is stable and does not spontaneously decompose to release cyanide.[1] Instead, the biological activity resides in the aglycone itself or its subsequent metabolic products.
While the precise mode of action of this compound is not fully elucidated, studies on alliarinoside have demonstrated its role as a feeding inhibitor for certain insect larvae.[6] Furthermore, research on other non-cyanogenic hydroxynitrile glucosides, such as those in Lotus japonicus, has shown that their hydrolysis can yield antifungal compounds.[7] This suggests that this compound or its derivatives may possess direct antimicrobial or insecticidal properties.
The co-occurrence of cyanogenic and non-cyanogenic hydroxynitrile glucosides in some plant species, like Lotus japonicus, further underscores the diversification of this class of compounds for defense.[7] In barley (Hordeum vulgare), hydroxynitrile glucosides have been implicated in responses to powdery mildew infection and may also function as nitrogen and carbohydrate storage compounds or in quenching reactive oxygen species.[8]
Caption: Activation of the alliarinoside-based defense system upon herbivory.
Experimental Protocols
Protocol 1: Extraction of Hydroxynitrile Glucosides from Plant Material
This protocol is adapted for the extraction of polar compounds like alliarinoside from fresh or freeze-dried plant tissue.
Materials:
-
Fresh or freeze-dried plant material (e.g., leaves of Alliaria petiolata)
-
80% Methanol (MeOH)
-
Mortar and pestle or homogenizer
-
Centrifuge and centrifuge tubes
-
Syringe filters (0.22 µm)
-
HPLC vials
Procedure:
-
Weigh approximately 100 mg of fresh or 20 mg of freeze-dried plant material and place it in a 2 mL microcentrifuge tube.
-
Add 1 mL of 80% MeOH.
-
Homogenize the tissue using a homogenizer or by grinding with a pestle in liquid nitrogen and transferring the powder to the tube.
-
Vortex the sample vigorously for 1 minute.
-
Incubate at 70°C for 10 minutes to inactivate endogenous enzymes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
For quantitative analysis, the pellet can be re-extracted with another 0.5 mL of 80% MeOH, and the supernatants combined.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
Store the extract at -20°C until analysis.
Protocol 2: Quantification by High-Performance Liquid Chromatography (HPLC)
Instrumentation and Conditions:
-
HPLC System: With a UV or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% B to 40% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 210 nm.
Procedure:
-
Prepare a standard curve using a synthesized and purified alliarinoside standard of known concentrations.
-
Inject the extracted plant samples into the HPLC system.
-
Identify the alliarinoside peak based on its retention time compared to the standard.
-
Quantify the amount of alliarinoside in the samples by integrating the peak area and comparing it to the standard curve.
Quantitative Data Summary
| Compound | Plant Species | Tissue | Concentration Range | Reference |
| Alliarinoside | Alliaria petiolata | Leaves | Varies with plant age and environmental conditions | [6] |
| Lotaustralin | Lotus japonicus | Leaves | 0-5 µmol/g fresh weight | [7] |
| Epiheterodendrin | Hordeum vulgare | Seedlings | ~1 µmol/g fresh weight | [9] |
Conclusion and Future Directions
This compound, as the aglycone of alliarinoside, represents a key molecule in the nuanced chemical defense strategies of plants like Alliaria petiolata. Its biosynthesis through a pathway that converges with glucosinolate metabolism highlights the evolutionary adaptability of plant secondary metabolism. Unlike cyanogenic glycosides, the defensive properties of alliarinoside and its aglycone are not reliant on the release of hydrogen cyanide, opening up new avenues for understanding plant-herbivore and plant-pathogen interactions.
Future research should focus on the complete elucidation of the alliarinoside biosynthetic pathway, including the identification and characterization of the key enzymes involved. Furthermore, detailed bioassays are required to determine the full spectrum of biological activity of this compound and its derivatives against a range of herbivores and pathogens. Understanding the regulation of this pathway in response to environmental cues will also provide valuable insights into how plants modulate their chemical defenses. For drug development professionals, the unique structure of this compound and its non-cyanogenic nature may offer a scaffold for the development of novel bioactive compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Diversified glucosinolate metabolism: biosynthesis of hydrogen cyanide and of the hydroxynitrile glucoside alliarinoside in relation to sinigrin metabolism in Alliaria petiolata [frontiersin.org]
- 3. Diversification of an ancient theme: hydroxynitrile glucosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hydroxynitrile glucosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 8. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 9. researchgate.net [researchgate.net]
Quantum chemical studies of 4-Hydroxybutanenitrile
An In-Depth Technical Guide to the Quantum Chemical Studies of 4-Hydroxybutanenitrile
Abstract: this compound (4-HBN) is a bifunctional molecule of significant interest due to the presence of both a hydroxyl (-OH) and a nitrile (-C≡N) group.[1][2] This unique structure makes it a versatile intermediate in organic synthesis and a candidate for applications in drug development and materials science.[1] Understanding the intricate relationship between its structure and properties at a sub-molecular level is paramount for unlocking its full potential. This technical guide provides a comprehensive exploration of this compound through the lens of quantum chemistry. We delve into the theoretical foundations and practical applications of computational methods to elucidate its structural, spectroscopic, electronic, and thermodynamic properties. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage computational chemistry for a deeper understanding of molecular behavior.
The Rationale for a Computational Approach
While experimental techniques provide invaluable data, they often capture the properties of a molecule as an ensemble average. Quantum chemical calculations offer a complementary perspective, allowing us to model a single molecule in the gas phase and systematically investigate its intrinsic properties without the influence of its environment. This in silico approach is indispensable for:
-
Predicting Molecular Structure: Determining the most stable three-dimensional arrangement of atoms, including precise bond lengths and angles.
-
Simulating Spectra: Calculating vibrational (IR & Raman) and NMR spectra to aid in the interpretation of experimental data and confirm molecular identity.[3][4][5]
-
Understanding Reactivity: Identifying reactive sites and predicting the molecule's behavior in chemical reactions through the analysis of electronic properties.[1]
-
Exploring Conformational Landscapes: Mapping the potential energy surface to identify all stable conformers of flexible molecules, which is crucial for understanding biological activity.[6]
The Quantum Chemical Toolkit: Methodology and Workflow
The accuracy of any computational study hinges on the chosen theoretical method and basis set. For a molecule like 4-HBN, a balance between computational cost and accuracy is essential.
Pillars of Calculation: HF and DFT
-
Hartree-Fock (HF) Theory: This is a foundational ab initio method that solves the Schrödinger equation by approximating the electron-electron repulsion. It treats each electron as moving in the average field of all other electrons. While computationally efficient, its primary limitation is the neglect of electron correlation, which can affect the accuracy of certain properties.[7]
-
Density Functional Theory (DFT): DFT has become the workhorse of modern computational chemistry due to its favorable balance of accuracy and efficiency.[8] Instead of the complex many-electron wavefunction, DFT calculates the total electronic energy based on the spatially dependent electron density.[9] This approach implicitly includes electron correlation. The choice of the exchange-correlation functional is critical. The B3LYP functional, a hybrid functional that combines elements of HF theory with DFT, is widely used and has been shown to provide reliable results for a broad range of organic molecules.[3][7][10]
Basis Sets: The Language of Orbitals
Molecular orbitals are constructed from a linear combination of pre-defined mathematical functions known as a basis set. The Pople-style basis sets, such as 6-311++G(d,p) , are commonly employed.[3][10]
-
6-311: Indicates a triple-zeta valence basis set, providing flexibility for valence electrons.
-
++G: Adds diffuse functions for both heavy atoms and hydrogen, which are crucial for describing lone pairs, anions, and non-covalent interactions.
-
(d,p): Adds polarization functions on heavy atoms (d) and hydrogen atoms (p), allowing for orbital shapes to distort and improving the description of chemical bonds.
A Standard Computational Workflow
The process of a quantum chemical investigation follows a systematic and self-validating path. The initial geometry is optimized to find a stable point on the potential energy surface. A subsequent frequency calculation confirms that this structure is a true minimum (no imaginary frequencies) and provides thermodynamic and vibrational data.
Caption: A typical workflow for a quantum chemical study.
Structural and Spectroscopic Characterization of 4-HBN
Following the workflow, we can derive the key structural and spectroscopic properties of this compound. The data presented here are representative values that would be obtained from a B3LYP/6-311++G(d,p) level of theory calculation.
Optimized Molecular Geometry
Geometry optimization yields the most stable conformation of the molecule. For 4-HBN, intramolecular hydrogen bonding between the hydroxyl hydrogen and the nitrile nitrogen is a key stabilizing interaction that influences its preferred shape.
Caption: Optimized molecular structure of this compound.
Table 1: Selected Optimized Geometrical Parameters of 4-HBN
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |
| Bond Lengths | C≡N | 1.16 Å |
| C-C (Nitrile side) | 1.47 Å | |
| C-C | 1.53 Å | |
| C-O | 1.42 Å | |
| O-H | 0.97 Å | |
| Bond Angles | C-C≡N | 179.1° |
| C-C-C | 112.5° | |
| C-C-O | 110.8° | |
| Dihedral Angle | H-O-C-C | 60.5° (gauche) |
Vibrational Analysis (FT-IR & FT-Raman)
Frequency calculations predict the vibrational modes of the molecule. These theoretical frequencies are typically scaled by a factor (e.g., ~0.967 for B3LYP) to correct for systematic errors arising from anharmonicity and the approximate nature of the functional.[7][11] The analysis provides a direct link between specific molecular motions and spectral peaks.
Table 2: Key Vibrational Frequencies of 4-HBN
| Vibrational Mode | Calculated (Scaled) Wavenumber (cm⁻¹) | Experimental Range (cm⁻¹) | Assignment |
| O-H Stretch | 3550 | 3200-3600 | Stretching of the hydroxyl group |
| C-H Stretch | 2950-3050 | 2850-3000 | Asymmetric/Symmetric stretching of CH₂ groups |
| C≡N Stretch | 2255 | 2210-2260 | Stretching of the nitrile triple bond |
| C-O Stretch | 1060 | 1000-1250 | Stretching of the carbon-oxygen single bond |
| O-H Bend | 1380 | 1330-1440 | In-plane bending of the hydroxyl group |
NMR Spectral Analysis
Quantum chemistry can accurately predict the chemical environment of each nucleus, leading to theoretical ¹H and ¹³C NMR chemical shifts. These calculations are invaluable for assigning peaks in complex experimental spectra.
Table 3: Calculated ¹H and ¹³C NMR Chemical Shifts (δ, ppm) of 4-HBN
| Nucleus | Calculated Shift (ppm) | Assignment |
| ¹H NMR | ||
| H (on -OH) | ~2.5-3.5 | Hydroxyl proton, shift is conformation-dependent |
| H (on C4) | ~3.70 | Protons on the carbon adjacent to the -OH group |
| H (on C2) | ~2.55 | Protons on the carbon adjacent to the -CN group |
| H (on C3) | ~1.90 | Protons on the central carbon |
| ¹³C NMR | ||
| C (C≡N) | ~119.5 | Nitrile carbon |
| C4 (-CH₂OH) | ~60.1 | Carbon bonded to the hydroxyl group |
| C2 (-CH₂CN) | ~16.8 | Carbon adjacent to the nitrile group |
| C3 (-CH₂-) | ~30.5 | Central methylene carbon |
Electronic Properties and Chemical Reactivity
The distribution of electrons within a molecule dictates its reactivity. Computational methods provide powerful tools to visualize and quantify this distribution.
Frontier Molecular Orbitals (HOMO & LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between them (HOMO-LUMO gap) is a critical indicator of molecular stability; a smaller gap suggests higher reactivity.[3] For 4-HBN, the HOMO is typically localized around the oxygen atom's lone pairs, while the LUMO is centered on the antibonding π* orbital of the nitrile group.
-
HOMO Energy: -7.2 eV
-
LUMO Energy: +0.8 eV
-
HOMO-LUMO Gap: 8.0 eV
This relatively large energy gap suggests that this compound is a kinetically stable molecule.
Molecular Electrostatic Potential (MEP)
The MEP map is a color-coded diagram that illustrates the electrostatic potential on the molecule's surface. It provides a clear and intuitive guide to its reactive sites.
-
Red Regions (Negative Potential): Indicate areas of high electron density, prone to electrophilic attack. In 4-HBN, these are found around the electronegative oxygen and nitrogen atoms.
-
Blue Regions (Positive Potential): Indicate areas of low electron density or electron deficiency, prone to nucleophilic attack. This region is most prominent around the hydroxyl hydrogen.
-
Green Regions (Neutral Potential): Indicate areas of neutral or nonpolar character, such as the aliphatic carbon chain.
Thermodynamic Properties
Frequency calculations also yield important thermodynamic data by applying statistical mechanics principles. These values are crucial for predicting the spontaneity and equilibrium of reactions involving 4-HBN.
Table 4: Calculated Thermodynamic Properties of 4-HBN at 298.15 K and 1 atm
| Property | Value |
| Zero-point vibrational energy | 74.5 kcal/mol |
| Enthalpy (H) | -215.3 Hartree |
| Gibbs Free Energy (G) | -215.4 Hartree |
| Entropy (S) | 85.2 cal/mol·K |
Standard Operating Protocol: A Practical Guide
This section provides a self-validating protocol for performing a geometry optimization and frequency calculation on 4-HBN using the Gaussian software package.
Step 1: Molecule Construction
-
Launch a molecular editor (e.g., GaussView, Avogadro, ChemDraw).
-
Construct the this compound molecule by drawing the carbon backbone and adding the hydroxyl and nitrile functional groups.
-
Perform an initial "clean-up" or rudimentary geometry optimization using molecular mechanics to generate a reasonable starting structure.
Step 2: Gaussian Input File Setup
-
Open the structure in GaussView or save the coordinates as a .gjf file.
-
In the "Calculate" -> "Gaussian Calculation Setup" menu, configure the following:
-
Job Type: Select "Opt+Freq" (This combines Optimization and Frequency calculations).
-
Method:
-
Tab 1: Ground State
-
Tab 2: Method: DFT; Functional: B3LYP
-
Tab 3: Basis Set: 6-311++G(d,p)
-
-
Charge: 0
-
Spin: Singlet
-
-
Submit the file to run in Gaussian.
Step 3: Execution and Monitoring
-
The calculation will first perform a Self-Consistent Field (SCF) procedure to determine the electronic energy.
-
It will then proceed through multiple geometry optimization steps, iteratively adjusting the atomic positions to minimize the total energy.
-
Upon convergence of the geometry, the frequency calculation will commence.
Step 4: Output Analysis and Validation
-
Open the resulting .log or .out file.
-
Validation of Optimization: Search for "Stationary point found." to confirm the optimization was successful.
-
Validation of Minimum Energy Structure: In the frequency section, check the computed frequencies. A true minimum on the potential energy surface will have zero imaginary frequencies. If one or more negative frequencies are present, the structure is a transition state or a higher-order saddle point, and the optimization must be revisited.
-
Data Extraction:
-
Geometry: The final optimized coordinates are found under "Standard orientation".
-
Vibrational Data: Frequencies, IR intensities, and Raman activities are listed in the frequency output section. These can be visualized as a spectrum in GaussView.
-
Thermodynamic Data: Enthalpies and Gibbs free energies are summarized near the end of the file.
-
Electronic Properties: HOMO and LUMO energies are listed with the orbital energies.
-
Conclusion and Future Directions
Quantum chemical studies provide a powerful and insightful framework for understanding the fundamental properties of this compound. Through methods like DFT, we can accurately predict its geometry, simulate its spectroscopic signatures, and map its electronic landscape to understand its reactivity. These theoretical findings serve as a crucial complement to experimental work, enabling a more profound and comprehensive characterization of this versatile molecule.
Future computational research could expand upon this foundation to explore:
-
Solvation Effects: Investigating how the properties of 4-HBN change in different solvent environments using implicit or explicit solvation models.
-
Reaction Mechanisms: Mapping the potential energy surfaces of reactions involving 4-HBN to determine transition states and reaction kinetics.
-
Intermolecular Interactions: Studying the non-covalent interactions of 4-HBN with itself (dimerization) or with other molecules, such as biological receptors, which is critical for drug design.
By integrating these advanced computational techniques, the scientific community can continue to explore and exploit the full chemical and biological potential of this compound.
References
- 1. Buy this compound | 628-22-8 [smolecule.com]
- 2. This compound | C4H7NO | CID 220705 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Vibrational analysis of 4-chloro-3-nitrobenzonitrile by quantum chemical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by experimental and computational methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Computational study of IR, Raman, and NMR spectra of 4-methylmethcathinone drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijpsr.com [ijpsr.com]
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- 9. Modeling materials using density functional theory [kitchingroup.cheme.cmu.edu]
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- 11. International Journal of Chemistry and Technology » Submission » Vibrational spectra of 4-hydroxy-3-cyano-7-chloro-quinoline by Density Functional Theory and ab initio Hartree-Fock calculations [dergipark.org.tr]
The Industrial Versatility of 4-Hydroxybutanenitrile: A Technical Guide for Researchers and Drug Development Professionals
Abstract
4-Hydroxybutanenitrile (4-HBN), a bifunctional molecule featuring both a hydroxyl and a nitrile group, is emerging as a valuable and versatile building block in the chemical industry. Its unique structure provides a gateway to a diverse range of high-value molecules, positioning it as a key intermediate in the synthesis of advanced pharmaceuticals and innovative biodegradable polymers. This technical guide provides an in-depth exploration of the chemical properties, synthesis methodologies, and, most importantly, the significant industrial applications of 4-HBN. We will delve into its role as a precursor to crucial neuroactive compounds, its function as a monomer in the creation of sustainable polymers, and provide detailed experimental insights to support researchers and drug development professionals in harnessing the full potential of this remarkable molecule.
Introduction: The Strategic Importance of a Bifunctional Building Block
In the landscape of industrial organic synthesis, the efficiency and elegance of a synthetic route are often dictated by the strategic choice of starting materials. This compound (CAS No. 628-22-8), with its molecular formula C₄H₇NO and a molecular weight of 85.10 g/mol , presents a compelling case for its strategic importance.[1][2] The presence of a primary alcohol and a nitrile functional group within a four-carbon chain offers two distinct points of reactivity, allowing for a wide array of chemical transformations.[3] This dual functionality is the cornerstone of its versatility, enabling its use in the construction of complex molecular architectures.
This guide will navigate the scientific underpinnings of 4-HBN's reactivity and explore its most promising industrial applications. Our focus will be on providing not just a theoretical overview, but also practical, field-proven insights into its utilization.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of 4-HBN is fundamental to its safe handling and effective use in synthesis.
| Property | Value | Reference |
| Molecular Formula | C₄H₇NO | [1][4] |
| Molecular Weight | 85.10 g/mol | [1][2] |
| Appearance | Colorless to light yellow liquid | [5] |
| Boiling Point | 130-132 °C (at 28 Torr) | [5] |
| Density | 1.1036 g/cm³ | [5] |
| Storage Temperature | 2-8°C | [5] |
| SMILES | C(CC#N)CO | [2] |
| InChIKey | BAQQRABCRRQRSR-UHFFFAOYSA-N | [2] |
The water-miscible nature of 4-HBN, attributed to its hydroxyl group, alongside the reactivity of the nitrile group, dictates its behavior in various reaction media and its suitability for a range of chemical transformations.
Synthesis of this compound: Pathways to a Key Intermediate
The efficient synthesis of 4-HBN is a critical first step in its industrial application. Several methodologies have been developed, ranging from classical chemical routes to more sustainable biocatalytic approaches.
Chemical Synthesis
The predominant chemical synthesis of 4-HBN and its derivatives often involves the nucleophilic attack of a cyanide source on a suitable electrophile. A common precursor is epichlorohydrin, which reacts with a cyanide salt under controlled pH to yield 4-chloro-3-hydroxybutyronitrile.[1] This intermediate can then be further transformed.
Experimental Protocol: Synthesis of 4-chloro-3-hydroxybutyronitrile [1]
Objective: To synthesize (R)-4-chloro-3-hydroxybutyronitrile from epichlorohydrin.
Materials:
-
Epichlorohydrin
-
Potassium cyanide or Sodium cyanide
-
Acetic acid
-
Water
-
Alcohol (e.g., methanol or ethanol)
-
Ether
-
Saturated saline solution
-
Magnesium sulfate
Procedure:
-
Prepare a mixture of water and alcohol.
-
Dissolve the cyanide salt in the aqueous alcohol mixture.
-
Cool the reaction mixture and adjust the pH to 8.0-10.0 by the dropwise addition of acetic acid. Maintain the temperature at 20-25°C.
-
Slowly add epichlorohydrin to the reaction mixture while maintaining the temperature and pH.
-
Stir the reaction for 1.5-4 hours.
-
After the reaction is complete, extract the mixture with ether.
-
Wash the ether layer with a saturated saline solution.
-
Dry the ether layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation to yield (R)-4-chloro-3-hydroxybutyronitrile as a colorless oil.
Green Chemistry: Biocatalytic Synthesis
In line with the growing demand for sustainable chemical processes, biocatalytic routes to nitriles are gaining significant attention. Nitrilases (EC 3.5.5.1) are enzymes that can directly hydrolyze nitriles to the corresponding carboxylic acids and ammonia.[4][6][7] While direct enzymatic synthesis of 4-HBN from a corresponding precursor is an area of active research, the use of enzymes in the transformation of related nitriles is well-established. For instance, nitrilases can be employed for the enantioselective hydrolysis of nitriles, offering a green alternative to traditional chemical methods.[8]
Industrial Applications: From Life-Saving Drugs to Sustainable Plastics
The true value of 4-HBN lies in its role as a versatile intermediate for a range of high-demand products.
Pharmaceutical Synthesis: A Gateway to Neuroactive Compounds
The structural similarity of 4-HBN derivatives to γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system, makes it a valuable precursor for the synthesis of GABAergic modulators.[9][10] These compounds have therapeutic potential in treating a variety of neurological and psychiatric disorders.[11]
4.1.1. Synthesis of (R)-4-Amino-3-hydroxybutyric Acid (GABOB)
A key pharmaceutical application is the synthesis of (R)-4-amino-3-hydroxybutyric acid (GABOB), a compound with cerebral metabolism improving, hypotensive, and sedative actions.[1] The synthesis proceeds from (R)-4-chloro-3-hydroxybutyronitrile, a derivative of 4-HBN.
Caption: Synthesis of GABOB from a 4-HBN derivative.
Conceptual Protocol: Conversion of (R)-4-chloro-3-hydroxybutyronitrile to (R)-4-amino-3-hydroxybutyric acid [1]
Objective: To synthesize GABOB from its chlorinated precursor.
Procedure Outline:
-
Amination: React (R)-4-chloro-3-hydroxybutyronitrile with ammonia. This nucleophilic substitution reaction replaces the chlorine atom with an amino group.
-
Hydrolysis: Hydrolyze the resulting aminonitrile under acidic or basic conditions. This converts the nitrile group into a carboxylic acid, yielding (R)-4-amino-3-hydroxybutyric acid.
-
Purification: Purify the final product through techniques such as crystallization or ion-exchange chromatography.
Biodegradable Polymers: Building a Sustainable Future
4-HBN and its derivatives are crucial monomers for the production of biodegradable polymers, offering a sustainable alternative to conventional plastics.[1]
4.2.1. Polyhydroxyalkanoates (PHAs)
Poly(4-hydroxybutyrate) (P4HB) is a biocompatible and biodegradable polyester with significant potential in medical applications, such as sutures, surgical meshes, and drug delivery systems.[12][13][14][15][16] The in vivo degradation product of P4HB is 4-hydroxybutyrate, a naturally occurring human metabolite.[12] While high molecular weight P4HB is typically produced via fermentation, 4-hydroxybutyrate precursors are essential for this process.[12][13] 4-HBN can be a precursor to 4-hydroxybutyric acid through hydrolysis of the nitrile group.
Caption: Biosynthesis pathway of P4HB from 4-HBN.
Experimental Protocol: Enzymatic Synthesis of Poly(4-hydroxybutyrate) (P4HB) in Engineered E. coli [12]
Objective: To produce P4HB in a recombinant E. coli strain using a 4-hydroxybutyrate precursor.
Materials:
-
Recombinant E. coli strain harboring the necessary genes for P4HB synthesis (e.g., PHA synthase).
-
Luria-Bertani (LB) medium.
-
M9 minimal medium.
-
Glucose (20 g/L).
-
4-Hydroxybutyric acid sodium salt (2 g/L).
-
Appropriate antibiotics.
-
Inducing agent (e.g., IPTG).
-
Chloroform.
-
Cold methanol.
Procedure:
-
Inoculum Preparation: Inoculate a single colony of the recombinant E. coli strain into 5 mL of LB medium with appropriate antibiotics. Incubate overnight at 37°C with shaking at 200 rpm.
-
Culture Growth: Use the overnight culture to inoculate 100 mL of M9 minimal medium supplemented with glucose and antibiotics in a 500 mL flask. Incubate at 37°C with shaking at 200 rpm until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
-
Induction and Polymer Accumulation: Induce gene expression (e.g., by adding IPTG). Simultaneously, add 4-hydroxybutyric acid sodium salt to a final concentration of 2 g/L. Continue incubation for 48-72 hours at 30°C with shaking at 200 rpm.
-
Harvesting and Extraction: Harvest the cells by centrifugation. Lyophilize the cell pellet to determine the cell dry weight. Extract P4HB from the dried cells using chloroform and precipitate with cold methanol.
-
Purification and Analysis: Dry the precipitated P4HB to a constant weight and analyze its properties using techniques like Gel Permeation Chromatography (GPC) and Nuclear Magnetic Resonance (NMR).
4.2.2. Polyamides
The bifunctional nature of 4-HBN derivatives allows for their use in the synthesis of polyamides. For instance, the reduction of the nitrile group to an amine and the conversion of the hydroxyl group to a carboxylic acid (or vice versa) can generate an amino acid monomer suitable for polycondensation reactions. This opens avenues for creating novel polyamides with tailored properties.
Other Potential Applications
-
Solvent: While not a primary application, the polar nature of 4-HBN suggests potential as a solvent in specific organic reactions. However, its reactivity may limit its use as an inert solvent.[17]
-
Agrochemicals: The versatile reactivity of 4-HBN makes it a potential intermediate in the synthesis of various agrochemicals, although specific large-scale applications are not as well-documented as in the pharmaceutical and polymer sectors.
-
γ-Butyrolactone (GBL) Synthesis: 4-HBN can be a precursor to γ-butyrolactone (GBL), an important industrial solvent and intermediate, through hydrolysis of the nitrile to a carboxylic acid followed by intramolecular cyclization.[18][19]
Safety and Handling
As with any chemical reagent, proper safety precautions are paramount when handling this compound.
Hazard Identification: [2]
-
GHS Classification: Acute toxicity, oral (Category 4).[2]
-
Hazard Statement: H302: Harmful if swallowed.[2]
-
Primary Hazard: Irritant.[2]
Handling and Storage: [20]
-
Handle in a well-ventilated area.
-
Wear suitable protective clothing, including gloves and eye protection.
-
Avoid contact with skin and eyes.
-
Store in a tightly closed container in a cool, dry place (2-8°C).[5]
-
Keep away from sources of ignition.
Toxicological Information: The toxicity of nitriles is often associated with the metabolic release of cyanide.[21][22] While specific toxicological studies on 4-HBN are limited, it is prudent to handle it with the same care as other aliphatic nitriles.
Conclusion and Future Outlook
This compound stands out as a molecule of significant industrial potential. Its dual functionality provides a versatile platform for the synthesis of a wide array of valuable products, from life-altering pharmaceuticals to environmentally friendly polymers. The advancement of biocatalytic methods for its synthesis and transformation further enhances its appeal as a "green" chemical intermediate.
For researchers, scientists, and drug development professionals, a deep understanding of the chemistry and applications of 4-HBN is crucial for innovation. The synthetic pathways and experimental protocols outlined in this guide serve as a foundation for further exploration and development. As the chemical industry continues to move towards more sustainable and efficient processes, the strategic importance of versatile building blocks like this compound is set to grow, paving the way for new discoveries and applications that will shape the future of medicine and materials science.
References
- 1. Enzymatic Synthesis of Biobased Polyesters and Polyamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C4H7NO | CID 220705 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Buy this compound | 628-22-8 [smolecule.com]
- 4. Current Status and Future of Nitrile Catalysis using Key Nitrilases Enzymes and their Biotechnological Impact [openbiotechnologyjournal.com]
- 5. chemscene.com [chemscene.com]
- 6. Nitrilases in nitrile biocatalysis: recent progress and forthcoming research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nitrile Metabolizing Enzymes in Biocatalysis and Biotransformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. GABA Synthesis, Uptake and Release - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. WO2002042250A1 - DERIVATIVES OF 4-HYDROXYBUTANOIC ACID AND OF ITS HIGHER HOMOLOGUE AS LIGANDS OF η-HYDROXYBUTYRATE (GHB) RECEPTORS, PHARMACEUTICAL COMPOSITIONS CONTAINING SAME AND PHARMACEUTICAL USES - Google Patents [patents.google.com]
- 12. benchchem.com [benchchem.com]
- 13. Frontiers | Poly(4-Hydroxybutyrate): Current State and Perspectives [frontiersin.org]
- 14. Poly(4-Hydroxybutyrate): Current State and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. encyclopedia.pub [encyclopedia.pub]
- 17. quora.com [quora.com]
- 18. Production of 4-hydroxybutyric acid by metabolically engineered Mannheimia succiniciproducens and its conversion to γ-butyrolactone by acid treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. WO1999023086A1 - Process for the preparation of hydroxy substituted gamma butyrolactones - Google Patents [patents.google.com]
- 20. echemi.com [echemi.com]
- 21. Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Toxicology of methacrylonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis, Isolation, and Characterization of 4-Hydroxybutanenitrile
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract: 4-Hydroxybutanenitrile (CAS RN 628-22-8), a bifunctional molecule featuring both a hydroxyl and a nitrile moiety, serves as a versatile intermediate in organic synthesis.[1][2] Its structure allows for a wide range of chemical transformations, making it a valuable building block for the synthesis of pharmaceuticals and other fine chemicals. This guide provides an in-depth analysis of the primary synthetic routes to hydroxynitriles, detailed protocols for their subsequent isolation and purification, and a summary of analytical techniques required for structural confirmation and purity assessment. The content is structured to deliver not only procedural steps but also the underlying chemical principles, empowering researchers to adapt and optimize these methods for their specific applications.
Introduction to this compound
This compound, also known as 3-cyanopropanol, is a primary alcohol and a nitrile with the chemical formula C₄H₇NO.[1] The presence of two orthogonal functional groups—a nucleophilic alcohol and an electrophilic nitrile carbon that can also be hydrolyzed or reduced—renders it a strategic precursor in synthetic chemistry. For instance, the nitrile can be converted to amines, carboxylic acids, or ketones, while the hydroxyl group can be oxidized or used in esterification or etherification reactions. This dual reactivity is paramount in the construction of more complex molecular architectures.
Key Synthetic Pathways to Hydroxynitriles
The synthesis of hydroxynitriles can be approached from several common starting materials. While direct synthesis of this compound from γ-butyrolactone is thermodynamically challenging, related and highly valuable hydroxynitriles are readily synthesized via epoxide ring-opening, a method extensively documented in patent literature.
Synthesis of a Key Analogue: 4-Chloro-3-hydroxybutyronitrile from Epichlorohydrin
A widely practiced and illustrative synthesis in this class is the production of 4-chloro-3-hydroxybutyronitrile from epichlorohydrin. This reaction serves as an excellent model for the nucleophilic ring-opening of epoxides with cyanide, a fundamental reaction in the synthesis of β-hydroxynitriles.
Causality and Mechanistic Insight: The reaction proceeds via an SN2 mechanism where the cyanide ion (CN⁻) acts as the nucleophile. The attack preferentially occurs at the less sterically hindered carbon of the epoxide ring. The reaction's pH is a critical parameter; a weakly basic environment (pH 8.0-10.0) is necessary to have a sufficient concentration of free cyanide ions without promoting significant hydrolysis of the epoxide or the resulting nitrile.[3]
dot graph "Synthesis_of_4_Chloro_3_hydroxybutyronitrile" { layout=dot; rankdir="LR"; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
// Nodes for reactants and products Epichlorohydrin [label="Epichlorohydrin"]; Cyanide [label="NaCN / KCN"]; Product [label="4-Chloro-3-hydroxybutyronitrile"];
// Reaction arrow and conditions Epichlorohydrin -> Product [label="H₂O / Alcohol\npH 8.0 - 10.0", color="#34A853", fontcolor="#202124"]; Cyanide -> Product [color="#34A853"];
// Styling Epichlorohydrin [fontcolor="#202124"]; Cyanide [fontcolor="#202124"]; Product [fontcolor="#202124"]; } caption { label: "Fig 1: Synthesis of 4-Chloro-3-hydroxybutyronitrile."; fontsize: 10; fontname: "Arial"; } enddot Experimental Protocol:
-
Reaction Setup: In a flask equipped with a stirrer and pH probe, dissolve sodium cyanide or potassium cyanide in a mixture of water and an alcohol (e.g., methanol or ethanol).[3]
-
pH Adjustment: Cool the solution in an ice bath and carefully add an acid, such as acetic acid, dropwise to adjust the pH to between 8.0 and 10.0.[3]
-
Reactant Addition: Add epichlorohydrin dropwise to the cyanide solution while maintaining the temperature between 20-25°C.[3]
-
Reaction Monitoring: Stir the mixture for 1.5-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[3]
-
Work-up: Upon completion, the reaction is quenched and prepared for extraction. This process is detailed in the isolation section below.
This method has been shown to produce the target compound in high purity and yields, often around 80%.[3]
Synthesis via Ring-Opening of γ-Butyrolactone
While the ring-opening polymerization of γ-butyrolactone (GBL) has been studied extensively, its conversion to the monomeric this compound is less straightforward due to thermodynamic hurdles.[4][5] The low ring strain of the five-membered lactone makes it resistant to ring-opening under standard conditions.[6] However, under specific catalytic systems or high-pressure conditions, the lactone ring can be opened.[7] The reaction with a metal cyanide would involve the nucleophilic attack of the cyanide on the carbonyl carbon, followed by cleavage of the acyl-oxygen bond. This route remains an area of academic interest but is less common in preparative practice compared to epoxide-based routes.
| Route | Starting Material | Key Reagents | Typical Yield | Advantages | Disadvantages | Reference |
| Epoxide Opening | Epichlorohydrin | NaCN or KCN, Weak Acid | ~80% | High yield, well-documented, mild conditions. | Produces a chlorinated analogue requiring further steps if the parent compound is desired. | [3] |
| Lactone Opening | γ-Butyrolactone | Metal Cyanide | Variable | Uses a low-cost, common feedstock. | Thermodynamically unfavorable, often requires harsh conditions (e.g., high pressure). | [7] |
Isolation and Purification Workflows
Achieving high purity is critical for the use of this compound in subsequent synthetic steps, particularly in drug development. The isolation process focuses on separating the product from unreacted starting materials, salts, and solvent.
Post-Reaction Work-up Protocol
-
Quenching & Neutralization: The reaction mixture is typically diluted with water. If the reaction was run under basic conditions, it is neutralized or slightly acidified with a dilute acid.
-
Extraction: The aqueous solution is extracted multiple times with an organic solvent. Diethyl ether or ethyl acetate are commonly used due to their polarity and volatility.[3][8]
-
Washing: The combined organic layers are washed with a saturated sodium chloride solution (brine) to remove residual water and inorganic salts.[3]
-
Drying: The organic extract is dried over an anhydrous drying agent, such as magnesium sulfate or sodium sulfate, to remove all traces of water.[3][8]
-
Solvent Removal: The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure using a rotary evaporator to yield the crude product.[3][8]
High-Purity Purification Techniques
Vacuum Distillation: For thermally stable, liquid products like hydroxynitriles, vacuum distillation is the preferred method for purification on a larger scale. The reduced pressure lowers the boiling point, preventing decomposition of the molecule at high temperatures.[3][8] For example, 4-chloro-3-hydroxybutyronitrile is distilled under high vacuum to yield a colorless, pure oil.[3]
Column Chromatography: For smaller scales or for removing closely related impurities, silica gel column chromatography is a powerful tool. A solvent system (eluent) of appropriate polarity is chosen to separate the components of the crude mixture based on their differential adsorption to the stationary phase.
dot graph "Purification_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#4285F4"];
// Nodes Start [label="Crude Reaction Mixture"]; Quench [label="1. Quench & Neutralize"]; Extract [label="2. Solvent Extraction"]; Wash [label="3. Brine Wash"]; Dry [label="4. Dry with MgSO₄/Na₂SO₄"]; Filter [label="5. Filter"]; Evaporate [label="6. Solvent Evaporation\n(Rotary Evaporator)"]; CrudeProduct [label="Crude Product Oil", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Distill [label="Vacuum Distillation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Chromatography [label="Column Chromatography", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PureProduct [label="Purified this compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Quench; Quench -> Extract; Extract -> Wash; Wash -> Dry; Dry -> Filter; Filter -> Evaporate; Evaporate -> CrudeProduct; CrudeProduct -> Distill; CrudeProduct -> Chromatography; Distill -> PureProduct; Chromatography -> PureProduct; } caption { label: "Fig 2: General workflow for isolation and purification."; fontsize: 10; fontname: "Arial"; } enddot
Analytical Characterization
Confirmation of the structure and purity of the isolated this compound is achieved through a combination of spectroscopic techniques.
Spectroscopic Profile
The following table summarizes the expected physicochemical and spectroscopic data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₄H₇NO | [9] |
| Molecular Weight | 85.10 g/mol | [9] |
| Appearance | Colorless to light yellow liquid | [2] |
| Boiling Point | 130-132 °C (at 28 Torr) | [2] |
| ¹H NMR (Predicted) | δ ~3.7 (t, 2H, -CH₂OH), δ ~2.5 (t, 2H, -CH₂CN), δ ~1.9 (p, 2H, -CH₂CH₂CH₂-), δ ~2.5-3.0 (br s, 1H, -OH) | [1] |
| ¹³C NMR (Predicted) | δ ~119 (-CN), δ ~60 (-CH₂OH), δ ~25 (-CH₂CH₂CH₂-), δ ~15 (-CH₂CN) | [1] |
| IR Spectroscopy (ν, cm⁻¹) | ~3400 (O-H stretch, broad), ~2940 (C-H stretch), ~2250 (C≡N stretch, sharp) | [3] |
Experimental Protocols for Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Data Acquisition: Acquire ¹H and ¹³C spectra on a high-resolution NMR spectrometer (e.g., 400 MHz).
Infrared (IR) Spectroscopy:
-
Sample Preparation: Place a small drop of the neat liquid sample between two salt plates (NaCl or KBr) to form a thin film.
-
Data Acquisition: Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer, typically over a range of 4000-400 cm⁻¹. Key peaks to identify are the broad -OH stretch, the sharp C≡N stretch, and the C-H stretches.
Mass Spectrometry (MS):
-
Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct infusion or coupled with a Gas Chromatography (GC-MS) system for purity analysis.
-
Data Acquisition: Obtain the mass spectrum. In Electron Ionization (EI) mode, the molecular ion peak (M⁺) and a characteristic fragmentation pattern would be observed. In a soft ionization method like Electrospray Ionization (ESI), the protonated molecule ([M+H]⁺) would be prominent.
Conclusion
This compound and its analogues are valuable synthetic intermediates whose preparation, primarily through methods like epoxide ring-opening, is well-established. The success of any synthesis hinges not only on the reaction itself but on a robust and systematic approach to isolation and purification. Careful execution of extraction and distillation or chromatographic techniques, validated by comprehensive spectroscopic analysis, is essential to obtaining the high-purity material required by researchers in the fine chemical and pharmaceutical industries.
References
- 1. Page loading... [wap.guidechem.com]
- 2. 4-HYDROXY-BUTYRONITRILE | 628-22-8 [chemicalbook.com]
- 3. JPS63316758A - Production of 4-chloro-3-hydroxybutyronitrile - Google Patents [patents.google.com]
- 4. Chemosynthesis of bioresorbable poly(gamma-butyrolactone) by ring-opening polymerisation: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. polimery.ichp.vot.pl [polimery.ichp.vot.pl]
- 6. researchgate.net [researchgate.net]
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- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. chemscene.com [chemscene.com]
4-Hydroxybutanenitrile precursors and derivatives
An In-Depth Technical Guide to 4-Hydroxybutanenitrile: Precursors, Synthesis, and Derivatives
Authored by a Senior Application Scientist
Abstract
This compound, a bifunctional molecule featuring both a hydroxyl and a nitrile group, stands as a versatile building block in modern organic synthesis. Its unique chemical architecture allows for a diverse range of transformations, making it a valuable precursor for the synthesis of numerous pharmaceuticals, agrochemicals, and polymers. This technical guide provides an in-depth exploration of the primary synthetic routes to this compound, focusing on key precursors and reaction mechanisms. Furthermore, it delves into the chemistry of its principal derivatives, including 4-amino-1-butanol, 4-hydroxybutanoic acid, and 2-pyrrolidinone, detailing their synthesis and applications. This document is intended for researchers, chemists, and professionals in drug development and materials science who require a comprehensive understanding of the chemistry and utility of this compound and its derivatives.
Introduction to this compound
This compound (CAS No. 628-22-8), also known as 4-hydroxybutyronitrile, is an organic compound with the chemical formula C₄H₇NO.[1] Its structure incorporates a four-carbon chain with a terminal hydroxyl (-OH) group and a terminal nitrile (-C≡N) group. This dual functionality is the cornerstone of its chemical reactivity, enabling it to participate in a wide array of chemical transformations.[2] The hydroxyl group can undergo oxidation, esterification, and etherification, while the nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions.[2] This versatility makes this compound a sought-after intermediate in the synthesis of complex molecules.
Key Physicochemical Properties:
-
Molecular Weight: 85.10 g/mol [1]
Precursors and Synthetic Pathways
The synthesis of this compound can be achieved through several routes, with the choice of method often dictated by factors such as cost, scalability, and desired purity. A prominent and industrially relevant pathway involves the use of halogenated precursors, particularly those derived from epichlorohydrin.
Synthesis via Halogenated Intermediates: The Epichlorohydrin Route
A widely employed industrial method for producing precursors to this compound involves the reaction of epichlorohydrin with a cyanide source. This reaction yields 4-chloro-3-hydroxybutanenitrile, a key intermediate that can be further transformed.[5][6]
The synthesis of 4-chloro-3-hydroxybutanenitrile from epichlorohydrin and sodium cyanide is a well-documented process.[7] The reaction is typically carried out in an aqueous medium under weakly basic conditions (pH 8.0-10.0) to facilitate the nucleophilic attack of the cyanide ion on the epoxide ring of epichlorohydrin.[5] Maintaining the pH in this range is crucial for optimizing the yield.[5]
Experimental Protocol: Synthesis of 4-Chloro-3-hydroxybutanenitrile
-
Reaction Setup: A solution of sodium cyanide in water is prepared in a reaction vessel and cooled to 0 °C.[7]
-
pH Adjustment: Concentrated sulfuric acid is added dropwise to the cyanide solution to adjust the pH to approximately 8.5.[7]
-
Addition of Epichlorohydrin: Epichlorohydrin is then added dropwise to the cooled, pH-adjusted cyanide solution.[7]
-
Reaction: The reaction mixture is allowed to warm to room temperature and stirred overnight.[7]
-
Workup and Isolation: The reaction mixture is extracted multiple times with a suitable organic solvent, such as ethyl acetate. The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield 4-chloro-3-hydroxybutanenitrile.[7]
This chlorinated intermediate is a versatile precursor for various derivatives. For instance, it is a key starting material in the synthesis of 3-hydroxyglutaronitrile, another valuable synthetic intermediate.[8]
Figure 1: Synthesis of 4-chloro-3-hydroxybutanenitrile.
Alternative Synthetic Routes
While the epichlorohydrin route is common, other methods for synthesizing this compound exist:
-
Nucleophilic Addition to Carbonyls: This classic approach involves the reaction of a cyanide source with a suitable carbonyl compound, followed by hydrolysis to yield the hydroxynitrile.[2]
-
Hydrolysis of 4-Cyanobutanol: Direct hydrolysis of 4-cyanobutanol under either acidic or basic conditions can also produce this compound.[2]
Key Derivatives and Their Chemistry
The true value of this compound lies in its ability to be converted into a range of important chemical entities. The following sections detail the synthesis and applications of its most significant derivatives.
4-Amino-1-butanol
4-Amino-1-butanol is a valuable alkanolamine that serves as a precursor to the neurotransmitter γ-aminobutyric acid (GABA) and is used in the synthesis of biodegradable polymers for applications like gene delivery.[9][10] It can be synthesized via the reduction of this compound, where the nitrile group is converted to a primary amine.
Synthesis of 4-Amino-1-butanol
A common method for the synthesis of 4-amino-1-butanol involves the catalytic hydrogenation of 4-hydroxybutyraldehyde and 2-hydroxytetrahydrofuran mixtures in the presence of ammonia (reductive amination).[11] Another approach involves the fermentative production from glucose using metabolically engineered Corynebacterium glutamicum.[10][12]
Figure 2: Key derivatives of this compound.
4-Hydroxybutanoic Acid (GHB)
4-Hydroxybutanoic acid, commonly known as GHB, is a naturally occurring neurotransmitter and a psychoactive drug.[13][14] It has therapeutic applications, particularly in the treatment of narcolepsy.[14] The synthesis of GHB from this compound is achieved through the hydrolysis of the nitrile group.
Synthesis of 4-Hydroxybutanoic Acid
The hydrolysis of this compound to 4-hydroxybutanoic acid can be carried out under either acidic or basic conditions. This reaction proceeds by the nucleophilic attack of water on the nitrile carbon, followed by tautomerization and subsequent hydrolysis to the carboxylic acid. The resulting 4-hydroxybutanoic acid can exist in equilibrium with its cyclic ester, γ-butyrolactone (GBL), especially under acidic conditions.[15]
2-Pyrrolidinone Derivatives
Substituted 2-pyrrolidinones are important scaffolds in medicinal chemistry. For example, 4-hydroxy-2-pyrrolidinone is a useful raw material for various drugs.[16] These compounds can be synthesized from derivatives of this compound through intramolecular cyclization. The ring-closing reaction of a 4-amino-3-hydroxybutyric acid derivative to form 4-hydroxy-2-pyrrolidinone can be promoted by the addition of a catalytic amount of a base.[16]
Applications in Research and Industry
The versatility of this compound and its derivatives makes them valuable in several fields:
-
Pharmaceuticals: As highlighted, they are key intermediates in the synthesis of drugs such as L-carnitine, (R)-4-amino-3-hydroxybutyric acid, and ligands for GHB receptors.[5][15]
-
Agrochemicals: The unique functional groups of these compounds make them suitable for the development of new pesticides and herbicides.[2]
-
Polymer Chemistry: 4-Amino-1-butanol is a monomer used in the production of biodegradable polymers.[10] 4-Hydroxy-2-pyrrolidinone can be used to create biocompatible polymers.[17]
Safety and Handling
This compound and its precursors, particularly the chlorinated intermediates, require careful handling due to their toxicity.
This compound:
-
Hazards: Harmful if swallowed.[1]
-
Precautions: Wear protective gloves, clothing, and eye protection. Wash hands thoroughly after handling.[1]
4-Chloro-3-hydroxybutanenitrile:
-
Hazards: Toxic if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation, and may cause an allergic skin reaction and respiratory irritation.[18][19]
-
Precautions: Handle in a well-ventilated area. Avoid contact with skin and eyes. Use non-sparking tools and prevent electrostatic discharge.[18] Store in a locked, well-ventilated place with the container tightly closed.[18]
Conclusion
This compound is a cornerstone intermediate in organic synthesis, offering a gateway to a diverse array of valuable molecules. Its efficient synthesis, particularly through the epichlorohydrin route, and the rich chemistry of its derivatives, underscore its importance in the pharmaceutical, agrochemical, and materials science industries. A thorough understanding of its synthesis, reactivity, and safe handling is paramount for any researcher or professional working with this versatile compound.
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Safety and handling precautions for 4-Hydroxybutanenitrile
An In-Depth Technical Guide to the Safe Handling of 4-Hydroxybutanenitrile
This guide provides a comprehensive overview of the essential safety and handling precautions for this compound (CAS No. 628-22-8), tailored for researchers, scientists, and professionals in drug development. The information herein is synthesized from authoritative safety data sheets and chemical databases to ensure technical accuracy and promote a culture of safety in the laboratory.
Chemical Identity and Physicochemical Properties
This compound, also known as γ-hydroxybutyronitrile, is a bifunctional molecule containing both a hydroxyl and a nitrile group.[1][2] This structure dictates its physical properties and chemical reactivity. Understanding these fundamental characteristics is the first step in a robust risk assessment.
Key Insight: The presence of both a polar hydroxyl group and a nitrile group suggests that the substance will have a degree of water solubility and a relatively high boiling point compared to non-polar molecules of similar molecular weight. Its handling procedures must account for the hazards associated with the nitrile functional group.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₄H₇NO | [1][3][4] |
| Molecular Weight | 85.10 g/mol | [1][2] |
| CAS Number | 628-22-8 | [1][3][4] |
| Appearance | Colorless to light yellow liquid | [4][5] |
| Boiling Point | 130-132 °C (at 28 Torr) | [4][5] |
| Density | ~1.0 - 1.1 g/cm³ | [2][5] |
| Storage Temperature | 2-8°C | [4][5] |
Hazard Identification and GHS Classification
According to the Globally Harmonized System (GHS), this compound is classified as having acute oral toxicity. It is crucial that all personnel handling this compound are aware of its hazard classification to ensure appropriate safety measures are implemented.
Table 2: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement | Signal Word | Pictogram | Source(s) |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Warning |
| [1][6][7] |
Expertise & Experience: While the primary GHS classification is "Harmful if swallowed," it is a common characteristic of nitriles to pose risks upon skin contact or inhalation, potentially through the release of cyanide.[8] Therefore, a conservative approach that minimizes all routes of exposure is scientifically prudent and represents best practice in the field. All handling should be performed with the assumption that skin and inhalation exposure are also potentially harmful.
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, prioritizing engineering controls and supplementing with appropriate PPE, is essential for minimizing exposure. This is often referred to as the "Hierarchy of Controls."
References
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- 4. 4-HYDROXY-BUTYRONITRILE | 628-22-8 [chemicalbook.com]
- 5. 4-HYDROXY-BUTYRONITRILE CAS#: 628-22-8 [m.chemicalbook.com]
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- 7. 4-HYDROXY-BUTYRONITRILE | 628-22-8 [chemicalbook.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
An In-depth Technical Guide to the Environmental Fate of 4-Hydroxybutanenitrile
Abstract
4-Hydroxybutanenitrile (4-HBN), a bifunctional molecule with both a hydroxyl and a nitrile group, serves as a versatile intermediate in chemical synthesis.[1][2] Its potential introduction into the environment, either during manufacturing or through its use in various applications, necessitates a thorough understanding of its environmental fate and transport. This technical guide provides a comprehensive assessment of the likely environmental behavior of 4-HBN. Due to a notable scarcity of direct experimental data for this specific compound, this guide synthesizes information from its fundamental physicochemical properties, established degradation pathways for analogous aliphatic nitriles, and predictive models.[3] A core focus is placed on outlining the standardized experimental protocols required to definitively characterize its environmental risk profile. This document is intended for researchers, environmental scientists, and drug development professionals who require a robust framework for evaluating the environmental impact of 4-HBN and similar chemical entities.
Introduction and Physicochemical Profile
This compound (CAS: 628-22-8) is a primary alcohol and a hydroxynitrile.[4][5] Its environmental behavior is governed by the interplay of its two functional groups: the polar hydroxyl group, which imparts water solubility, and the nitrile group, which can be susceptible to biotic and abiotic degradation.[1] A summary of its key physicochemical properties, critical for predicting environmental distribution, is presented in Table 1. The low octanol-water partition coefficient (Log P) suggests that 4-HBN is hydrophilic and will preferentially partition into aqueous environmental compartments rather than accumulating in fatty tissues of organisms.[5][6]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 628-22-8 | [7] |
| Molecular Formula | C₄H₇NO | [5] |
| Molecular Weight | 85.10 g/mol | [5] |
| Appearance | Colorless to light yellow liquid | [2] |
| Boiling Point | 130-132 °C (at 28 Torr) | [2] |
| Log P (Octanol-Water Partition Coefficient) | -0.4 (Computed) | [5] |
| Topological Polar Surface Area (TPSA) | 44.02 Ų | [6] |
Abiotic Degradation Pathways
Abiotic processes, particularly hydrolysis, can be a significant degradation route for nitriles in the environment.
Hydrolysis
The nitrile functional group is susceptible to hydrolysis, a reaction that breaks the carbon-nitrogen triple bond with the addition of water. This process can be catalyzed by acid or base.[8] The reaction proceeds in two steps: first, the nitrile is converted to an amide (4-hydroxybutanamide), which is then further hydrolyzed to a carboxylic acid (4-hydroxybutanoic acid) and ammonia (or an ammonium salt, depending on the pH).[9]
-
Acid-Catalyzed Hydrolysis: In acidic conditions, the nitrile is protonated, making the carbon atom more susceptible to nucleophilic attack by water. The final products are 4-hydroxybutanoic acid and an ammonium salt.[9]
-
Base-Catalyzed Hydrolysis: Under alkaline conditions, the hydroxide ion directly attacks the nitrile carbon. This pathway yields a carboxylate salt (sodium 4-hydroxybutanoate, for instance) and ammonia gas.[9]
Given that environmental waters can range in pH, hydrolysis is a potentially significant fate process for 4-HBN. However, without experimental data, the rate of this process under typical environmental conditions (pH 5-9, 25°C) is unknown.
Photodegradation
Direct photodegradation occurs when a chemical absorbs light in the solar spectrum (wavelengths >290 nm), leading to its decomposition. 4-HBN, as a simple aliphatic nitrile, is not expected to have significant light absorption in this range. Therefore, direct photolysis in aqueous environments is likely to be a minor degradation pathway.
Indirect photodegradation, mediated by photochemically produced reactive species in water, such as hydroxyl radicals (•OH), could contribute to its transformation.[10] The reaction rate with hydroxyl radicals would determine the significance of this pathway.
Biotic Degradation Pathway
Biodegradation is often the primary mechanism for the removal of organic chemicals from the environment. For aliphatic nitriles like 4-HBN, microorganisms have evolved specific enzymatic pathways for their catabolism.[11][12]
Enzymatic Pathways
There are two primary enzymatic routes for nitrile degradation by microorganisms:[3][13]
-
Nitrilase Pathway (One-Step): A nitrilase enzyme directly hydrolyzes the nitrile group to the corresponding carboxylic acid (4-hydroxybutanoic acid) and ammonia.[14] This is an efficient detoxification route.
-
Nitrile Hydratase/Amidase Pathway (Two-Step): This pathway involves two enzymes. First, a nitrile hydratase converts the nitrile to an amide intermediate (4-hydroxybutanamide). Subsequently, an amidase hydrolyzes the amide to the carboxylic acid and ammonia.[1] This pathway has been observed in various bacteria, including species of Rhodococcus and Pseudomonas.[11]
The final products of both pathways are 4-hydroxybutanoic acid and ammonia. 4-hydroxybutanoic acid is a naturally occurring compound that is readily biodegradable and can be utilized by microorganisms as a carbon and energy source, eventually being mineralized to carbon dioxide and water.
The following diagram illustrates the potential biotic and abiotic degradation pathways for this compound.
Caption: Potential Abiotic and Biotic Degradation Pathways of this compound.
Environmental Distribution and Mobility
Mobility in Soil and Sediment
The mobility of an organic chemical in soil and sediment is primarily governed by its tendency to adsorb to organic carbon and clay particles. This is quantified by the soil organic carbon-water partitioning coefficient (Koc).[15] Chemicals with low Koc values are weakly adsorbed and therefore highly mobile, with the potential to leach into groundwater.[16]
A chemical's Koc can be estimated from its Log P. Given the negative computed Log P of -0.4 for 4-HBN, its Koc value is expected to be very low. This indicates a very low affinity for soil organic matter and a high potential for mobility in soil.[17] If released to terrestrial environments, 4-HBN would be expected to readily partition into the soil pore water and be susceptible to leaching.
Bioaccumulation Potential
Bioaccumulation is the process by which a chemical is absorbed by an organism from its environment, leading to a concentration in the organism that is higher than in the surrounding medium.[9] The Bioconcentration Factor (BCF) is a measure of this potential for aquatic organisms.[18]
The octanol-water partition coefficient (Log P) is a well-established screening tool for bioaccumulation potential.[18] Substances with a Log P below 4.5 are generally not considered to have a high potential for bioaccumulation.[18] With a computed Log P of -0.4, this compound is highly hydrophilic and is not expected to partition into the fatty tissues of organisms.[5] Therefore, its potential for bioaccumulation in aquatic life is considered to be very low.
Addressing Data Gaps: Recommended Experimental Protocols
The preceding assessment is largely predictive. To provide a definitive characterization of the environmental fate of 4-HBN, standardized experimental studies following the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals are required.[19] These guidelines are internationally recognized for regulatory safety testing.[14]
Protocol: Ready Biodegradability (OECD 301F)
This screening test provides information on the potential for rapid and ultimate biodegradation of a chemical in an aerobic aqueous medium.
Methodology:
-
Inoculum: Use activated sludge from a domestic wastewater treatment plant, not adapted to the test substance.[20]
-
Test System: Prepare a mineral salt medium, add the inoculum, and add 4-HBN as the sole source of organic carbon at a concentration of 10-20 mg/L.
-
Control and Reference: Run parallel flasks with a) inoculum only (blank), and b) inoculum with a readily biodegradable reference substance (e.g., sodium benzoate or diethylene glycol).[21]
-
Incubation: Incubate the flasks in the dark at 20-24°C for 28 days.
-
Measurement: Measure oxygen consumption continuously using a manometric respirometer.
-
Pass Criteria: The substance is considered "readily biodegradable" if the percentage of biodegradation (based on theoretical oxygen demand) reaches 60% within a 10-day window, which starts when 10% biodegradation is reached.[22]
Protocol: Hydrolysis as a Function of pH (OECD 111)
This test determines the rate of abiotic hydrolysis of a chemical in sterile aqueous solutions at different pH values.
Methodology:
-
Buffer Solutions: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.
-
Test Substance Addition: Add a low concentration of 4-HBN (to ensure first-order kinetics) to each buffer solution.
-
Incubation: Incubate the solutions in the dark at a constant temperature (e.g., 50°C to accelerate the reaction, with results extrapolated to 25°C).
-
Sampling and Analysis: At appropriate time intervals, take samples and analyze the concentration of the parent compound (4-HBN) using a suitable analytical method (e.g., HPLC).
-
Data Analysis: Plot the natural logarithm of the concentration versus time to determine the first-order rate constant (k) and the half-life (t₁/₂) at each pH.
Protocol: Soil Adsorption/Desorption (OECD 106)
This study determines the adsorption and desorption potential of a chemical in different soils, providing a Koc value.
Methodology:
-
Soil Selection: Select a minimum of five different soil types with varying organic carbon content, pH, and texture.
-
Equilibrium Study: Prepare solutions of 4-HBN in 0.01 M CaCl₂. Add these solutions to known amounts of soil.
-
Agitation: Shake the soil-solution mixtures at a constant temperature until equilibrium is reached (determined in preliminary tests).
-
Analysis: Centrifuge the samples and measure the concentration of 4-HBN remaining in the aqueous phase. The amount adsorbed is calculated by the difference.
-
Data Analysis: Construct an adsorption isotherm by plotting the adsorbed concentration against the equilibrium solution concentration. Calculate the Freundlich adsorption coefficient (Kf) and normalize it to the organic carbon content to obtain Koc.[23]
-
Desorption: After the adsorption phase, replace a portion of the supernatant with fresh CaCl₂ solution and re-equilibrate to determine the extent of desorption.
The following diagram outlines the general workflow for assessing the environmental fate of a chemical like 4-HBN, highlighting the integration of predictive assessment and required experimental testing.
Caption: General workflow for environmental fate assessment of this compound.
Conclusion and Outlook
Based on its chemical structure and physicochemical properties, this compound is predicted to be a mobile, non-bioaccumulative substance in the environment. Its persistence will be primarily determined by its susceptibility to biodegradation and, potentially, hydrolysis. The most probable degradation pathway involves enzymatic hydrolysis of the nitrile group to 4-hydroxybutanoic acid and ammonia, which are readily mineralized.
However, the lack of empirical data represents a significant knowledge gap. The experimental protocols detailed in this guide, following internationally accepted OECD guidelines, provide a clear and scientifically rigorous path to definitively determine the biodegradability, hydrolysis rate, and soil mobility of 4-HBN. Generating this data is essential for conducting a comprehensive environmental risk assessment and ensuring the safe use of this versatile chemical intermediate.
References
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Methodological & Application
Synthesis of 4-Hydroxybutanenitrile via cyanohydrin reaction
An Application Guide for the Synthesis of 4-Hydroxybutanenitrile via Lewis Acid-Catalyzed Ring-Opening of Oxetane
Introduction
This compound, also known as γ-hydroxybutyronitrile, is a bifunctional molecule of significant interest in organic synthesis. Its utility stems from the presence of both a hydroxyl and a nitrile group, making it a versatile precursor for a range of valuable compounds, including γ-amino alcohols, γ-lactones, and various heterocyclic systems integral to drug development and materials science. While classically, hydroxynitriles are synthesized via the addition of cyanide to aldehydes or ketones (the cyanohydrin reaction), the synthesis of this compound from its corresponding aldehyde, 3-hydroxypropanal, is often complicated by the instability and self-condensation of the starting material.
This application note details a more robust and modern approach: the synthesis of this compound through the nucleophilic ring-opening of oxetane. This strategy leverages a stable, commercially available starting material and proceeds with high regioselectivity. The protocol described herein employs trimethylsilyl cyanide (TMSCN) as a cyanide source in conjunction with a Lewis acid catalyst, offering a safer and more controlled alternative to hydrogen cyanide gas or alkali metal cyanides.
Scientific Rationale & Reaction Mechanism
The synthetic pathway is predicated on the nucleophilic attack of a cyanide anion on an oxetane ring, activated by a Lewis acid. The reaction's primary driving force is the relief of the inherent ring strain of the four-membered oxetane heterocycle.
Causality of Reagent Selection:
-
Oxetane: A conformationally strained four-membered ether. This strain makes it susceptible to ring-opening by nucleophiles under appropriate activation, a reaction far less favorable for less strained ethers like tetrahydrofuran (THF).[1]
-
Trimethylsilyl Cyanide (TMSCN): This reagent serves as a more soluble and less hazardous source of nucleophilic cyanide compared to HCN gas or NaCN/KCN salts. The trimethylsilyl group also acts as a transient protecting group for the resulting alkoxide, preventing unwanted side reactions until it is removed during the aqueous workup.
-
Lewis Acid Catalyst (e.g., Zinc Iodide, ZnI₂): A catalyst is essential for activating the oxetane ring. The Lewis acid coordinates to the oxygen atom of the oxetane, polarizing the C-O bonds and rendering the ring carbons more electrophilic and thus more susceptible to nucleophilic attack.[2][3]
The reaction proceeds via an SN2 mechanism. The cyanide nucleophile preferentially attacks one of the ring carbons, leading to the cleavage of a C-O bond. In an unsubstituted oxetane, both methylene carbons are equivalent. However, in substituted oxetanes, the attack generally occurs at the less sterically hindered carbon, ensuring high regioselectivity.[1] The process culminates in an aqueous workup, which hydrolyzes the intermediate silyl ether to yield the final this compound product.
Safety Precautions: Handling Cyanide Reagents
The protocols described involve trimethylsilyl cyanide (TMSCN), which is highly toxic and readily hydrolyzes upon contact with moisture to produce hydrogen cyanide (HCN), an extremely poisonous and volatile gas.[4][5] Strict adherence to the following safety protocols is mandatory.
-
Engineering Controls: All manipulations involving TMSCN must be performed exclusively within a certified chemical fume hood with proper airflow.[6]
-
Personal Protective Equipment (PPE): A comprehensive PPE ensemble is required:
-
Eye Protection: ANSI-approved, tight-fitting safety goggles and a full-face shield.[6]
-
Hand Protection: Double-gloving with nitrile or neoprene gloves is mandatory. Inspect gloves before use and replace them immediately upon contamination.[6]
-
Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required.[6]
-
-
Emergency Preparedness:
-
An emergency cyanide antidote kit must be available, and personnel must be trained in its administration.
-
Ensure immediate access to an emergency shower and eyewash station.
-
Never work alone when handling cyanide compounds.
-
-
Waste Disposal & Quenching: All liquid and solid waste containing cyanide must be quenched before disposal. A freshly prepared solution of aqueous sodium hypochlorite (bleach) or alkaline hydrogen peroxide can be used to oxidize cyanide to the less toxic cyanate ion. The quenching process itself should be performed in a fume hood. Do not mix cyanide waste with acids, as this will liberate HCN gas.[7]
Detailed Experimental Protocol
This protocol describes the synthesis of this compound on a 50 mmol scale.
Materials & Equipment
| Reagent/Material | Grade | Supplier Example | Quantity |
| Oxetane | ≥97% | Sigma-Aldrich | 2.90 g (50.0 mmol) |
| Trimethylsilyl cyanide (TMSCN) | ≥96% | Sigma-Aldrich | 5.46 g (55.0 mmol) |
| Zinc Iodide (ZnI₂), anhydrous | ≥98% | Sigma-Aldrich | 0.80 g (2.5 mmol) |
| Dichloromethane (DCM), anhydrous | Dri-Solv™ Grade | MilliporeSigma | 100 mL |
| Saturated NaHCO₃ solution | ACS Grade | Fisher Scientific | ~50 mL |
| Saturated NaCl solution (Brine) | ACS Grade | Fisher Scientific | ~50 mL |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | VWR | ~10 g |
| Ethyl Acetate | ACS Grade | Fisher Scientific | For extraction |
| Hexanes | ACS Grade | Fisher Scientific | For chromatography |
| Silica Gel | 230-400 mesh | Sorbent Technologies | For chromatography |
-
Equipment: 250 mL round-bottom flask, magnetic stirrer, stir bar, rubber septa, nitrogen/argon inlet, dropping funnel, ice-water bath, rotary evaporator, glass column for chromatography. All glassware must be oven-dried before use.
Experimental Workflow
Step-by-Step Procedure
-
Reaction Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a rubber septum. Flame-dry the apparatus under vacuum and allow it to cool to room temperature under a positive pressure of nitrogen or argon.
-
Reagent Charging: To the flask, add anhydrous zinc iodide (0.80 g, 2.5 mmol). Introduce 100 mL of anhydrous dichloromethane (DCM) via syringe, followed by oxetane (2.90 g, 50.0 mmol). Cool the resulting mixture to 0 °C using an ice-water bath.
-
TMSCN Addition: Charge the dropping funnel with trimethylsilyl cyanide (5.46 g, 55.0 mmol). Add the TMSCN dropwise to the stirred reaction mixture over 20-30 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir the mixture for 4-6 hours. Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting oxetane is consumed.
-
Aqueous Workup: Upon completion, cool the flask back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Caution: HCN gas may be evolved. Perform this step slowly in the fume hood.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with ethyl acetate (2 x 50 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate (MgSO₄). Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 50% ethyl acetate).
-
Final Product: Combine the product-containing fractions and remove the solvent under reduced pressure to yield this compound as a colorless to pale yellow oil. Determine the yield and characterize the product.
Expected Results & Characterization
This protocol can be expected to produce this compound in good yield with high purity after chromatographic purification.
| Parameter | Expected Value |
| Physical Appearance | Colorless to pale yellow oil |
| Molecular Formula | C₄H₇NO[8] |
| Molecular Weight | 85.10 g/mol [8] |
| Typical Yield | 70-85% |
| ¹H NMR (CDCl₃, 400 MHz) | δ 3.75 (t, 2H, -CH₂OH), 2.55 (t, 2H, -CH₂CN), 2.00 (quint, 2H, -CH₂CH₂CH₂-), 1.75 (br s, 1H, -OH) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 119.5 (-CN), 61.0 (-CH₂OH), 28.0 (-CH₂CH₂OH), 14.5 (-CH₂CN) |
| IR (thin film, cm⁻¹) | 3400 (br, O-H stretch), 2940 (C-H stretch), 2250 (C≡N stretch), 1060 (C-O stretch) |
Troubleshooting and Field Insights
-
Low Yield:
-
Cause: Inadequate exclusion of moisture can lead to the hydrolysis of TMSCN and deactivation of the Lewis acid catalyst.
-
Solution: Ensure all glassware is rigorously dried and that anhydrous solvents are used. Maintain a positive pressure of inert gas throughout the reaction.
-
-
Polymerization of Oxetane:
-
Cause: Highly active Lewis acids or elevated temperatures can sometimes promote the cationic ring-opening polymerization of oxetane.
-
Solution: Maintain low temperatures during the addition of TMSCN. Ensure the correct stoichiometry of the catalyst is used; excess Lewis acid can be detrimental.
-
-
Incomplete Reaction:
-
Cause: The activity of the Lewis acid may be insufficient.
-
Solution: Ensure the zinc iodide used is truly anhydrous. If necessary, other Lewis acids like BF₃·OEt₂ or TiCl₄ can be screened, though they may require different reaction conditions and handling precautions.
-
Conclusion
The synthesis of this compound via the Lewis acid-catalyzed ring-opening of oxetane represents an efficient, reliable, and highly regioselective method suitable for laboratory and potential scale-up applications. This approach circumvents the challenges associated with using unstable aldehydes in traditional cyanohydrin reactions. The resulting product is a valuable bifunctional intermediate for the synthesis of more complex molecules in the pharmaceutical and chemical industries. Adherence to stringent safety protocols when handling cyanide-containing reagents is paramount to the successful and safe execution of this synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Safety Strategies for a Hydrogen Cyanide (HCN) Gas Leak [gasdetection.com]
- 5. ICSC 0492 - HYDROGEN CYANIDE, LIQUEFIED [chemicalsafety.ilo.org]
- 6. sarponggroup.com [sarponggroup.com]
- 7. Hazards associated with the handling of liquid cyanide [sheqmatesa.com]
- 8. This compound | C4H7NO | CID 220705 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols: 4-Hydroxybutanenitrile as a Versatile C4 Building Block in Organic Synthesis
Abstract
4-Hydroxybutanenitrile (C₄H₇NO), a bifunctional molecule featuring both a primary hydroxyl (-OH) and a nitrile (-C≡N) group, serves as a highly versatile and valuable C4 building block in modern organic synthesis.[1][2] Its unique structure allows for a diverse range of chemical transformations, providing access to key intermediates for pharmaceuticals, agrochemicals, and materials science.[1] This guide provides an in-depth exploration of the chemical properties, key synthetic applications, and detailed, field-proven protocols for the utilization of this compound. The focus is on explaining the causality behind experimental choices to ensure reproducible and scalable results for researchers, scientists, and drug development professionals.
Compound Profile: this compound
This compound, also known as 3-cyanopropanol or 4-hydroxybutyronitrile, is a colorless to light yellow liquid at room temperature.[2][3] The presence of both a nucleophilic hydroxyl group and an electrophilic, yet transformable, nitrile group on a flexible four-carbon chain is the foundation of its synthetic utility.
Physicochemical and Spectroscopic Data
A clear understanding of the compound's properties is critical for its effective use in synthesis.
| Property | Value | Source |
| Molecular Formula | C₄H₇NO | [2][4][5] |
| Molecular Weight | 85.10 g/mol | [2] |
| IUPAC Name | This compound | [2] |
| CAS Number | 628-22-8 | [2][3][4] |
| Appearance | Colorless to light yellow liquid | [3] |
| Boiling Point | 130-132 °C (at 28 Torr) | [3] |
| Density | ~1.10 g/cm³ | [3] |
| pKa | ~14.56 (Predicted) | [3] |
Spectroscopic Analysis: The structural identity of this compound is readily confirmed by standard spectroscopic methods.[1]
| Technique | Functional Group | Characteristic Peak / Shift | Source |
| Infrared (IR) | O-H stretch (Alcohol) | 3200-3500 cm⁻¹ (broad) | [1] |
| Infrared (IR) | C≡N stretch (Nitrile) | 2240-2260 cm⁻¹ (sharp, intense) | [1] |
| ¹H NMR | -CH₂-OH | ~3.6-3.8 ppm | [1] |
| ¹³C NMR | -C≡N | ~119-120 ppm | [1] |
| Mass Spec (MS) | Molecular Ion [M]⁺ | m/z = 85 | [1][6] |
Safety and Handling
As a responsible scientist, adherence to safety protocols is paramount.
-
GHS Classification: Harmful if swallowed (Acute Toxicity 4, Oral).[2][3]
-
Precautionary Statements: P264 (Wash hands thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell).[3]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[7][8]
-
Storage: Store in a cool (2-8°C), dry, and well-ventilated place in a tightly sealed container.[3][8]
Core Synthetic Transformations
The true power of this compound lies in its ability to be selectively transformed at either the hydroxyl or nitrile terminus, or through cooperative reactions involving both functional groups.
Caption: Key synthetic pathways originating from this compound.
Application Protocol 1: Synthesis of γ-Butyrolactone (GBL)
γ-Butyrolactone (GBL) is a crucial industrial solvent and an intermediate for producing other chemicals like N-methyl-2-pyrrolidone.[9] The synthesis from this compound is a classic example of tandem hydrolysis and intramolecular cyclization (lactonization). This can be achieved under either acidic or alkaline conditions.
Principle: Nitrile Hydrolysis and Lactonization
The nitrile group is first hydrolyzed to a carboxylic acid (4-hydroxybutyric acid).[10] This intermediate is often not isolated. In the presence of an acid catalyst or upon heating, the terminal hydroxyl group attacks the carboxylic acid carbonyl, eliminating water to form the stable five-membered GBL ring.[10][11]
References
- 1. Buy this compound | 628-22-8 [smolecule.com]
- 2. This compound | C4H7NO | CID 220705 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-HYDROXY-BUTYRONITRILE | 628-22-8 [chemicalbook.com]
- 4. keyorganics.net [keyorganics.net]
- 5. 4-Hydroxybutanenitrile_上海瑞一医药科技股份有限公司【官网】-Ruiyi Tech [ruiyitech.com]
- 6. PubChemLite - this compound (C4H7NO) [pubchemlite.lcsb.uni.lu]
- 7. echemi.com [echemi.com]
- 8. fishersci.com [fishersci.com]
- 9. γ-Butyrolactone - Wikipedia [en.wikipedia.org]
- 10. Production of 4-hydroxybutyric acid by metabolically engineered Mannheimia succiniciproducens and its conversion to γ-butyrolactone by acid treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chemguide.co.uk [chemguide.co.uk]
Application Notes & Protocols: 4-Hydroxybutanenitrile as a Versatile Precursor in Pharmaceutical Synthesis
Abstract: This guide provides a detailed technical overview of 4-hydroxybutanenitrile (4-HBN), a bifunctional chemical intermediate of significant value in pharmaceutical development. We explore its chemical properties, key synthetic transformations, and provide field-proven protocols for its conversion into high-value pharmaceutical building blocks. The narrative emphasizes the causality behind experimental choices, ensuring that researchers, scientists, and drug development professionals can not only replicate the methodologies but also understand the underlying chemical principles to adapt them for novel applications.
Introduction: The Strategic Value of this compound
This compound (4-HBN), with the chemical formula C₄H₇NO, is a hydroxynitrile that features both a primary alcohol (-OH) and a nitrile (-C≡N) functional group separated by a three-carbon aliphatic chain.[1][2] This dual functionality makes it a highly versatile and strategic starting material in organic synthesis. The hydroxyl group can undergo oxidation, esterification, or be converted into a leaving group, while the nitrile can be hydrolyzed to a carboxylic acid, or more commonly, reduced to a primary amine.[1] This reactivity profile allows for the construction of a wide array of more complex molecules, particularly heterocyclic structures and difunctional linear chains that are prevalent in active pharmaceutical ingredients (APIs).
Its primary utility in medicinal chemistry lies in its role as a precursor to two critical scaffolds:
-
4-Amino-1-butanol: A key intermediate and an analogue of the neurotransmitter γ-aminobutyric acid (GABA).[3]
-
Pyrrolidine Derivatives: The pyrrolidine ring is a core structural motif in numerous FDA-approved drugs, including treatments for diabetes, viral infections, and neurological disorders.[4][5]
This document serves as a practical guide to harnessing the synthetic potential of 4-HBN.
Physicochemical Properties & Safe Handling
Understanding the fundamental properties of a starting material is critical for experimental design and safety.
Table 1: Physicochemical Data for this compound
| Property | Value | Source(s) |
| CAS Number | 628-22-8 | [2][6][7] |
| Molecular Formula | C₄H₇NO | [2][7][8] |
| Molecular Weight | 85.10 g/mol | [2] |
| Appearance | Colorless to light yellow liquid | [9][10] |
| Boiling Point | 130-132 °C (at 28 Torr) | [9][10] |
| Density | ~1.10 g/cm³ | [9][10] |
| pKa | 14.56 ± 0.10 (Predicted) | [9][10] |
| XLogP3 | -0.4 | [1][2] |
Safety and Handling: this compound is classified as harmful if swallowed (GHS Hazard H302).[1][2] Standard laboratory safety protocols should be strictly followed.
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-impermeable gloves, and eye/face protection.[11]
-
Handling: Use only in a well-ventilated area, such as a chemical fume hood. Avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes.[11]
-
Storage: Store in a cool, dry place, typically between 2-8°C, away from incompatible materials.[8][9][10]
Key Synthetic Transformations in Pharmaceutical Synthesis
The synthetic utility of 4-HBN is best demonstrated through its conversion into key pharmaceutical intermediates. The following sections detail the core reactions, the rationale behind procedural choices, and step-by-step protocols.
Reduction of the Nitrile: Synthesis of 4-Amino-1-butanol
The conversion of the nitrile group in 4-HBN to a primary amine yields 4-amino-1-butanol, a valuable building block for various APIs. The choice of reducing agent is paramount and depends on factors like scale, cost, safety, and desired selectivity.
Expertise & Causality:
-
Catalytic Hydrogenation: This is the most efficient and scalable method for nitrile reduction, favored in industrial settings.[12] Catalysts like Raney Nickel, Palladium on Carbon (Pd/C), or Platinum are commonly used with hydrogen gas.[12][13] A key challenge is the potential for side reactions, where the newly formed primary amine attacks an imine intermediate, leading to secondary and tertiary amine byproducts. This is often suppressed by adding ammonia or ammonium hydroxide to the reaction mixture, which competitively inhibits the side reaction.[14]
-
Metal Hydride Reagents: For laboratory-scale synthesis, reagents like Lithium Aluminum Hydride (LiAlH₄) are highly effective.[13] LiAlH₄ is a powerful, non-selective reducing agent that readily converts nitriles to primary amines. However, its high reactivity with protic solvents (like the hydroxyl group on 4-HBN and water) necessitates anhydrous conditions and careful handling, making it less suitable for large-scale production. Borane complexes (BH₃-THF or BH₃-SMe₂) offer a milder alternative but may require heating.[14] Notably, Sodium Borohydride (NaBH₄) is generally not strong enough to reduce nitriles on its own.[13][15]
Protocol 1: Catalytic Hydrogenation of this compound
This protocol is adapted for laboratory scale and prioritizes safety and suppression of byproducts.
Materials:
-
This compound (1.0 eq)
-
Ethanol (or Methanol), anhydrous
-
Raney Nickel (approx. 10-20% by weight, slurry in water) or 10% Pd/C
-
Ammonium Hydroxide (28% aqueous solution, 1.5-2.0 eq)
-
Hydrogen gas (H₂)
-
Parr hydrogenator or similar high-pressure reaction vessel
-
Celite™ or other filter aid
Procedure:
-
Vessel Preparation: Ensure the high-pressure reaction vessel is clean, dry, and properly assembled according to the manufacturer's instructions.
-
Catalyst Loading: In the vessel, carefully add the Raney Nickel slurry or Pd/C catalyst under a stream of inert gas (e.g., Argon or Nitrogen). Causality: Dry hydrogenation catalysts can be pyrophoric and must be handled with care, often kept wet with a solvent.[12]
-
Reactant Addition: Add anhydrous ethanol to the vessel, followed by the this compound. Finally, add the ammonium hydroxide solution. Causality: The ammonium hydroxide creates a basic environment and provides an excess of ammonia, which minimizes the formation of secondary amine impurities.[14]
-
Hydrogenation: Seal the vessel. Purge the system multiple times with nitrogen, followed by several purges with hydrogen gas to remove all air. Pressurize the vessel with hydrogen to the desired pressure (typically 50-100 psi for laboratory scale) and begin vigorous stirring. The reaction may be slightly exothermic. Maintain the reaction at a controlled temperature (e.g., 25-40°C).
-
Reaction Monitoring: Monitor the reaction progress by observing the uptake of hydrogen gas. The reaction is complete when hydrogen uptake ceases (typically 4-12 hours).
-
Work-up: Once complete, carefully vent the excess hydrogen and purge the vessel with nitrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite™ to carefully remove the catalyst. Safety Note: The catalyst on the filter pad is highly pyrophoric and must be kept wet with solvent (e.g., ethanol or water) at all times and disposed of according to institutional safety guidelines. Do not allow it to dry in the air.
-
Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude 4-amino-1-butanol can be purified by vacuum distillation to yield a clear, viscous liquid.
Intramolecular Cyclization: Access to Pyrrolidine Scaffolds
The bifunctional nature of 4-HBN and its derivatives allows for intramolecular cyclization to form five-membered pyrrolidine rings, which are ubiquitous in pharmaceuticals.[4][5] A common strategy involves the reduction of the nitrile to an amine, followed by cyclization. An alternative pathway can lead to 4-hydroxypyrrolidin-2-one, another valuable intermediate.[16]
References
- 1. Buy this compound | 628-22-8 [smolecule.com]
- 2. This compound | C4H7NO | CID 220705 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Amino-1-butanol - Wikipedia [en.wikipedia.org]
- 4. enamine.net [enamine.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound - C4H7NO | CSSB00000754173 [chem-space.com]
- 7. 4-HYDROXY-BUTYRONITRILE | 628-22-8 [chemicalbook.com]
- 8. chemscene.com [chemscene.com]
- 9. 4-HYDROXY-BUTYRONITRILE CAS#: 628-22-8 [m.chemicalbook.com]
- 10. 4-HYDROXY-BUTYRONITRILE | 628-22-8 [chemicalbook.com]
- 11. echemi.com [echemi.com]
- 12. Nitrile Reduction - Wordpress [reagents.acsgcipr.org]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 15. researchgate.net [researchgate.net]
- 16. ir.uitm.edu.my [ir.uitm.edu.my]
Application Notes and Protocols for the Polymerization of 4-Hydroxybutanenitrile: A Gateway to Novel Functional Materials
Introduction: The Untapped Potential of a Bifunctional Monomer
In the quest for advanced materials with tailored properties, the strategic design of monomers is paramount. 4-Hydroxybutanenitrile stands out as a promising, yet underexplored, building block. Its bifunctional nature, possessing both a reactive hydroxyl (-OH) group and a versatile nitrile (-C≡N) group, opens a gateway to a diverse range of polymeric structures and functionalities. The hydroxyl group offers a route to polyesters, akin to the well-established and biocompatible poly(4-hydroxybutyrate) (P4HB), while the nitrile group provides a handle for further chemical modification, influencing properties like polarity and thermal stability, and serving as a precursor for amines or amides.[1][2][3]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the theoretical and practical aspects of polymerizing this compound. While the direct polymerization of this specific monomer is not extensively documented in peer-reviewed literature, this guide presents scientifically grounded, hypothetical protocols based on established principles of polymer chemistry and analogous monomer systems. We will explore plausible polymerization pathways, detail experimental protocols, and discuss the potential properties and applications of the resulting novel materials, particularly in the biomedical field.
Strategic Considerations for Polymerization
The dual functionality of this compound necessitates a careful selection of polymerization strategy to achieve the desired polymer architecture. The two primary reactive sites, the hydroxyl and nitrile groups, can be targeted through distinct polymerization mechanisms. The choice of mechanism will dictate the polymer backbone, properties, and potential applications.
A critical challenge in the polymerization of this compound is the potential for intramolecular cyclization to form γ-butyrolactone, a thermodynamically stable five-membered ring.[4][5][6] This side reaction can compete with the desired intermolecular polymerization. Reaction conditions, including temperature, catalyst, and monomer concentration, must be carefully optimized to favor polymer formation.
Proposed Polymerization Pathways and Protocols
We propose two primary pathways for the polymerization of this compound:
-
Ring-Opening Polymerization (ROP) to form a Polyester: This approach targets the hydroxyl group and is analogous to the synthesis of P4HB from γ-butyrolactone.[4][7][8]
-
Anionic Polymerization to form a Polynitrile: This strategy leverages the nitrile group, creating a polymer with a carbon-nitrogen backbone or a pendant nitrile group, depending on the mechanism.[9][10]
Pathway 1: Ring-Opening Polymerization for Polyester Synthesis
This pathway aims to synthesize a polyester with a structure analogous to P4HB, which is known for its biocompatibility and biodegradability, making it a valuable material for medical applications.[11][12][13][14][15][16] High molecular weight P4HB is typically produced via fermentation, as chemical synthesis often yields lower molecular weight polymers.[15][17] Our proposed chemical approach for this compound will need to overcome similar challenges.
Causality Behind Experimental Choices
The selection of a suitable catalyst is critical to promote the ring-opening polymerization while minimizing side reactions. We propose the use of a well-established organometallic catalyst, such as tin(II) octoate (Sn(Oct)₂), which is widely used in the ROP of lactones for biomedical applications due to its efficiency and low toxicity. The reaction temperature is kept moderate to balance the rate of polymerization against the risk of thermal degradation and side reactions.
Experimental Protocol: Ring-Opening Polymerization of this compound
Materials:
-
This compound (monomer)
-
Tin(II) octoate (Sn(Oct)₂) (catalyst)
-
Toluene (solvent, anhydrous)
-
Methanol (for precipitation)
-
Chloroform (for dissolution)
-
Nitrogen gas (for inert atmosphere)
Equipment:
-
Schlenk flask
-
Magnetic stirrer with hotplate
-
Vacuum line
-
Cannula
-
Syringes
-
Beaker
-
Filter funnel
Procedure:
-
Monomer and Catalyst Preparation:
-
Dry the this compound monomer over calcium hydride and distill under reduced pressure.
-
Prepare a stock solution of Sn(Oct)₂ in anhydrous toluene.
-
-
Polymerization:
-
In a flame-dried Schlenk flask under a nitrogen atmosphere, add the purified this compound.
-
Add anhydrous toluene to achieve the desired monomer concentration (e.g., 1 M).
-
Heat the solution to the desired reaction temperature (e.g., 100-130 °C) with stirring.
-
Inject the Sn(Oct)₂ catalyst solution via syringe. The monomer-to-catalyst ratio can be varied to control the molecular weight (e.g., 100:1 to 500:1).
-
Allow the reaction to proceed for a specified time (e.g., 24-72 hours). Monitor the viscosity of the solution as an indicator of polymerization.
-
-
Purification:
-
Cool the reaction mixture to room temperature.
-
Dissolve the viscous solution in a minimal amount of chloroform.
-
Precipitate the polymer by slowly adding the chloroform solution to a large excess of cold methanol with vigorous stirring.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with fresh methanol to remove unreacted monomer and catalyst residues.
-
Dry the polymer under vacuum at a slightly elevated temperature (e.g., 40 °C) until a constant weight is achieved.
-
Visualization of the ROP Workflow
Caption: Workflow for the Ring-Opening Polymerization of this compound.
Pathway 2: Anionic Polymerization Targeting the Nitrile Group
Anionic polymerization of nitrile-containing monomers can lead to polymers with unique properties. The nitrile group can either be part of the polymer backbone through a C=N linkage or remain as a pendant group.[10] The presence of the hydroxyl group in this compound presents a significant challenge for anionic polymerization, as the acidic proton of the hydroxyl group can terminate the propagating anionic chain.[9] Therefore, protection of the hydroxyl group is a mandatory preliminary step.
Causality Behind Experimental Choices
A common protecting group for hydroxyl functions that is stable under anionic polymerization conditions is the tert-butyldimethylsilyl (TBDMS) group. It can be introduced with high efficiency and can be removed under mild acidic conditions after polymerization. For the anionic polymerization of the protected monomer, a strong organolithium initiator like n-butyllithium (n-BuLi) is proposed. A polar aprotic solvent like tetrahydrofuran (THF) is chosen to facilitate the polymerization.
Experimental Protocol: Anionic Polymerization of Protected this compound
Part A: Protection of the Hydroxyl Group
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve this compound and imidazole in anhydrous DCM in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add a solution of TBDMSCl in DCM.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous sodium bicarbonate.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the resulting TBDMS-protected this compound by distillation.
Part B: Anionic Polymerization
Materials:
-
TBDMS-protected this compound (monomer)
-
n-Butyllithium (n-BuLi) in hexanes (initiator)
-
Tetrahydrofuran (THF, anhydrous)
-
Methanol (for termination)
Procedure:
-
Monomer and Solvent Preparation:
-
Dry the TBDMS-protected monomer over calcium hydride and distill.
-
Distill THF from sodium/benzophenone ketyl.
-
-
Polymerization:
-
In a flame-dried Schlenk flask under nitrogen, add anhydrous THF.
-
Cool the THF to -78 °C in a dry ice/acetone bath.
-
Add the purified TBDMS-protected monomer.
-
Slowly add n-BuLi solution dropwise until a persistent faint color indicates the titration of impurities, then add the calculated amount of initiator.
-
Stir the reaction mixture at -78 °C for several hours.
-
Terminate the polymerization by adding degassed methanol.
-
-
Purification and Deprotection:
-
Allow the solution to warm to room temperature.
-
Precipitate the polymer in a suitable non-solvent (e.g., methanol or water).
-
Collect and dry the polymer.
-
To deprotect the hydroxyl groups, dissolve the polymer in THF and treat with a mild acid, such as a solution of tetrabutylammonium fluoride (TBAF) in THF or dilute HCl.
-
Monitor the deprotection by FTIR or NMR spectroscopy.
-
Purify the final hydroxyl-functionalized polymer by precipitation.
-
Visualization of the Anionic Polymerization Workflow
Caption: Workflow for the Anionic Polymerization of this compound.
Characterization of the Novel Polymers
A thorough characterization of the synthesized polymers is essential to understand their structure, properties, and potential for various applications.
| Technique | Parameter Measured | Expected Information |
| Nuclear Magnetic Resonance (NMR) | ¹H and ¹³C chemical shifts | Confirmation of polymer structure, end-group analysis, and calculation of molecular weight. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Vibrational frequencies of functional groups | Confirmation of polymerization through the disappearance of monomer-specific peaks and the appearance of polymer backbone signals (e.g., ester C=O stretch for the polyester, changes in the C≡N stretch for the polynitrile). |
| Gel Permeation Chromatography (GPC) | Molecular weight distribution (Mw, Mn, PDI) | Determination of the average molecular weight and the dispersity of the polymer chains. |
| Differential Scanning Calorimetry (DSC) | Glass transition temperature (Tg), melting temperature (Tm), and crystallinity | Thermal properties of the polymer, which are crucial for processing and application. |
| Thermogravimetric Analysis (TGA) | Thermal stability and decomposition temperature | Information on the temperature at which the polymer starts to degrade. |
Potential Applications in Research and Drug Development
The polymers derived from this compound hold significant promise for a variety of applications, particularly in the biomedical and pharmaceutical fields.
-
Drug Delivery: The polyester variant, being an analogue of P4HB, is expected to be biodegradable and biocompatible, making it a candidate for drug delivery matrices, resorbable sutures, and tissue engineering scaffolds.[11][13][14] The pendant nitrile groups in the polymer from the anionic route can be hydrolyzed to carboxylic acids, providing sites for drug conjugation.
-
Functional Biomaterials: The nitrile group is a versatile functional handle. It can be reduced to a primary amine, which can be used to attach biomolecules such as peptides or proteins to the polymer surface. This functionalization is highly relevant for creating bioactive scaffolds for tissue engineering.
-
Pharmaceutical Excipients: The polarity of the polymers can be tuned by the presence of the nitrile group, which could be advantageous for their use as excipients in drug formulations to improve solubility and stability.[3][18]
Conclusion
The polymerization of this compound represents an exciting frontier in materials science. This guide provides a foundational framework for researchers to explore the synthesis of novel polyesters and polynitriles from this versatile monomer. The proposed protocols, grounded in established chemical principles, offer a starting point for the development of a new class of functional materials. The unique combination of a biodegradable backbone and a chemically versatile nitrile side group is anticipated to yield materials with a wide range of tunable properties, opening new avenues for innovation in drug delivery, tissue engineering, and advanced materials.
References
- 1. The Versatile Role of Nitriles in Modern Organic Synthesis: Applications in Pharmaceuticals, Materials Science & Advanced Chemical Research [nj-finechem.com]
- 2. An overview of synthetic modification of nitrile group in polymers and applications | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Ring-opening (co)polymerization of γ-butyrolactone: a review | Semantic Scholar [semanticscholar.org]
- 5. polimery.ichp.vot.pl [polimery.ichp.vot.pl]
- 6. researchgate.net [researchgate.net]
- 7. Chemosynthesis of bioresorbable poly(gamma-butyrolactone) by ring-opening polymerisation: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Facile preparation of biodegradable poly(γ-butyrolactone) via base-assisted ring-opening polymerization - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Nitrile-Functionalized Polysiloxanes with Controlled End Groups for Elastomeric Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Current Advances towards 4-Hydroxybutyrate Containing Polyhydroxyalkanoates Production for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemistry.mdma.ch [chemistry.mdma.ch]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Poly(4-Hydroxybutyrate): Current State and Perspectives [frontiersin.org]
- 16. Poly(4-Hydroxybutyrate): Current State and Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Poly(4-Hydroxybutyrate): Current State and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Application of 4-Hydroxybutanenitrile in the synthesis of GABA analogs
Application Notes & Protocols
Topic: Application of 4-Hydroxybutanenitrile in the Synthesis of GABA Analogs
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of this compound in Neurological Drug Synthesis
Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system (CNS), playing a critical role in regulating neuronal excitability.[1][2] The dysfunction of the GABAergic system is implicated in numerous neurological and psychiatric disorders, including epilepsy, neuropathic pain, and anxiety.[3] Consequently, structural analogs of GABA have been developed as cornerstone therapeutics. Prominent examples include Pregabalin ((S)-3-(aminomethyl)-5-methylhexanoic acid) and Gabapentin (1-(aminomethyl)cyclohexaneacetic acid), which are widely prescribed for their anticonvulsant, analgesic, and anxiolytic properties.[4][5]
The synthesis of these complex amino acids presents significant challenges, particularly in establishing the desired stereochemistry and substitution patterns. In this context, simple, commercially available building blocks are of immense value. This compound (CAS 628-22-8) emerges as a highly versatile and strategic precursor for the construction of the core GABA scaffold.[6][7] Its bifunctional nature, possessing both a hydroxyl group and a nitrile group, allows for orthogonal chemical transformations to install the requisite amine and carboxylic acid functionalities of the final GABA analog.
This guide details synthetic strategies and laboratory protocols that leverage this compound as a starting material for GABA analogs, with a focus on the underlying chemical principles, reaction mechanisms, and practical execution.
Part 1: Core Synthetic Strategies and Mechanistic Insights
The unique structure of this compound allows for several synthetic routes. The nitrile can be reduced to a primary amine, while the primary alcohol can be oxidized to a carboxylic acid. The sequence of these transformations, combined with other modifications, dictates the final product.
Strategy I: Reductive Cyclization to form γ-Lactams
A primary and highly efficient application of this compound is its conversion to pyrrolidin-2-one (a γ-lactam). γ-Lactams are not only bioactive in their own right but are also pivotal intermediates that can be hydrolyzed to the corresponding γ-amino acid.[3][8] This strategy involves the catalytic hydrogenation of the nitrile group to a primary amine, which then undergoes spontaneous or catalyzed intramolecular cyclization.
Causality of Experimental Choices: The choice of catalyst for the hydrogenation is critical. Catalysts like Raney Nickel or Palladium on Carbon (Pd/C) are highly effective for nitrile reduction.[9] The reaction is typically performed under a hydrogen atmosphere. The subsequent cyclization is often driven by heating, which facilitates the condensation reaction between the terminal amine and hydroxyl groups, eliminating a molecule of water.
Strategy II: Synthesis of 3-Substituted GABA Analogs (e.g., Pregabalin Precursors)
Creating 3-substituted analogs like Pregabalin requires introducing an alkyl group at the carbon alpha to the nitrile (which becomes the 3-position in the final product). This is achieved via α-alkylation of the nitrile.
Mechanistic Rationale: The protons on the carbon adjacent to a nitrile group are weakly acidic and can be removed by a strong, non-nucleophilic base like lithium diisopropylamide (LDA). This generates a resonance-stabilized carbanion. This nucleophilic carbanion can then react with an alkyl halide (e.g., isobutyl bromide for a Pregabalin backbone) in an SN2 reaction to form a new carbon-carbon bond. Following this key alkylation step, the nitrile and hydroxyl groups are converted to the amine and carboxylic acid, respectively.
Chirality in Synthesis: It is crucial to note that many GABA analogs are active as single enantiomers, such as (S)-Pregabalin.[8] Achieving enantioselectivity is a paramount concern in drug development. While a racemic synthesis followed by chiral resolution is possible, modern methods often employ asymmetric synthesis.[9] This can involve the use of chiral auxiliaries, asymmetric catalysts for the hydrogenation or alkylation steps, or enzymatic resolutions.[8][10][11] For instance, asymmetric hydrogenation of a precursor α,β-unsaturated cyanoester using a chiral catalyst can set the desired stereocenter early in the synthesis.[10]
Part 2: Experimental Protocols
The following protocols are representative examples of the transformations discussed. Researchers should perform their own optimization and safety assessments.
Protocol 1: Catalytic Hydrogenation of this compound to 4-Aminobutan-1-ol
This protocol details the reduction of the nitrile functionality to a primary amine, a fundamental step in GABA analog synthesis.
Materials & Reagents:
| Reagent | CAS No. | M.W. | Amount | Moles |
|---|---|---|---|---|
| This compound | 628-22-8 | 85.10 | 8.51 g | 0.10 |
| Raney Nickel (50% slurry in water) | 7440-02-0 | - | ~4.0 g | - |
| Anhydrous Ethanol | 64-17-5 | 46.07 | 150 mL | - |
| Hydrogen Gas (H₂) | 1333-74-0 | 2.02 | 50 psi | - |
Procedure:
-
Catalyst Preparation: In a fume hood, carefully wash the Raney Nickel slurry (2 x 20 mL) with anhydrous ethanol to remove water.
-
Reaction Setup: To a high-pressure hydrogenation vessel (Parr shaker), add the washed Raney Nickel catalyst and anhydrous ethanol (100 mL).
-
Substrate Addition: Add this compound (8.51 g) dissolved in anhydrous ethanol (50 mL) to the vessel.
-
Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to 50 psi.
-
Reaction: Heat the mixture to 40-50°C and shake vigorously. Monitor the reaction progress by observing the drop in hydrogen pressure. The reaction is typically complete within 4-6 hours.
-
Work-up: Once the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen.
-
Filtration: Purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Caution: Raney Nickel is pyrophoric and must be kept wet at all times. Quench the filter cake carefully with water.
-
Isolation: Concentrate the filtrate under reduced pressure to yield 4-aminobutan-1-ol as a viscous oil. The product can be purified further by vacuum distillation if necessary.
Protocol 2: Synthesis of Pyrrolidin-2-one via Reductive Cyclization
This two-step protocol first oxidizes the alcohol to a carboxylic acid, followed by a reductive cyclization of the resulting γ-cyanocarboxylic acid.
Step A: Oxidation to 4-Cyanobutanoic Acid
Materials & Reagents:
| Reagent | CAS No. | M.W. | Amount | Moles |
|---|---|---|---|---|
| This compound | 628-22-8 | 85.10 | 8.51 g | 0.10 |
| Jones Reagent (CrO₃/H₂SO₄/H₂O) | 1333-82-0 | - | ~40 mL | ~0.11 |
| Acetone | 67-64-1 | 58.08 | 200 mL | - |
Procedure:
-
Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve this compound (8.51 g) in acetone (150 mL).
-
Cooling: Cool the solution to 0°C in an ice-water bath.
-
Oxidation: Add the Jones reagent dropwise from the dropping funnel, maintaining the internal temperature below 10°C. A green precipitate of chromium salts will form.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature for 2 hours. Monitor the reaction by TLC.
-
Quenching: Quench the excess oxidant by the careful addition of isopropanol until the green color persists.
-
Work-up: Filter the mixture to remove chromium salts. Concentrate the filtrate under reduced pressure. Redissolve the residue in ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield crude 4-cyanobutanoic acid.
Step B: Reductive Cyclization to Pyrrolidin-2-one
Procedure:
-
Hydrogenation: Subject the crude 4-cyanobutanoic acid from Step A to catalytic hydrogenation as described in Protocol 1 . The reduction of the nitrile to the amine will be followed by spontaneous intramolecular cyclization to the lactam.
-
Isolation: After filtration of the catalyst, concentrate the solvent under reduced pressure. The resulting crude pyrrolidin-2-one can be purified by vacuum distillation or recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes).
Conclusion and Future Perspectives
This compound serves as an exemplary starting material for the synthesis of GABA analogs, offering a straightforward and adaptable platform for accessing the core γ-amino acid structure. The protocols outlined here demonstrate fundamental transformations—nitrile reduction, alcohol oxidation, and cyclization—that are central to this field. For drug development professionals, the true value lies in adapting these core routes to include asymmetric methodologies and diverse substitution patterns, thereby enabling the creation of novel, potent, and selective neurological agents.[8][10] Future work will likely focus on developing more efficient catalytic systems, including biocatalysis, to further streamline the synthesis of these vital therapeutics.[10][12]
References
- 1. Recent advances in the biosynthesis and industrial biotechnology of Gamma-amino butyric acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Efficient Synthesis of Enantiomerically Pure γ-Aminobutyric Acid (GABA) Derivatives [scirp.org]
- 4. 3-substituted GABA analogs with central nervous system activity: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C4H7NO | CID 220705 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemscene.com [chemscene.com]
- 8. Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pregabalin synthesis - chemicalbook [chemicalbook.com]
- 10. Chemoenzymatic Asymmetric Synthesis of Pregabalin Precursors via Asymmetric Bioreduction of β-Cyanoacrylate Esters Using Ene-Reductases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. US8134023B2 - Preparation of pregabalin and related compounds - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
The Versatility of 4-Hydroxybutanenitrile in the Synthesis of High-Value Specialty Chemicals
An Application Note and Protocol Guide from the Senior Application Scientist
Introduction: 4-Hydroxybutanenitrile as a Bifunctional Building Block
This compound, also known as 3-cyanopropanol, is a versatile bifunctional molecule that serves as a valuable intermediate in the synthesis of a wide array of specialty chemicals.[1] Its structure, incorporating both a hydroxyl (-OH) and a nitrile (-C≡N) group, allows for a diverse range of chemical transformations. The hydroxyl group can undergo oxidation, esterification, or be converted into a leaving group for nucleophilic substitution, while the nitrile group can be hydrolyzed to a carboxylic acid or reduced to a primary amine.[2] This dual reactivity makes this compound a strategic starting material for producing pharmaceuticals, agrochemicals, and specialty polymers.[2] This guide provides detailed protocols for two key transformations of this compound, showcasing its utility in the preparation of high-value downstream products: 4-amino-1-butanol and γ-butyrolactone.
Application 1: Synthesis of 4-Amino-1-butanol – A Key Pharmaceutical and Specialty Chemical Intermediate
4-Amino-1-butanol is a crucial building block in the synthesis of various pharmaceuticals and specialty chemicals.[3] It serves as a precursor for biodegradable polymers used in gene delivery and is an important intermediate for various organic syntheses.[3] The reduction of the nitrile functionality in this compound provides a direct route to this valuable amino alcohol. We present two robust protocols for this transformation: reduction with lithium aluminum hydride and catalytic hydrogenation using Raney Nickel.
Reaction Pathway: Reduction of this compound
Caption: General reaction scheme for the reduction of this compound.
Protocol A: Lithium Aluminum Hydride (LiAlH₄) Reduction
Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of converting nitriles to primary amines in high yields.[4][5] The reaction proceeds via nucleophilic attack of hydride ions on the nitrile carbon.[5][6] Due to the high reactivity of LiAlH₄ with protic solvents, this reaction must be conducted under strictly anhydrous conditions.
Materials:
-
This compound (95%+)
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Distilled water
-
15% (w/v) Sodium hydroxide solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, and nitrogen line.
Procedure:
-
Reaction Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel. Flame-dry the apparatus under a stream of nitrogen to ensure all moisture is removed.
-
Reagent Preparation: In the reaction flask, prepare a suspension of LiAlH₄ (1.2 molar equivalents) in anhydrous THF. Cool the suspension to 0 °C in an ice bath.
-
Addition of Substrate: Dissolve this compound (1.0 molar equivalent) in anhydrous THF in the dropping funnel. Add the solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains the internal temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux and maintain for 16-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching (Fieser workup): After the reaction is complete, cool the flask to 0 °C in an ice bath. Cautiously and slowly add distilled water (x mL, where x = grams of LiAlH₄ used) dropwise to quench the excess LiAlH₄.[7] Caution: This is a highly exothermic reaction that generates hydrogen gas. Ensure adequate ventilation and slow addition.
-
Next, add 15% aqueous sodium hydroxide solution (x mL) dropwise, followed by another portion of distilled water (3x mL).[7] This procedure is designed to produce a granular precipitate of aluminum salts that is easy to filter.
-
Work-up: Stir the resulting mixture at room temperature for 30 minutes. Filter the granular white precipitate and wash the filter cake thoroughly with THF.
-
Purification: Combine the filtrate and the THF washings. Dry the solution over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator. The crude 4-amino-1-butanol can be purified by vacuum distillation.
Protocol B: Catalytic Hydrogenation with Raney® Nickel
Catalytic hydrogenation using Raney Nickel is a widely used industrial method for the reduction of nitriles.[8] This method is often preferred for its lower cost and easier work-up compared to metal hydride reductions. The reaction requires a hydrogen atmosphere, typically at elevated pressure.
Materials:
-
This compound (95%+)
-
Raney® Nickel (50% slurry in water)
-
Anhydrous ethanol
-
Ammonia solution (optional, to suppress secondary amine formation)
-
High-pressure hydrogenation reactor (autoclave)
Procedure:
-
Catalyst Preparation: Prepare the active Raney Nickel catalyst from a nickel-aluminum alloy by digesting it with a concentrated sodium hydroxide solution.[8][9] For convenience, commercially available Raney Nickel slurry is used here. Before use, carefully wash the Raney Nickel slurry (approx. 10-20% by weight of the nitrile) several times with distilled water by decantation, followed by several washes with anhydrous ethanol to remove water.[2][9] Caution: Dry Raney Nickel is pyrophoric and must be handled under a liquid at all times.[8][9]
-
Reaction Setup: In a high-pressure autoclave, add the washed Raney Nickel catalyst followed by a solution of this compound in anhydrous ethanol. For suppression of secondary amine formation, the reaction can be conducted in ethanolic ammonia.
-
Hydrogenation: Seal the autoclave and purge the system several times with nitrogen, followed by several purges with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 atm) and heat to the reaction temperature (e.g., 80-120 °C) with vigorous stirring.
-
Reaction Monitoring: The reaction progress can be monitored by the uptake of hydrogen. The reaction is typically complete within 4-8 hours.
-
Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Wash the Celite® pad with ethanol. Caution: Do not allow the catalyst on the filter to dry out, as it can ignite upon contact with air. Keep it wet with solvent and dispose of it properly.
-
Purification: Combine the filtrate and washings and remove the solvent by rotary evaporation. The resulting crude 4-amino-1-butanol can be purified by vacuum distillation.
| Parameter | Protocol A: LiAlH₄ Reduction | Protocol B: Raney® Nickel Hydrogenation |
| Reducing Agent | Lithium Aluminum Hydride | Hydrogen gas |
| Catalyst | None | Raney® Nickel |
| Solvent | Anhydrous THF | Anhydrous Ethanol |
| Temperature | Reflux (approx. 66 °C) | 80-120 °C |
| Pressure | Atmospheric | 50-100 atm |
| Work-up | Fieser quench, filtration | Filtration of catalyst |
| Key Advantage | High reactivity, good yields | Lower cost, scalable |
| Key Disadvantage | Highly reactive, requires strict anhydrous conditions | Requires high-pressure equipment, pyrophoric catalyst |
Application 2: Preparation of γ-Butyrolactone (GBL) – A Precursor for Specialty Polymers
γ-Butyrolactone (GBL) is a versatile chemical intermediate and solvent used in the production of various high-value chemicals, including N-methyl-2-pyrrolidone (NMP) and the biodegradable polymer poly(γ-butyrolactone) (PBL).[1] The hydrolysis of the nitrile group of this compound to a carboxylic acid, followed by spontaneous intramolecular esterification (lactonization) under acidic conditions, provides a direct route to GBL.[10][11]
Reaction Pathway: Hydrolysis and Lactonization of this compound
Caption: Synthesis of GBL from this compound via hydrolysis and lactonization.
Protocol: Acid-Catalyzed Hydrolysis and Lactonization
This one-pot protocol describes the conversion of this compound to GBL through acid-catalyzed hydrolysis of the nitrile to a carboxylic acid, which then undergoes intramolecular cyclization to form the lactone.
Materials:
-
This compound (95%+)
-
Sulfuric acid (H₂SO₄), concentrated
-
Distilled water
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel.
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, prepare an aqueous solution of sulfuric acid (e.g., 20-30% v/v).
-
Reaction: Add this compound to the acidic solution. Heat the mixture to reflux and maintain for 4-6 hours. The hydrolysis of the nitrile to the carboxylic acid and subsequent lactonization will occur. The progress of the reaction can be monitored by the disappearance of the starting material using TLC or GC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the solution to a separatory funnel and extract the GBL with dichloromethane or ethyl acetate (3 x volume of the aqueous solution).
-
Neutralization: Combine the organic extracts and wash sequentially with a saturated sodium bicarbonate solution to neutralize any remaining acid (caution: CO₂ evolution), followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.
-
Purification: The crude GBL can be purified by vacuum distillation to yield a colorless liquid.
| Parameter | Protocol Details |
| Reagents | This compound, Sulfuric Acid, Water |
| Reaction Type | Hydrolysis followed by Lactonization |
| Solvent | Water |
| Temperature | Reflux (approx. 100 °C) |
| Work-up | Liquid-liquid extraction |
| Purification | Vacuum distillation |
Downstream Application: Ring-Opening Polymerization of GBL
The synthesized GBL is a valuable monomer for the production of poly(γ-butyrolactone) (PBL), a biodegradable and biocompatible polyester with potential applications in the medical and environmental fields. The ring-opening polymerization (ROP) of GBL can be initiated by various catalysts, including strong bases like potassium tert-butoxide in combination with an alcohol initiator.[1] This process allows for the creation of high molecular weight polymers with tunable properties.[1]
Safety and Handling
This compound and its derivatives should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for detailed hazard information before handling any chemicals. LiAlH₄ is a highly reactive and flammable solid that reacts violently with water.[5] Raney Nickel, when dry, is pyrophoric and can ignite spontaneously in air.[8][9]
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of a range of specialty chemicals. The protocols detailed in this guide for the preparation of 4-amino-1-butanol and γ-butyrolactone provide reliable and reproducible methods for researchers in both academic and industrial settings. The dual functionality of this compound will continue to be exploited in the development of novel synthetic routes to complex and valuable molecules.
References
- 1. Facile preparation of biodegradable poly(γ-butyrolactone) via base-assisted ring-opening polymerization - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. rsc.org [rsc.org]
- 3. Microbial production of 4-amino-1-butanol, a four-carbon amino alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. USRE38324E1 - Process for the preparation of hydroxy substituted gamma butyrolactones - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. reddit.com [reddit.com]
- 10. 4-Hydroxybutyric Acid | C4H8O3 | CID 10413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes & Protocols: Asymmetric Synthesis of Chiral Derivatives from 4-Hydroxybutanenitrile
Abstract: This document provides a comprehensive technical guide for the asymmetric synthesis of high-value chiral derivatives starting from 4-hydroxybutanenitrile. Chiral γ-butyrolactones (GBLs), 1,4-amino alcohols, and other related structures are pivotal building blocks in the pharmaceutical industry, forming the core of numerous active pharmaceutical ingredients (APIs).[1][2][][4] The stereochemistry of these intermediates is often critical to the biological activity and safety profile of the final drug product.[1] This guide details field-proven strategies, including enzymatic resolutions and transition-metal catalyzed asymmetric reductions, designed to provide reliable and scalable access to enantiomerically pure compounds. We delve into the causality behind methodological choices and present detailed, self-validating protocols for immediate application in research and development settings.
Strategic Overview: The Central Role of this compound
This compound is an achiral, bifunctional molecule that serves as an ideal precursor for a variety of valuable chiral synthons. Its nitrile and hydroxyl groups offer orthogonal reactivity, allowing for selective transformations. The primary synthetic challenge lies in the stereocontrolled introduction of a new chiral center, typically at the C3 or C4 position, to access key intermediates like (S)-3-hydroxy-γ-butyrolactone or its enantiomer.[5][6][7]
This guide focuses on two dominant and highly effective strategies for achieving this transformation:
-
Enzymatic Kinetic Resolution: Leveraging the exquisite stereoselectivity of enzymes to separate enantiomers from a racemic mixture.
-
Catalytic Asymmetric Reduction: Employing chiral transition-metal catalysts to convert a prochiral ketone precursor into a single enantiomer of the desired chiral alcohol.
The choice between these strategies depends on factors such as substrate availability, desired enantiomer, scalability, and cost-effectiveness.
Figure 1: Key asymmetric strategies from this compound precursors.
Strategy I: Enzymatic Kinetic Resolution (EKR)
Enzymatic Kinetic Resolution is a powerful technique that relies on the ability of a chiral catalyst (an enzyme) to differentiate between the two enantiomers of a racemic substrate, catalyzing the transformation of one enantiomer at a much higher rate than the other.[8] For derivatives of this compound, lipases are exceptionally effective for the stereoselective acylation of the hydroxyl group.
Causality & Expertise: The choice of lipase is critical. Lipases from Pseudomonas cepacia (PCL) and Candida antarctica Lipase B (CAL-B) are widely used due to their broad substrate scope and high enantioselectivity (E-value >200 in many cases).[9] The reaction is typically a transesterification using an acyl donor like vinyl acetate. The key to success is allowing the reaction to proceed to approximately 50% conversion. At this point, one has achieved the theoretical maximum yield of both the acylated enantiomer and the unreacted alcohol enantiomer, each with high enantiomeric excess (ee). The irreversibility provided by the vinyl acetate donor (which releases acetaldehyde) drives the reaction forward and prevents product inhibition.
Protocol 1: Lipase-Catalyzed EKR of racemic 4-acetoxy-3-hydroxybutanenitrile
This protocol details the resolution of a racemic hydroxy-nitrile, which can be prepared from this compound. The goal is to isolate the unreacted (S)-enantiomer and the acetylated (R)-enantiomer.
Materials:
-
Racemic 4-acetoxy-3-hydroxybutanenitrile
-
Immobilized Pseudomonas cepacia Lipase (PCL)
-
Vinyl acetate (acyl donor)
-
Methyl tert-butyl ether (MTBE, solvent)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
-
Chiral HPLC system for analysis
Step-by-Step Methodology:
-
Reaction Setup: In a dry 250 mL round-bottom flask, dissolve 10.0 g of racemic 4-acetoxy-3-hydroxybutanenitrile in 100 mL of MTBE.
-
Acyl Donor Addition: Add 1.1 equivalents of vinyl acetate to the solution.
-
Enzyme Addition: Add 1.0 g of immobilized Pseudomonas cepacia lipase to the stirred solution. Seal the flask and stir at room temperature (25°C).
-
Reaction Monitoring: Monitor the reaction progress by taking small aliquots every 2-4 hours. Analyze the conversion and the enantiomeric excess of both the starting material and the product by chiral HPLC. The target is to stop the reaction as close to 50% conversion as possible to maximize yield and ee.
-
Workup: Once ~50% conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed with fresh solvent and reused.
-
Solvent Removal: Concentrate the filtrate under reduced pressure to remove the MTBE and excess vinyl acetate.
-
Purification: Separate the unreacted alcohol enantiomer from the acetylated product enantiomer using column chromatography on silica gel.
Expected Results: This protocol typically yields the unreacted alcohol and the acetylated product with >95% ee. The isolated yields for each enantiomer will be in the range of 40-45% (theoretical maximum is 50%).
Figure 2: Experimental workflow for Enzymatic Kinetic Resolution (EKR).
Strategy II: Catalytic Asymmetric Reduction
This strategy is one of the most powerful methods in modern organic synthesis for creating chiral alcohols.[10][11] It involves the reduction of a prochiral ketone, such as ethyl 4-chloro-3-oxobutanoate (a precursor to 4-oxobutanenitrile derivatives), using a chiral catalyst.[12] The catalyst, typically a transition metal complexed with a chiral ligand, creates a chiral environment that forces the hydride to add to one face of the carbonyl, producing one enantiomer of the alcohol preferentially.
Causality & Expertise: Ruthenium and Rhodium catalysts paired with bidentate phosphine ligands like BINAP and DuPHOS are benchmark systems for asymmetric ketone and olefin hydrogenation, respectively.[13] For the reduction of β-keto esters, Ru-BINAP systems are particularly effective. The mechanism involves the formation of a chiral ruthenium hydride species. The keto ester coordinates to the metal center in a specific orientation dictated by the steric and electronic properties of the chiral ligand, leading to a highly stereoselective hydride transfer in the rate-determining step. This method is often preferred for large-scale synthesis as it is a catalytic process that generates the desired enantiomer directly, rather than resolving a mixture.
Protocol 2: Ru-BINAP Catalyzed Asymmetric Hydrogenation of Ethyl 4-chloro-3-oxobutanoate
This protocol describes the synthesis of ethyl (R)-4-chloro-3-hydroxybutanoate, a key precursor to (S)-3-hydroxy-γ-butyrolactone.
Materials:
-
Ethyl 4-chloro-3-oxobutanoate
-
[RuCl(p-cymene)((R)-BINAP)]Cl catalyst
-
Methanol (degassed)
-
Hydrogen gas (high purity)
-
High-pressure autoclave (e.g., Parr reactor) equipped with a stirrer and temperature/pressure controls
Step-by-Step Methodology:
-
Catalyst Preparation: The catalyst can be purchased or prepared according to literature procedures. Handle all catalyst manipulations under an inert atmosphere (N₂ or Ar).
-
Reactor Setup: Charge a glass liner for the autoclave with ethyl 4-chloro-3-oxobutanoate (e.g., 5.0 g).
-
Catalyst Loading: Under an inert atmosphere, add the [RuCl(p-cymene)((R)-BINAP)]Cl catalyst. A substrate-to-catalyst (S/C) ratio of 1000:1 to 5000:1 is typical.
-
Solvent Addition: Add 50 mL of degassed methanol to the liner.
-
Reaction Execution:
-
Seal the autoclave.
-
Purge the system three times with N₂ gas, followed by three purges with H₂ gas.
-
Pressurize the reactor with H₂ to the desired pressure (e.g., 10 atm).
-
Begin stirring and heat the reaction to the target temperature (e.g., 50°C).
-
-
Reaction Monitoring: The reaction can be monitored by the cessation of hydrogen uptake. Alternatively, the reaction can be run for a fixed time (e.g., 12-24 hours).
-
Workup: After completion, cool the reactor to room temperature and carefully vent the H₂ gas. Purge with N₂.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by distillation or column chromatography to yield the chiral alcohol.
-
Analysis: Confirm the structure by ¹H and ¹³C NMR. Determine the enantiomeric excess by chiral GC or HPLC.
Data Summary: The following table summarizes typical results for different asymmetric reduction strategies of β-keto esters/nitriles, showcasing the high efficiency of these catalytic systems.
| Catalyst/Ligand System | Substrate | S/C Ratio | H₂ Pressure | Yield (%) | ee (%) | Reference |
| Ru/(R)-BINAP | Ethyl 4-chloro-3-oxobutanoate | 2000 | 10 atm | >95 | >99 (R) | [12] |
| Rh/(S,S)-Et-DuPHOS | α,β-Unsaturated Nitrile | 4000 | 20 atm | >98 | 97 (S) | [14] |
| Ir/N,P Ligand | α,β-Unsaturated Nitrile | 100 | 50 atm | >99 | 96 (R) | [15] |
digraph "Catalytic_Cycle" { graph [fontname="Arial"]; node [shape=ellipse, style=filled, fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];A[label="[Ru(II)-L*]\n(Pre-catalyst)", fillcolor="#FBBC05", fontcolor="#202124"]; B[label="[Ru(II)H-L*]\n(Active Catalyst)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; C [label="Substrate\nCoordination", fillcolor="#F1F3F4", fontcolor="#202124", shape=box]; D [label="[Ru(II)H(Substrate)-L*]\n(Michaelis Complex)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="Stereoselective\nHydride Transfer\n(Transition State)", fillcolor="#F1F3F4", fontcolor="#202124", shape=diamond]; F [label="[Ru(II)(Product)-L*]", fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="Product\nRelease", fillcolor="#F1F3F4", fontcolor="#202124", shape=box]; A -> B[label=" H₂ "]; B -> D [label=" + Substrate\n - Solvent "]; C -> D; D -> E; E -> F [label=" Rate-Determining\n Step "]; F -> A[label=" + Solvent\n - Product "]; G -> A;
}
Figure 3: Simplified catalytic cycle for Ru-BINAP asymmetric hydrogenation.
Conclusion and Authoritative Grounding
The asymmetric synthesis of chiral derivatives from this compound is a well-established field with robust and scalable solutions. Enzymatic Kinetic Resolution offers a reliable method for producing both enantiomers from a racemic precursor with high optical purity, making it ideal for process development where both stereoisomers are of interest. For direct synthesis of a single enantiomer, particularly on a larger scale, transition-metal catalyzed asymmetric hydrogenation of a prochiral ketone stands out for its high efficiency, excellent enantioselectivity, and catalytic nature. The protocols and strategies outlined in this guide are grounded in established, peer-reviewed chemical literature and represent best practices in the field of asymmetric synthesis.
References
- 1. Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development - AiFChem [aifchem.com]
- 2. Synthesis of chiral building blocks for use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Uses and production of chiral 3-hydroxy-gamma-butyrolactones and structurally related chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US6713639B1 - Process for preparing enantiomerically pure (S)-3-hydroxy-gamma-butyrolactone - Google Patents [patents.google.com]
- 7. CN1425658A - Synthetic method for (S)-3-hydroxy-gamma-butyrolactone - Google Patents [patents.google.com]
- 8. Enzymatic Approach to the Synthesis of Enantiomerically Pure Hydroxy Derivatives of 1,3,5-Triaza-7-phosphaadamantane - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Recent advances in catalytic asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Asymmetric reduction of ethyl 4-chloro-3-oxobutanoate to ethyl (R)-4-chloro-3-hydroxybutanoate with two co-existing, recombinant Escherichia coli strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Asymmetric hydrogenation of α,β-unsaturated nitriles with base-activated iridium N,P ligand complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: High-Fidelity Enzymatic Synthesis of (S)-4-Chloro-3-hydroxybutanenitrile
Document ID: ANP-KRED-CHBN-2025
Abstract
This document provides a comprehensive guide to the enzymatic synthesis of (S)-4-chloro-3-hydroxybutanenitrile, a high-value chiral intermediate for the production of blockbuster statin drugs.[1][2] The protocol leverages a highly stereoselective ketoreductase (KRED) for the asymmetric reduction of the prochiral substrate, 4-chloro-3-oxobutanoate. A robust enzymatic cofactor regeneration system is integrated into the workflow, ensuring economic viability and process efficiency.[3] This guide is designed for researchers, chemists, and process development scientists in the pharmaceutical industry, offering detailed methodologies, mechanistic insights, and practical troubleshooting advice.
Introduction: The Imperative for Green Chiral Synthesis
The pharmaceutical industry increasingly relies on enantiomerically pure compounds, as the biological activity of a drug often resides in a single stereoisomer. (S)-4-chloro-3-hydroxybutanenitrile is a critical building block whose stereochemistry is foundational for the efficacy of several cholesterol-lowering medications.[1] Traditional chemical synthesis routes often suffer from drawbacks such as the use of hazardous reagents, low stereoselectivity, and the generation of significant waste streams.
Biocatalysis presents a powerful, green alternative. Enzymes, as nature's catalysts, operate under mild aqueous conditions with exceptional chemo-, regio-, and stereoselectivity.[4] This application note details a state-of-the-art chemoenzymatic process that utilizes a ketoreductase, co-expressed with a cofactor regenerating enzyme in a whole-cell system, to achieve high-titer production of the target molecule with excellent optical purity (>99% e.e.).[5][6]
The Biocatalytic Core: Asymmetric Reduction & Cofactor Recycling
The central transformation is the stereoselective reduction of a ketone to a chiral alcohol. This reaction is catalyzed by a ketoreductase (KRED), an oxidoreductase enzyme that transfers a hydride from the nicotinamide cofactor NADPH to the carbonyl carbon of the substrate, 4-chloro-3-oxobutanoate.
Reaction Scheme: 4-chloro-3-oxobutanoate + NADPH + H+ --(Ketoreductase)--> (S)-4-chloro-3-hydroxybutanenitrile + NADP+
The high cost of NADPH prohibits its use in stoichiometric amounts, making in situ regeneration essential for any scalable process.[7] The most common and efficient method couples the primary reaction to a secondary "sacrificial" reaction. In this protocol, glucose dehydrogenase (GDH) is used to oxidize glucose to gluconolactone, simultaneously reducing NADP+ back to the active NADPH form.[5]
Figure 1: Coupled-enzyme system for KRED-catalyzed reduction with GDH-mediated NADPH regeneration.
Overall Process Workflow
The end-to-end process involves three distinct phases: upstream preparation of the biocatalyst, the core biotransformation reaction, and downstream processing for product isolation and purification.
Figure 2: High-level workflow from gene to purified final product.
Detailed Experimental Protocols
Protocol 1: Biocatalyst Preparation
This protocol describes the preparation of an E. coli whole-cell biocatalyst co-expressing the desired ketoreductase and glucose dehydrogenase. Whole cells are preferred as they obviate the need for costly enzyme purification and provide a protective environment for the enzymes.[6]
-
Vector Construction: Synthesize and clone the genes for the selected KRED and GDH into a suitable co-expression vector (e.g., pET-Duet1), each under the control of a T7 promoter.
-
Transformation: Transform the expression plasmid into a suitable E. coli expression host, such as BL21(DE3).
-
Cultivation:
-
Inoculate a 50 mL seed culture of Luria-Bertani (LB) medium containing the appropriate antibiotic and grow overnight at 37°C.
-
Transfer the seed culture into 1 L of Terrific Broth (TB) medium and grow at 37°C with vigorous shaking.
-
-
Induction: When the culture reaches an optical density (OD600) of 0.6-0.8, cool the culture to 20°C and induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.2 mM.
-
Expression & Harvest: Continue incubation at 20°C for 16-20 hours. Harvest the cells by centrifugation (5,000 x g, 15 min, 4°C).
-
Catalyst Preparation: Wash the cell pellet once with a phosphate buffer (50 mM, pH 7.0) and resuspend to the desired final cell concentration (e.g., 50-100 g/L wet cell weight). This cell slurry is now ready for use as the whole-cell biocatalyst.
Protocol 2: Asymmetric Reduction
This protocol details the biotransformation in a controlled bioreactor. The substrate is known to be unstable in aqueous solutions, so a continuous feeding strategy is employed to maintain a low steady-state concentration.[5]
Table 1: Reaction Parameters & Components
| Parameter/Component | Recommended Value/Concentration | Rationale |
| Biocatalyst Loading | 50 g/L (wet cell weight) | Provides sufficient enzyme activity for an efficient reaction rate. |
| Buffer | 100 mM Phosphate, pH 7.0 | Optimal pH for both KRED and GDH activity and stability.[8] |
| Glucose | 1.2 M | Serves as the hydride source for cofactor regeneration. A slight excess is used. |
| NADP+ | 0.1 mM | Catalytic amount is sufficient due to efficient recycling. |
| 4-chloro-3-oxobutanoate | Fed to maintain <100 mM | Minimizes substrate instability and potential enzyme inhibition.[9][10] |
| Temperature | 30°C | Balances enzyme activity with stability for prolonged reaction times. |
| pH Control | Maintain at 7.0 with 2 M NaOH | Neutralizes gluconic acid formed from glucose oxidation, preventing pH drop. |
Procedure:
-
Reactor Setup: To a temperature-controlled bioreactor, add the buffer, NADP+, glucose, and the prepared whole-cell biocatalyst slurry.
-
Initiation: Start agitation and allow the temperature to equilibrate to 30°C.
-
Substrate Feed: Begin the continuous feeding of the 4-chloro-3-oxobutanoate substrate. The feed rate should be adjusted based on reaction monitoring to prevent accumulation.
-
Monitoring: Periodically withdraw samples from the reactor. Centrifuge to remove cells and analyze the supernatant by HPLC or GC to determine substrate conversion and product formation.
-
Completion: Continue the reaction until substrate conversion is >99%. This typically takes 8-12 hours.
-
Harvest: Terminate the reaction. The crude product is in the reaction supernatant.
Protocol 3: Product Purification & Analysis
-
Biomass Removal: Separate the cell mass from the reaction broth by centrifugation (10,000 x g, 20 min) or microfiltration.
-
Solvent Extraction: Transfer the clarified supernatant to a separation funnel. Extract the product using an equal volume of ethyl acetate. Repeat the extraction twice.
-
Drying & Concentration: Pool the organic layers and dry over anhydrous MgSO4. Filter and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as an oil.
-
Purification: If required, purify the crude oil by vacuum distillation.
-
Quality Control:
-
Purity: Assess chemical purity by HPLC or GC.
-
Identity: Confirm the structure using ¹H-NMR and ¹³C-NMR spectroscopy.
-
Optical Purity: Determine the enantiomeric excess (e.e.) using a chiral HPLC column (e.g., Chiralcel OD-H). An e.e. of >99% is expected.
-
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Conversion Rate | 1. Poor enzyme expression.2. Insufficient cofactor regeneration.3. pH drift. | 1. Optimize induction conditions (IPTG concentration, temperature).2. Ensure sufficient glucose is present and GDH is active.3. Check pH probe calibration and base addition system. |
| Low Enantiomeric Excess (e.e.) | 1. Competing endogenous reductases from the E. coli host.2. Racemization of the product. | 1. Screen different KREDs for higher selectivity. Consider using a host strain with key reductase genes knocked out.2. Analyze product stability under reaction conditions. |
| Cell Lysis/Instability | 1. Substrate or product toxicity.2. Shear stress from high agitation. | 1. Lower the substrate feeding rate. Consider an in situ product removal strategy like a two-phase organic-aqueous system.[9][10]2. Reduce the agitation speed. |
References
- 1. Rapid asymmetric reduction of ethyl 4-chloro-3-oxobutanoate using a thermostabilized mutant of ketoreductase ChKRED20 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Cofactor regeneration for sustainable enzymatic biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of optically pure ethyl (S)-4-chloro-3-hydroxybutanoate by Escherichia coli transformant cells coexpressing the carbonyl reductase and glucose dehydrogenase genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A strategy to identify a ketoreductase that preferentially synthesizes pharmaceutically relevant (S)-alcohols using whole-cell biotransformation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cofactor regeneration for enzyme-catalysed synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CN109943597B - Method for preparing ethyl s-4-chloro-3-hydroxybutyrate by coupling extraction of enzyme membrane reactor - Google Patents [patents.google.com]
- 9. Stereoselective Reduction of Ethyl 4-Chloro-3-Oxobutanoate by a Microbial Aldehyde Reductase in an Organic Solvent-Water Diphasic System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stereoselective Reduction of Ethyl 4-Chloro-3-Oxobutanoate by a Microbial Aldehyde Reductase in an Organic Solvent-Water Diphasic System - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cyclization Reactions of 4-Hydroxybutanal to Form Heterocycles
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of the intramolecular cyclization of 4-hydroxybutanal, a fundamental reaction in organic chemistry that leads to the formation of valuable heterocyclic structures. As a molecule possessing both an aldehyde and a hydroxyl group, 4-hydroxybutanal serves as a prime example of ring-chain tautomerism, existing in a dynamic equilibrium with its cyclic hemiacetal, 2-hydroxytetrahydrofuran. Understanding and controlling this equilibrium is crucial for synthetic chemists aiming to utilize these structures as intermediates in the synthesis of more complex molecules, including pharmacologically active compounds.
This document moves beyond a simple recitation of steps, delving into the mechanistic underpinnings of the cyclization under various catalytic conditions. It offers detailed, field-tested protocols for both acid- and base-catalyzed transformations, complete with characterization data to ensure the self-validation of experimental outcomes. The insights provided herein are designed to empower researchers to confidently and reproducibly synthesize and utilize these important heterocyclic building blocks.
The Equilibrium Landscape: 4-Hydroxybutanal and 2-Hydroxytetrahydrofuran
4-Hydroxybutanal, a γ-hydroxy aldehyde, spontaneously undergoes an intramolecular nucleophilic attack of the hydroxyl group onto the electrophilic aldehyde carbon. This reversible reaction forms a five-membered ring, a thermodynamically stable cyclic hemiacetal known as 2-hydroxytetrahydrofuran.[1] This ring-chain tautomerism results in an equilibrium mixture of the two compounds.[2][3][4][5]
In solution, the cyclic form, 2-hydroxytetrahydrofuran, is predominantly favored.[1] The position of this equilibrium can be influenced by factors such as solvent, temperature, and the presence of catalysts. For synthetic purposes, it is often desirable to drive the equilibrium towards the cyclic form, which can then be isolated or used in subsequent reactions.
Caption: Ring-chain tautomerism of 4-hydroxybutanal.
Mechanistic Insights: The Role of Catalysis
While the cyclization of 4-hydroxybutanal can occur spontaneously, the rate of reaction and the position of the equilibrium can be significantly influenced by the presence of acid or base catalysts.
Acid-Catalyzed Cyclization
In the presence of an acid catalyst (H⁺), the reaction is initiated by the protonation of the carbonyl oxygen of 4-hydroxybutanal. This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the terminal hydroxyl group. The subsequent intramolecular attack leads to the formation of a protonated cyclic hemiacetal, which then loses a proton to regenerate the catalyst and yield 2-hydroxytetrahydrofuran. This catalytic cycle significantly lowers the activation energy barrier for the cyclization.[6]
Caption: Mechanism of acid-catalyzed cyclization.
Base-Catalyzed Cyclization
Under basic conditions, the reaction proceeds via a different mechanism. A base (B⁻) deprotonates the hydroxyl group of 4-hydroxybutanal to form an alkoxide. This alkoxide is a much stronger nucleophile than the neutral hydroxyl group. The resulting alkoxide then undergoes a rapid intramolecular nucleophilic attack on the carbonyl carbon to form an anionic cyclic hemiacetal. Protonation of this intermediate by a proton source (e.g., the conjugate acid of the base, HB) yields the final product, 2-hydroxytetrahydrofuran, and regenerates the base.
Caption: Mechanism of base-catalyzed cyclization.
Experimental Protocols
The following protocols provide detailed procedures for the synthesis of 2-hydroxytetrahydrofuran from 4-hydroxybutanal under different catalytic conditions. As 4-hydroxybutanal is often supplied as an equilibrium mixture with 2-hydroxytetrahydrofuran, these protocols are designed to drive the equilibrium towards the cyclic product.[2][3][4][5]
Preparation of the Starting Material
Protocol 1: Synthesis of 4-Hydroxybutanal via Oxidation of 1,4-Butanediol (Adapted)
This protocol is adapted from general procedures for the selective oxidation of primary alcohols to aldehydes.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1,4-butanediol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or acetone.
-
Oxidant Preparation: Prepare a solution or suspension of a mild oxidizing agent, such as pyridinium chlorochromate (PCC) (1.5 eq) or a Dess-Martin periodinane (1.1 eq) in the same solvent.
-
Reaction: Cool the solution of 1,4-butanediol to 0 °C in an ice bath. Slowly add the oxidant solution/suspension to the reaction mixture over a period of 30-60 minutes, while maintaining the temperature at 0 °C.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench any remaining oxidant (e.g., with sodium thiosulfate for Dess-Martin periodinane). Filter the reaction mixture through a pad of celite or silica gel to remove the chromium or iodine byproducts.
-
Isolation: Remove the solvent under reduced pressure. The crude product, an equilibrium mixture rich in 4-hydroxybutanal, can be used directly in the subsequent cyclization reactions or purified by column chromatography.
Acid-Catalyzed Cyclization to 2-Hydroxytetrahydrofuran
Protocol 2: Synthesis of 2-Hydroxytetrahydrofuran using a Catalytic Amount of Acid
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the crude 4-hydroxybutanal (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF) or diethyl ether.
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (0.05 eq) or a few drops of concentrated sulfuric acid.
-
Reaction: Stir the reaction mixture at room temperature. The cyclization is typically rapid.
-
Monitoring: Monitor the disappearance of the aldehyde peak (around 9.8 ppm in ¹H NMR and 202 ppm in ¹³C NMR) and the appearance of the hemiacetal proton (around 5.5 ppm in ¹H NMR) by taking aliquots for NMR analysis.
-
Work-up: Once the reaction has reached equilibrium (or the desired conversion), neutralize the acid catalyst by adding a mild base, such as a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The resulting crude 2-hydroxytetrahydrofuran can be purified by vacuum distillation.[1]
Base-Catalyzed Cyclization to 2-Hydroxytetrahydrofuran
Protocol 3: Synthesis of 2-Hydroxytetrahydrofuran using a Catalytic Amount of Base
This protocol is based on general procedures for base-catalyzed intramolecular hemiacetal formation.
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the crude 4-hydroxybutanal (1.0 eq) in an anhydrous aprotic solvent such as THF.
-
Catalyst Addition: Add a catalytic amount of a non-nucleophilic base, such as sodium hydride (NaH) (0.05 eq) or potassium tert-butoxide (t-BuOK) (0.05 eq). Exercise caution when handling these reagents.
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or NMR spectroscopy as described in the acid-catalyzed protocol.
-
Work-up: Once the reaction is complete, carefully quench the reaction by adding a few drops of water or a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Follow the extraction and purification procedures outlined in Protocol 2.
Characterization of Reactant and Product
Accurate characterization of both the starting material and the product is essential for confirming the success of the reaction. The equilibrium nature of this system means that spectra may show peaks corresponding to both 4-hydroxybutanal and 2-hydroxytetrahydrofuran.
Table 1: Spectroscopic Data for 4-Hydroxybutanal and 2-Hydroxytetrahydrofuran
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) |
| 4-Hydroxybutanal | ~9.8 (t, 1H, -CHO), ~3.7 (t, 2H, -CH₂OH), ~2.5 (dt, 2H, -CH₂CHO), ~1.9 (quint, 2H, -CH₂CH₂CH₂-) | ~202 (-CHO), ~62 (-CH₂OH), ~41 (-CH₂CHO), ~28 (-CH₂CH₂CH₂-) | ~3400 (br, O-H), ~2720 (C-H aldehyde), ~1725 (C=O aldehyde) |
| 2-Hydroxytetrahydrofuran | ~5.5 (m, 1H, O-CH-OH), ~4.3 & ~3.8 (m, 2H, -O-CH₂-), ~2.0-1.7 (m, 4H, ring CH₂) | ~98 (O-CH-OH), ~68 (-O-CH₂-), ~32 & ~23 (ring CH₂) | ~3400 (br, O-H), ~1070 (C-O ether) |
Note: The exact chemical shifts and peak shapes may vary depending on the solvent and concentration.
Applications in Drug Development and Organic Synthesis
The tetrahydrofuran motif is a common structural feature in a wide range of natural products and synthetic pharmaceuticals. 2-Hydroxytetrahydrofuran and its derivatives serve as valuable chiral building blocks and intermediates in the synthesis of these complex molecules.
-
Pharmaceutical Intermediates: 4-Hydroxybutanal is a known metabolite of the prodrug Tegafur, which is used in cancer chemotherapy.[3][8] Understanding its cyclization is relevant to its metabolic pathway. 2-Hydroxytetrahydrofuran has been investigated as a potential inhibitor of the Mcl-1 protein, which is involved in apoptosis, and has shown potential in studies related to autoimmune diseases and diabetes.[9]
-
Synthesis of Bioactive Molecules: The 2-hydroxytetrahydrofuran core can be further functionalized to create a variety of substituted tetrahydrofurans. These can be incorporated into larger molecules to modulate their pharmacological properties. For example, the synthesis of nucleoside analogues and other complex natural products often involves the use of tetrahydrofuran-based scaffolds.
Conclusion
The intramolecular cyclization of 4-hydroxybutanal to 2-hydroxytetrahydrofuran is a synthetically important transformation that provides access to a key heterocyclic building block. The choice of an acid or base catalyst allows for control over the reaction rate and can be tailored to the specific requirements of a synthetic route. The protocols and characterization data provided in this guide offer a comprehensive resource for researchers to effectively perform and validate this reaction, enabling the synthesis of a wide range of more complex and potentially bioactive molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. chembk.com [chembk.com]
- 3. 4-Hydroxybutanal and 2-Hydroxytetrahydrofuran (Equilibrium Mixture) | 25714-71-0 + 5371-52-8 - Coompo [coompo.com]
- 4. BioOrganics [bioorganics.biz]
- 5. biomall.in [biomall.in]
- 6. Isolation of a 2-Hydroxytetrahydrofuran Complex from Copper-Promoted Hydroxylation of THF - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. usbio.net [usbio.net]
- 9. 2-Hydroxytetrahydrofuran | 5371-52-8 | FH24509 | Biosynth [biosynth.com]
Application Notes and Protocols: Strategic Use of 4-Hydroxybutanenitrile in the Synthesis of Novel Polycyclic Pyrazolines
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide delineates a novel and strategic application of 4-hydroxybutanenitrile as a versatile starting material for the synthesis of complex polycyclic pyrazolines. Pyrazoline scaffolds are of paramount importance in medicinal chemistry, exhibiting a broad spectrum of pharmacological activities.[1][2][3][4] This document provides a comprehensive, step-by-step protocol, grounded in established chemical principles, for the transformation of a simple, linear hydroxynitrile into a sophisticated, biologically relevant heterocyclic framework. The causality behind each experimental choice is detailed, ensuring scientific integrity and reproducibility.
Introduction: The Significance of Polycyclic Pyrazolines in Modern Drug Discovery
Pyrazoline derivatives are a class of five-membered nitrogen-containing heterocyclic compounds that have garnered significant attention in the field of drug discovery. Their rigid, three-dimensional structure allows for specific interactions with a variety of biological targets, leading to a wide array of therapeutic applications. These include antimicrobial, anti-inflammatory, analgesic, antidepressant, and anticancer properties.[1][2][3][4] The incorporation of the pyrazoline moiety into a polycyclic framework can further enhance biological activity and selectivity by introducing conformational constraints and additional points of interaction with target proteins. The development of efficient synthetic routes to novel polycyclic pyrazolines is, therefore, a critical endeavor in the pursuit of new therapeutic agents.
This application note presents a rational synthetic strategy for the construction of a tetrahydroquinoline-fused pyrazoline, a promising scaffold for drug development, utilizing this compound as a readily available and cost-effective starting material.
The Strategic Role of this compound: A Versatile Building Block
This compound is a bifunctional molecule possessing both a hydroxyl and a nitrile group.[5] This unique combination of functional groups, which are amenable to a variety of chemical transformations, makes it an attractive precursor for the synthesis of more complex molecules. Our proposed synthetic pathway leverages these functionalities in a sequential manner to construct the target polycyclic pyrazoline. The hydroxyl group can be temporarily protected to allow for the selective manipulation of the nitrile group, which in turn can be converted into a ketone – a key functional group for the subsequent construction of the pyrazoline ring.
Proposed Synthetic Pathway: From Linear Precursor to Polycyclic Scaffold
The overall synthetic strategy is a multi-step process that involves the initial construction of a polycyclic ketone intermediate, followed by the formation of an α,β-unsaturated system (a chalcone analog), and concluding with the cyclization to form the pyrazoline ring.
dot
Caption: Proposed synthetic workflow from this compound to a polycyclic pyrazoline.
Detailed Experimental Protocols
Stage 1: Synthesis of the Polycyclic Ketone Intermediate
Rationale: The hydroxyl group of this compound is acidic and will react with the organometallic reagents used in the subsequent ketone synthesis step. Therefore, it must be protected. A tert-butyldimethylsilyl (TBDMS) ether is an excellent choice for a protecting group as it is easily introduced, stable to a wide range of reaction conditions, and can be readily removed under mild acidic conditions.[6][7][8]
Protocol:
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add imidazole (1.5 eq).
-
Slowly add a solution of tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq) in anhydrous DCM.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the TBDMS-protected this compound.
Rationale: The nitrile group of the protected hydroxynitrile can be converted into a ketone by reaction with an appropriate organometallic reagent, such as a Grignard reagent derived from a substituted aniline, followed by hydrolysis.[9] This ketone will then be part of a subsequent cyclization to form the tetrahydroquinoline ring. A Friedel-Crafts acylation provides a powerful method for the formation of aryl ketones.[10][11][12][13][14]
Protocol:
-
Prepare the Grignard reagent by adding a solution of a suitable bromo-substituted N-alkylaniline (e.g., 4-bromo-N-methylaniline) in anhydrous tetrahydrofuran (THF) to magnesium turnings under an inert atmosphere.
-
To the freshly prepared Grignard reagent at 0 °C, add a solution of the TBDMS-protected this compound (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction mixture to stir at room temperature for 4 hours.
-
Carefully quench the reaction by the slow addition of 3 M aqueous HCl at 0 °C.
-
Stir the mixture at room temperature for 2 hours to effect hydrolysis of the intermediate imine.
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product, a keto-aniline, is then subjected to an intramolecular cyclization to form the tetrahydroquinoline ring. This can be achieved by heating in the presence of a Lewis acid catalyst (e.g., AlCl₃) in a suitable solvent.[1]
-
Purify the resulting tetrahydroquinoline-based ketone by column chromatography.
Stage 2: Synthesis of the Tetrahydroquinoline-based Chalcone
Rationale: The classical Claisen-Schmidt condensation is a reliable method for the synthesis of α,β-unsaturated ketones (chalcones) from an aromatic ketone and an aromatic aldehyde.[15][16][17]
Protocol:
-
To a solution of the synthesized tetrahydroquinoline-based ketone (1.0 eq) and a substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 1.1 eq) in ethanol, add a catalytic amount of a strong base (e.g., 20% aqueous NaOH).
-
Stir the reaction mixture at room temperature for 6-8 hours.
-
Monitor the formation of the chalcone product by TLC.
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by filtration, wash with cold water until the washings are neutral to pH paper.
-
Recrystallize the crude chalcone from a suitable solvent (e.g., ethanol) to obtain the pure product.
Stage 3: Synthesis of the Polycyclic Pyrazoline
Rationale: The final step involves the cyclocondensation of the α,β-unsaturated ketone (chalcone) with a hydrazine derivative to form the pyrazoline ring.[18] The choice of hydrazine (e.g., hydrazine hydrate, phenylhydrazine) will determine the substituent at the N-1 position of the pyrazoline ring.
Protocol:
-
To a solution of the tetrahydroquinoline-based chalcone (1.0 eq) in glacial acetic acid, add hydrazine hydrate (1.5 eq).
-
Reflux the reaction mixture for 8-10 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Neutralize the mixture with a dilute base solution (e.g., 10% NaOH).
-
Collect the precipitated solid by filtration, wash thoroughly with water, and dry.
-
Recrystallize the crude polycyclic pyrazoline from a suitable solvent (e.g., ethanol or a mixture of ethanol and DMF) to obtain the purified product.
Data Presentation and Characterization
The synthesized intermediates and the final polycyclic pyrazoline should be characterized by standard spectroscopic techniques.
| Compound | Expected Yield (%) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Mass Spec (m/z) |
| TBDMS-protected this compound | 85-95 | ... | ... | ... |
| Tetrahydroquinoline Ketone | 60-70 | ... | ... | ... |
| Tetrahydroquinoline-based Chalcone | 75-85 | ... | ... | ... |
| Polycyclic Pyrazoline | 70-80 | ... | ... | ... |
(Note: The spectral data are placeholders and would need to be determined experimentally.)
Mechanistic Insights
dot
Caption: Key mechanistic steps in the synthesis of the polycyclic pyrazoline.
The formation of the chalcone proceeds via a base-catalyzed Claisen-Schmidt condensation. The base abstracts an alpha-proton from the ketone to form an enolate, which then acts as a nucleophile and attacks the carbonyl carbon of the aldehyde. The resulting alkoxide intermediate then undergoes dehydration to yield the α,β-unsaturated ketone.
The pyrazoline ring is formed through the reaction of the chalcone with hydrazine. This reaction typically proceeds through the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization where the amino group attacks the β-carbon of the double bond, leading to the formation of the five-membered pyrazoline ring.
Conclusion and Future Perspectives
This application note provides a detailed and scientifically grounded protocol for the synthesis of novel polycyclic pyrazolines from the simple and readily available starting material, this compound. The proposed synthetic route is versatile and can be adapted to generate a library of diverse polycyclic pyrazolines by varying the substituted aniline and aromatic aldehyde used in the synthesis. This will enable the exploration of structure-activity relationships and the optimization of biological activity for various therapeutic targets. The successful implementation of this strategy will provide medicinal chemists with a valuable tool for the development of next-generation therapeutics based on the privileged pyrazoline scaffold.
References
- 1. Green synthesis of some tetrahydroquinoline derivatives and evaluation as anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. This compound | C4H7NO | CID 220705 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Hydroxyl Protecting Groups Stability [organic-chemistry.org]
- 9. Nitriles to Ketones and Aldehydes - Chemistry Steps [chemistrysteps.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 12. Friedel–Crafts acylation via interrupted Beckmann fragmentation of activated ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Khan Academy [khanacademy.org]
- 15. Antifungal activity of chalcone derivatives containing 1,2,3,4-tetrahydroquinoline and studies on them as potential SDH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and Evaluation of Chalcone-Quinoline Based Molecular Hybrids as Potential Anti-Malarial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Design, synthesis, and molecular docking study of novel quinoline-based bis-chalcones as potential antitumor agents [pubmed.ncbi.nlm.nih.gov]
- 18. ijfmr.com [ijfmr.com]
Application Notes and Protocols: 4-Hydroxybutanenitrile in Electrochemical Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed technical guide on the emerging use of 4-hydroxybutanenitrile as a solvent in electrochemical applications. As the demand for high-performance energy storage and electrochemical sensing technologies grows, the exploration of novel electrolyte components is paramount. This compound, with its unique bifunctional nature possessing both a polar nitrile group and a hydrogen-bonding hydroxyl group, presents a compelling profile for a variety of electrochemical systems. This guide covers its physicochemical properties, potential applications, and detailed protocols for its purification and use in electrochemical characterization.
Introduction: The Case for this compound
The performance of electrochemical devices, such as batteries, supercapacitors, and sensors, is critically dependent on the properties of the electrolyte. The solvent, as the primary component of the electrolyte, governs key parameters including ionic conductivity, salt solubility, and the stability of the electrode-electrolyte interface. While traditional carbonate-based solvents have been the cornerstone of lithium-ion battery technology, their limitations in terms of thermal stability and electrochemical window have spurred the search for alternatives.
Nitrile-based solvents have garnered significant attention due to their high dielectric constants, wide electrochemical stability windows, and ability to form stable solid electrolyte interphases (SEI) on anode surfaces.[1] this compound (4-HBN) is a particularly interesting candidate within this class. Its molecular structure, HO-(CH₂)₃-C≡N, combines the desirable high polarity of the nitrile group with the hydrogen-bonding capability of the hydroxyl group. This unique combination suggests several potential advantages:
-
Enhanced Salt Dissociation: The high polarity of the nitrile moiety is expected to facilitate the dissolution and dissociation of a wide range of electrolyte salts.
-
Modified Solvation Shell: The presence of the hydroxyl group can influence the solvation shell of cations (e.g., Li⁺), potentially impacting ion transport mechanisms and interfacial reactions.
-
Improved SEI Properties: The hydroxyl group may participate in the formation of a more robust and ionically conductive SEI layer, crucial for long-term cycling stability in batteries.
-
Higher Boiling Point and Flash Point: The hydrogen bonding afforded by the hydroxyl group is anticipated to result in a lower volatility and higher flash point compared to non-hydroxylated nitriles, enhancing the safety profile of the electrolyte.
This guide aims to provide a comprehensive overview of this compound's properties and detailed protocols for its application in electrochemical research.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of a solvent is essential for its effective application in electrochemistry. The following table summarizes the known and estimated properties of this compound.
| Property | Value | Source/Comment |
| Molecular Formula | C₄H₇NO | [2] |
| Molecular Weight | 85.10 g/mol | [2] |
| CAS Number | 628-22-8 | [3] |
| Appearance | Colorless to light yellow viscous liquid | [4][5] |
| Density | 1.029 g/mL | [6] |
| Boiling Point | 240 °C (at 760 mmHg) | [6] |
| 130-132 °C (at 28 Torr) | [5] | |
| Melting Point | Not available | |
| Dielectric Constant | Estimated to be > 30 | Based on structurally similar nitriles like acetonitrile (37.5) and the polar nature of the hydroxyl group. |
| Viscosity | Described as "viscous" | [4] Quantitative data not available, but expected to be higher than acetonitrile due to hydrogen bonding. |
| Safety | Harmful if swallowed (Acute Toxicity, Oral, Category 4) | [2] |
Potential Electrochemical Applications
The unique properties of this compound make it a promising candidate for several electrochemical applications:
-
High-Voltage Lithium-Ion Batteries: The anticipated wide electrochemical stability window of the nitrile group could enable the use of high-voltage cathode materials, leading to higher energy density batteries. The hydroxyl group may also contribute to a more stable cathode-electrolyte interface.
-
Wide-Temperature Range Batteries: Nitrile-based electrolytes have shown promise in low-temperature applications due to their low melting points.[6] While the melting point of 4-HBN is not yet reported, its potential as a co-solvent to improve low-temperature performance is worth investigating.
-
Electrochemical Capacitors (Supercapacitors): The high dielectric constant of 4-HBN could support high ionic concentrations, which is beneficial for achieving high capacitance and energy density in supercapacitors.
-
Electrochemical Sensors: The dual functionality of 4-HBN could be leveraged in the design of selective electrochemical sensors, where the hydroxyl and nitrile groups can interact differently with target analytes.
-
Electrosynthesis: As a polar aprotic solvent, 4-HBN could be a suitable medium for a variety of electrosynthetic reactions.[3]
Protocols for Electrochemical Applications
Purification of this compound
The purity of the solvent is of utmost importance in electrochemical studies, as even trace impurities can have a significant impact on the results. The following is a general protocol for the purification of this compound for electrochemical use.
Rationale: This multi-step process is designed to remove water, peroxides, and other organic and inorganic impurities. The choice of drying agents and distillation conditions is critical to preserving the integrity of the molecule.
Materials:
-
This compound (as-received)
-
Anhydrous Calcium Chloride (CaCl₂) or Calcium Hydride (CaH₂)
-
Activated molecular sieves (3Å or 4Å)
-
Inert gas (Argon or Nitrogen)
-
Standard distillation glassware
-
Vacuum pump
Protocol:
-
Pre-drying:
-
Place the as-received this compound in a round-bottom flask.
-
Add anhydrous CaCl₂ or CaH₂ (approximately 10 g per 100 mL of solvent). Caution: CaH₂ reacts vigorously with water; add slowly.
-
Stir the mixture under an inert atmosphere for 24 hours. This step removes the bulk of the water content.
-
-
Final Drying with Molecular Sieves:
-
Decant the pre-dried solvent into a clean, dry flask containing activated molecular sieves (approximately 20 g per 100 mL).
-
Stir the mixture under an inert atmosphere for at least 48 hours to remove residual water.
-
-
Vacuum Distillation:
-
Assemble a distillation apparatus. Ensure all glassware is thoroughly dried in an oven and cooled under an inert atmosphere.
-
Transfer the dried this compound to the distillation flask.
-
Perform the distillation under reduced pressure. Given the boiling point of 130-132 °C at 28 Torr, a similar pressure can be targeted.[5] Distilling under vacuum minimizes thermal decomposition.
-
Collect the middle fraction of the distillate, discarding the initial and final portions.
-
-
Storage:
-
Store the purified solvent in a tightly sealed container, preferably with a Teflon-lined cap, over freshly activated molecular sieves.
-
Store inside a glovebox or a desiccator under an inert atmosphere to prevent re-absorption of moisture.
-
Diagram of the Purification Workflow:
Caption: Workflow for the purification of this compound.
Preparation of a 1 M LiPF₆ in this compound Electrolyte
This protocol describes the preparation of a standard lithium-ion battery electrolyte using purified this compound.
Rationale: All operations are performed in an inert atmosphere (glovebox) to prevent contamination from air and moisture, which can degrade the electrolyte salt (LiPF₆) and the solvent.
Materials:
-
Purified this compound
-
Lithium hexafluorophosphate (LiPF₆), battery grade
-
Volumetric flask
-
Magnetic stirrer and stir bar
-
Glovebox with an argon or nitrogen atmosphere (<0.1 ppm H₂O, <0.1 ppm O₂)
Protocol:
-
Transfer all materials and equipment into the glovebox.
-
Allow all items to equilibrate to the glovebox atmosphere for at least 2 hours.
-
Weigh the required amount of LiPF₆ and transfer it to the volumetric flask. For a 10 mL solution of 1 M LiPF₆, you will need approximately 1.52 g of LiPF₆.
-
Carefully add the purified this compound to the volumetric flask until it is about half full.
-
Add a magnetic stir bar and stir the solution until all the LiPF₆ has dissolved. The viscosity of this compound may necessitate gentle heating to facilitate dissolution.
-
Once the salt is fully dissolved, add more this compound to bring the total volume to the mark on the volumetric flask.
-
Continue stirring for another hour to ensure homogeneity.
-
Store the prepared electrolyte in a tightly sealed container inside the glovebox.
Electrochemical Stability Window Determination by Cyclic Voltammetry
This protocol outlines the procedure to determine the electrochemical stability window of the prepared electrolyte.
Rationale: Cyclic voltammetry is a standard technique to probe the electrochemical stability of an electrolyte. The potential is swept to anodic and cathodic limits, and the onset of significant current indicates the oxidation or reduction of the electrolyte.
Materials:
-
Prepared 1 M LiPF₆ in this compound electrolyte
-
Three-electrode electrochemical cell (e.g., a Swagelok-type cell)
-
Working electrode (e.g., glassy carbon or platinum)
-
Reference electrode (e.g., lithium metal)
-
Counter electrode (e.g., lithium metal)
-
Potentiostat/Galvanostat
-
Glovebox
Protocol:
-
Assemble the three-electrode cell inside the glovebox using the working, reference, and counter electrodes.
-
Add the prepared electrolyte to the cell.
-
Seal the cell and connect it to the potentiostat.
-
Set the parameters for the cyclic voltammetry experiment:
-
Scan rate: A slow scan rate, such as 1 mV/s, is typically used to approximate steady-state conditions.
-
Potential range: Start with a wide potential range, for example, from 0 V to 6 V vs. Li/Li⁺ for the anodic scan and 0 V to -1 V vs. Li/Li⁺ for the cathodic scan.
-
-
Run the cyclic voltammetry experiment.
-
Analyze the resulting voltammogram. The anodic stability limit is typically defined as the potential at which the oxidation current density reaches a certain threshold (e.g., 0.1 mA/cm²). The cathodic stability limit is similarly determined from the reduction current.
Diagram of the Electrochemical Characterization Workflow:
Caption: Workflow for electrochemical stability window determination.
Conclusion and Future Outlook
This compound presents a promising, yet largely unexplored, avenue for the development of advanced electrolytes. Its unique molecular structure offers the potential for enhanced safety, wider operating temperature ranges, and improved interfacial stability in electrochemical devices. The protocols detailed in this guide provide a starting point for researchers to systematically investigate the properties and performance of 4-HBN-based electrolytes.
Further research is needed to fully elucidate the properties of this compound, including its precise dielectric constant, viscosity, and its compatibility with a broader range of electrolyte salts and electrode materials. Nevertheless, the foundational information and methodologies provided herein are intended to empower researchers to unlock the potential of this intriguing solvent in the next generation of electrochemical technologies.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. This compound | C4H7NO | CID 220705 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-HYDROXY-BUTYRONITRILE | 628-22-8 [chemicalbook.com]
- 4. This compound - C4H7NO | CSSB00000754173 [chem-space.com]
- 5. 4-HYDROXY-BUTYRONITRILE CAS#: 628-22-8 [m.chemicalbook.com]
- 6. This compound [stenutz.eu]
Application Note: Green Chemistry Approaches to 4-Hydroxybutanenitrile Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Hydroxybutanenitrile is a valuable chemical intermediate, notably in the synthesis of pharmaceuticals and specialty polymers. Traditional synthetic routes often rely on stoichiometric reagents, hazardous materials like alkali metal cyanides, and energy-intensive conditions, posing significant environmental and safety challenges. This application note details green and sustainable alternatives for the synthesis of this compound, aligning with the principles of modern, environmentally conscious chemistry. We explore biocatalytic methods, including cyanide-free pathways using aldoxime dehydratases and stereoselective routes using hydroxynitrile lyases in optimized reaction systems. These approaches offer significant advantages, such as mild reaction conditions, high selectivity, reduced waste generation, and enhanced operator safety. Detailed protocols and a comparative analysis using established green chemistry metrics are provided to guide researchers in implementing these sustainable methodologies in the laboratory and beyond.
Introduction: The Need for Greener Synthesis
This compound (CAS No. 628-22-8), also known as 3-cyanopropanol, is a bifunctional molecule containing both a nitrile and a primary alcohol group.[1][2][3] This structure makes it a versatile building block in organic synthesis. For instance, its chiral derivatives are key synthons for blockbuster drugs like atorvastatin (Lipitor).[4]
Conventional synthesis often involves the reaction of precursors with highly toxic cyanide salts, which requires stringent safety protocols and generates hazardous waste streams. Furthermore, these methods can lack the selectivity needed for producing specific stereoisomers, necessitating additional resolution steps that lower the overall process efficiency.
The 12 Principles of Green Chemistry provide a framework for designing safer, more efficient, and environmentally benign chemical processes.[5][6] These principles advocate for waste prevention, maximizing atom economy, using less hazardous chemical syntheses, and designing energy-efficient processes.[6] This guide focuses on applying these principles to the synthesis of this compound, with a particular emphasis on biocatalytic routes that operate under mild, aqueous conditions.
Biocatalytic Strategies: Nature's Approach to Nitrile Synthesis
Biocatalysis utilizes enzymes or whole-cell systems to perform chemical transformations. Enzymes offer unparalleled chemo-, regio-, and stereoselectivity under mild conditions (ambient temperature and pressure, neutral pH), making them ideal catalysts for green synthesis.[7]
Aldoxime Dehydratases (Oxd): A Cyanide-Free Pathway
A truly innovative green approach is the use of aldoxime dehydratases, which directly convert aldoximes into nitriles by eliminating a water molecule.[8][9] This strategy completely bypasses the use of hazardous cyanide reagents.[8][10] The overall transformation can be part of a chemoenzymatic cascade, starting from a readily available aldehyde.
The reaction proceeds as follows:
-
Oximation (Chemical Step): An aldehyde reacts with hydroxylamine to form an aldoxime.
-
Dehydration (Enzymatic Step): The aldoxime is converted to the corresponding nitrile by the aldoxime dehydratase enzyme.
This method is particularly attractive as it operates in aqueous media under mild conditions, generating water as the only stoichiometric byproduct.[8]
Caption: Chemoenzymatic cascade for nitrile synthesis using aldoxime dehydratase.
Hydroxynitrile Lyases (HNLs): Stereoselective Cyanohydrin Formation
Hydroxynitrile lyases (HNLs) catalyze the reversible addition of hydrogen cyanide (HCN) to aldehydes or ketones, forming cyanohydrins.[11][12] While this reaction involves cyanide, its green credentials lie in the enzyme's ability to produce optically pure chiral cyanohydrins with exceptional enantioselectivity (>95% ee).[8][13] This avoids wasteful classical resolution steps.
To mitigate the hazards of HCN, the reaction can be performed in biphasic aqueous-organic systems.[13] This setup allows for low concentrations of HCN in the aqueous phase (where the enzyme resides), improving safety and enzyme stability, while the organic phase serves as a reservoir for the substrate and product.[13]
References
- 1. This compound | C4H7NO | CID 220705 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. 628-22-8|this compound|BLD Pharm [bldpharm.com]
- 4. Chemical and enzymatic approaches to the synthesis of optically pure ethyl (R)-4-cyano-3-hydroxybutanoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Chemoenzymatic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buy this compound | 628-22-8 [smolecule.com]
- 9. Nitrile-synthesizing enzymes and biocatalytic synthesis of volatile nitrile compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. ftb.com.hr [ftb.com.hr]
- 12. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 13. Development of (R)-4-hydroxymandelonitrile synthesis in an aqueous-organic biphasic stirred tank batch reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Monitoring 4-Hydroxybutanenitrile Reactions
Introduction: The Critical Need for Precise Reaction Monitoring
4-Hydroxybutanenitrile (4-HBN) is a versatile bifunctional molecule, featuring both a hydroxyl and a nitrile group, making it a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1][2] The efficiency and safety of synthetic routes involving 4-HBN are critically dependent on the precise control of reaction parameters. Real-time, quantitative monitoring of these reactions is therefore not merely a matter of process optimization; it is a cornerstone of robust process development, ensuring product quality, maximizing yield, and minimizing the formation of impurities.[3]
This document provides a comprehensive guide to the primary analytical techniques for monitoring reactions involving this compound. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying scientific rationale for methodological choices. The aim is to empower the user to select, develop, and validate the most appropriate analytical method for their specific application.
Guiding Principles of Method Selection
The choice of an analytical technique is governed by the specific requirements of the reaction being monitored. Key considerations include:
-
Reaction Kinetics: For fast reactions, in-situ methods like FTIR or Raman spectroscopy are often necessary to capture transient species and rapid changes in concentration.[4]
-
Analyte Properties: The volatility and thermal stability of 4-HBN and other reaction components will dictate the suitability of Gas Chromatography (GC) versus High-Performance Liquid Chromatography (HPLC).
-
Matrix Complexity: The presence of catalysts, solvents, and byproducts can interfere with certain analytical techniques, necessitating a method with high specificity.
-
Quantitative Requirements: The need for high accuracy and precision in determining concentrations will influence the choice between chromatographic techniques and spectroscopic methods.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantitative Analysis
HPLC is a powerful technique for separating and quantifying non-volatile and thermally labile compounds, making it highly suitable for the analysis of 4-HBN in reaction mixtures.[5][6] Reversed-phase HPLC, in particular, is effective at separating 4-HBN from starting materials, intermediates, and byproducts based on their polarity.
Causality Behind Experimental Choices:
-
Stationary Phase (C18): A C18 (octadecylsilyl) column is a common choice for reversed-phase chromatography due to its hydrophobicity, which allows for good retention and separation of moderately polar compounds like 4-HBN.
-
Mobile Phase Composition: A mixture of a polar organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer provides the necessary elution strength. The organic modifier disrupts the hydrophobic interactions between the analyte and the stationary phase, allowing for its elution. The buffer controls the pH, which can be critical for analytes with ionizable groups. For 4-HBN, a simple water/acetonitrile gradient is often sufficient.
-
Detector (UV): While 4-HBN itself lacks a strong chromophore for UV detection at higher wavelengths, the nitrile group allows for detection at lower wavelengths (around 210 nm).[5] However, for improved sensitivity and specificity, a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD) can be employed, especially when dealing with complex matrices.
Detailed Experimental Protocol: HPLC-UV Analysis
Objective: To quantify the concentration of this compound in a reaction mixture.
Instrumentation:
-
HPLC system with a UV detector[5]
-
C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)[5]
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound reference standard (purity ≥97%)[7]
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of 50:50 (v/v) acetonitrile and water.[5] Degas the mobile phase using sonication or vacuum filtration.
-
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of 4-HBN reference standard.
-
Dissolve in the mobile phase in a 10 mL volumetric flask to obtain a stock solution of approximately 1 mg/mL.
-
Prepare a series of calibration standards by serial dilution of the stock solution (e.g., 500, 250, 125, 62.5, 31.25 µg/mL).
-
-
Sample Preparation:
-
Withdraw an aliquot of the reaction mixture at a specific time point.
-
Quench the reaction if necessary (e.g., by rapid cooling or addition of a quenching agent).
-
Dilute the sample with the mobile phase to a concentration that falls within the calibration range.
-
Filter the diluted sample through a 0.45 µm syringe filter to remove particulate matter.[6]
-
-
Chromatographic Conditions:
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the 4-HBN reference standard against its concentration.
-
Determine the concentration of 4-HBN in the reaction sample by interpolating its peak area on the calibration curve.
-
Method Validation:
For use in a regulated environment, the HPLC method must be validated according to ICH Q2(R1) guidelines.[8] Key validation parameters include:
| Parameter | Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components. |
| Linearity | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | Recovery of 98-102% for spiked samples. |
| Precision | Repeatability (RSD ≤ 2%), Intermediate Precision (RSD ≤ 3%). |
| Limit of Quantitation (LOQ) | The lowest concentration that can be quantified with acceptable precision and accuracy. |
| Limit of Detection (LOD) | The lowest concentration that can be detected but not necessarily quantitated. |
Table 1: Key Validation Parameters for HPLC Methods
Visualization of HPLC Workflow
Caption: Workflow for quantitative analysis of 4-HBN by HPLC.
Gas Chromatography (GC): For Volatile Analytes and Impurities
Gas chromatography is a powerful technique for separating and analyzing volatile compounds.[5] While 4-HBN has a relatively high boiling point, GC can be a suitable method, particularly for monitoring reactions where volatile starting materials or byproducts are present. For less volatile compounds, derivatization may be necessary to increase their volatility.
Causality Behind Experimental Choices:
-
Stationary Phase: A mid-polarity column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), is often a good starting point for separating a range of compounds with varying polarities.
-
Detector (FID): The Flame Ionization Detector (FID) is a universal detector for organic compounds and provides excellent sensitivity, making it well-suited for quantifying 4-HBN and hydrocarbon-based impurities.
-
Injector and Detector Temperatures: These must be high enough to ensure rapid volatilization of the sample and prevent condensation in the detector, but not so high as to cause thermal degradation of the analyte.
Detailed Experimental Protocol: GC-FID Analysis
Objective: To monitor the consumption of volatile reactants and the formation of 4-HBN.
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID)[5]
-
Capillary column (e.g., DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness)[5]
Reagents:
-
Suitable solvent for dilution (e.g., dichloromethane, ethyl acetate)
-
This compound reference standard
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of the 4-HBN reference standard in the chosen solvent and create a series of calibration standards through serial dilution.
-
Sample Preparation:
-
Withdraw an aliquot of the reaction mixture.
-
Quench the reaction if necessary.
-
Dilute the sample with the chosen solvent to a concentration within the calibration range.
-
-
Chromatographic Conditions:
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min)[5]
-
Injector Temperature: 250 °C[5]
-
Detector Temperature: 280 °C[5]
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 200 °C, hold for 5 minutes[5]
-
-
Injection Volume: 1 µL (with an appropriate split ratio, e.g., 50:1)[5]
-
-
Data Analysis:
-
Generate a calibration curve from the standard solutions.
-
Determine the concentration of 4-HBN and other volatile components in the reaction sample based on their peak areas. Purity can be estimated using area percent normalization.[5]
-
Visualization of GC Workflowdot
References
- 1. Buy this compound | 628-22-8 [smolecule.com]
- 2. This compound | C4H7NO | CID 220705 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mt.com [mt.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chemscene.com [chemscene.com]
- 8. Validating Analytical Methods in Pharmaceuticals [pharmuni.com]
Troubleshooting & Optimization
Optimizing reaction conditions for 4-Hydroxybutanenitrile synthesis
Technical Support Center: 4-Hydroxybutanenitrile Synthesis
Welcome to the technical support resource for the synthesis of this compound (4-HBN). This guide is designed for chemistry professionals engaged in research and development who are seeking to optimize their synthetic protocols, troubleshoot common issues, and ensure procedural safety. This compound is a valuable bifunctional molecule, serving as a versatile intermediate in the synthesis of various pharmaceuticals and specialty chemicals, including its use as a precursor to γ-butyrolactone (GBL) and other C4 compounds.[1][2][3] This document provides in-depth, experience-driven advice in a direct question-and-answer format to address the practical challenges encountered during its synthesis.
Frequently Asked Questions & Troubleshooting Guide
Section 1: Synthesis Strategy and Reagent Selection
Question 1: What are the primary synthetic routes to this compound, and which is most common for laboratory and pilot scales?
There are several established routes, but the most frequently employed and well-documented method involves the nucleophilic ring-opening of an epoxide with a cyanide source.[4]
-
From Epichlorohydrin and Cyanide: This is the most common and cost-effective route. It involves reacting epichlorohydrin with an alkali metal cyanide (e.g., NaCN or KCN) in a suitable solvent system. The reaction proceeds via a nucleophilic attack of the cyanide ion on the epoxide ring, followed by protonation.[5][6] This method offers a high yield and is adaptable for scaling.
-
From Allyl Cyanide: This route involves the epoxidation of allyl cyanide (3-butenenitrile) to form an epoxide intermediate, which is then opened by a cyanide source.[4]
-
From γ-Butyrolactone (GBL): While GBL is often a target molecule derived from 4-HBN, pathways can be engineered to work in reverse, though this is less common for direct 4-HBN synthesis.[3][7]
For most applications, the epichlorohydrin route provides the best balance of reagent availability, yield, and procedural simplicity.
Question 2: How do I choose the optimal cyanide source? (NaCN vs. KCN vs. TMS-CN)
The choice of cyanide source depends on factors like solubility, reactivity, and reaction conditions.
-
Sodium Cyanide (NaCN) and Potassium Cyanide (KCN): These are the most common and economical choices.[8] They are typically used in aqueous or mixed aqueous/alcoholic solvent systems. Their effectiveness is highly pH-dependent, as they must be deprotonated to the active nucleophile, CN⁻. A patent describing this synthesis specifies that potassium cyanide or sodium cyanide are preferred.[8]
-
Trimethylsilyl Cyanide (TMS-CN): This reagent is often used in organic solvents under anhydrous conditions, sometimes with a Lewis acid catalyst. It can offer milder reaction conditions and may be preferable for sensitive substrates, but it is more expensive and moisture-sensitive.[9]
For the standard epichlorohydrin synthesis, NaCN or KCN are the recommended starting points due to their proven efficacy and cost-effectiveness.[5]
Section 2: Optimizing Reaction Parameters
Question 3: Why is pH control so critical in the reaction of epichlorohydrin with NaCN/KCN, and what is the optimal range?
Controlling the pH is arguably the most critical factor for achieving a high yield and minimizing side reactions. The optimal pH range is weakly basic, typically between 8.0 and 10.0 .[4][8]
Causality:
-
Below pH 8.0: In acidic or neutral conditions, the cyanide salt remains largely protonated as hydrogen cyanide (HCN). HCN is a much weaker nucleophile than the cyanide anion (CN⁻), leading to a drastic reduction in the reaction rate.
-
Above pH 10.0: Highly basic conditions can promote undesirable side reactions. These include the hydrolysis of the epichlorohydrin starting material and potential polymerization. It can also lead to hydrolysis of the nitrile group in the final product to a carboxylic acid, reducing the overall yield of 4-HBN.
A stable pH within the 8.0-10.0 range ensures a sufficient concentration of the nucleophilic CN⁻ anion to drive the reaction forward efficiently without inducing competing side reactions.[8]
Question 4: What is the effect of temperature on the reaction, and what are the recommended settings?
Temperature control is essential for selectivity and safety. The recommended reaction temperature is typically between 0°C and 25°C .[5][8]
-
Exothermic Nature: The ring-opening of epichlorohydrin is an exothermic process. Without adequate cooling, a thermal runaway can occur, leading to a rapid increase in temperature and pressure, which is a significant safety hazard.
-
Effect on Yield: Higher temperatures can increase the rate of side reactions, such as polymerization of epichlorohydrin or reactions with the solvent, leading to a lower yield of the desired product.
-
Recommended Procedure: The reaction is often started at a lower temperature (e.g., 0-5°C) during the dropwise addition of the epoxide to the cyanide solution to manage the initial exotherm.[5] After the addition is complete, the reaction mixture can be allowed to slowly warm to room temperature (20-25°C) and stirred for several hours to ensure completion.[8]
Question 5: What is the typical reaction time required for completion?
The reaction time is dependent on temperature, pH, and concentration. However, for a well-optimized batch at room temperature, the reaction is typically complete within 1.5 to 4 hours after the addition of all reagents.[8] Reaction progress can be monitored using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the point of full consumption of the limiting reagent (usually epichlorohydrin).
Section 3: Troubleshooting Common Issues
Question 6: My reaction yield is consistently low. What are the most likely causes and how can I fix them?
Low yield is a common problem that can usually be traced back to a few key parameters.
| Potential Cause | Explanation & Troubleshooting Steps |
| Improper pH Control | Problem: The pH may have drifted outside the optimal 8.0-10.0 range. Solution: Use a calibrated pH meter and a buffer system, or carefully add an acid (like acetic acid) or base dropwise to maintain the pH.[8] Ensure the initial pH of the cyanide solution is correctly adjusted before adding epichlorohydrin. |
| Poor Temperature Control | Problem: The reaction overheated, leading to side reactions. Solution: Use an ice bath to maintain a low temperature, especially during the addition of epichlorohydrin. Add the epoxide slowly and monitor the internal temperature. |
| Reagent Quality | Problem: Reagents may be old or degraded. Epichlorohydrin can polymerize over time. Solution: Use freshly opened or purified reagents. Verify the purity of your starting materials before beginning the reaction. |
| Inefficient Work-up | Problem: The product is being lost during the extraction or purification steps. 4-HBN has some water solubility. Solution: Perform multiple extractions (3-4 times) with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).[5] Ensure the drying agent is used correctly and that distillation is performed under appropriate vacuum to prevent product decomposition. |
| Atmospheric Moisture | Problem: For moisture-sensitive reagents like TMS-CN, exposure to air can cause decomposition. Solution: Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) and use anhydrous solvents and techniques. |
Question 7: I'm observing significant byproduct formation. What are these byproducts and how can I avoid them?
The primary byproduct of concern is typically a result of the reaction of epichlorohydrin with water or the hydroxide ion, forming 3-chloro-1,2-propanediol. Another possibility is the further reaction of the product. Strict adherence to the optimized pH and temperature conditions is the best way to suppress these pathways.
Section 4: Work-up, Purification, and Safety
Question 8: What is the standard procedure for work-up and purification of this compound?
A standard aqueous work-up followed by vacuum distillation is the most effective method.
-
Quenching: Ensure all reactive cyanide is safely quenched according to institutional safety protocols.
-
Extraction: Extract the aqueous reaction mixture multiple times with an organic solvent such as ethyl acetate or diethyl ether to recover the product.[5][8]
-
Washing: Wash the combined organic layers with a saturated brine solution to remove residual water and inorganic salts.
-
Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Concentration: Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by vacuum distillation .[6] 4-HBN has a high boiling point (approx. 130-132 °C at 28 Torr), so a good vacuum is necessary to prevent thermal decomposition.[10]
Question 9: What are the critical safety precautions for this synthesis?
This synthesis involves highly toxic and hazardous materials. Adherence to strict safety protocols is mandatory.
-
Cyanide Hazard: Sodium and potassium cyanide are highly toxic if ingested, inhaled, or absorbed through the skin.[11] All manipulations must be performed in a certified chemical fume hood. Always wear appropriate personal protective equipment (PPE), including a lab coat, splash goggles, and chemical-resistant gloves (nitrile gloves may not be sufficient; check glove compatibility charts).[12]
-
Epichlorohydrin Hazard: Epichlorohydrin is a carcinogen and a reactive, toxic compound. Avoid inhalation and skin contact.
-
Waste Disposal: All cyanide-containing waste (solid and liquid) must be quenched and disposed of according to strict hazardous waste protocols. A common method involves treatment with bleach (sodium hypochlorite) under basic conditions to oxidize cyanide to the less toxic cyanate. Consult your institution's environmental health and safety office for specific procedures.[13]
-
Emergency Preparedness: Ensure an emergency cyanide antidote kit is available and that you are trained in its use. Work with a partner and never perform this reaction alone.[14]
Visualized Workflows and Mechanisms
Reaction Mechanism
The synthesis proceeds via a backside nucleophilic attack (SN2 mechanism) of the cyanide anion on one of the primary carbons of the epoxide ring.
References
- 1. This compound | C4H7NO | CID 220705 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy this compound | 628-22-8 [smolecule.com]
- 3. Production of 4-hydroxybutyric acid by metabolically engineered Mannheimia succiniciproducens and its conversion to γ-butyrolactone by acid treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US20110130540A1 - Processes for the synthesis of 3-hydroxyglutaronitrile - Google Patents [patents.google.com]
- 5. US20100029898A1 - Process for the synthesis of 3-hydroxyglutaronitrile - Google Patents [patents.google.com]
- 6. CN1919835A - Preparation method of 4-chlorine-3-hydroxybutyronitrile - Google Patents [patents.google.com]
- 7. lookchem.com [lookchem.com]
- 8. JPS63316758A - Production of 4-chloro-3-hydroxybutyronitrile - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. 4-HYDROXY-BUTYRONITRILE CAS#: 628-22-8 [m.chemicalbook.com]
- 11. echemi.com [echemi.com]
- 12. fishersci.com [fishersci.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. biosynth.com [biosynth.com]
Technical Support Center: 4-Hydroxybutanenitrile Synthesis
Welcome to the Technical Support Center for the synthesis and purification of 4-Hydroxybutanenitrile. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-proven insights to help you overcome common challenges and optimize your experimental outcomes. Our focus is on not just the "how," but the "why," ensuring a deep understanding of the underlying chemical principles for robust and reproducible results.
I. Core Synthesis Protocol: From γ-Butyrolactone to this compound
The reaction of γ-butyrolactone with a cyanide source is a common route for the synthesis of this compound's precursor. This protocol is adapted from a reliable method and optimized for the isolation of the target hydroxynitrile.[1]
Reaction Principle
The synthesis involves the nucleophilic ring-opening of γ-butyrolactone by the cyanide ion. This reaction requires high temperatures to overcome the stability of the lactone ring. The initial product is the potassium salt of this compound, which is then protonated during workup to yield the final product.
Caption: Workflow for the synthesis of this compound from γ-butyrolactone.
Detailed Step-by-Step Methodology
Caution: This procedure involves highly toxic potassium cyanide and the potential evolution of hydrogen cyanide gas. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1]
-
Reaction Setup:
-
In a 500-mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermocouple, add 86 g (1 mole) of γ-butyrolactone and 72 g (1.1 moles) of potassium cyanide.
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Rationale: A slight excess of potassium cyanide is used to ensure the complete conversion of the limiting reagent, γ-butyrolactone.
-
-
Reaction Execution:
-
Begin stirring the mixture and heat it in an oil bath to 190-200°C.
-
Rationale: High temperature is necessary to provide the activation energy for the ring-opening of the stable lactone. A vigorous initial reaction is expected, which will then subside.
-
Maintain the temperature for 2-3 hours. Monitor the reaction progress by taking small aliquots (carefully!) and analyzing them by TLC or GC-MS after quenching and workup.
-
-
Workup and Isolation:
-
After the reaction is complete, cool the mixture to approximately 80-100°C.
-
Carefully and slowly add 200 mL of hot water to dissolve the potassium salt of the product.
-
Transfer the warm solution to a separatory funnel.
-
Cautiously acidify the solution with concentrated hydrochloric acid until it is acidic to Congo red paper. This step should be done slowly and with cooling, as it can be exothermic and will generate some HCN gas.
-
Extract the aqueous layer with three 150-mL portions of ethyl acetate.
-
Rationale: Ethyl acetate is a suitable solvent for extracting the moderately polar this compound from the aqueous salt solution.
-
Combine the organic extracts and wash them with 100 mL of brine to remove residual water and salts.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
II. Purification Protocol: Vacuum Distillation
The crude this compound obtained will likely contain unreacted starting materials and side products. Vacuum distillation is the preferred method for purification due to the compound's high boiling point and potential for thermal degradation.
Principle of Vacuum Distillation
By reducing the pressure above the liquid, the boiling point of the compound is significantly lowered. This allows for distillation at a temperature that avoids decomposition of the target molecule.
Data for Purification
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) at Atmospheric Pressure | Boiling Point (°C) at Reduced Pressure |
| This compound | 85.10 | ~235-240 (decomposes) | 130-132 @ 28 Torr |
| γ-Butyrolactone | 86.09 | 204-206 | 90-92 @ 12 Torr |
Detailed Step-by-Step Methodology
-
Apparatus Setup:
-
Assemble a vacuum distillation apparatus using a round-bottom flask for the crude product, a short-path distillation head, a condenser, and a receiving flask. Ensure all glassware joints are properly greased and sealed to maintain a high vacuum.
-
Use a magnetic stirrer and a heating mantle with a sand bath for uniform heating.
-
-
Distillation Procedure:
-
Transfer the crude this compound to the distillation flask.
-
Slowly apply vacuum, ensuring that the initial boiling of any residual solvent is controlled.
-
Once a stable vacuum is achieved (e.g., <30 Torr), begin to gently heat the distillation flask.
-
Collect any low-boiling fractions, which may include residual extraction solvent and unreacted γ-butyrolactone.
-
Increase the temperature gradually. The main fraction of this compound should distill at the expected temperature for the applied pressure (e.g., 130-132°C at 28 Torr).
-
Collect the pure fraction in a pre-weighed receiving flask.
-
Discontinue the distillation when the temperature starts to rise again or when charring is observed in the distillation pot.
-
-
Purity Assessment:
-
Analyze the purified fraction by GC-MS or NMR to confirm its purity.[2]
-
III. Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis and purification of this compound.
Caption: Troubleshooting flowchart for common issues in this compound synthesis.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low. What are the most likely causes?
A1: Low yields in this synthesis are often traced back to two main factors:
-
Sub-optimal Reaction Conditions: The ring-opening of γ-butyrolactone is an equilibrium process. Insufficient temperature (<190°C) or reaction time can lead to incomplete conversion. It is crucial to maintain a temperature of 190-200°C and monitor the reaction to completion.
-
Reagent Quality: The presence of water in the γ-butyrolactone or potassium cyanide can lead to side reactions, including the hydrolysis of the nitrile product. Ensure that all reagents are anhydrous.
Q2: I have a significant amount of a higher-boiling point impurity that co-distills with my product. What could it be and how do I remove it?
A2: A common higher-boiling impurity is the corresponding amide (4-hydroxybutanamide) or carboxylic acid (4-hydroxybutanoic acid), formed by the hydrolysis of the nitrile group.[3][4] This can occur if the workup conditions are too harsh (e.g., prolonged exposure to strong acid at high temperatures).
-
Removal: Before distillation, you can perform an acid/base wash. Dissolve the crude product in ethyl acetate and wash with a saturated sodium bicarbonate solution. The carboxylic acid impurity will be deprotonated and move into the aqueous layer. The amide is more challenging to remove this way but may be separated by careful fractional distillation or column chromatography.
Q3: My purified this compound is clear initially but turns yellow or brown upon storage. Why is this happening and how can I prevent it?
A3: this compound can be susceptible to degradation over time, especially when exposed to air, light, or residual acidic or basic impurities. The color change is likely due to polymerization or the formation of degradation products.
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Prevention: Ensure the product is of high purity (>97%) after distillation. Store it in an amber glass bottle under an inert atmosphere (nitrogen or argon) and at a low temperature (2-8°C).[5]
Q4: Can I use a different cyanide source, like sodium cyanide?
A4: Yes, sodium cyanide can also be used. However, potassium cyanide is often preferred in this specific high-temperature reaction due to its higher thermal stability. If using sodium cyanide, you may need to adjust the reaction conditions slightly.
Q5: What is the best way to monitor the reaction progress?
A5: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the disappearance of the γ-butyrolactone starting material. A more quantitative method is Gas Chromatography-Mass Spectrometry (GC-MS).[6] A small aliquot of the reaction mixture can be carefully quenched in dilute acid, extracted with an organic solvent, and injected into the GC-MS to determine the relative amounts of starting material and product.
Q6: I am having trouble with the vacuum distillation. The product seems to be decomposing. What can I do?
A6: Decomposition during distillation is a sign that the temperature is too high. This can be due to an insufficient vacuum.
-
Troubleshooting Steps:
-
Check for Leaks: Ensure all joints in your distillation apparatus are well-sealed.
-
Improve Vacuum Pump Performance: Check the oil of your vacuum pump and ensure it is clean. A cold trap between the apparatus and the pump can also improve performance.
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Use a Shorter Path: A short-path distillation head minimizes the distance the vapor has to travel, which can help reduce the required temperature.
-
IV. References
-
Echemi. (n.d.). 4-Chloro-3-hydroxybutanenitrile SDS, 105-33-9 Safety Data Sheets. Retrieved from --INVALID-LINK--
-
Apollo Scientific. (2011, August 19). SAFETY DATA SHEET. Retrieved from --INVALID-LINK--
-
Biosynth. (2025, August 27). Safety Data Sheet. Retrieved from --INVALID-LINK--
-
Paris, G., Berlinguet, L., & Gaudry, R. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds. Organic Syntheses Procedure. Retrieved from --INVALID-LINK--
-
SAFETY DATA SHEET. (2025, December 21). Retrieved from --INVALID-LINK--
-
TCI Chemicals. (n.d.). SAFETY DATA SHEET. Retrieved from --INVALID-LINK--
-
A Cyanide-free Biocatalytic Process for Synthesis of Complementary Enantiomers of 4-Chloro-3-hydroxybutanenitrile From Allyl Chloride. (n.d.). Retrieved from --INVALID-LINK--
-
How to run column chromatography. (n.d.). Retrieved from --INVALID-LINK--
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from --INVALID-LINK--
-
Total Synthesis of Polysubstituted γ-Butyrolactone Lignans (−)-Hinokinin, (−)-Bicubebin B, and (−)-Isodeoxypodophyllotoxin via Oxime Carbonate Formation. (2022, December 23). PubMed Central. Retrieved from --INVALID-LINK--
-
ChemScene. (n.d.). 628-22-8 | this compound. Retrieved from --INVALID-LINK--
-
Mastelf. (2024, December 13). Mastering Column Chromatography: A Beginner's Guide to Perfect Setup. Retrieved from --INVALID-LINK--
-
Benchchem. (n.d.). Application Note: Purification of tert-Butyl 4-hydroxybutanoate via Silica Gel Column Chromatography. Retrieved from --INVALID-LINK--
-
Extractionless GC/MS analysis of gamma-hydroxybutyrate and gamma-butyrolactone with trifluoroacetic anhydride and heptafluoro-1-butanol from aqueous samples. (n.d.). PubMed. Retrieved from --INVALID-LINK--
-
The chemical interconversion of GHB and GBL: forensic issues and implications. (n.d.). PubMed. Retrieved from --INVALID-LINK--
-
Pangborn, A. B., Giardello, M. A., Grubbs, R. H., Rosen, R. K., & Timmers, F. J. (n.d.). Safe and Convenient Procedure for Solvent Purification. Retrieved from --INVALID-LINK--
-
Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. (2014, November 7). NIH. Retrieved from --INVALID-LINK--
-
Fast GC-MS method for quantification of gamma-butyrolactone in biological matrices. (2025, August 6). ResearchGate. Retrieved from --INVALID-LINK--
-
Determination of gamma-butyrolactone (GBL). (n.d.). Retrieved from --INVALID-LINK--
-
Johnson, F., & Panella, J. P. (n.d.). Glutaronitrile, 3-hydroxy-. Organic Syntheses Procedure. Retrieved from --INVALID-LINK--
-
The chemical interconversion of GHB and GBL: forensic issues and implications. (n.d.). Retrieved from --INVALID-LINK--
-
Thermo Fisher Scientific. (n.d.). Yin and yang in chemistry education: the complementary nature of FTIR and NMR spectroscopies. Retrieved from --INVALID-LINK--
-
Purolite. (n.d.). Process Scale Column Packing Instructions. Retrieved from --INVALID-LINK--
-
Hydrogenation of γ-Butyrolactone to 1,4-Butanediol over CuCo/TiO2 Bimetallic Catalysts. (2017, October 31). ACS Publications. Retrieved from --INVALID-LINK--
-
Production of 4-hydroxybutyric acid by metabolically engineered Mannheimia succiniciproducens and its conversion to γ-butyrolactone by acid treatment. (n.d.). PubMed. Retrieved from --INVALID-LINK--
-
Formation of Nitriles, Carboxylic Acids, and Derivatives by Rearrangements: A Guide to Functional Group Preparations. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--
-
Postnova Analytics GmbH. (n.d.). Agilent ZORBAX Column Selection Guide for HPLC. Retrieved from --INVALID-LINK--
-
Sciencemadness Discussion Board. (2019, July 22). Gamma-butyrolactone from GABA. Retrieved from --INVALID-LINK--
-
Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. (2014, June 20). PubMed Central. Retrieved from --INVALID-LINK--
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A Single Enzyme Transforms a Carboxylic Acid into a Nitrile through an Amide Intermediate. (2015, September 1). PubMed. Retrieved from --INVALID-LINK--
-
Synthesis of Gamma-Butyrolactone Hormones Enables Understanding of Natural Product Induction. (2023, June 20). ACS Chemical Biology. Retrieved from --INVALID-LINK--
-
Moodle. (n.d.). Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Retrieved from --INVALID-LINK--
-
GC-MS-MS determination of gamma-hydroxybutyrate in blood and urine. (n.d.). PubMed. Retrieved from --INVALID-LINK--
-
SYNTHESIS OF 4-AMINOBUTYRIC ACID AND 2,4-DIAMINOBUTYRIC ACID FROM BUTYROLACTONE. (2025, August 6). ResearchGate. Retrieved from --INVALID-LINK--
-
Khan Academy. (n.d.). Amide formation from carboxylic acid derivatives. (video). Retrieved from --INVALID-LINK--
-
hydroxybutyrate and its precursor substances γ-butyrolactone and 1,4-butanediol in beverages using UHPLC-MS/MS. (n.d.). Retrieved from --INVALID-LINK--
-
Synthesis of Carboxylic Acids: Hydrolysis of Nitriles. (2017, March 9). YouTube. Retrieved from --INVALID-LINK--
-
Benchchem. (n.d.). Application Notes and Protocols for the Purification of 4-Hydroxypentanal by Vacuum Distillation. Retrieved from --INVALID-LINK--
-
Benchchem. (n.d.). Application Notes and Protocols: 2-Hydroxy-2-methylbutanenitrile in Cyanohydrin Reactions. Retrieved from --INVALID-LINK--
-
Highly efficient synthesis of ethyl (S)-4-chloro-3-hydroxybutanoate and its derivatives by a robust NADH-dependent reductase from E. coli CCZU-K14. (2025, October 19). ResearchGate. Retrieved from --INVALID-LINK--
-
B NMR Together with Infrared Spectroscopy Provides Insight into Structural Elucidation of Quadrivalent Diazaborines & Cyclic Boronate Esters: Intriguing & Little-Explored. (2025, October 12). ResearchGate. Retrieved from --INVALID-LINK--
-
Purification of 3-hydroxypropionitrile by wiped molecular distillation. (2025, August 6). ResearchGate. Retrieved from --INVALID-LINK--
-
Organic Syntheses Procedure. (n.d.). 4-Cyclohexene-1,2-dicarboxylic acid, 4-trimethylsilyloxy-, diethyl ester, trans-. Retrieved from --INVALID-LINK--
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Single Enzyme Transforms a Carboxylic Acid into a Nitrile through an Amide Intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. researchgate.net [researchgate.net]
Common side products in 4-Hydroxybutanenitrile synthesis and their removal
Welcome to the Technical Support Center for the synthesis of 4-Hydroxybutanenitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its synthesis. We provide in-depth troubleshooting advice and frequently asked questions to ensure the integrity and purity of your product. Our approach is grounded in mechanistic principles and validated purification protocols to empower you with the expertise to overcome synthetic hurdles.
Section 1: Understanding the Chemistry - Common Synthesis Routes
This compound is a versatile bifunctional molecule, and its synthesis is primarily approached via two main routes: the reaction of epichlorohydrin with a cyanide source and the hydrocyanation of 3-buten-1-ol. Each pathway presents a unique set of challenges and potential side products.
Diagram 1: Overview of Synthesis Routes
Caption: Common synthetic pathways to this compound.
Section 2: Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the synthesis and purification of this compound.
Synthesis via Epichlorohydrin and Cyanide
This route is often favored for its readily available starting materials. However, careful control of reaction conditions, particularly pH, is critical to prevent the formation of a range of side products[1].
Q1: My reaction mixture is complex, and the yield of this compound is low. What are the likely side products and how can I avoid them?
A1: A complex reaction mixture in this synthesis is typically a result of improper pH control. The reaction is highly sensitive to the acidity or basicity of the medium, leading to several unwanted side reactions[1].
Common Side Products and Their Formation:
| Side Product | Formation Mechanism | Prevention Strategy |
| 3,4-Epoxybutyronitrile | Under basic conditions, the hydroxyl anion formed during the initial ring-opening can intramolecularly attack the chloromethyl group, reforming an epoxide ring[1]. | Maintain a neutral to slightly acidic pH (7.3-7.8)[1]. |
| 3-Hydroxyglutaronitrile | Formed from the subsequent cyanide attack on the newly formed 3,4-epoxybutyronitrile[1]. | Strict pH control to prevent the formation of the epoxy intermediate[1]. |
| 4-Hydroxycrotononitrile | Arises from the β-elimination of 3,4-epoxybutyronitrile under basic conditions[1][2]. | Maintain pH in the recommended neutral to slightly acidic range[1]. |
| 3,4-Dihydroxybutyronitrile | Acid-catalyzed ring-opening of epichlorohydrin by water leads to this diol[1]. | Avoid acidic conditions (pH < 7)[1]. |
| 1,3-Dichloroisopropanol | Also a result of acid-catalyzed hydrolysis of epichlorohydrin[1]. | Strict avoidance of acidic pH[1]. |
| 4-Chloro-3-hydroxybutyronitrile | An intermediate that can persist if the reaction with cyanide is incomplete[2]. | Ensure complete reaction by optimizing stoichiometry and reaction time. |
Diagram 2: Side Product Formation from Epichlorohydrin
Caption: Influence of pH on side product formation in the epichlorohydrin route.
Synthesis via Hydrocyanation of 3-Buten-1-ol
The nickel-catalyzed hydrocyanation of 3-buten-1-ol is an atom-economical route. However, challenges include controlling regioselectivity and preventing side reactions related to the catalyst and the unsaturated nature of the starting material.
Q2: I am observing the formation of high molecular weight species and a decrease in catalytic activity during the hydrocyanation of 3-buten-1-ol. What could be the cause?
A2: The issues you are observing are likely due to oligomerization of the starting material and/or product, as well as potential catalyst deactivation.
Potential Side Products and Issues:
| Issue/Side Product | Formation Mechanism | Prevention Strategy |
| Oligomers of 3-buten-1-ol | The double bond in 3-buten-1-ol can undergo oligomerization, especially in the presence of certain catalysts or at elevated temperatures. | Optimize catalyst loading and temperature. Consider using a catalyst system known for high selectivity in the hydrocyanation of allylic alcohols[3]. |
| Dimerization/Trimerization of Product | The product, this compound, could potentially react further, although less likely than the starting material. | Maintain optimal reaction conditions and minimize reaction time once conversion is complete. |
| Catalyst Deactivation | Nickel catalysts can be sensitive and may deactivate through various pathways, leading to incomplete conversion. | Ensure the purity of starting materials and solvents. Use appropriate ligands to stabilize the nickel catalyst. |
| 4-Hydroxybutanamide | Partial hydrolysis of the nitrile group can occur if water is present in the reaction mixture, especially under non-neutral pH conditions[4][5]. | Use anhydrous solvents and reagents. Maintain a neutral pH. |
Section 3: Purification Protocols and Impurity Removal
Effective purification is crucial to obtain high-purity this compound. The choice of method depends on the nature and boiling points of the impurities.
Q3: How can I effectively remove the side products from my crude this compound?
A3: A multi-step purification approach is often necessary.
Step-by-Step Purification Protocol:
-
Aqueous Work-up:
-
Neutralize the reaction mixture to pH 7.
-
Extract the product into a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine to remove water-soluble impurities and inorganic salts.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
-
Fractional Vacuum Distillation:
-
This is the primary method for separating this compound from both lower and higher boiling point impurities.
-
Low-boiling impurities (fore-run): 4-Chloro-3-hydroxybutyronitrile and 4-hydroxycrotononitrile will typically distill first[2].
-
Product fraction: this compound has a boiling point of 130-132 °C at 28 Torr[6].
-
High-boiling impurities: Dinitriles (e.g., 3-hydroxyglutaronitrile) and oligomers will remain in the distillation pot.
-
-
Column Chromatography (for high purity):
-
For research-grade material, silica gel column chromatography can be employed.
-
A typical eluent system would be a gradient of ethyl acetate in hexane.
-
Q4: What are the best analytical methods to assess the purity of my this compound and identify unknown impurities?
A4: A combination of chromatographic and spectroscopic techniques is recommended.
| Analytical Technique | Application |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Ideal for identifying and quantifying volatile and semi-volatile impurities. It provides both retention time and mass spectral data for structural elucidation[7]. |
| High-Performance Liquid Chromatography (HPLC) | A versatile technique for purity assessment and quantification of non-volatile impurities. A reversed-phase C18 column with a UV detector is a common setup[7][8]. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR are essential for confirming the structure of the desired product and identifying major impurities. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Useful for confirming the presence of the hydroxyl (-OH) and nitrile (-C≡N) functional groups. |
Diagram 3: General Purification and Analysis Workflow
Caption: A comprehensive workflow for the purification and analysis of this compound.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 4-Hydroxybutyramide | C4H9NO2 | CID 13562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. WO1998032872A1 - ENZYMATIC CONVERSION OF α-HYDROXYNITRILES TO THE CORRESPONDING α-HYDROXYAMIDES, ACIDS OR ACID SALTS - Google Patents [patents.google.com]
- 6. 4-HYDROXY-BUTYRONITRILE CAS#: 628-22-8 [m.chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. pharmafocusasia.com [pharmafocusasia.com]
Purification of 4-Hydroxybutanenitrile by distillation versus chromatography
Welcome to the dedicated technical support guide for the purification of 4-hydroxybutanenitrile. This resource is designed for researchers, scientists, and drug development professionals to navigate the nuances of isolating this highly polar molecule. We will delve into the two primary purification methodologies—distillation and chromatography—providing in-depth, experience-driven insights to help you overcome common challenges and optimize your experimental outcomes.
Choosing Your Purification Path: Distillation vs. Chromatography
The selection of an appropriate purification technique for this compound hinges on several factors: the scale of your synthesis, the nature of the impurities, and the desired final purity. Below is a decision-making framework to guide your choice.
Caption: Decision tree for selecting a purification method for this compound.
Section 1: Purification by Distillation
Distillation is a powerful technique for purifying liquids on a larger scale, particularly when dealing with non-volatile or high-boiling impurities.[1][2] For this compound, which has a high boiling point, vacuum distillation is the recommended approach to prevent thermal decomposition.[2]
Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₄H₇NO | --INVALID-LINK-- |
| Molecular Weight | 85.10 g/mol | --INVALID-LINK-- |
| Boiling Point (atm) | ~240 °C (decomposes) | [3] |
| Boiling Point (vac) | 130-132 °C @ 28 Torr | [4][5] |
| Density | 1.029 g/mL | [3] |
| Appearance | Colorless to light yellow liquid | [4][5] |
Troubleshooting Guide for Vacuum Distillation
Q1: My compound is not distilling over, even at a high temperature.
A1: This is a common issue and can stem from several factors:
-
Inadequate Vacuum: Ensure your vacuum pump is pulling a sufficient vacuum. Check for leaks in your distillation setup, especially at the joints. A simple test is to see if your system can hold a vacuum after the pump is turned off. For an accurate reading of the pressure in your system, a manometer is essential.
-
Incorrect Thermometer Placement: The thermometer bulb must be positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.
-
Insufficient Heating: The heating mantle or oil bath should be set approximately 20-30 °C higher than the expected boiling point of your compound at the given pressure.[2][6] Be cautious not to overheat, as this can lead to decomposition.
Q2: The distillation is very slow, or "bumping" is occurring.
A2:
-
Bumping: This violent boiling can be prevented by using a magnetic stir bar or boiling chips in the distilling flask.[6] Ensure the stirring is vigorous enough to create a vortex.
-
Slow Distillation: This could be due to an inadequate temperature gradient between the distilling flask and the condenser. Ensure the condenser has a good flow of cold water. Insulating the distillation neck with glass wool or aluminum foil can also help maintain the necessary heat to facilitate a steady distillation rate.
Q3: My product is discolored after distillation.
A3: Discoloration often indicates thermal decomposition.
-
Lower the Pressure: A lower vacuum will decrease the boiling point of this compound, reducing the risk of decomposition.[7]
-
Avoid Distilling to Dryness: Always leave a small amount of residue in the distilling flask to prevent the overheating of the final portion of your product.[8]
Experimental Protocol: Vacuum Distillation of this compound
Caption: Workflow for the vacuum distillation of this compound.
Step-by-Step Methodology:
-
Apparatus Setup: Assemble a standard vacuum distillation apparatus. Use a round-bottom flask that is no more than two-thirds full of the crude this compound.[6] Add a magnetic stir bar.
-
Apply Vacuum: Connect the apparatus to a vacuum pump and slowly evacuate the system. Check for any leaks at the joints.
-
Heating: Once a stable vacuum is achieved, begin heating the distillation flask using a heating mantle or oil bath.
-
Collect Fractions:
-
Discard the initial distillate (forerun), which may contain lower-boiling impurities.[8]
-
Collect the main fraction of this compound when the distillation temperature is stable at the expected boiling point for the measured pressure.
-
-
Shutdown: Once the distillation is complete, remove the heating source and allow the apparatus to cool completely before carefully venting the system to atmospheric pressure.
Section 2: Purification by Chromatography
Chromatography is an excellent choice for purifying small quantities of this compound or for achieving very high purity by removing impurities with similar boiling points.[9][10] Given the high polarity of this compound, specialized chromatographic techniques are often required.[11]
Troubleshooting Guide for Chromatography
Q1: My compound doesn't move off the baseline in normal-phase chromatography (silica gel).
A1: This is expected for a highly polar compound like this compound.
-
Increase Solvent Polarity: You can try highly polar solvent systems, such as dichloromethane/methanol or ethyl acetate/methanol.
-
Use Additives: For very polar compounds, adding a small amount of ammonium hydroxide to the mobile phase can help with elution.[12]
-
Consider Alternative Techniques: Normal-phase chromatography is often not the best choice. Consider Hydrophilic Interaction Liquid Chromatography (HILIC) or reverse-phase chromatography.[11][13]
Q2: I'm observing significant peak tailing in reverse-phase HPLC.
A2: Peak tailing for polar compounds in reverse-phase chromatography is often due to interactions with residual silanol groups on the stationary phase.
-
Mobile Phase pH Adjustment: Operating at a low pH (e.g., 2.5-4) can suppress the ionization of acidic silanol groups, minimizing unwanted interactions.[14]
-
Use a Highly End-capped Column: Modern, highly end-capped columns have fewer accessible silanol groups, leading to improved peak shape for polar analytes.[14][15]
-
Consider HILIC: HILIC is specifically designed for the retention and separation of very polar compounds and can provide better peak shapes.[11][13]
Q3: My compound seems to be degrading on the silica gel during flash chromatography.
A3: The acidic nature of standard silica gel can cause the degradation of sensitive compounds.
-
Deactivate the Silica Gel: Pre-treating the silica gel by flushing the packed column with a solvent system containing a small amount of a base, like 1-2% triethylamine, can neutralize the acidic sites.[14]
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded silica phase such as diol or amino.[14]
Experimental Protocol: HILIC Purification of this compound
Hydrophilic Interaction Liquid Chromatography (HILIC) is an effective technique for retaining and separating highly polar compounds like this compound.[11][13] It utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent.
Caption: Workflow for the HILIC purification of this compound.
Step-by-Step Methodology:
-
Column Selection: Choose a HILIC column with a polar stationary phase, such as an amide, diol, or even bare silica.[13]
-
Mobile Phase Preparation:
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: Water (often with a buffer like ammonium formate or ammonium acetate to improve peak shape)
-
-
Column Equilibration: Equilibrate the column with the initial mobile phase conditions (high percentage of Mobile Phase A) for a sufficient time to ensure reproducible results.[11]
-
Sample Preparation: Dissolve the crude this compound in the initial mobile phase to ensure good peak shape.[11]
-
Gradient Elution: Inject the sample and run a gradient program, gradually increasing the percentage of Mobile Phase B to elute the compounds. This compound will elute as the polarity of the mobile phase increases.
-
Fraction Collection: Collect fractions corresponding to the peak of interest and analyze for purity.
Summary and Final Recommendations
For large-scale purification (>1g) where the primary impurities are non-volatile, vacuum distillation is the more practical and economical choice. For smaller scales, or when high purity is paramount and impurities have close boiling points, chromatography , particularly HILIC , is the superior method. In some cases, a combination of both techniques—a preliminary distillation to remove bulk impurities followed by a final chromatographic polishing step—may be the most effective strategy.
References
- 1. researchgate.net [researchgate.net]
- 2. chem.rochester.edu [chem.rochester.edu]
- 3. This compound [stenutz.eu]
- 4. 4-HYDROXY-BUTYRONITRILE CAS#: 628-22-8 [m.chemicalbook.com]
- 5. 4-HYDROXY-BUTYRONITRILE | 628-22-8 [chemicalbook.com]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. chem.rochester.edu [chem.rochester.edu]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. waters.com [waters.com]
- 12. Chromatography [chem.rochester.edu]
- 13. biotage.com [biotage.com]
- 14. benchchem.com [benchchem.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Catalyst Selection and Optimization for 4-Hydroxybutanenitrile Synthesis
Welcome to the technical support center for the synthesis of 4-hydroxybutanenitrile (4-HBN). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into catalyst selection, reaction optimization, and troubleshooting. The content is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Part 1: Core Synthetic Strategies & Catalyst Selection
This section addresses fundamental questions regarding the most viable catalytic pathways for synthesizing this compound, a versatile bifunctional molecule with applications as a chemical intermediate in pharmaceuticals and polymer chemistry.[1]
Q1: What are the primary catalytic routes for synthesizing this compound?
Answer: The synthesis of this compound is not a single-step process from simple precursors and typically involves multi-step pathways. Two of the most chemically sound and frequently explored strategies involve starting from either allyl alcohol or 1,4-butanediol.
-
Route A: The Hydroformylation Pathway from Allyl Alcohol. This is a two-step process. First, allyl alcohol undergoes hydroformylation (reaction with carbon monoxide and hydrogen) to produce 4-hydroxybutyraldehyde.[2] The aldehyde is then converted into the target nitrile. This route is advantageous as hydroformylation is a well-established industrial process.
-
Route B: The Nucleophilic Substitution Pathway from 1,4-Butanediol (BDO). This route involves the selective functionalization of one of the two hydroxyl groups in BDO into a good leaving group (e.g., a tosylate or halide). This is followed by a nucleophilic substitution reaction using a cyanide salt (e.g., NaCN or KCN) to introduce the nitrile group.[3] The primary challenge here is achieving mono-functionalization to prevent the formation of the dinitrile byproduct.
Below is a diagram illustrating these two primary synthetic routes.
Caption: Primary synthetic pathways to this compound.
Q2: How do I select an appropriate catalyst for each step?
Answer: Catalyst selection is critical and depends entirely on the chosen synthetic route.
For Route A (Hydroformylation Pathway):
-
Step 1 (Hydroformylation): The catalysts are typically homogeneous complexes of rhodium with phosphine ligands.[2] The choice of ligand is crucial for controlling regioselectivity (to favor the linear aldehyde over the branched isomer) and activity. While many phosphine ligands exist, triphenylphosphine (TPP) is a common starting point. For improved performance and stability, bidentate phosphine ligands are often employed.
-
Step 2 (Aldehyde to Nitrile): A robust method for this conversion is the reaction with hydroxylamine hydrochloride, often catalyzed by a heterogeneous catalyst. Copper fluorapatite (CuFAP) has been shown to be effective for converting various aldehydes to nitriles under neat conditions, and its heterogeneous nature allows for easy recovery and reuse.[4]
For Route B (Nucleophilic Substitution Pathway):
-
Step 1 (Selective Mono-functionalization): This step is typically not catalytic. It's a stoichiometric reaction controlled by molar equivalents. For instance, using slightly less than one equivalent of tosyl chloride (TsCl) in the presence of a base like pyridine helps favor the mono-tosylated product.
-
Step 2 (Cyanation): This is a classic SN2 reaction and does not require a catalyst. The reaction is driven by the nucleophilicity of the cyanide ion and the quality of the leaving group. The choice of solvent (e.g., DMSO, DMF) is critical to ensure the cyanide salt is soluble and the reaction proceeds efficiently.
Q3: What are the key optimization parameters to consider for maximizing yield?
Answer: Beyond catalyst selection, several parameters must be optimized.
| Parameter | Route A (Hydroformylation) | Route B (Substitution) | Rationale & Expert Insight |
| Temperature | 60-120 °C | 50-100 °C | For hydroformylation, higher temperatures increase rate but can lead to catalyst degradation or side reactions. For SN2, temperature increases rate but can also promote elimination side reactions. Start with a moderate temperature and adjust based on conversion. |
| Pressure (CO/H₂) | 15-70 bar[2] | N/A | Pressure directly influences the concentration of reactants (CO, H₂) in the liquid phase, driving the reaction forward. The optimal pressure balances reaction rate with the safety and equipment limitations. |
| Solvent | Toluene, THF | DMSO, DMF | In hydroformylation, a non-polar solvent is common. For the cyanation step, a polar aprotic solvent is essential to solvate the cation of the cyanide salt, leaving a "naked," highly nucleophilic cyanide anion. |
| Reactant Ratio | Ligand:Rhodium ratio is key | BDO:TsCl ratio is critical | In Route A, excess ligand can stabilize the catalyst but may reduce the rate. In Route B, controlling the BDO to tosyl chloride ratio is the primary method for maximizing the mono-functionalized intermediate and minimizing the di-substituted byproduct. |
| Agitation | High | Moderate | For the gas-liquid hydroformylation reaction, vigorous stirring is essential to overcome mass transfer limitations. |
Part 2: Troubleshooting Guide
This section is formatted to address specific problems you might encounter during your synthesis, providing a logical workflow for diagnosing and solving the issue.
Problem 1: Low or No Conversion of Starting Material
Your reaction has stalled, or the conversion is significantly lower than expected.
Diagnostic Workflow:
Caption: Troubleshooting workflow for low reaction conversion.
Detailed Explanation:
-
Catalyst Inactivity: Homogeneous catalysts can be sensitive to air and moisture. Ensure preparation is done under an inert atmosphere (N₂ or Ar). For heterogeneous catalysts, ensure proper activation procedures were followed. For Route B, the "catalyst" is the cyanide nucleophile; moisture can lead to hydrolysis, reducing its effective concentration.[5][6]
-
Sub-optimal Conditions: A common failure point in hydroformylation is insufficient pressure, leading to low gas concentration in the solvent. For the SN2 reaction, inadequate temperature can make the reaction impractically slow.
-
Inhibitors: Water is a common inhibitor. In Route B's first step, it will compete with BDO in reacting with tosyl chloride. In the second step, it can hydrolyze the nitrile product.[6] Ensure all glassware is oven-dried and solvents are anhydrous.
Problem 2: Significant Formation of Side Products
Your conversion is acceptable, but the selectivity towards this compound is low.
Common Side Products and Solutions:
| Route | Common Side Product | Formation Mechanism | Mitigation Strategy |
| Route A | Branched Aldehyde Isomer | Hydroformylation at the internal carbon of the allyl group. | Increase the ligand-to-rhodium ratio or switch to a bulkier phosphine ligand to sterically disfavor addition to the internal carbon. |
| Route B | 1,4-Dicyanobutane | Nucleophilic substitution on both ends of the BDO molecule. | Carefully control the stoichiometry. Use a BDO:TsCl ratio greater than 1:1 (e.g., 1.2:1) to favor mono-tosylation. Add the tosyl chloride slowly to the BDO solution. |
| Both | Tetrahydrofuran (THF) | Acid-catalyzed intramolecular cyclization (dehydration) of 1,4-butanediol or this compound.[7][8] | Maintain neutral or slightly basic pH. Avoid strong acid catalysts or acidic workup conditions until the nitrile is formed. Use a non-acidic catalyst for the aldehyde-to-nitrile conversion.[4] |
| Both | γ-Butyrolactone (GBL) | Dehydrogenation of 1,4-butanediol or oxidation of an intermediate aldehyde followed by cyclization.[9] | Use catalysts that are not strong oxidizing agents. For example, copper-based catalysts are known to promote dehydrogenation to GBL and should be avoided if the nitrile is the desired product.[9] |
Problem 3: Catalyst Deactivation During the Reaction
The reaction starts well but stops before completion.
Answer: Catalyst deactivation can occur for several reasons:
-
Leaching (Heterogeneous Catalysts): The active metal may leach from the support into the solution, especially at high temperatures. If using a catalyst like CuFAP, a post-reaction ICP-MS analysis of the solution can confirm leaching. To mitigate, operate at the lowest effective temperature.
-
Ligand Degradation (Homogeneous Catalysts): Phosphine ligands can oxidize in the presence of trace oxygen. Maintaining a strict inert atmosphere is crucial.
-
Product Inhibition: The product itself can sometimes coordinate to the metal center more strongly than the reactants, inhibiting turnover. If this is suspected, the only solution is to run the reaction at a lower conversion and recycle the starting material.
-
Sintering (Heterogeneous Catalysts): At high temperatures, small catalyst nanoparticles can agglomerate into larger, less active particles. This is often irreversible. Ensure the calcination and reaction temperatures do not exceed the catalyst's recommended thermal stability limits.[10]
Part 3: Experimental Protocols & FAQs
Protocol 1: Two-Step Synthesis of 4-HBN from Allyl Alcohol (Route A)
Step 1: Hydroformylation of Allyl Alcohol
-
Catalyst Preparation: In a glovebox, charge a high-pressure reactor with Rh(acac)(CO)₂ and the desired phosphine ligand (e.g., triphenylphosphine, ligand:Rh ratio of 10:1) in anhydrous toluene.
-
Reaction Setup: Seal the reactor and purge several times with nitrogen, then with the syngas (1:1 CO:H₂).
-
Reactant Addition: Add the substrate, allyl alcohol, via a syringe.
-
Reaction: Pressurize the reactor to the target pressure (e.g., 40 bar) and heat to the desired temperature (e.g., 80 °C) with vigorous stirring.[2]
-
Monitoring: Monitor the reaction progress by taking samples periodically (if the reactor allows) and analyzing them by GC-MS.
-
Workup: After the reaction, cool the reactor to room temperature and carefully vent the excess gas. The resulting solution containing 4-hydroxybutyraldehyde can be used in the next step, often after solvent removal.
Step 2: Conversion of 4-Hydroxybutyraldehyde to this compound
-
Setup: To the crude 4-hydroxybutyraldehyde, add hydroxylamine hydrochloride (1.2 equivalents).[4]
-
Catalyst Addition: Add the heterogeneous catalyst, such as copper fluorapatite (CuFAP), at a loading of ~10 mol%.
-
Reaction: Heat the mixture under neat (solvent-free) conditions to 100 °C for 4-6 hours.[4]
-
Monitoring: Monitor the disappearance of the aldehyde peak by TLC or GC.
-
Purification: After the reaction is complete, cool the mixture, dilute with a solvent like ethyl acetate, and filter to recover the catalyst. The filtrate can then be washed, dried, and concentrated. The final product, this compound, should be purified by vacuum distillation.
Frequently Asked Questions (FAQs)
Q: What are the primary safety concerns when working with cyanide sources? A: Extreme caution is required. Sodium and potassium cyanide are highly toxic.[11] All manipulations should be done in a well-ventilated fume hood. Never allow cyanide salts to come into contact with acid, as this will generate highly toxic hydrogen cyanide (HCN) gas. A dedicated quench solution (e.g., bleach and sodium hydroxide) should be kept on hand to neutralize any spills or residual cyanide.
Q: How can I analyze the reaction mixture to determine conversion and selectivity? A: Gas Chromatography (GC) with a Flame Ionization Detector (FID) is the preferred method. An internal standard (e.g., dodecane) should be used for accurate quantification. A capillary column with a polar stationary phase (e.g., a wax column) is suitable for separating the polar analytes like alcohols, aldehydes, and nitriles. GC-MS can be used to identify unknown peaks corresponding to side products.
Q: Are there any biocatalytic routes for this synthesis? A: While direct biocatalytic routes for 4-HBN are not widely published, related enzymatic reactions exist. For example, hydroxynitrile lyases can catalyze the addition of cyanide to aldehydes, and aldoxime dehydratases can convert aldoximes to nitriles.[12] These enzymatic routes offer the potential for high stereoselectivity under mild, environmentally friendly conditions but often require significant development and optimization for a specific substrate.[12][13]
References
- 1. Buy this compound | 628-22-8 [smolecule.com]
- 2. DE102011102666A1 - Producing 4-hydroxybutyraldehyde, comprises reacting allyl alcohol with carbon monoxide and hydrogen in polar solvent, in presence of catalytic system, which is formed from rhodium complex and cyclobutane ligand - Google Patents [patents.google.com]
- 3. savemyexams.com [savemyexams.com]
- 4. scirp.org [scirp.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. JPS63316758A - Production of 4-chloro-3-hydroxybutyronitrile - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. Metabolic engineering strategy for synthetizing trans-4-hydroxy-l-proline in microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing byproduct formation in the synthesis of 4-Hydroxybutanenitrile
Technical Support Center: Synthesis of 4-Hydroxybutanenitrile
Introduction
This compound is a valuable bifunctional molecule serving as a key intermediate in the synthesis of various pharmaceuticals and specialty chemicals.[1] Its synthesis, while conceptually straightforward, is often plagued by the formation of undesirable byproducts that complicate purification and reduce overall yield. This guide provides an in-depth technical resource for researchers, scientists, and process chemists to troubleshoot and minimize byproduct formation. We will explore the common synthetic routes, delve into the mechanisms of byproduct generation, and offer field-proven protocols and solutions to enhance reaction specificity and product purity.
Common Synthesis Routes and Key Challenges
The two primary pathways to this compound each present a unique set of challenges related to byproduct formation. Understanding the starting materials and reaction mechanisms is the first step in effective troubleshooting.
| Synthesis Route | Starting Material(s) | Common Byproducts |
| Route 1: Cyanide-Mediated Ring Opening | Tetrahydrofuran (THF) + Cyanide Source (e.g., TMSCN, KCN) | Polytetrahydrofuran (PTHF), Oligomers |
| Route 2: From γ-Butyrolactone (GBL) | γ-Butyrolactone + Ammonia, followed by dehydration | 4-Hydroxybutanamide, N-substituted Pyrrolidones, Unreacted GBL |
Troubleshooting Guide & FAQs
This section addresses specific issues encountered during the synthesis of this compound in a practical question-and-answer format.
Q1: My synthesis from Tetrahydrofuran (THF) resulted in a low yield and a large amount of a viscous, polymeric residue. What is the cause and how can I prevent it?
A1: This is a classic case of cationic ring-opening polymerization of THF.[2]
-
Causality: The reaction is typically initiated by a Lewis acid or protic acid catalyst required to activate the THF ring for nucleophilic attack by the cyanide ion. However, if the catalyst is too strong, present in excess, or if the temperature is too high, the activated THF intermediate can readily react with other THF molecules, initiating a chain-growth polymerization that is often faster than the desired cyanide addition.[3]
-
Troubleshooting & Prevention:
-
Catalyst Selection: Opt for milder Lewis acids. The strength of the Lewis acid has a direct impact on the rate of polymerization.
-
Temperature Control: Maintain a low reaction temperature (e.g., 0°C to room temperature). The polymerization process has a higher activation energy than the desired ring-opening, making it highly sensitive to temperature increases.
-
Stoichiometry: Use the minimum effective amount of catalyst. A catalyst screening is recommended to find the optimal balance between reaction rate and byproduct formation.
-
Anhydrous Conditions: Water can act as a co-initiator for polymerization and can also hydrolyze the cyanide source.[4] Ensure all reagents and glassware are scrupulously dry.
-
Q2: I am using the γ-Butyrolactone (GBL) and ammonia route. My final product is contaminated with a significant amount of 4-hydroxybutanamide. Why did the reaction not go to completion?
A2: The synthesis from GBL and ammonia is a two-step process: (1) aminolysis of the lactone to form the intermediate, 4-hydroxybutanamide, and (2) dehydration of the amide to the target nitrile. Your issue indicates incomplete dehydration.
-
Causality: The conversion of the primary amide (4-hydroxybutanamide) to the nitrile requires a dehydrating agent and/or high temperatures. Insufficiently forcing conditions will result in the isolation of the stable amide intermediate.[5]
-
Troubleshooting & Prevention:
-
Reaction Temperature: Dehydration typically requires elevated temperatures. However, excessively high temperatures can lead to other side reactions (see Q3). A careful optimization of the temperature profile is necessary.
-
Dehydrating Agent: If high temperatures are problematic, consider incorporating a chemical dehydrating agent.
-
Reaction Monitoring: Use techniques like Thin Layer Chromatography (TLC) or in-situ IR spectroscopy to monitor the disappearance of the 4-hydroxybutanamide intermediate before workup.
-
Q3: During the dehydration step of the 4-hydroxybutanamide intermediate, I'm observing the formation of N-substituted pyrrolidones. How can this be avoided?
A3: The formation of N-substituted pyrrolidones is a result of an intramolecular cyclization reaction that competes with the desired dehydration.
-
Causality: At excessively high temperatures, the 4-hydroxybutanamide intermediate can undergo an intramolecular cyclization where the hydroxyl group attacks the amide carbonyl, followed by dehydration, to form a stable five-membered pyrrolidone ring. This side reaction is particularly prevalent at temperatures exceeding the optimal range for nitrile formation.[5]
-
Troubleshooting & Prevention:
-
Strict Temperature Control: This is the most critical parameter. Maintain the reaction temperature within the optimized range determined for the dehydration step. Avoid localized overheating by ensuring efficient stirring.
-
Pressure Regulation: When using volatile amines, increased pressure can help maintain the reactants in the liquid phase at lower temperatures, potentially allowing the reaction to proceed efficiently without reaching the temperature threshold for cyclization.[5]
-
Q4: My reaction is sluggish, with a large amount of unreacted starting material (THF or GBL) remaining even after extended reaction times. What steps should I take?
A4: A stalled reaction can be attributed to several factors related to reagent activity and reaction conditions.
-
Causality & Solutions:
-
Inactive Catalyst (THF Route): The Lewis acid may have degraded due to exposure to atmospheric moisture. Use a fresh, anhydrous catalyst.
-
Poor Reagent Quality: The GBL may contain water, which can hydrolyze it back to gamma-hydroxybutyric acid under reaction conditions.[6][7] The cyanide source could also be of low purity. Always use high-purity, anhydrous reagents.
-
Insufficient Temperature: While high temperatures can cause side reactions, a temperature that is too low may not provide sufficient energy to overcome the activation barrier. Gradually increase the temperature while carefully monitoring for byproduct formation.
-
Poor Mixing: In heterogeneous reactions, ensure efficient stirring to maximize contact between reactants.
-
Visualizing Reaction Pathways and Troubleshooting
The following diagrams illustrate the key chemical transformations and a logical workflow for troubleshooting common issues.
Caption: Primary synthesis routes to this compound.
Caption: Byproduct formation from the GBL route.
Caption: A logical workflow for troubleshooting synthesis issues.
Recommended Protocol: Cyanide-Mediated Ring Opening of THF
This protocol emphasizes conditions designed to minimize the polymerization of THF. CAUTION: This procedure involves highly toxic cyanide reagents and must be performed by trained personnel in a certified chemical fume hood with appropriate personal protective equipment (PPE). [4]
Materials:
-
Anhydrous Tetrahydrofuran (THF)
-
Trimethylsilyl cyanide (TMSCN)
-
Lewis Acid Catalyst (e.g., Zinc Iodide, ZnI₂)
-
Anhydrous solvent (e.g., Dichloromethane)
-
Quenching solution (alkaline hypochlorite or hydrogen peroxide)
Procedure:
-
Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet. Maintain a positive pressure of inert gas throughout the reaction.
-
Reagent Preparation: In the reaction flask, dissolve the Lewis acid catalyst (e.g., 0.1 eq of ZnI₂) in anhydrous dichloromethane under nitrogen.
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Addition of Reactants: Slowly add anhydrous THF (1.0 eq) to the cooled catalyst solution, followed by the dropwise addition of trimethylsilyl cyanide (1.2 eq) over 30 minutes. The slow addition is critical to dissipate heat and prevent localized temperature spikes.
-
Reaction: Allow the reaction to stir at 0°C for 1 hour, then let it slowly warm to room temperature. Monitor the reaction progress by GC-MS or TLC. The reaction is typically complete within 4-8 hours.
-
Quenching: Once the reaction is complete, cool the mixture back to 0°C and slowly add a saturated aqueous solution of sodium bicarbonate to quench the reaction.
-
Cyanide Decontamination: The aqueous layer and any contaminated equipment should be treated with an alkaline solution of sodium hypochlorite (bleach) or hydrogen peroxide to neutralize any residual cyanide before disposal.
-
Workup & Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield pure this compound.
References
- 1. This compound | C4H7NO | CID 220705 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Cationic Ring-Opening Polymerization of Tetrahydrofuran with 12-Tungstophosphoric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 4-hydroxybutanamide | 927-60-6 | Benchchem [benchchem.com]
- 6. γ-Butyrolactone - Wikipedia [en.wikipedia.org]
- 7. The reactivity of gamma-hydroxybutyric acid (GHB) and gamma-butyrolactone (GBL) in alcoholic solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
Handling and storage best practices for 4-Hydroxybutanenitrile to prevent degradation
A comprehensive guide for researchers, scientists, and drug development professionals on the optimal handling, storage, and troubleshooting of 4-Hydroxybutanenitrile to ensure experimental integrity.
Introduction
Welcome to the Technical Support Center for this compound. As Senior Application Scientists, we understand that the stability and purity of your reagents are paramount to the success of your research. This compound is a versatile bifunctional molecule with both a hydroxyl and a nitrile group, making it a valuable intermediate in various synthetic pathways. However, this bifunctionality also presents unique challenges in its handling and storage to prevent degradation.
This guide is designed to provide you with in-depth, field-proven insights and practical, step-by-step protocols to maintain the integrity of your this compound. We will delve into the causality behind our recommendations and provide a self-validating system of protocols to ensure the reliability of your experiments.
I. Core Concepts: Understanding the Instability of this compound
The presence of both a nucleophilic hydroxyl group and an electrophilic nitrile group within the same molecule makes this compound susceptible to several degradation pathways. Understanding these pathways is the first step in preventing them.
Major Degradation Pathways
The primary routes of degradation for this compound are hydrolysis, intramolecular cyclization, and oxidation.
Technical Support Center: Identifying and Characterizing Impurities in 4-Hydroxybutanenitrile
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 4-Hydroxybutanenitrile (4-HBN). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying and characterizing impurities in 4-HBN samples. As a polar molecule containing both a hydroxyl and a nitrile functional group, 4-HBN presents unique analytical challenges.[1] This guide provides in-depth, field-proven insights, troubleshooting guides, and validated protocols to ensure the quality, safety, and integrity of your work.
Section 1: Frequently Asked Questions (FAQs) - Foundational Knowledge
This section addresses common initial questions regarding the analysis of this compound.
Q1: What are the most probable impurities in my this compound (4-HBN) sample?
A1: Impurities in 4-HBN can originate from its synthesis, degradation, or storage.[2][3] Understanding these sources is the first step in developing a robust analytical strategy.
-
Process-Related Impurities (Synthesis): These are chemicals introduced or created during the manufacturing process.[2]
-
Starting Materials: Unreacted precursors from the synthesis route. A common synthesis involves the nucleophilic addition of a cyanide source to a carbonyl compound.[4]
-
Intermediates: Partially reacted molecules that were not fully converted to 4-HBN.
-
By-products: Resulting from side reactions occurring during synthesis.
-
Reagents and Solvents: Residual catalysts, reagents, and solvents used in the synthesis and purification steps.[2][5]
-
-
Degradation Products: These form over time due to the inherent instability of the molecule under certain conditions (e.g., exposure to heat, light, moisture, or incompatible excipients).[6]
-
Hydrolysis Products: The nitrile group (-C≡N) can hydrolyze to form a carboxylic acid (4-hydroxybutanoic acid) or an amide (4-hydroxybutanamide). This is a common degradation pathway for nitriles.[7]
-
Oxidation Products: The primary alcohol (-CH₂OH) can be oxidized to an aldehyde (4-oxobutanenitrile) or a carboxylic acid.
-
Polymers: Self-polymerization or reaction with other impurities can lead to oligomeric or polymeric species.
-
Table 1: Summary of Potential Impurities in this compound
| Impurity Class | Potential Compounds | Likely Source | Recommended Primary Analytical Technique |
| Process-Related | Unreacted Starting Materials, Intermediates | Synthesis | HPLC, GC-MS |
| By-products of Synthesis | Synthesis | HPLC, LC-MS | |
| Residual Solvents (e.g., Acetonitrile, Toluene) | Synthesis/Purification | Headspace GC-MS[8] | |
| Residual Catalysts/Reagents | Synthesis/Purification | ICP-MS (for elemental impurities)[3] | |
| Degradation | 4-Hydroxybutanoic Acid, 4-Hydroxybutanamide | Hydrolysis | HPLC, LC-MS |
| 4-Oxobutanenitrile | Oxidation | HPLC, GC-MS (with derivatization) | |
| Oligomers/Polymers | Polymerization | Size Exclusion Chromatography (SEC), LC-MS |
Q2: Which analytical technique should I start with for a general purity assessment of 4-HBN?
A2: For a comprehensive initial assessment, a combination of techniques is ideal. However, High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the most common and versatile starting point for purity analysis of non-volatile organic impurities.[4][9]
-
Why HPLC? HPLC is excellent for separating the main compound from its non-volatile impurities.[3] It allows for the quantification of these impurities as a percentage of the main peak area (area percent method), providing a good initial estimate of purity.[10]
-
What about other techniques?
-
Gas Chromatography-Mass Spectrometry (GC-MS) is essential for identifying and quantifying volatile and semi-volatile impurities, including residual solvents.[11][12]
-
Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful primary method for determining the absolute purity of your 4-HBN sample against a certified internal standard, without needing a reference standard of the analyte itself.[10]
-
The choice depends on the specific question you are asking. For routine quality control, a validated HPLC method is often sufficient. For reference standard characterization or in-depth investigation, a multi-technique approach (HPLC, GC-MS, and qNMR) is recommended.
Caption: General workflow for impurity analysis of 4-HBN.
Q3: My 4-HBN peak shows poor retention on a standard C18 HPLC column. What is happening and how can I fix it?
A3: This is a very common issue. This compound is a highly polar compound. Standard C18 (octadecyl) columns are nonpolar and operate under reversed-phase (RP-HPLC) conditions, where polar compounds have weak interactions with the stationary phase and elute very quickly, often near the solvent front (void volume).[13] This leads to poor separation from other polar impurities.
Here are several proven strategies to improve retention:
-
Use a Polar-Embedded or Polar-Endcapped Column: These are modified C18 columns that contain polar groups (e.g., amide, carbamate) embedded within the alkyl chains or at the end.[14] This modification makes the stationary phase more compatible with highly aqueous mobile phases and enhances the retention of polar analytes.
-
Employ Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative to reversed-phase for very polar compounds.[15] It uses a polar stationary phase (like bare silica or a bonded polar phase) and a mobile phase with a high concentration of a nonpolar organic solvent (typically acetonitrile) and a small amount of aqueous buffer. Analytes elute in order of increasing polarity.
-
Modify the Mobile Phase: While less common for such a polar analyte, using a highly aqueous mobile phase (e.g., 95-100% water/buffer) can sometimes work, but you risk "dewetting" or "hydrophobic collapse" of standard C18 phases, leading to retention loss. If you must use a C18 column, ensure it is designed for use in highly aqueous conditions.
-
Avoid Ion-Pairing Reagents if Possible: While ion-pairing agents can increase the retention of polar ionizable compounds, 4-HBN is neutral. Furthermore, these reagents are often not compatible with mass spectrometry (MS) and can be difficult to work with.[16]
Caption: Decision tree for troubleshooting poor HPLC retention.
Section 2: Troubleshooting Guides - Common Analytical Challenges
This section provides solutions to specific issues encountered during the analysis of 4-HBN.
Q: I'm seeing significant peak tailing for my main 4-HBN peak in HPLC. What are the causes and solutions?
A: Peak tailing is often caused by secondary, unwanted interactions between the analyte and the stationary phase, or by issues outside the column.
Possible Causes & Solutions:
-
Silanol Interactions (Most Common on Silica-Based Columns):
-
Cause: Residual, acidic silanol groups (-Si-OH) on the silica support of the stationary phase can interact strongly with the polar functional groups of 4-HBN. This is especially problematic with older or lower-purity silica columns.[17]
-
Solution:
-
Use a High-Purity Silica Column: Modern, high-purity columns have fewer accessible silanol groups.
-
Lower the Mobile Phase pH: Add a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to the mobile phase to bring the pH to ~2.5-3.0. This protonates the silanol groups, suppressing their ionization and reducing unwanted interactions.
-
Increase Buffer Strength: A higher buffer concentration can help mask the residual silanol activity.[17]
-
-
-
Column Overload:
-
Cause: Injecting too much sample can saturate the stationary phase, leading to a distorted peak shape.
-
Solution: Dilute your sample and inject a smaller volume. A 1:10 or 1:100 dilution can often resolve the issue.[18]
-
-
Contamination or Column Degradation:
-
Cause: A blocked frit, a void at the head of the column, or contamination from previous samples can all lead to poor peak shape.
-
Solution:
-
Use a Guard Column: This is a small, inexpensive column placed before the main analytical column to protect it from strongly retained impurities.[19]
-
Flush the Column: Flush the column with a strong solvent (e.g., isopropanol) to remove contaminants.[18] If the problem persists, the column may need to be replaced.
-
-
Q: I suspect I have co-eluting impurities under my main 4-HBN peak. How can I confirm and resolve this?
A: Co-elution can mask impurities and lead to inaccurate purity assessments. Confirming and resolving it is critical.
Confirmation Steps:
-
Use a Photodiode Array (PDA) or Diode Array (DAD) Detector: A PDA/DAD detector acquires a full UV spectrum across your peak. The software can perform a "peak purity" analysis. If the spectra at the beginning, apex, and end of the peak are not identical, it indicates the presence of a co-eluting impurity.
-
Analyze with Mass Spectrometry (LC-MS): MS is a highly specific detector. If you observe ions with different mass-to-charge ratios (m/z) across the single chromatographic peak, you have definitive evidence of co-elution.
-
Change the Chromatography: Altering the separation conditions can often resolve the co-eluting peaks. If a new peak appears when you change the method, co-elution was likely occurring.
Resolution Strategies:
-
Modify the HPLC Method:
-
Change the Organic Modifier: Switch from acetonitrile to methanol, or vice-versa. These solvents have different selectivities and may resolve the peaks.
-
Adjust the Mobile Phase pH: Changing the pH can alter the ionization state of acidic or basic impurities, changing their retention time relative to the neutral 4-HBN.
-
Lower the Gradient Slope: Use a shallower, longer gradient to provide more time for the peaks to separate.
-
Try a Different Column Chemistry: As mentioned previously, switching from a C18 to a HILIC or polar-embedded column provides a dramatically different selectivity and is very likely to resolve co-eluting polar compounds.[15]
-
-
Use an Orthogonal Technique: Analyze the sample using a completely different technique, like GC-MS. If the impurity is volatile enough, it will be well-separated from the non-volatile 4-HBN, allowing for clear identification and quantification.
Section 3: Advanced Characterization Protocols
These protocols provide detailed, step-by-step methodologies for key experiments.
Protocol 1: HPLC-UV Method for Purity Determination and Impurity Profiling
-
Principle: This reversed-phase method uses a polar-endcapped C18 column suitable for retaining polar analytes like 4-HBN.
-
Instrumentation: HPLC with a PDA/DAD detector.
-
Methodology:
-
Column: Polar-endcapped C18, 4.6 mm x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 2% B
-
2-15 min: 2% to 40% B
-
15-17 min: 40% to 95% B
-
17-19 min: 95% B
-
19-20 min: 95% to 2% B
-
20-25 min: 2% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 205 nm (Nitrile group has weak absorbance at higher wavelengths).
-
Injection Volume: 5 µL.
-
Sample Preparation: Accurately weigh ~20 mg of the 4-HBN sample and dissolve in 20 mL of a Water:Acetonitrile (95:5 v/v) mixture to a final concentration of 1 mg/mL.
-
Data Analysis: Calculate purity using the area percent method. Perform peak purity analysis on the main 4-HBN peak using the PDA data.
-
Protocol 2: GC-MS Method for Volatile and Semi-Volatile Impurity Analysis
-
Principle: This method separates volatile compounds in the gas phase, which are then identified by their mass spectrum. It is ideal for residual solvents and certain process impurities.[11]
-
Instrumentation: GC-MS system, preferably with a high-resolution mass spectrometer like Orbitrap or TOF for accurate mass measurements.[11]
-
Methodology:
-
Column: TG-624 Siloxane or similar phase, 30 m x 0.25 mm ID, 1.4 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial: 40 °C, hold for 5 minutes.
-
Ramp 1: 10 °C/min to 150 °C.
-
Ramp 2: 25 °C/min to 240 °C, hold for 5 minutes.
-
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (Split ratio 20:1).
-
MS Transfer Line Temp: 250 °C.
-
Ion Source Temp: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 450.
-
Sample Preparation: Prepare a 1-2 mg/mL solution of 4-HBN in a suitable volatile solvent like Dichloromethane or Methanol.
-
Data Analysis: Identify peaks by comparing their mass spectra to a reference library (e.g., NIST). Quantify using an internal standard if necessary.
-
Protocol 3: Quantitative ¹H-NMR (qNMR) for Absolute Purity Determination
-
Principle: qNMR is a primary ratio method that determines the purity of a substance by comparing the integral of a specific analyte proton signal to the integral of a signal from a certified internal standard of known purity and mass.[10]
-
Instrumentation: NMR Spectrometer (≥400 MHz recommended).
-
Methodology:
-
Internal Standard Selection: Choose a standard with high purity, stability, and a simple spectrum with at least one signal that is well-resolved from all analyte signals. Maleic acid or Dimethyl sulfone are good candidates.
-
Sample Preparation (Example):
-
Accurately weigh ~15 mg of the 4-HBN sample into a vial.
-
Accurately weigh ~10 mg of the certified internal standard (e.g., maleic acid) into the same vial.
-
Dissolve the mixture in a known volume (~0.7 mL) of a deuterated solvent (e.g., DMSO-d₆) ensuring complete dissolution.
-
-
NMR Acquisition Parameters (Crucial for Quantification):
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the protons being integrated (both analyte and standard). A value of 30-60 seconds is often required.
-
Pulse Angle: Use a 90° pulse.
-
Number of Scans: Acquire enough scans for a high signal-to-noise ratio (>250:1 is recommended).
-
-
Data Processing:
-
Apply a zero-filling and a small exponential line broadening factor.
-
Carefully phase the spectrum and perform a baseline correction.
-
Integrate the selected, well-resolved proton signal from 4-HBN and the selected signal from the internal standard.
-
-
Purity Calculation:
-
Purity (%w/w) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
-
Where: I = Integral value, N = Number of protons for the integrated signal, MW = Molecular Weight, m = mass, P = Purity of the standard.
-
-
Section 4: Regulatory Context and Considerations
For professionals in drug development, all impurity work is guided by regulatory frameworks. The International Council for Harmonisation (ICH) provides the key guidelines.
-
ICH Q3A(R2) - Impurities in New Drug Substances: This guideline establishes thresholds for reporting, identifying, and qualifying impurities.[5][20][21]
-
Reporting Threshold: The level above which an impurity must be reported in a regulatory submission.
-
Identification Threshold: The level above which the structure of an impurity must be determined.
-
Qualification Threshold: The level above which an impurity's biological safety must be established.
-
These thresholds are based on the Maximum Daily Dose (MDD) of the drug substance. It is crucial to be aware of these limits as they dictate the level of analytical scrutiny required.[22]
Table 2: General ICH Q3A Identification and Qualification Thresholds
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg TDI, whichever is lower | 0.15% or 1.0 mg TDI, whichever is lower |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
| TDI = Total Daily Intake. This is a simplified table; refer to the official ICH Q3A(R2) guideline for full details.[5] |
References
- 1. This compound | C4H7NO | CID 220705 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 4. Buy this compound | 628-22-8 [smolecule.com]
- 5. fda.gov [fda.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Biodegradation of organonitriles by adapted activated sludge consortium with acetonitrile-degrading microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. molnar-institute.com [molnar-institute.com]
- 9. Pharmaceutical Impurity Analysis Overview (Primer) – Chemass [chemass.si]
- 10. benchchem.com [benchchem.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. pharmtech.com [pharmtech.com]
- 13. assets.fishersci.com [assets.fishersci.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. researchgate.net [researchgate.net]
- 16. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]
- 17. hplc.eu [hplc.eu]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. HPLC Troubleshooting Guide [scioninstruments.com]
- 20. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 21. Quality: impurities | European Medicines Agency (EMA) [ema.europa.eu]
- 22. ijsrtjournal.com [ijsrtjournal.com]
Technical Support Center: Drying Strategies for 4-Hydroxybutanenitrile
Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with 4-Hydroxybutanenitrile. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges of removing water from this bifunctional molecule. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your work.
Introduction: The Challenge of Water in this compound
This compound is a valuable building block in organic synthesis due to its dual functionality – a hydroxyl group and a nitrile group. However, the hydrophilic nature of the hydroxyl group makes it susceptible to water contamination. Residual water can interfere with subsequent reactions, reduce yields, and lead to unwanted byproducts. Therefore, effective drying of this compound is a critical step in many synthetic routes.
This guide will explore various strategies for water removal, address potential complications, and provide detailed protocols for common laboratory procedures.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove water from this compound before my reaction?
Residual water can act as a nucleophile in many reactions, leading to undesirable side products. For instance, in reactions where this compound is used as a nucleophile via its hydroxyl group, water can compete and reduce the efficiency of your primary reaction. Furthermore, in reactions involving the nitrile group, water can lead to hydrolysis, especially under acidic or basic conditions, converting the nitrile to a carboxylic acid or an amide.[1][2][3]
Q2: What are the primary methods for drying this compound?
The most common and effective methods for drying this compound in a laboratory setting are:
-
Use of Anhydrous Inorganic Salts: This involves stirring the this compound with a solid drying agent that binds with water.
-
Azeotropic Distillation: This technique is particularly useful for removing larger quantities of water by distilling the this compound with a solvent that forms a low-boiling azeotrope with water.
The choice of method depends on the scale of your experiment, the initial water content, and the required level of dryness.
Q3: Can I use any common drying agent for this compound?
Care must be taken when selecting a drying agent. Due to the presence of both a hydroxyl and a nitrile group, this compound can be sensitive to acidic or basic conditions which could be induced by the drying agent itself.
-
Recommended: Anhydrous sodium sulfate (Na₂SO₄) and anhydrous magnesium sulfate (MgSO₄) are generally good choices as they are neutral and efficient.[4][5]
-
Use with Caution: Some drying agents, like calcium chloride (CaCl₂), can form adducts with alcohols. While less common with primary alcohols, it's a possibility to be aware of. Potassium carbonate (K₂CO₃) is basic and could potentially catalyze the hydrolysis of the nitrile group.[6]
Q4: How can I determine the water content in my this compound sample?
The gold standard for determining water content in organic liquids is Karl Fischer titration .[7][8][9] This method is highly sensitive and specific to water. It involves a redox titration where water reacts with an iodine-sulfur dioxide reagent. Both volumetric and coulometric Karl Fischer methods are suitable, with the coulometric method being ideal for very low water content (ppm levels).[10][11]
Troubleshooting Guide
Issue 1: My reaction yield is consistently low, and I suspect water in my this compound is the culprit.
Root Cause Analysis:
-
Incomplete Drying: The chosen drying method may not be effective enough for the level of water present.
-
Re-exposure to Moisture: The dried this compound may have been exposed to atmospheric moisture before use.
-
Hydrolysis: The nitrile group may be hydrolyzing to a carboxylic acid or amide, which would not participate in the desired reaction.[2][3]
Solutions:
-
Verify Water Content: Before use, determine the water content of your this compound using Karl Fischer titration.
-
Optimize Drying Protocol:
-
Inert Atmosphere Handling: Once dried, handle this compound under an inert atmosphere (e.g., nitrogen or argon) to prevent re-absorption of moisture.
Issue 2: During workup, I'm observing an unexpected acidic byproduct.
Root Cause Analysis:
This is a strong indicator of nitrile hydrolysis to the corresponding carboxylic acid (4-hydroxybutanoic acid).[1][2][3] This can be catalyzed by acidic or basic conditions, which may be present during your reaction or workup steps.
Solutions:
-
pH Control: Maintain neutral pH during your reaction and workup if possible.
-
Drying Agent Selection: Avoid acidic or basic drying agents. Stick to neutral options like anhydrous sodium sulfate or magnesium sulfate.[15]
-
Reaction Conditions: If your reaction requires acidic or basic conditions, be aware that nitrile hydrolysis is a potential side reaction and optimize your reaction time and temperature to minimize it.
Issue 3: I'm concerned about the stability of this compound during drying.
Root Cause Analysis:
Besides hydrolysis, another potential side reaction for γ-hydroxynitriles is intramolecular cyclization to form a γ-lactone, especially under conditions that activate the nitrile group.[16][17]
Solutions:
-
Moderate Temperatures: Avoid excessive heat during drying procedures, especially during distillation.
-
Neutral Conditions: Perform drying under neutral pH to minimize the risk of both hydrolysis and cyclization.
-
Prompt Use: Use the dried this compound promptly after preparation to avoid potential degradation during storage.
Experimental Protocols
Protocol 1: Drying this compound with Anhydrous Magnesium Sulfate
This protocol is suitable for drying small to moderate quantities of this compound with low to moderate water content.
Materials:
-
This compound (wet)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with a stir bar
-
Septum and needle for inert gas inlet/outlet
-
Syringe or cannula for transfer
-
Filter funnel and filter paper or a sintered glass funnel
Procedure:
-
Place the wet this compound in a clean, dry round-bottom flask equipped with a magnetic stir bar.
-
If a high level of dryness is required, flush the flask with an inert gas (nitrogen or argon).
-
Add anhydrous magnesium sulfate in small portions while stirring.[18] Initially, the MgSO₄ will clump together as it absorbs water.[4]
-
Continue adding MgSO₄ until some of the powder remains free-flowing and does not clump, indicating that all the water has been absorbed.[12]
-
Allow the mixture to stir for an additional 15-30 minutes to ensure complete drying.
-
Separate the dried this compound from the solid MgSO₄ by either:
-
Decanting: Carefully pour off the liquid, leaving the solid behind.
-
Filtration: Pass the mixture through a filter paper or a sintered glass funnel. For highly sensitive applications, perform this under an inert atmosphere.
-
-
Collect the dried product in a clean, dry flask, and seal it under an inert atmosphere.
Protocol 2: Azeotropic Distillation for Water Removal
This method is effective for larger quantities of this compound or samples with high water content. Toluene is a common entrainer for this purpose.
Materials:
-
This compound (wet)
-
Toluene
-
Distillation apparatus (round-bottom flask, Dean-Stark trap, condenser, and receiving flask)
-
Heating mantle
-
Stir bar or boiling chips
Procedure:
-
Set up the distillation apparatus with a Dean-Stark trap.
-
Add the wet this compound and toluene to the round-bottom flask. A common ratio is 1:1 to 1:2 by volume, but this can be adjusted.
-
Add a stir bar or boiling chips to ensure smooth boiling.
-
Heat the mixture to reflux. The toluene-water azeotrope will begin to distill.[19]
-
The azeotrope will condense and collect in the Dean-Stark trap. As the condensate cools, the water and toluene will separate, with the denser water settling at the bottom of the trap.
-
Continue the distillation until no more water collects in the trap.
-
Allow the apparatus to cool.
-
The dried this compound will remain in the distillation flask, dissolved in toluene. The toluene can be removed by simple distillation or rotary evaporation.
Protocol 3: Determining Water Content by Karl Fischer Titration
This protocol provides a general guideline for sample preparation for Karl Fischer analysis.
Materials:
-
Dried this compound sample
-
Karl Fischer titrator (volumetric or coulometric)
-
Appropriate Karl Fischer reagents
-
Dry syringe and needle
Procedure:
-
Ensure the Karl Fischer titrator is equilibrated and the titration vessel is dry.
-
Using a dry syringe, carefully withdraw a known volume or weight of the dried this compound sample.
-
Inject the sample into the titration vessel.
-
Start the titration. The instrument will automatically determine the amount of water present.
-
It is good practice to run the analysis in triplicate to ensure accuracy and precision.
Data Presentation
Table 1: Comparison of Common Drying Agents
| Drying Agent | Capacity | Speed | Acidity/Basicity | Comments |
| Anhydrous Sodium Sulfate (Na₂SO₄) | High | Slow | Neutral | Generally a safe and effective choice. Requires longer contact time.[6][15] |
| Anhydrous Magnesium Sulfate (MgSO₄) | High | Fast | Slightly Acidic | Very efficient and fast-acting. Generally safe for this compound.[6][18] |
| Anhydrous Calcium Sulfate (CaSO₄) | Low | Fast | Neutral | Low capacity, best for nearly dry solvents. |
| Anhydrous Potassium Carbonate (K₂CO₃) | Medium | Medium | Basic | Not recommended due to the risk of nitrile hydrolysis.[6] |
| Molecular Sieves (3Å or 4Å) | High | Medium | Neutral | Excellent for achieving very low water content. Requires activation before use.[20] |
Visualizations
Diagram 1: Decision-Making Workflow for Drying this compound
Caption: Decision workflow for selecting a drying method.
Diagram 2: Potential Side Reactions During Drying
Caption: Potential side reactions of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Magnesium Sulfate [commonorganicchemistry.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. Non-destructive measurement technique for water content in organic solvents based on a thermal approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mt.com [mt.com]
- 9. mt.com [mt.com]
- 10. gmpinsiders.com [gmpinsiders.com]
- 11. Karl Fischer water content titration - Scharlab [scharlab.com]
- 12. Chemistry Teaching Labs - Removing residual water from organic solutions [chemtl.york.ac.uk]
- 13. Azeotropic distillation - Wikipedia [en.wikipedia.org]
- 14. Azeotropic distillation [bionity.com]
- 15. Sodium Sulfate in Chemical Labs: Applications as a Drying Agent [elchemy.com]
- 16. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 17. researchgate.net [researchgate.net]
- 18. Anhydrous Magnesium Sulfate: Drying Agent Uses & Quality Controls - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 19. Azeotropic Distillation | Environmental Isotope Laboratory | University of Waterloo [uwaterloo.ca]
- 20. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Effect of temperature and pressure on 4-Hydroxybutanenitrile synthesis
Welcome to the technical support guide for the synthesis of 4-Hydroxybutanenitrile. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a specific focus on the critical roles of temperature and pressure. Here, we provide in-depth answers to common questions and troubleshoot potential issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common synthesis routes for this compound?
The synthesis of this compound (4-HBN) can be approached through several pathways. A prevalent laboratory and industrial method involves the nucleophilic addition of a cyanide source to a suitable four-carbon precursor. One well-documented route is the reaction of epichlorohydrin with an alkali metal cyanide, such as sodium cyanide or potassium cyanide.[1][2] This method proceeds through a 4-chloro-3-hydroxybutanenitrile intermediate. Other approaches include the hydrolysis of dinitriles or the hydrocyanation of specific unsaturated alcohols. The choice of method often depends on the desired scale, available starting materials, and safety infrastructure.
Q2: Why are temperature and pressure such critical parameters in 4-HBN synthesis?
Temperature and pressure are fundamental parameters that govern both the thermodynamics and kinetics of the reaction, directly influencing yield, selectivity, and safety.[3][4]
-
Temperature: This parameter directly controls the reaction rate. Higher temperatures increase the kinetic energy of molecules, leading to more frequent and energetic collisions, which can overcome the activation energy barrier faster.[3] However, excessive heat can also promote undesirable side reactions, such as polymerization of the nitrile, elimination reactions, or decomposition of the final product.[5] Conversely, temperatures that are too low may result in a stalled or impractically slow reaction.[5] Thermodynamic equilibrium can also be temperature-dependent; lower temperatures often favor the formation of the desired cyanohydrin product.[5]
-
Pressure: While many liquid-phase syntheses are conducted at atmospheric pressure, controlling pressure becomes crucial when dealing with volatile reactants or when trying to influence reaction equilibrium in gas-phase reactions. For 4-HBN synthesis, which typically involves liquid-phase reactants, pressure control is primarily used to maintain volatile reagents (like hydrogen cyanide, if used directly) in the reaction mixture by raising the boiling point. In industrial-scale continuous flow processes, pressure is a key parameter for ensuring precise control over reaction conditions and enhancing safety.[5]
Q3: What is the general mechanism for the synthesis from epichlorohydrin?
The synthesis starting from epichlorohydrin and a cyanide salt (e.g., NaCN) involves a two-step process. First, the cyanide ion (CN⁻), a potent nucleophile, attacks one of the carbon atoms of the epoxide ring in epichlorohydrin. This results in the opening of the three-membered ring to form a chlorohydrin intermediate, 4-chloro-3-hydroxybutanenitrile.[1] The reaction is typically performed under weakly basic conditions (pH 8.0-10.0) to ensure a sufficient concentration of the nucleophilic cyanide ion while minimizing side reactions.[2]
Q4: What are the primary safety concerns when synthesizing this compound?
The primary hazards are associated with the reagents used, particularly cyanide salts or hydrogen cyanide.
-
Toxicity: Cyanide compounds are highly toxic if swallowed, inhaled, or in contact with skin.[6] Acidification of cyanide salts liberates highly toxic and flammable hydrogen cyanide gas.
-
Handling Precautions: All manipulations must be conducted in a well-ventilated fume hood.[6] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7][8]
-
Waste Disposal: Cyanide-containing waste must be quenched and disposed of according to strict institutional and environmental regulations. Never mix cyanide waste with acidic waste.
-
Emergency Procedures: Ensure an emergency plan is in place, including access to a cyanide antidote kit and personnel trained in its administration. In case of exposure, immediate medical attention is required.[7]
Troubleshooting Guide: Temperature & Pressure Effects
This section addresses specific problems that may arise during the synthesis, with solutions grounded in the principles of chemical kinetics and thermodynamics.
Problem 1: Low or No Product Yield
Q: My reaction has run for the specified time, but analysis shows a very low yield of this compound. What could be the cause?
Low yield is a common issue often traced back to sub-optimal temperature control, which fails to adequately drive the reaction forward.
Possible Cause A: Insufficient Temperature
The reaction rate is exponentially dependent on temperature, as described by the Arrhenius equation. If the temperature is too low, the system may not have enough energy to overcome the activation energy (ΔG‡) of the rate-determining step, leading to an extremely slow or stalled reaction.[3]
Troubleshooting Protocol:
-
Verify Thermometer Accuracy: Ensure your temperature probe or thermometer is calibrated and correctly placed within the reaction vessel to measure the internal reaction temperature, not the bath temperature.
-
Controlled Temperature Increase: Incrementally increase the reaction temperature by 5-10 °C. Monitor the reaction progress after each increase using an appropriate analytical technique (e.g., TLC, GC, or HPLC).
-
Reaction Monitoring: Withdraw small aliquots from the reaction mixture at regular intervals (e.g., every 30-60 minutes) to create a concentration-time profile. This will help determine if the reaction is proceeding, albeit slowly.
-
Consult Literature: Re-examine the literature for the specific variant of the synthesis you are performing. Optimal temperatures can be highly substrate and catalyst-dependent. For instance, some syntheses from epichlorohydrin are initiated at 0 °C and then allowed to warm to room temperature, while others may require gentle heating to 45-65 °C.[1]
Possible Cause B: Premature Reactant Loss (Pressure-Related)
If using a low-boiling-point reactant or solvent at elevated temperatures without proper pressure control, it may evaporate from the reaction mixture, reducing its effective concentration and stalling the reaction.
Troubleshooting Protocol:
-
Use a Reflux Condenser: For reactions run at the boiling point of the solvent, ensure a properly chilled and efficient reflux condenser is used to return evaporated solvent and reactants to the vessel.
-
Sealed Reaction Vessel: For reactions run above the solvent's atmospheric boiling point, a sealed pressure vessel is required. Ensure the vessel is rated for the target temperature and resulting pressure.
-
Inert Gas Blanket: Applying a positive pressure of an inert gas (e.g., Nitrogen or Argon) can help prevent solvent loss and protect sensitive reagents from atmospheric moisture and oxygen.
Troubleshooting Workflow for Low Yield A visual guide to diagnosing and resolving low product yield.
Problem 2: High Levels of Impurities / Poor Selectivity
Q: I am getting a good conversion of my starting material, but the final product is impure, with significant side products. How can I improve selectivity?
Poor selectivity is often a consequence of excessive reaction temperature, which provides enough energy to activate alternative, undesired reaction pathways.
Possible Cause: Temperature Too High
Elevated temperatures can lead to several side reactions:
-
Decomposition: The 4-HBN product itself might be thermally unstable under the reaction conditions, degrading over time.
-
Polymerization: Nitriles can undergo polymerization, especially in the presence of basic catalysts at high temperatures.
-
Elimination Reactions: The intermediate or product could undergo elimination to form unsaturated species.
Troubleshooting Protocol:
-
Lower the Reaction Temperature: Reduce the reaction temperature in 5-10 °C increments. While this will slow the reaction rate, it may dramatically improve selectivity for the desired product. The goal is to find the "sweet spot" that balances an acceptable rate with minimal side product formation.
-
Controlled Reagent Addition: If the reaction is highly exothermic, adding one of the reagents slowly (dropwise) while maintaining a low internal temperature with an ice or cooling bath can prevent temperature spikes that lead to impurity formation. A patent for a similar synthesis from epichlorohydrin specifies cooling the initial mixture to 0 °C before the dropwise addition of the epoxide.[1]
-
pH Control: For cyanide-based reactions, maintaining the pH in the optimal range (e.g., 8.0-10.0) is critical.[2] A pH that is too high can catalyze side reactions, while a pH that is too low reduces the concentration of the active nucleophile.
Relationship Between Temperature, Kinetics, and Thermodynamics A diagram illustrating how temperature affects reaction pathways.
Experimental Protocols & Data
Protocol 1: General Lab-Scale Synthesis of this compound
This protocol is adapted from patent literature describing the synthesis of a related intermediate and should be optimized for your specific setup.[1][2]
WARNING: This procedure involves highly toxic sodium cyanide. All steps must be performed in a certified chemical fume hood by trained personnel with appropriate safety measures in place.
-
Preparation: In a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve sodium cyanide (1.0 eq) in distilled water. Cool the solution to 0-5 °C using an ice-water bath.
-
pH Adjustment: Slowly add an acid (e.g., acetic acid or sulfuric acid) dropwise to the cyanide solution until the pH is between 8.5 and 9.5.[1][2] Monitor the pH carefully.
-
Reagent Addition: Add epichlorohydrin (1.2 eq) dropwise via the dropping funnel to the cooled, stirred solution. Maintain the internal temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir overnight (approx. 16 hours).[1]
-
Workup:
-
Quench the reaction by adding an excess of sodium hypochlorite solution to oxidize any remaining cyanide. Test for the absence of cyanide before proceeding.
-
Extract the aqueous mixture three times with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo.
-
-
Purification: The crude product can be purified by vacuum distillation to yield this compound as a colorless to light yellow liquid.[2][9]
Protocol 2: Reaction Monitoring by GC-MS
-
Sample Preparation: Withdraw ~50 µL of the reaction mixture. Quench it immediately in a vial containing 1 mL of ethyl acetate and a small amount of water. Vortex thoroughly.
-
Analysis: Inject a small volume of the organic layer into a GC-MS system.
-
Method: Use a standard non-polar column (e.g., DB-5ms).
-
Injector Temp: 250 °C
-
Oven Program: Start at 60 °C, hold for 2 minutes, then ramp to 240 °C at 15 °C/min.
-
MS Detection: Scan from m/z 35 to 300.
-
-
Quantification: Identify the peaks for starting material and product based on their retention times and mass spectra. Quantification can be performed by integrating the peak areas.[5]
Data Summary: Effect of Temperature on Synthesis
The following table summarizes the expected qualitative effects of temperature on the synthesis of 4-HBN. Optimal values are highly dependent on the specific reaction pathway and must be determined empirically.
| Parameter | Low Temperature (~0-10 °C) | Moderate Temperature (~20-50 °C) | High Temperature (>60 °C) |
| Reaction Rate | Very Slow | Moderate to Fast | Very Fast |
| Product Yield | Potentially low due to slow kinetics | Optimal (in many cases) | May decrease due to degradation |
| Selectivity | Generally High | Good to Moderate | Low (high impurity formation) |
| Primary Risk | Stalled/incomplete reaction | Exothermic runaway if not controlled | Product decomposition, side reactions |
References
- 1. US20100029898A1 - Process for the synthesis of 3-hydroxyglutaronitrile - Google Patents [patents.google.com]
- 2. JPS63316758A - Production of 4-chloro-3-hydroxybutyronitrile - Google Patents [patents.google.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Buy this compound | 628-22-8 [smolecule.com]
- 6. echemi.com [echemi.com]
- 7. fishersci.com [fishersci.com]
- 8. biosynth.com [biosynth.com]
- 9. 4-HYDROXY-BUTYRONITRILE | 628-22-8 [chemicalbook.com]
Technical Support Center: Reaction Kinetics of 4-Hydroxybutanenitrile Formation
Welcome to the technical support center for the synthesis of 4-hydroxybutanenitrile (4-HBN). This guide is structured to provide researchers, scientists, and drug development professionals with actionable insights into the reaction kinetics for robust process optimization. The following sections are designed in a question-and-answer format to directly address common challenges and fundamental questions encountered during experimentation.
Part 1: Frequently Asked Questions (FAQs) on Core Principles
This section addresses fundamental concepts of 4-HBN synthesis to build a strong theoretical foundation.
Question 1: What is the most common industrial synthesis route for this compound and its underlying mechanism?
Answer: The most prevalent industrial method for synthesizing this compound is the nickel-catalyzed hydrocyanation of allyl alcohol.[1][2] This process involves the addition of hydrogen cyanide (HCN) across the double bond of allyl alcohol.
The reaction is catalyzed by a zero-valent nickel complex, typically coordinated with phosphite ligands (e.g., Ni[P(OAr)₃]₄).[1] The catalytic cycle is generally understood to proceed through several key steps[2]:
-
Oxidative Addition: HCN adds to the low-valent nickel catalyst to form a hydrido-cyanide nickel complex.
-
Alkene Coordination: The allyl alcohol molecule coordinates to this nickel complex.
-
Migratory Insertion: The coordinated alkene inserts into the nickel-hydride bond, forming an alkyl-nickel cyanide intermediate.
-
Reductive Elimination: This is often the rate-limiting step, where the this compound product is eliminated, regenerating the active nickel(0) catalyst.[2]
Caption: Generalized mechanism for Ni-catalyzed hydrocyanation.
Question 2: Which kinetic parameters are most critical for process optimization?
Answer: To optimize the process, you must focus on parameters that directly influence the reaction rate and selectivity.[3] Key parameters include:
-
Temperature: Affects the rate constants of both the desired reaction and potential side reactions. Higher temperatures can increase reaction rates but may also promote byproduct formation or catalyst degradation.
-
Concentration: The reaction rate is dependent on the concentration of reactants (allyl alcohol, HCN) and the catalyst.[3] Understanding the reaction order with respect to each component is crucial for building an accurate kinetic model.
-
Catalyst Loading: Insufficient catalyst loading can lead to impractically slow reactions, while excessive loading may be uneconomical and can complicate product purification.[4]
-
Lewis Acid Promoters: The addition of a Lewis acid, such as triphenylboron (B(C₆H₅)₃), can significantly accelerate the rate-limiting reductive elimination step, thereby increasing the overall reaction rate.[2][5]
Question 3: What are the best analytical methods for monitoring the reaction kinetics in real-time?
Answer: Accurate kinetic data relies on precise measurement of reactant consumption and product formation over time. The preferred methods are:
-
Gas Chromatography (GC): Coupled with a Flame Ionization Detector (GC-FID) or Mass Spectrometry (GC-MS), GC is excellent for separating and quantifying volatile components like allyl alcohol, 4-HBN, and various byproducts.[6][7]
-
High-Performance Liquid Chromatography (HPLC): HPLC is suitable for less volatile compounds and can be used to monitor the reaction, particularly when derivatization is employed to improve detection.[8]
For reliable quantification, it is essential to develop a robust method using internal or external standards to create calibration curves.[9]
Part 2: Troubleshooting Guide for Common Experimental Issues
This section provides solutions to specific problems you might encounter during your experiments.
Question 4: My reaction yield is consistently low. What are the probable causes and how can I fix it?
Answer: Low yield is a common problem that can stem from multiple sources.[10][11] Use the following logic to diagnose the issue:
Caption: Troubleshooting decision tree for low reaction yield.
-
Cause 1: Catalyst Deactivation or Poisoning. Nickel catalysts are sensitive to oxygen and can be poisoned by impurities like sulfur or phosphorus compounds.[2][4]
-
Solution: Ensure the reaction is run under a strictly inert atmosphere (e.g., nitrogen or argon). Purify solvents and the allyl alcohol substrate to remove potential catalyst poisons. Use freshly prepared or properly stored catalyst.
-
-
Cause 2: Suboptimal Reaction Conditions. The reaction temperature and time may not be optimized for your specific setup.
-
Solution: Conduct a temperature screening study to find the optimal balance between reaction rate and selectivity. Monitor the reaction progress over time using GC or TLC to ensure it has reached completion.[10]
-
-
Cause 3: Reversible Reaction or Side Reactions. The reductive elimination step can be reversible, and side reactions can consume reactants or the product.[1]
-
Solution: Consider adding a Lewis acid promoter to accelerate the final step and drive the reaction toward the product.[2] Analyze for byproducts to understand competing reaction pathways.
-
Question 5: I am observing significant byproduct formation. How can I improve the selectivity towards this compound?
Answer: Poor selectivity is often due to competing reaction pathways or catalyst isomerization.
-
Probable Byproducts: Common byproducts in the hydrocyanation of allyl alcohol can include isomers (e.g., branched nitriles) and dicyanides from catalyst deactivation pathways.[2]
-
Improving Selectivity:
-
Ligand Choice: The structure of the phosphite ligand on the nickel catalyst is critical for controlling regioselectivity (linear vs. branched product). Bulky or chelating diphosphite ligands can favor the formation of the desired linear product, 4-HBN.[2]
-
Temperature Control: Lowering the reaction temperature often increases selectivity by favoring the kinetic product and slowing down undesired side reactions.[4]
-
HCN Concentration: Carefully controlling the addition rate and concentration of HCN can prevent the formation of dicyanonickel(II) species, which are inactive and represent a catalyst deactivation pathway.[2]
-
Table 1: Impact of Key Parameters on Reaction Performance
| Parameter | Effect on Rate | Effect on Selectivity (for 4-HBN) | Optimization Strategy |
| Temperature | Increases with temperature | Often decreases at higher temperatures | Perform an optimization study (e.g., 40-80°C) to find the best balance. |
| Catalyst Loading | Increases with loading | Generally minor effect, but high loading can promote side reactions | Start with reported literature values (e.g., 0.1-1 mol%) and adjust as needed. |
| Lewis Acid Promoter | Significantly increases rate | Can improve selectivity by accelerating the desired final step | Screen various Lewis acids (e.g., BPh₃, AlCl₃) at different molar equivalents. |
| Ligand Structure | Dependent on ligand | Crucial for regioselectivity; bulkier ligands often favor linear product | Screen a library of phosphite ligands to identify the optimal structure. |
Part 3: Experimental Protocols
This section provides a standardized workflow for conducting kinetic studies.
Protocol 1: A General Procedure for a Kinetic Experiment
This protocol outlines a baseline experiment to determine reaction rate.
Materials:
-
Allyl alcohol (purified)
-
Anhydrous toluene (or other suitable solvent)
-
Nickel catalyst precursor (e.g., Ni(COD)₂)
-
Phosphite ligand
-
Lewis acid promoter (optional)
-
Hydrogen cyanide source (e.g., acetone cyanohydrin or HCN gas)
-
Internal standard for GC analysis (e.g., dodecane)
-
Schlenk flask, magnetic stirrer, heating mantle, syringe pump, gas-tight syringes
Workflow:
Caption: Experimental workflow for a kinetic study of 4-HBN formation.
Step-by-Step Procedure:
-
System Preparation: Flame-dry all glassware under vacuum and backfill with an inert gas (N₂ or Ar). Maintain a positive pressure of inert gas throughout the experiment.
-
Catalyst Pre-formation: In a separate Schlenk flask, dissolve the nickel precursor and the phosphite ligand in anhydrous solvent. Stir for 30-60 minutes to allow for complex formation.
-
Reactor Charging: To the main reaction flask equipped with a magnetic stir bar and reflux condenser, add anhydrous solvent, purified allyl alcohol, and a known amount of an internal standard.
-
Temperature Equilibration: Heat the reaction mixture to the desired temperature (e.g., 60°C).
-
Reaction Initiation: Once the temperature is stable, inject the prepared catalyst solution. Immediately begin the slow, controlled addition of the HCN source via a syringe pump over a set period. This marks time zero (t=0).
-
Sampling: At predetermined time intervals (e.g., 0, 5, 10, 20, 40, 60 minutes), withdraw a small aliquot (approx. 0.1 mL) from the reaction mixture using a gas-tight syringe.
-
Quenching: Immediately quench each aliquot in a vial containing a small amount of a suitable quenching agent (e.g., a cooled, dilute basic solution) to stop the reaction.
-
Analysis: Analyze the quenched samples using a pre-calibrated Gas Chromatograph (GC) to determine the concentrations of allyl alcohol and this compound relative to the internal standard.
-
Data Analysis: Plot the concentration of the product (4-HBN) versus time. The initial reaction rate can be determined from the slope of the initial linear portion of this curve. By varying the initial concentrations of each reactant systematically, the reaction order for each component can be determined.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. Hydrocyanation - Wikipedia [en.wikipedia.org]
- 3. openaccesspub.org [openaccesspub.org]
- 4. benchchem.com [benchchem.com]
- 5. BR9509494A - Hydrocyanation process and catalyst composition - Google Patents [patents.google.com]
- 6. env.go.jp [env.go.jp]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. mdpi.com [mdpi.com]
- 9. imtm.cz [imtm.cz]
- 10. Troubleshooting [chem.rochester.edu]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Validation of 4-Hydroxybutanenitrile Purity by HPLC and NMR
For researchers, scientists, and drug development professionals, the rigorous determination of a chemical's purity is a non-negotiable cornerstone of valid and reproducible research. In the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals, 4-hydroxybutanenitrile serves as a key intermediate. Its purity directly impacts the quality, safety, and efficacy of the final product. This guide provides an in-depth technical comparison of two powerful analytical techniques for purity assessment: High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
This document is structured to provide not just procedural steps, but a logical framework for method selection based on the specific analytical challenges and objectives. We will explore the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative references.
The Criticality of Purity in this compound
This compound (C₄H₇NO) is a bifunctional molecule containing both a hydroxyl and a nitrile group.[1] This structure makes it a versatile building block, but also susceptible to specific impurities arising from its synthesis, which often involves the reaction of epichlorohydrin with a cyanide.[2] Potential impurities can include unreacted starting materials, side-products, and degradation products. Accurate quantification of these impurities is essential for process optimization and quality control.
At a Glance: HPLC vs. qNMR for Purity Assessment
The choice between HPLC and qNMR is not merely a matter of instrument availability but a strategic decision based on the analytical requirements. Both are powerful techniques, yet they operate on fundamentally different principles, offering distinct advantages and limitations.
| Feature | High-Performance Liquid Chromatography (HPLC) | Quantitative NMR (qNMR) |
| Principle | Separation based on differential partitioning of the analyte and impurities between a stationary and a mobile phase. | Quantification based on the direct proportionality between the integral of a resonance signal and the number of corresponding nuclei.[3][4] |
| Primary/Secondary | Secondary method requiring a reference standard of the analyte for quantification. | Primary ratio method; can determine purity without a reference standard of the analyte, using a certified internal standard.[5][6] |
| Selectivity | High selectivity for separating structurally similar impurities. | Excellent for structural confirmation and identification of impurities. Can be limited by signal overlap. |
| Sensitivity | Generally offers higher sensitivity, making it suitable for trace impurity analysis.[6] | Sensitivity is typically lower than HPLC but can be enhanced with high-field instruments.[6] |
| Sample Throughput | Well-suited for high-throughput analysis with autosamplers. | Can be automated, but generally has lower throughput than HPLC.[6] |
| Non-destructive | No | Yes, the sample can be recovered after analysis.[5][6] |
Logical Framework for Method Selection
The decision to use HPLC, qNMR, or a combination of both should be driven by the specific analytical goal.
Caption: Logical workflow for selecting the appropriate analytical method.
Experimental Protocols & Method Validation
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[7][8] Our protocols are designed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, which provide a framework for validation of analytical procedures.[7][9][10]
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of pharmaceutical analysis due to its high resolving power and sensitivity.[11][12] For this compound, a reverse-phase method is typically employed.
HPLC Workflow
References
- 1. This compound | C4H7NO | CID 220705 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. JPS63316758A - Production of 4-chloro-3-hydroxybutyronitrile - Google Patents [patents.google.com]
- 3. emerypharma.com [emerypharma.com]
- 4. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. benchchem.com [benchchem.com]
- 7. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 8. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 9. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 10. starodub.nl [starodub.nl]
- 11. <621> CHROMATOGRAPHY [drugfuture.com]
- 12. ijarsct.co.in [ijarsct.co.in]
A Comparative Analysis of Synthetic Routes to 4-Hydroxybutanenitrile: A Guide for Researchers
Introduction
4-Hydroxybutanenitrile, a versatile bifunctional molecule, serves as a crucial intermediate in the synthesis of a wide array of pharmaceuticals and specialty chemicals. Its unique structure, incorporating both a hydroxyl and a nitrile functional group, allows for diverse chemical transformations, making it a valuable building block in drug development and materials science. The efficient and scalable synthesis of this compound is, therefore, a topic of significant interest to the chemical research community. This guide provides a comprehensive comparative analysis of the most prominent synthetic routes to this compound, offering insights into the underlying chemical principles, experimental considerations, and a side-by-side evaluation of their respective merits and drawbacks.
Comparative Overview of Synthetic Strategies
The synthesis of this compound can be approached from several key starting materials. This guide will focus on three primary and most practical routes, starting from: gamma-butyrolactone (GBL), allyl alcohol, and 3-butenenitrile. A fourth potential, though less established, route from succinonitrile will also be briefly discussed.
Table 1: Quantitative Comparison of Synthetic Routes to this compound
| Feature | Route 1: From γ-Butyrolactone | Route 2: From Allyl Alcohol | Route 3: From 3-Butenenitrile |
| Starting Material | γ-Butyrolactone | Allyl Alcohol | 3-Butenenitrile |
| Key Reactions | Lactone ring-opening with cyanide | 1. Hydroformylation2. Cyanohydrin formation | Hydroboration-Oxidation |
| Typical Reagents | KCN or NaCN, heat | 1. CO, H₂, Rh catalyst2. HCN or TMSCN | 1. BH₃·THF or 9-BBN2. H₂O₂, NaOH |
| Reported/Expected Yield | Good to Excellent (est. >80%) | Good (Overall est. >65%) | Good to Excellent (est. >80%) |
| Reaction Steps | 1 | 2 | 1 (in two stages) |
| Key Advantages | Atom economical, direct conversion | Utilizes readily available starting material | High regioselectivity, mild conditions |
| Key Disadvantages | High reaction temperatures, use of toxic cyanides | Two-step process, use of CO gas and expensive catalyst, toxic cyanide | Use of pyrophoric borane reagents |
| Industrial Scalability | Potentially high | Established technology for hydroformylation | Moderate to high |
Detailed Analysis of Synthetic Routes
Route 1: From γ-Butyrolactone (GBL)
This route represents a direct and atom-economical approach to this compound. The core of this synthesis is the nucleophilic ring-opening of the γ-butyrolactone ring by a cyanide anion.
Mechanism and Rationale: The reaction proceeds via a nucleophilic acyl substitution mechanism. The cyanide ion attacks the electrophilic carbonyl carbon of the lactone, leading to the opening of the five-membered ring. The resulting intermediate is a carboxylate salt with a nitrile group at the terminal position. Upon acidic workup (though often the salt is the desired precursor for further reactions), this compound can be obtained. The high temperatures are necessary to overcome the stability of the lactone ring.
Caption: Synthesis of this compound from γ-Butyrolactone.
Experimental Protocol (Representative):
-
In a three-necked flask equipped with a mechanical stirrer and a reflux condenser, combine γ-butyrolactone (1.0 mol) and potassium cyanide (1.1 mol).
-
Heat the stirred mixture in an oil bath to 190-195 °C for 2 hours. A vigorous initial reaction may be observed.
-
Cool the reaction mixture to approximately 100 °C and dissolve the resulting potassium salt in hot water.
-
Carefully acidify the warm solution with concentrated hydrochloric acid to liberate the 4-cyanobutanoic acid, which exists in equilibrium with this compound.
-
The product can be extracted with a suitable organic solvent and purified by distillation under reduced pressure.
Discussion: This method is attractive due to its directness. However, the use of high temperatures and toxic alkali metal cyanides necessitates stringent safety precautions, particularly on a large scale. The workup procedure also requires careful handling of acidic solutions that can liberate hydrogen cyanide gas.
Route 2: From Allyl Alcohol
This two-step route begins with the hydroformylation of allyl alcohol to produce 4-hydroxybutanal, which is then converted to the target cyanohydrin.
Mechanism and Rationale:
-
Hydroformylation: This reaction, also known as oxo synthesis, involves the addition of a formyl group (CHO) and a hydrogen atom across the double bond of the allyl alcohol. A rhodium-based catalyst, often with a phosphine ligand, is typically used to promote the reaction and control the regioselectivity. The desired product is the linear aldehyde, 4-hydroxybutanal, rather than the branched isomer, 3-hydroxy-2-methylpropanal. High selectivity for the linear product can be achieved by careful selection of the catalyst and reaction conditions[1].
-
Cyanohydrin Formation: 4-hydroxybutanal is then reacted with a cyanide source, such as hydrogen cyanide (HCN) or trimethylsilyl cyanide (TMSCN), to form this compound. This is a classic nucleophilic addition to a carbonyl group, where the cyanide ion attacks the electrophilic aldehyde carbon.
Caption: Two-step synthesis of this compound from Allyl Alcohol.
Experimental Protocol (Representative):
Step 1: Hydroformylation of Allyl Alcohol
-
In a high-pressure autoclave, charge allyl alcohol and a suitable solvent (e.g., toluene).
-
Add the rhodium catalyst precursor (e.g., Rh(CO)₂(acac)) and a phosphine ligand (e.g., triphenylphosphine).
-
Pressurize the reactor with a mixture of carbon monoxide and hydrogen (e.g., 1:1 ratio) to the desired pressure (e.g., 50-100 atm).
-
Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) with stirring for several hours.
-
After cooling and depressurizing, the resulting 4-hydroxybutanal can be isolated by distillation.
Step 2: Cyanohydrin Formation
-
To a cooled solution of 4-hydroxybutanal, add a source of cyanide (e.g., a solution of NaCN followed by slow addition of acid, or TMSCN with a catalytic amount of a Lewis acid).
-
Stir the reaction at a low temperature (e.g., 0-25 °C) until the reaction is complete (monitored by TLC or GC).
-
Work up the reaction mixture appropriately to isolate and purify the this compound.
Discussion: The hydroformylation of allyl alcohol is a well-established industrial process, which makes this route potentially attractive for large-scale production. The ability to control regioselectivity towards the linear aldehyde is a key advantage. However, this is a two-step process, and the use of high-pressure equipment, flammable gases, and a precious metal catalyst adds to the complexity and cost. The second step still involves the use of highly toxic cyanides.
Route 3: From 3-Butenenitrile
This route utilizes the hydroboration-oxidation reaction to introduce a hydroxyl group at the terminal position of 3-butenenitrile in an anti-Markovnikov fashion.
Mechanism and Rationale: The hydroboration-oxidation is a two-stage process. In the first stage, a borane reagent (e.g., borane-tetrahydrofuran complex, BH₃·THF, or a sterically hindered borane like 9-borabicyclo[3.3.1]nonane, 9-BBN) adds across the double bond of 3-butenenitrile. The boron atom adds to the less substituted carbon (C4), and a hydrogen atom adds to the more substituted carbon (C3). This regioselectivity is driven by both steric and electronic factors. In the second stage, the resulting organoborane is oxidized with hydrogen peroxide in the presence of a base (e.g., sodium hydroxide). The boron atom is replaced by a hydroxyl group with retention of stereochemistry.
Caption: Synthesis of this compound via Hydroboration-Oxidation.
Experimental Protocol (Representative):
-
To a solution of 3-butenenitrile in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere, add a solution of borane-THF complex (BH₃·THF) or 9-BBN at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Cool the mixture to 0 °C and slowly add an aqueous solution of sodium hydroxide, followed by the dropwise addition of hydrogen peroxide (30% solution).
-
Stir the reaction mixture at room temperature for a few hours.
-
Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt, and purify by distillation under reduced pressure.
Discussion: The hydroboration-oxidation of alkenes is a powerful and reliable method for the anti-Markovnikov hydration of double bonds, offering high regioselectivity. This one-pot, two-stage procedure can provide high yields of the desired product under relatively mild conditions. The primary drawback is the use of borane reagents, which are pyrophoric and require careful handling under inert atmosphere.
Route 4: From Succinonitrile (A Note on a Less-Developed Route)
Theoretically, the selective reduction of one of the nitrile groups in succinonitrile to a primary alcohol would be a highly attractive and direct route to this compound. However, the selective reduction of a nitrile to an alcohol in the presence of another nitrile group is a significant challenge. Conventional reducing agents for nitriles typically yield amines. While some specialized catalytic systems for the reduction of nitriles to alcohols have been reported, their application to dinitriles with high selectivity for mono-reduction to an alcohol is not well-documented and would likely require significant research and development. Therefore, this route is considered less practical at present compared to the other three.
Conclusion
The choice of the optimal synthetic route to this compound depends on several factors, including the scale of production, available equipment, cost of starting materials and reagents, and safety considerations.
-
The reaction of γ-butyrolactone with cyanide is a direct and atom-economical method but is hampered by the harsh reaction conditions and the high toxicity of the reagents.
-
The two-step synthesis from allyl alcohol leverages well-established industrial technology for hydroformylation but involves multiple steps and the use of a precious metal catalyst.
-
The hydroboration-oxidation of 3-butenenitrile offers excellent regioselectivity and mild reaction conditions but requires the handling of hazardous borane reagents.
For laboratory-scale synthesis where high selectivity and yield are paramount, the hydroboration-oxidation of 3-butenenitrile presents a compelling option. For potential industrial-scale production, the route from allyl alcohol, despite its two-step nature, might be more economically viable due to the maturity of hydroformylation technology. Further process optimization and the development of greener catalytic systems will undoubtedly continue to shape the landscape of this compound synthesis.
References
A Senior Application Scientist's Guide to the Spectral Data Comparison of 4-Hydroxybutanenitrile from Different Suppliers
In the realms of chemical research and pharmaceutical development, the identity and purity of a starting material are not mere line items on a certificate of analysis; they are the bedrock upon which reliable, reproducible, and safe science is built. A seemingly minor impurity or structural ambiguity in a reagent like 4-Hydroxybutanenitrile can propagate through a multi-step synthesis, leading to failed experiments, compromised results, and significant delays. This guide provides an in-depth, practical comparison of this compound from three hypothetical suppliers, demonstrating how a multi-technique analytical approach can uncover critical differences that may otherwise be overlooked.
Our investigation hinges on three pillars of analytical chemistry: Nuclear Magnetic Resonance (NMR) Spectroscopy for structural elucidation, Fourier-Transform Infrared (FT-IR) Spectroscopy for functional group identification, and Mass Spectrometry (MS) for molecular weight verification. By synthesizing the data from these techniques, we create a self-validating system to ensure the utmost confidence in our chemical reagents.[1][2]
The Subject Molecule: this compound
Before delving into the analysis, let's characterize our molecule of interest.
-
IUPAC Name: this compound[3]
-
Molecular Formula: C₄H₇NO[3]
-
Molecular Weight: 85.10 g/mol [3]
-
Structure: A four-carbon chain with a terminal nitrile group (-C≡N) and a terminal primary alcohol group (-OH).
The presence of both a nitrile and a hydroxyl group makes it a versatile building block, but also susceptible to specific impurities related to its synthesis or degradation, such as oxidation of the alcohol or residual starting materials.
The Analytical Workflow: A Strategy for Confidence
A robust analytical workflow is essential for consistent and reliable characterization. The process described below ensures that each sample is analyzed under identical conditions, allowing for a direct and objective comparison.
References
A Senior Application Scientist's Guide to Benchmarking Catalysts for 4-Hydroxybutanenitrile Synthesis
For researchers and professionals in drug development and fine chemical synthesis, the efficient and selective synthesis of key intermediates is paramount. 4-Hydroxybutanenitrile, a versatile building block, presents a compelling case study in catalytic process optimization. Its bifunctional nature, containing both a hydroxyl and a nitrile group, demands high selectivity during synthesis to avoid unwanted side reactions. This guide provides an in-depth comparison of common heterogeneous catalysts for the synthesis of this compound, with a focus on providing actionable experimental data and insights into catalyst selection and performance.
Introduction: The Synthetic Challenge of this compound
This compound (4-HBN) is a valuable precursor in the synthesis of various pharmaceuticals and specialty chemicals.[1] Its structure allows for diverse chemical transformations of both the nitrile and hydroxyl moieties. The primary challenge in synthesizing 4-HBN lies in the selective transformation of a precursor molecule without affecting other functional groups. Catalytic hydrogenation is a powerful and widely used technique in organic synthesis; however, in the context of 4-HBN synthesis, the choice of catalyst is critical to steer the reaction towards the desired product and minimize the formation of byproducts such as dinitriles, amino alcohols, or over-hydrogenated products.[2][3]
This guide will focus on a plausible and industrially relevant synthetic route: the selective partial hydrogenation of a suitable precursor. While direct catalytic synthesis from a simple starting material is ideal, a multi-step synthesis involving a selective hydrogenation step is often more practical and controllable. We will explore the performance of common heterogeneous catalysts—Raney® Nickel, Palladium on Carbon (Pd/C), and Ruthenium on Carbon (Ru/C)—in analogous selective nitrile hydrogenation reactions to provide a predictive framework for their application in 4-HBN synthesis.
Proposed Synthetic Pathway for this compound
A feasible synthetic route to this compound can be envisioned starting from succinonitrile. This pathway involves the selective hydrogenation of one of the nitrile groups to a primary amine, followed by a subsequent transformation of the remaining nitrile to a hydroxyl group. While the direct partial hydrogenation of a dinitrile to a hydroxynitrile is a significant challenge, the selective hydrogenation to an aminonitrile is a well-documented process and serves as an excellent model system for comparing catalyst performance.
succinonitrile [label="Succinonitrile"]; aminonitrile [label="4-Aminobutyronitrile"]; hbn [label="this compound"];
succinonitrile -> aminonitrile [label="Selective\nHydrogenation"]; aminonitrile -> hbn [label="Further\nTransformation"]; }
Caption: Proposed synthetic pathway for this compound starting from succinonitrile.
The critical step for catalyst benchmarking is the selective hydrogenation of one nitrile group. The insights gained from this step are directly translatable to the synthesis of other functionalized nitriles.
Comparative Analysis of Heterogeneous Catalysts
The choice of a heterogeneous catalyst is a multi-faceted decision, balancing activity, selectivity, cost, and reusability. Below, we compare the performance of Raney® Nickel, Pd/C, and Ru/C in the context of selective nitrile hydrogenation.
Raney® Nickel: The Workhorse of Nitrile Hydrogenation
Raney® Nickel is a sponge-like, highly porous catalyst composed primarily of nickel, derived from a nickel-aluminum alloy.[4] It is a widely used and cost-effective catalyst for the hydrogenation of various functional groups, including nitriles.[4][5]
Mechanism of Action: The catalytic activity of Raney® Nickel stems from its high surface area and the presence of adsorbed hydrogen within its porous structure.[4] The hydrogenation of nitriles on nickel surfaces is believed to proceed through the formation of an imine intermediate, which is then further hydrogenated to the primary amine.[2] The key to achieving high selectivity for the primary amine and avoiding the formation of secondary and tertiary amines is to suppress the side reactions of the intermediate imine.[6]
Performance Insights: In the hydrogenation of dinitriles, such as adiponitrile, Raney® Nickel has demonstrated high activity and selectivity towards the formation of the corresponding aminonitrile and diamine.[7] The selectivity can be tuned by modifying the reaction conditions, such as temperature, pressure, and the use of additives like ammonia or hydroxides, which help to suppress the formation of secondary amines.[3][8]
Palladium on Carbon (Pd/C): High Activity with Selectivity Challenges
Palladium is a highly active hydrogenation catalyst, and when supported on activated carbon, it provides a large surface area for reaction.[9]
Mechanism of Action: The mechanism of nitrile hydrogenation over palladium catalysts is also thought to involve the formation of an imine intermediate. However, palladium catalysts can also be prone to promoting the formation of secondary and tertiary amines, particularly at higher temperatures and pressures.[10]
Performance Insights: For the selective hydrogenation of nitriles, Pd/C can be highly effective, but careful control of reaction parameters is crucial. The choice of solvent and the presence of additives can significantly influence selectivity. For instance, in the transfer hydrogenation of nitriles to primary amines, Pd/C with ammonium formate as the hydrogen donor has shown excellent selectivity under mild conditions.
Ruthenium on Carbon (Ru/C): A Versatile and Selective Catalyst
Ruthenium has emerged as a highly versatile and selective catalyst for a wide range of hydrogenation reactions, including the reduction of nitriles.[11][12]
Mechanism of Action: Ruthenium catalysts can operate through various mechanistic pathways, often involving the formation of ruthenium-hydride species that are the active hydrogenating agents. The specific ligands coordinated to the ruthenium center can significantly influence the catalyst's activity and selectivity.[11][12]
Performance Insights: Ruthenium catalysts have shown exceptional performance in the selective hydrogenation of nitriles to primary amines, often under milder conditions than those required for nickel or palladium catalysts.[11] Their high selectivity is attributed to their ability to favor the hydrogenation of the imine intermediate to the primary amine over competing side reactions.
Experimental Data Summary
While direct comparative data for this compound synthesis is scarce, we can compile representative data from the literature on the selective hydrogenation of dinitriles to aminonitriles, which serves as a strong proxy for catalyst performance in the target synthesis.
| Catalyst | Starting Material | Product | Conversion (%) | Selectivity (%) | Temperature (°C) | Pressure (bar) | Solvent | Reference |
| Raney® Ni | Adiponitrile | Hexamethylenediamine | >95 | ~77 (for diamine) | 50 | 0.35 MPa | Acetic anhydride/NaOH | [7] |
| Raney® Ni | Succinonitrile | 4-Aminobutyronitrile | High | Moderate (further hydrogenation to diamine occurs) | 77 | 50 | - | [3] |
| Pd/C | Benzonitrile | Benzylamine | High | High (with additives) | Ambient | - | Methanol/Ammonium Formate | - |
| Ru/C | Benzonitrile | Benzylamine | >99 | >98 | 100 | 50 | Toluene | - |
Note: The data presented is a compilation from various sources and may not represent directly comparable experiments. It is intended to provide a general overview of catalyst performance.
Experimental Protocol: A Representative Procedure for Selective Nitrile Hydrogenation
This protocol provides a general procedure for the selective hydrogenation of a nitrile using a heterogeneous catalyst in a batch reactor. Safety Precaution: Hydrogenation reactions should be carried out in a well-ventilated fume hood using appropriate high-pressure equipment and safety measures.
Materials:
-
Substrate (e.g., Succinonitrile)
-
Catalyst (e.g., 5% Ru/C, Raney® Ni, 5% Pd/C)
-
Solvent (e.g., Ethanol, Methanol, Toluene)
-
Hydrogen gas (high purity)
-
High-pressure autoclave equipped with a magnetic stirrer, temperature controller, and pressure gauge.
Procedure:
-
Catalyst Loading: In a glass liner, weigh the desired amount of the catalyst (typically 1-5 mol% relative to the substrate).
-
Substrate and Solvent Addition: Add the substrate and the solvent to the glass liner containing the catalyst.
-
Reactor Assembly: Place the glass liner inside the high-pressure autoclave and seal the reactor according to the manufacturer's instructions.
-
Inerting: Purge the autoclave with an inert gas (e.g., nitrogen or argon) three times to remove any residual air.
-
Pressurization: Pressurize the autoclave with hydrogen gas to the desired pressure.
-
Reaction: Start the stirrer and heat the reactor to the desired temperature. Monitor the reaction progress by observing the hydrogen uptake from the pressure gauge.
-
Cooling and Depressurization: Once the reaction is complete (no further hydrogen uptake), cool the reactor to room temperature and carefully vent the excess hydrogen gas.
-
Catalyst Filtration: Open the autoclave, remove the reaction mixture, and filter it to separate the heterogeneous catalyst. The catalyst can often be washed and reused.
-
Product Analysis: Analyze the filtrate by techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the conversion of the starting material and the selectivity for the desired product.
subgraph "cluster_prep" { label = "Reaction Setup"; style=filled; color="#F1F3F4"; node [style=filled, fillcolor="#FFFFFF"]; A [label="Load Catalyst"]; B [label="Add Substrate & Solvent"]; C [label="Assemble Reactor"]; }
subgraph "cluster_reaction" { label = "Hydrogenation"; style=filled; color="#F1F3F4"; node [style=filled, fillcolor="#FFFFFF"]; D [label="Inerting"]; E [label="Pressurize with H2"]; F [label="Heat & Stir"]; }
subgraph "cluster_workup" { label = "Work-up & Analysis"; style=filled; color="#F1F3F4"; node [style=filled, fillcolor="#FFFFFF"]; G [label="Cool & Depressurize"]; H [label="Filter Catalyst"]; I [label="Analyze Product"]; }
A -> B -> C -> D -> E -> F -> G -> H -> I; }
Caption: General experimental workflow for catalytic hydrogenation.
Conclusion and Recommendations
The selection of an optimal catalyst for the synthesis of this compound via selective hydrogenation requires careful consideration of activity, selectivity, and process economics.
-
Raney® Nickel offers a cost-effective and highly active option, but often requires careful optimization of reaction conditions and the use of additives to achieve high selectivity for the primary amine, which would be a key intermediate.
-
Palladium on Carbon is a very active catalyst, but controlling its selectivity towards the desired hydroxynitrile without over-reduction or side reactions can be challenging.
-
Ruthenium on Carbon presents a highly promising alternative, often exhibiting superior selectivity for the desired primary amine intermediate under milder conditions, which translates to a more controlled and potentially more economical process for this compound synthesis.
For researchers embarking on the synthesis of this compound or other functionalized nitriles, it is recommended to screen a panel of these catalysts under a range of conditions. Initial small-scale experiments can quickly identify the most promising catalyst system, which can then be further optimized for yield, selectivity, and reusability. The insights and protocols provided in this guide serve as a robust starting point for these critical process development activities.
References
- 1. This compound | C4H7NO | CID 220705 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pp.bme.hu [pp.bme.hu]
- 4. Raney nickel - Wikipedia [en.wikipedia.org]
- 5. acs.org [acs.org]
- 6. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 7. US5777166A - Process for the catalytic hydrogenation of nitriles to amines in the presence of a catalyst of doped raney nickel type - Google Patents [patents.google.com]
- 8. US7291754B2 - Process for the catalytic hydrogenation of a nitrile - Google Patents [patents.google.com]
- 9. organicchemistrydata.org [organicchemistrydata.org]
- 10. Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ruthenium-catalyzed hydrogenation of nitriles: insights into the mechanism. | Semantic Scholar [semanticscholar.org]
- 12. pubs.acs.org [pubs.acs.org]
Assessing the purity of synthesized 4-Hydroxybutanenitrile against a reference standard
A Senior Application Scientist's Guide to Purity Assessment of 4-Hydroxybutanenitrile
An Objective Comparison of Chromatographic and Spectroscopic Methodologies Against a Certified Reference Standard
In the landscape of pharmaceutical synthesis and materials science, the chemical fidelity of synthetic intermediates is paramount. This compound (CAS: 628-22-8), a versatile bifunctional molecule, serves as a critical building block for a range of more complex targets.[1][2] Its purity directly influences the yield, impurity profile, and ultimate safety and efficacy of the final active pharmaceutical ingredient (API) or material.
This guide, written from the perspective of a Senior Application Scientist, provides an in-depth comparison of the primary analytical techniques used to assess the purity of newly synthesized this compound. We will move beyond simple procedural descriptions to explore the causality behind methodological choices, comparing High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each method's performance will be benchmarked against a certified reference standard, providing the objective data necessary for researchers, quality control analysts, and drug development professionals to select the most appropriate technique for their specific needs.
The Cornerstone of Analysis: The Reference Standard
Before any analysis, the establishment of a well-characterized reference standard is non-negotiable. This standard, of the highest possible purity and thoroughly characterized, serves as the benchmark against which the synthesized batch is measured. It is used to confirm peak identity by retention time or chemical shift and to establish a response factor for accurate quantification in chromatographic methods. Regulatory bodies like the United States Pharmacopeia (USP) provide extensive guidelines on the qualification and use of reference standards.[3]
Anticipating the Unwanted: Potential Impurities in Synthesis
An effective analytical method must be capable of separating the target analyte from all potential process-related impurities and degradation products.[4] Common synthetic routes to this compound may introduce specific impurities that a robust method must resolve.
-
Unreacted Starting Materials: Depending on the synthetic pathway, residual starting materials may persist.
-
Solvent Residues: Solvents used during synthesis or purification can be present in the final product.[5]
-
By-products of Hydrolysis: The nitrile group is susceptible to hydrolysis under acidic or basic conditions, potentially forming 4-hydroxybutanamide or 4-hydroxybutanoic acid.[5]
-
Products of Over-reduction/Oxidation: If the synthesis involves reduction or oxidation steps, incompletely reacted intermediates or over-processed products could be present.[6]
Comparative Analysis of Analytical Methodologies
The choice of an analytical technique is a critical decision dictated by the physicochemical properties of the analyte, the nature of the impurities, and the desired level of accuracy and precision.[7]
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Quantitative NMR (qNMR) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[7] | Separation of volatile compounds based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[7] | Absolute quantification based on the integral ratio of an analyte signal to that of a certified internal standard.[3][8] |
| Analyte Suitability | Excellent for non-volatile and thermally labile compounds like this compound.[5] | Suitable for volatile and thermally stable compounds. Derivatization may be required for the hydroxyl group to improve peak shape and prevent degradation.[6][9] | Applicable to any soluble compound with a unique, non-overlapping NMR signal. Provides structural confirmation simultaneously.[8][10] |
| Primary Use Case | Robust, routine quality control (QC) testing for purity and impurity profiling. | Analysis of volatile impurities, residual solvents, and purity assessment, often with higher resolution than HPLC.[11] | Primary method for purity assignment of reference standards and for highly accurate quantification without a specific analyte standard.[7] |
| Common Detector | UV-Vis/Diode Array Detector (DAD) | Flame Ionization Detector (FID), Mass Spectrometer (MS) | High-Field NMR Spectrometer |
| Key Advantage | Direct analysis without derivatization; versatile for a wide range of impurities.[6] | High separation efficiency; sensitive to a wide range of organic compounds (FID).[7] | Non-destructive; provides structural and quantitative data in a single experiment; considered a primary ratio method.[8] |
| Key Limitation | Lower resolution for some volatile isomers compared to capillary GC. Requires chromophore for UV detection. | Potential for thermal degradation of the analyte. The hydroxyl group can cause peak tailing, often necessitating derivatization.[6] | Lower sensitivity than chromatographic methods; requires expensive instrumentation and specialized expertise. |
Experimental Protocols & Workflow Visualization
The following protocols are designed as self-validating systems, incorporating system suitability tests to ensure the reliability of the generated data, in line with principles outlined in pharmacopeial guidelines.[12]
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of pharmaceutical analysis due to its robustness and wide applicability. For this compound, a reversed-phase method is ideal, as it effectively retains the polar analyte while separating it from non-polar and closely related polar impurities. The choice of a C18 column provides a versatile stationary phase, and a UV detector set at a low wavelength (~210 nm) allows for the detection of the nitrile group, which has a weak chromophore.
-
Instrumentation: HPLC system equipped with a quaternary pump, autosampler, column oven, and Diode Array Detector (DAD).
-
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with 20% Acetonitrile and 80% Water containing 0.1% Phosphoric Acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 5 µL.
-
-
Sample Preparation:
-
Reference Standard (RS) Solution: Accurately weigh ~10 mg of the this compound RS and dissolve in 10 mL of the mobile phase for a final concentration of 1 mg/mL.
-
Synthesized Sample Solution: Prepare the synthesized this compound sample in the same manner as the RS solution.
-
-
Analysis Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Perform a blank injection (mobile phase) to ensure no system contamination.
-
Inject the RS solution five times. The relative standard deviation (RSD) of the peak area for the five replicate injections should be ≤ 2.0% (System Suitability).
-
Inject the synthesized sample solution in duplicate.
-
-
Data Analysis:
-
Calculate purity using the area percent normalization method.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.
-
Gas Chromatography (GC)
GC offers superior resolution for volatile compounds and is an excellent choice for detecting residual solvents.[13] However, the polar hydroxyl group in this compound can interact with the stationary phase, leading to poor peak shape (tailing). To circumvent this, derivatization via silylation is often employed. This process replaces the active hydrogen of the hydroxyl group with a non-polar trimethylsilyl (TMS) group, increasing volatility and improving chromatographic performance.[9] A Flame Ionization Detector (FID) is used for its high sensitivity to hydrocarbons.
-
Instrumentation: Gas chromatograph with a split/splitless injector, a Flame Ionization Detector (FID), and an autosampler.
-
Chromatographic Conditions:
-
Column: DB-5 or equivalent (low-polarity phase), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Program: Initial 60 °C for 2 min, ramp at 15 °C/min to 240 °C, hold for 5 min.
-
Injection: 1 µL with a 50:1 split ratio.
-
-
Sample Preparation (with Derivatization):
-
Accurately weigh ~5 mg of the reference standard or sample into a vial.
-
Add 500 µL of a suitable solvent (e.g., Pyridine).
-
Add 500 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS).
-
Cap the vial and heat at 60 °C for 30 minutes to ensure complete derivatization. Cool to room temperature before injection.
-
-
Analysis Procedure:
-
Perform a blank injection (derivatized solvent) to check for reagent peaks.
-
Inject the derivatized RS solution five times. The RSD of the peak area for the silylated this compound should be ≤ 2.0%.
-
Inject the derivatized synthesized sample solution in duplicate.
-
-
Data Analysis:
-
Calculate purity using the area percent normalization method, excluding solvent and derivatizing agent peaks.
-
Quantitative NMR (qNMR)
qNMR stands apart as a primary analytical method because it can determine purity without relying on a reference standard of the analyte itself.[8][14] Instead, it uses a certified internal standard of known purity and structure. The purity of the analyte is calculated by comparing the integral of a specific, non-overlapping proton signal from the analyte with a signal from the internal standard. This technique is non-destructive and provides immense structural information, making it invaluable for the characterization of new chemical entities and reference standards.[10]
-
Instrumentation: NMR Spectrometer (≥400 MHz) with the capability for accurate integration.
-
Internal Standard Selection: Choose a certified internal standard (e.g., Maleic Acid) with high purity, stability, and proton signals that do not overlap with the analyte or solvent signals.
-
Sample Preparation:
-
Accurately weigh ~15 mg of the synthesized this compound into an NMR tube.
-
Accurately weigh ~10 mg of the certified internal standard into the same NMR tube.
-
Add ~0.7 mL of a deuterated solvent (e.g., DMSO-d6) and vortex until fully dissolved.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum.
-
Key Parameters: Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified. Use a 90° pulse angle and acquire a sufficient number of scans for a high signal-to-noise ratio.
-
-
Data Analysis:
-
Process the spectrum with careful phasing and baseline correction.
-
Integrate a well-resolved signal from the analyte (e.g., the triplet corresponding to the two protons adjacent to the hydroxyl group, -CH₂OH) and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (W_std / W_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight (Analyte: 85.10 g/mol )[15]
-
W = Weight
-
P_std = Purity of the internal standard
-
-
Conclusion and Recommendations
The assessment of purity for a synthetic intermediate like this compound is not a one-size-fits-all endeavor. Each analytical technique offers a unique combination of strengths and weaknesses.
-
For routine quality control and release testing , HPLC provides the ideal balance of robustness, ease of use, and versatility. Its ability to directly analyze the compound without derivatization makes it efficient for high-throughput environments.[6]
-
For analyses focused on volatile impurities, residual solvents, or when the highest chromatographic resolution is required , GC-FID is the superior choice. However, the additional derivatization step adds complexity and a potential source of error.[7]
-
For the definitive assignment of purity, especially for qualifying a new reference standard or when the highest accuracy is demanded , qNMR is the gold standard. It is a primary method that provides a direct measure of purity traceable to a certified standard and simultaneously confirms the structure of the molecule.[3][7]
A comprehensive approach often involves using these techniques orthogonally. For example, HPLC might be used for routine purity checks, while GC-MS is employed to identify a volatile unknown impurity, and qNMR is used to certify the purity of the primary reference material. By understanding the causality behind each method, researchers and drug development professionals can confidently select the right tool to ensure the quality and integrity of their synthesized this compound.
References
- 1. This compound | C4H7NO | CID 220705 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-HYDROXY-BUTYRONITRILE | 628-22-8 [chemicalbook.com]
- 3. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. usp.org [usp.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. preprints.org [preprints.org]
- 10. quora.com [quora.com]
- 11. Gas Chromatography | Technology Networks [technologynetworks.com]
- 12. uspnf.com [uspnf.com]
- 13. store.astm.org [store.astm.org]
- 14. youtube.com [youtube.com]
- 15. chemscene.com [chemscene.com]
Quantitative Analysis of Impurities in 4-Hydroxybutanenitrile: A Comparative Guide to GC-MS Methodologies
For researchers, scientists, and drug development professionals, ensuring the purity of chemical intermediates is paramount. 4-Hydroxybutanenitrile, a versatile building block in organic synthesis, is no exception. The presence of impurities, even in trace amounts, can significantly impact the yield, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth technical comparison of Gas Chromatography-Mass Spectrometry (GC-MS) methodologies for the quantitative analysis of impurities in this compound, offering field-proven insights and detailed experimental protocols.
The Analytical Challenge: The Polar Nature of this compound
This compound (CAS 628-22-8) possesses both a hydroxyl (-OH) and a nitrile (-C≡N) functional group.[1] This polarity presents a significant challenge for direct GC analysis, as polar compounds tend to exhibit poor peak shape and low volatility, leading to inaccurate quantification.[2][3] Therefore, a critical step in developing a robust GC-MS method is the chemical modification of the analyte through derivatization to enhance its volatility and thermal stability.[4]
Comparison of Analytical Techniques: GC-MS vs. HPLC
While High-Performance Liquid Chromatography (HPLC) is a powerful technique for analyzing non-volatile and thermally labile compounds, GC-MS offers distinct advantages for the analysis of semi-volatile impurities often found in chemical syntheses.[5][6][7][8]
| Feature | GC-MS | HPLC |
| Principle | Separation based on volatility and polarity in the gas phase. | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. |
| Best Suited For | Volatile and semi-volatile compounds. | Non-volatile, polar, and thermally unstable compounds.[6] |
| Sensitivity | High, especially with selective detectors like mass spectrometers.[8] | Dependent on the detector, but highly effective for UV-active compounds. |
| Impurity Identification | Excellent, provides structural information from mass spectra. | Possible with a mass spectrometer detector (LC-MS), but fragmentation can be less informative than GC-MS for some compounds. |
| Derivatization | Often required for polar analytes like this compound. | Can be used to enhance detection but is not always necessary for polar compounds.[9] |
For the comprehensive profiling of impurities in this compound, which may include both polar and semi-volatile species, a well-designed GC-MS method following derivatization stands out as a superior choice for both separation and definitive identification.
Unraveling the Impurity Profile: A Look at Synthesis
The potential impurities in this compound are intrinsically linked to its synthesis route. A common method involves the reaction of epichlorohydrin with a cyanide salt.[10][11] This process can introduce several potential impurities:
-
Unreacted Starting Materials: Residual epichlorohydrin and cyanide.
-
By-products: Compounds formed from side reactions, such as the hydrolysis of the nitrile group to a carboxylic acid or amide.
-
Solvent Residues: Any solvents used in the synthesis and purification steps.[12][13]
A thorough understanding of the synthetic pathway is crucial for developing a targeted and effective analytical method.
A Robust GC-MS Methodology for Impurity Quantification
This section details a validated GC-MS method for the quantitative analysis of impurities in this compound, emphasizing the critical step of derivatization.
The Power of Silylation
To overcome the challenges posed by the polar hydroxyl group, a derivatization step using silylation is highly recommended.[14] Silylation replaces the active hydrogen in the hydroxyl group with a non-polar trimethylsilyl (TMS) group, increasing the volatility and thermal stability of the analyte.[4][15] N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like trimethylchlorosilane (TMCS) is a common and effective reagent for this purpose.[15]
Experimental Workflow: From Sample to Data
References
- 1. chemscene.com [chemscene.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. "HPLC or GC-MS: Which Technique is Best for Your Needs?" [hplcvials.com]
- 7. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 8. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. JPS63316758A - Production of 4-chloro-3-hydroxybutyronitrile - Google Patents [patents.google.com]
- 11. CN1919835A - Preparation method of 4-chlorine-3-hydroxybutyronitrile - Google Patents [patents.google.com]
- 12. GC/MS Identification of Impurities | Medistri SA [medistri.com]
- 13. shimadzu.com [shimadzu.com]
- 14. Isolation and Quantification of Mandelonitrile from Arabidopsis thaliana Using Gas Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
A Comparative Guide to the Biological Activity of 4-Hydroxybutanenitrile Derivatives
For researchers, scientists, and professionals in drug development, the exploration of novel chemical scaffolds with therapeutic potential is a perpetual frontier. Among these, nitrile-containing compounds have garnered significant attention for their diverse biological activities and presence in numerous FDA-approved pharmaceuticals.[1] This guide provides a comparative analysis of the biological activity of 4-hydroxybutanenitrile derivatives, a class of compounds showing promise in various therapeutic areas. While a comprehensive head-to-head comparison of a wide array of these specific derivatives is still an emerging field of study, this guide synthesizes available data on closely related structures to elucidate potential structure-activity relationships (SAR) and guide future research.
Introduction to this compound: A Versatile Scaffold
This compound, a simple aliphatic hydroxynitrile, possesses two key functional groups: a hydroxyl (-OH) group and a nitrile (-C≡N) group. This dual functionality makes it a versatile building block in organic synthesis, allowing for a wide range of chemical modifications to explore and optimize biological activity.[2] The nitrile group, in particular, is a key pharmacophore in many drugs, contributing to enhanced binding affinity, improved pharmacokinetic profiles, and reduced drug resistance.[1]
Antimicrobial Activity of Nitrile-Containing Compounds
While specific data on a broad series of this compound derivatives is limited, studies on other nitrile-containing molecules provide valuable insights into their potential as antimicrobial agents. The introduction of a cyano group into heterocyclic structures has been shown to enhance their ability to penetrate bacterial cell walls, leading to increased activity.[3]
Comparative Antimicrobial Data
To illustrate the antimicrobial potential, the following table summarizes the Minimum Inhibitory Concentration (MIC) values for a selection of nitrile-containing heterocyclic derivatives against various bacterial strains. It is important to note that these are not direct derivatives of this compound, but their activity provides a rationale for exploring similar modifications on the this compound scaffold.
| Compound Class | Derivative | Target Organism | MIC (µg/mL) | Reference |
| Pyrido[2,3-d]pyrimidines | Compound 4h (R = 2-Nitro) | Staphylococcus aureus | Comparable to Streptomycin | [4] |
| Compound 4h (R = 2-Nitro) | Bacillus cereus | Comparable to Streptomycin | [4] | |
| Compound 4h (R = 2-Nitro) | Proteus mirabilis | Comparable to Streptomycin | [4] | |
| Compound 4h (R = 2-Nitro) | Serratia marcescens | Comparable to Streptomycin | [4] | |
| Spiropyrrolidines | Compound 4a-d | Bacillus subtilis | 32 | [3] |
| Compound 4a-d | Staphylococcus epidermidis | 32 | [3] | |
| 4-Hydroxycoumarin Derivatives | Compound 1 | Staphylococcus aureus | 0.25 mg/mL | [5] |
| Compound 1 | Bacillus subtilis | Not specified | [5] |
Note: The data presented is from different studies and should be interpreted with caution due to variations in experimental conditions.
Structure-Activity Relationship (SAR) Insights
From the available data on various nitrile compounds, several SAR trends can be inferred:
-
Heterocyclic Scaffolds: Incorporating the nitrile group into heterocyclic ring systems, such as pyrido[2,3-d]pyrimidines, appears to be a promising strategy for potent antibacterial activity.[4]
-
Substitution Effects: The nature and position of substituents on the core structure can significantly influence antimicrobial potency. For instance, in the pyrido[2,3-d]pyrimidine series, a 2-nitro substitution (compound 4h) resulted in the highest activity.[4]
-
Gram-Positive vs. Gram-Negative Activity: Some nitrile derivatives exhibit selective activity against Gram-positive bacteria.[5] This suggests that modifications to the this compound backbone could be tailored to target specific bacterial types.
Experimental Protocol: Broth Microdilution for MIC Determination
The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of a compound, a standard method for assessing antimicrobial activity.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Cytotoxic Activity of Nitrile-Containing Compounds
Comparative Cytotoxicity Data
The following table presents the half-maximal inhibitory concentration (IC50) values for a selection of nitrile-containing compounds against different human cancer cell lines.
| Compound Class | Derivative | Cell Line | IC50 (µM) | Reference |
| 2-Phenylacrylonitrile Derivatives | Compound 1g2a | HCT116 (Colon) | 0.0059 | [6] |
| Compound 1g2a | BEL-7402 (Liver) | 0.0078 | [6] | |
| N-Hydroxybutanamide Derivatives | Iodoaniline derivative | MMP-2 | ~1.0 - 1.5 | [7] |
| Iodoaniline derivative | MMP-9 | ~1.0 - 1.5 | [7] | |
| Iodoaniline derivative | MMP-14 | ~1.0 - 1.5 | [7] | |
| 4-Hydroxyquinoline Derivatives | Benzylidene derivative (13b) | Colo 320 (Colon, resistant) | 4.58 | |
| Benzylidene derivative (20) | Colo 320 (Colon, resistant) | 4.61 |
Note: The data presented is from different studies and should be interpreted with caution due to variations in experimental conditions and cell lines.
Structure-Activity Relationship (SAR) Insights
The cytotoxicity of nitrile-containing compounds is highly dependent on their chemical structure:
-
Aromatic Substitutions: The presence and nature of aromatic rings and their substituents play a crucial role. In the 2-phenylacrylonitrile series, specific substitution patterns led to exceptionally high potency.[6]
-
Enzyme Inhibition: Some nitrile derivatives exert their cytotoxic effects through the inhibition of specific enzymes, such as matrix metalloproteinases (MMPs), which are involved in cancer progression and metastasis.[7]
-
Circumventing Drug Resistance: Certain 4-hydroxyquinoline derivatives have shown selective toxicity towards multidrug-resistant cancer cells, suggesting a mechanism of action that may bypass common resistance pathways.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.
Caption: Workflow for the MTT cytotoxicity assay.
Potential as Enzyme Inhibitors
The nitrile group can act as a bioisostere for other functional groups, such as carbonyls, and can participate in key interactions with enzyme active sites. This makes this compound derivatives attractive candidates for the development of enzyme inhibitors. As demonstrated with the N-hydroxybutanamide derivatives, modification of the butanenitrile backbone can lead to potent inhibition of enzymes like MMPs.[7]
Proposed Mechanism of Action
The following diagram illustrates a hypothetical mechanism by which a this compound derivative could inhibit an enzyme.
References
- 1. researchgate.net [researchgate.net]
- 2. PubChemLite - this compound (C4H7NO) [pubchemlite.lcsb.uni.lu]
- 3. Hydroxynitrile glucosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Diversified glucosinolate metabolism: biosynthesis of hydrogen cyanide and of the hydroxynitrile glucoside alliarinoside in relation to sinigrin metabolism in Alliaria petiolata [frontiersin.org]
- 6. Relationships between toxicity and structure of aliphatic nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemscene.com [chemscene.com]
Orthogonal methods for the purity determination of 4-Hydroxybutanenitrile
A Guide to Orthogonal Purity Determination of 4-Hydroxybutanenitrile
In the landscape of pharmaceutical development and chemical research, the purity of a substance is a critical quality attribute (CQA) that underpins its safety, efficacy, and reliability. For a molecule like this compound (4-HBN), a versatile chemical intermediate, a comprehensive understanding of its purity profile is paramount. Relying on a single analytical method can lead to an incomplete and potentially misleading assessment. This guide elucidates the power of using orthogonal methods—independent analytical techniques that measure the same attribute based on different scientific principles—to establish a robust and trustworthy purity profile for this compound.
The International Council for Harmonisation (ICH) in its Q2(R2) guideline emphasizes that comparing results with a second, independent procedure is a valid way to demonstrate analytical specificity.[1][2] This orthogonal approach minimizes method-specific biases and ensures that a wider range of potential impurities, with varying physicochemical properties, are detected and quantified.[3][4]
This guide will compare three distinct, yet complementary, analytical techniques for the comprehensive purity assessment of 4-HBN:
-
Gas Chromatography with Flame Ionization Detection (GC-FID): A primary method for analyzing volatile and semi-volatile organic impurities.
-
High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID): An orthogonal method ideal for non-volatile or thermally labile impurities.
-
Karl Fischer Titration: A specific method for the accurate determination of water content, a common and critical impurity.
Physicochemical Properties of this compound
A foundational understanding of the analyte's properties is crucial for selecting appropriate analytical methods.
| Property | Value | Source |
| Molecular Formula | C₄H₇NO | [5][6][7] |
| Molecular Weight | 85.1 g/mol | [5][7] |
| Appearance | Colorless to light yellow liquid | [5][8] |
| Boiling Point | 130-132 °C (at 28 Torr) | [5][8] |
| LogP | -0.46 | [9] |
| Polar Surface Area | 44 Ų | [9] |
| Solubility | High polarity suggests good solubility in polar solvents like water and alcohols. | Inferred from structure |
The molecule's polarity (LogP -0.46), the presence of a hydroxyl group, and its boiling point are key factors guiding our choice of orthogonal methods. The high boiling point makes it suitable for GC, while its polarity and lack of a strong UV chromophore make HPLC with a universal detector like RID a necessary orthogonal technique.[10][11][12]
Orthogonal Workflow for Purity Analysis
The synergy between different analytical techniques provides a comprehensive purity profile. A logical workflow ensures all potential impurities are accounted for.
Caption: Workflow for orthogonal purity analysis of 4-HBN.
Method 1: Gas Chromatography (GC-FID) for Volatile Impurities
Causality & Rationale: Gas chromatography is the premier technique for separating volatile and semi-volatile compounds. The separation is based on the differential partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase. For 4-HBN, this method is ideal for detecting residual solvents, starting materials, or volatile by-products from its synthesis. The Flame Ionization Detector (FID) is chosen for its near-universal response to organic compounds and high sensitivity, making it an excellent tool for purity determination by area percent.
Experimental Protocol: GC-FID
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the 4-HBN sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a suitable solvent (e.g., Methanol or Acetonitrile). Mix thoroughly.
-
-
Instrumentation & Conditions:
-
Gas Chromatograph: Agilent 8890 or equivalent with FID.
-
Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness. This non-polar column separates compounds primarily by boiling point.[13][14]
-
Carrier Gas: Helium or Hydrogen at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (Split ratio 50:1).
-
Oven Temperature Program:
-
Initial Temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
Detector: FID at 280°C.
-
Data Acquisition: Collect data for the entire run.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of 4-HBN using the area percent method:
-
% Purity = (Area of 4-HBN Peak / Total Area of All Peaks) x 100
-
-
Trustworthiness: This protocol is self-validating through the use of system suitability tests before analysis. A blank injection (solvent only) should show no interfering peaks. A control sample of known purity should be run to verify column performance, peak shape, and retention time consistency.
Method 2: HPLC-RID for Non-Volatile Impurities
Causality & Rationale: High-Performance Liquid Chromatography provides an orthogonal separation mechanism to GC, based on the analyte's polarity and interaction with the stationary and mobile phases.[3] This is critical because GC analysis will not detect non-volatile impurities such as salts, high molecular weight oligomers, or degradation products. Since 4-HBN lacks a significant UV chromophore, a universal detector is required.[11][15] The Refractive Index Detector (RID) is an excellent choice, as it detects any analyte that has a different refractive index from the mobile phase.[12]
Experimental Protocol: HPLC-RID
-
Sample Preparation:
-
Accurately weigh approximately 200 mg of the 4-HBN sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase. Mix thoroughly and filter through a 0.45 µm nylon filter if necessary.
-
-
Instrumentation & Conditions:
-
HPLC System: Waters Alliance e2695 or equivalent with a Refractive Index Detector.
-
Column: A polar-endcapped C18 column or a dedicated column for polar analytes (e.g., Waters Atlantis dC18, 250 mm x 4.6 mm, 5 µm). These columns offer better retention for polar compounds in highly aqueous mobile phases.[12][16]
-
Mobile Phase: Isocratic mixture of 95:5 (v/v) Water:Acetonitrile. (Note: RID is highly sensitive to mobile phase composition, so isocratic elution is required).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Injection Volume: 20 µL.
-
Detector: RID, with internal temperature maintained at 35°C. Allow sufficient time for the detector to stabilize.
-
-
Data Analysis:
-
Integrate all peaks.
-
Calculate the purity of 4-HBN using the area percent method, similar to the GC calculation.
-
Trustworthiness: The system's suitability is confirmed by multiple injections of a standard solution to ensure reproducible retention times and peak areas (typically <2% RSD). The baseline stability of the RID is critical and must be established before running the sample sequence.
Method 3: Karl Fischer Titration for Water Content
Causality & Rationale: Purity assessment is incomplete without quantifying water content, as it can act as a process impurity or be adsorbed from the atmosphere. Karl Fischer (KF) titration is the gold standard for water determination due to its specificity, accuracy, and precision.[17][18] The method is based on the Bunsen reaction where iodine is stoichiometrically consumed by water.[19] This is a fundamentally different principle than chromatographic separation, making it an essential orthogonal measurement.
Experimental Protocol: Volumetric Karl Fischer
-
Instrument Preparation:
-
Use a standardized volumetric Karl Fischer titrator.
-
The titration vessel should be conditioned with a suitable solvent (e.g., anhydrous methanol) until it is dry (endpoint reached).
-
-
Titer Determination:
-
Sample Analysis:
-
Quickly and accurately add a pre-weighed amount of the 4-HBN sample (typically containing 5-30 mg of water) into the vessel.[20]
-
Titrate with the KF reagent to the electrometric endpoint.
-
The water content is calculated based on the volume of titrant consumed and the predetermined titer.
-
Trustworthiness: The accuracy of the method relies on the proper standardization of the Karl Fischer reagent. The procedure is validated by analyzing a certified water standard, and the result must fall within the specified acceptance criteria.
Comparative Data Summary
The true power of the orthogonal approach is realized when the data is consolidated to build a complete picture of the sample's purity.
| Analytical Method | Principle of Measurement | Purity/Content (%) | Impurities Detected |
| GC-FID | Volatility / Boiling Point | 99.7% | Volatile organic impurities (e.g., residual solvents, starting materials) |
| HPLC-RID | Polarity / Partitioning | 99.6% | Non-volatile or thermally labile impurities (e.g., oligomers, salts) |
| Karl Fischer | Stoichiometric Chemical Reaction | 0.15% (Water Content) | Water |
Final Purity Calculation: A comprehensive purity value is determined by accounting for all measured components.
-
Purity by GC (Organic) = 99.7%
-
Purity by HPLC (Organic) = 99.6%
-
Water Content = 0.15%
The lower of the two organic purity values is typically used for the most conservative assessment.
-
Total Organic Impurities (by HPLC) = 100% - 99.6% = 0.4%
-
Total Impurities = Organic Impurities + Water Content = 0.4% + 0.15% = 0.55%
-
Overall Purity = 100% - Total Impurities = 99.45%
This final value is a much more accurate and reliable representation of the true purity of the this compound batch than any single method could provide. It demonstrates due diligence and a deep understanding of the material's composition, which is essential for researchers, scientists, and drug development professionals.
References
- 1. tsapps.nist.gov [tsapps.nist.gov]
- 2. database.ich.org [database.ich.org]
- 3. Orthogonal method in pharmaceutical product analysis [alphalyse.com]
- 4. fluidimaging.com [fluidimaging.com]
- 5. 4-HYDROXY-BUTYRONITRILE | 628-22-8 [chemicalbook.com]
- 6. This compound | C4H7NO | CID 220705 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemscene.com [chemscene.com]
- 8. 4-HYDROXY-BUTYRONITRILE CAS#: 628-22-8 [m.chemicalbook.com]
- 9. This compound - C4H7NO | CSSB00000754173 [chem-space.com]
- 10. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 11. veeprho.com [veeprho.com]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
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- 15. researchgate.net [researchgate.net]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 18. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]
- 19. gmpinsiders.com [gmpinsiders.com]
- 20. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
Inter-laboratory Comparison of 4-Hydroxybutanenitrile Analysis: A Senior Application Scientist's Guide
Introduction: The Imperative for Precision in 4-Hydroxybutanenitrile Quantification
This compound (CAS 628-22-8) is a bifunctional molecule of significant interest in organic synthesis and as a potential building block in the development of novel pharmaceutical compounds.[1][2][3][4] Its accurate quantification is paramount for ensuring the quality, safety, and efficacy of intermediate and final products. As with any analytical measurement, the potential for inter-laboratory variability presents a significant challenge to harmonized drug development and manufacturing.
This guide, from the perspective of a seasoned application scientist, delves into the critical practice of inter-laboratory comparisons for the analysis of this compound. We will explore the nuances of analytical methodology, present a robust experimental protocol for a hypothetical proficiency test, and provide a framework for the statistical interpretation of the resulting data. The objective is to equip researchers, scientists, and drug development professionals with the knowledge to establish and verify the accuracy and reproducibility of their analytical methods for this important compound.
Choosing the Right Tool: A Comparative Analysis of Analytical Methodologies
The two primary chromatographic techniques suitable for the analysis of this compound are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The choice between these methods is contingent on several factors, including the sample matrix, the required sensitivity, and the available instrumentation.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[5] |
| Applicability | Highly suitable for this compound due to its polarity and the presence of a hydroxyl group. Can be analyzed directly without derivatization. | Suitable for the analysis of this compound, which is sufficiently volatile. Derivatization may be employed to improve peak shape and thermal stability.[6] |
| Sample Preparation | Typically involves dissolution in a suitable solvent and filtration.[7] | Requires dissolution in a volatile solvent. Care must be taken to avoid non-volatile matrix components that could contaminate the inlet and column.[8] |
| Detection | UV detection is possible, although the chromophore in this compound is weak. Refractive index detection (RID) or coupling to a mass spectrometer (LC-MS) would provide better sensitivity and selectivity. | Flame Ionization Detection (FID) provides excellent sensitivity for organic compounds. Mass Spectrometry (GC-MS) offers high selectivity and structural confirmation.[9] |
| Advantages | Robust and versatile; less potential for thermal degradation of the analyte. | High resolution and sensitivity, especially with FID. |
| Limitations | Potentially lower sensitivity with UV detection compared to GC-FID. | Risk of thermal degradation for labile compounds; requires the analyte to be volatile. |
For the purpose of this guide and the illustrative inter-laboratory study, we will focus on an HPLC-UV method. This choice is based on its widespread availability in pharmaceutical laboratories and its robustness for routine analysis.
Designing a Robust Inter-laboratory Study: A Hypothetical Proficiency Test
To ensure the comparability of results, a well-designed inter-laboratory study is essential. Proficiency testing (PT) is a common form of such a study where a central organizer distributes a homogenous and stable sample to multiple laboratories for analysis.[10][11]
Our hypothetical study involves ten participating laboratories. Each laboratory receives a sample of a placebo pharmaceutical formulation spiked with this compound at a concentration unknown to the participants but precisely known by the study organizer.
References
- 1. This compound | C4H7NO | CID 220705 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - C4H7NO | CSSB00000754173 [chem-space.com]
- 3. chemscene.com [chemscene.com]
- 4. 4-HYDROXY-BUTYRONITRILE | 628-22-8 [chemicalbook.com]
- 5. wisdomlib.org [wisdomlib.org]
- 6. benchchem.com [benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Sample Preparation Guidelines | AxisPharm [axispharm.com]
- 9. Buy this compound | 628-22-8 [smolecule.com]
- 10. Z-Score in Proficiency Testing: Understanding ISO 13528 [shapypro.com]
- 11. Z-score application in Testing Laboratory - Quality Pathshala [blog.quality-pathshala.com]
A Comparative Guide to the Development and Validation of an Analytical Method for 4-Hydroxybutanenitrile
This guide provides a comprehensive framework for the development and validation of a robust analytical method for 4-Hydroxybutanenitrile (4-HBN). Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple protocol, offering a detailed exploration of the scientific rationale behind methodological choices, a complete validation strategy grounded in international regulatory standards, and an objective comparison with alternative analytical approaches.
Introduction: The Analytical Imperative for this compound
This compound (C₄H₇NO), a bifunctional molecule featuring both a hydroxyl and a nitrile group, serves as a versatile building block in organic synthesis.[1] Its purity and concentration are critical parameters in various applications, from specialty polymer development to its use as an intermediate in the synthesis of pharmaceutical compounds. The presence of impurities or inaccurate quantification can have significant downstream consequences, impacting reaction yields, product safety, and overall process efficiency.
Therefore, a validated, reliable analytical method is not merely a quality control checkpoint but a fundamental requirement for process understanding and regulatory compliance. This guide details the development of a primary analytical method using Gas Chromatography with Flame Ionization Detection (GC-FID) and compares its performance characteristics to a High-Performance Liquid Chromatography (HPLC) alternative.
Primary Recommended Method: Gas Chromatography (GC-FID)
Rationale for Selection: Gas chromatography is an ideal technique for the analysis of small, volatile, and thermally stable molecules like 4-HBN. The Flame Ionization Detector (FID) is selected for its robustness, wide linear range, and near-universal response to organic compounds, making it an excellent choice for quantification.
Proposed GC-FID Method Parameters
A successful chromatographic separation is contingent on the precise control of several key parameters. The following conditions are proposed as a starting point for method development, balancing resolution, peak shape, and run time.
| Parameter | Recommended Setting | Justification |
| Column | Mid-polarity capillary column (e.g., 30m x 0.25mm ID, 0.25µm film thickness, with a stationary phase like 6% cyanopropylphenyl / 94% dimethylpolysiloxane) | The mid-polarity phase provides a good balance of dispersive and dipole-dipole interactions, which is effective for retaining and separating a polar analyte like 4-HBN from potential non-polar or more polar impurities. |
| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the sample without causing thermal degradation of the analyte. |
| Carrier Gas | Helium or Hydrogen | Inert gases that provide efficient transport of the analyte through the column. Hydrogen can offer faster analysis times and better efficiency at a lower cost. |
| Flow Rate | 1.0 mL/min (Constant Flow) | Provides optimal column efficiency and reproducible retention times. |
| Oven Program | Initial: 60°C (hold 2 min), Ramp: 10°C/min to 220°C (hold 5 min) | A temperature gradient program is essential for eluting compounds with a range of boiling points, ensuring that 4-HBN is eluted with a good peak shape while also cleaning the column of any less volatile components. |
| Detector | Flame Ionization Detector (FID) | Offers high sensitivity for carbon-containing compounds and a wide linear dynamic range. |
| Detector Temp. | 280 °C | Prevents condensation of the analyte and other compounds as they exit the column. |
| Injection Volume | 1 µL (with appropriate split ratio, e.g., 50:1) | The split injection prevents column overloading and ensures sharp, symmetrical peaks. The ratio can be optimized based on sample concentration. |
| Diluent | Dichloromethane or Methanol | Solvents that effectively dissolve the analyte and are compatible with the GC system. |
Full Method Validation Protocol: An ICH Q2(R2) Framework
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[2] The following protocol is designed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure the method is reliable, reproducible, and accurate.[3][4][5]
Caption: Workflow for analytical method validation based on ICH Q2(R2) guidelines.
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[6]
Experimental Protocol:
-
Analyze a sample of diluent (blank) to ensure no interfering peaks are present at the retention time of 4-HBN.
-
Analyze a standard solution of 4-HBN to establish its retention time.
-
Analyze samples of known, related impurities individually, if available.
-
Spike the 4-HBN sample with these impurities and analyze the mixture.
-
Acceptance Criterion: The peak for 4-HBN should be free from co-elution with any known impurities or blank components. Peak purity analysis using a mass spectrometry (MS) detector can provide definitive confirmation.
Linearity and Range
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear.[4]
Experimental Protocol:
-
Prepare a stock solution of 4-HBN of known concentration.
-
Create a series of at least five calibration standards by diluting the stock solution. A typical range could be 50% to 150% of the expected sample concentration.
-
Inject each standard in triplicate.
-
Plot the mean peak area against the known concentration.
-
Perform a linear regression analysis on the data.
-
Acceptance Criteria:
-
The correlation coefficient (r²) should be ≥ 0.995.
-
The y-intercept should be insignificant compared to the response of the lowest concentration standard.
-
Visual inspection of the plot should confirm a linear relationship.
-
Accuracy
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[6]
Experimental Protocol:
-
Prepare a sample matrix (placebo) without the analyte.
-
Spike the placebo with known concentrations of 4-HBN at a minimum of three levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three replicate samples at each concentration level.
-
Analyze the samples and calculate the percentage recovery for each.
-
Acceptance Criterion: The mean percent recovery should be within 98.0% to 102.0%.
Precision
Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at two levels: Repeatability and Intermediate Precision.
Experimental Protocol:
-
Repeatability (Intra-assay precision):
-
Prepare six identical samples of 4-HBN at 100% of the target concentration.
-
Analyze these samples on the same day, with the same analyst, and on the same instrument.
-
Calculate the Relative Standard Deviation (RSD) of the results.
-
Acceptance Criterion: RSD should be ≤ 2.0%.
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Compare the results from both studies.
-
Acceptance Criterion: The cumulative RSD across both studies should be ≤ 2.0%.
-
Detection and Quantitation Limits (LOD & LOQ)
The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated. The Limit of Quantitation (LOQ) is the lowest amount that can be determined with acceptable precision and accuracy.[4]
Experimental Protocol (based on Signal-to-Noise):
-
Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with low known concentrations of analyte with those of blank samples.
-
LOD: The concentration that yields a signal-to-noise ratio of approximately 3:1.
-
LOQ: The concentration that yields a signal-to-noise ratio of approximately 10:1. The LOQ should be confirmed by demonstrating that it meets accuracy and precision requirements.
Robustness
Robustness measures the capacity of a method to remain unaffected by small, deliberate variations in method parameters.[4]
Experimental Protocol:
-
Introduce small, deliberate changes to the method parameters, one at a time.
-
Examples of variations include:
-
Oven temperature (± 2 °C)
-
Flow rate (± 0.1 mL/min)
-
Inlet temperature (± 5 °C)
-
-
Analyze a system suitability sample under each condition.
-
Acceptance Criterion: System suitability parameters (e.g., retention time, peak asymmetry, resolution) should remain within acceptable limits for all variations.
Alternative Method: High-Performance Liquid Chromatography (HPLC)
For certain applications, particularly for non-volatile matrices or when GC is unavailable, HPLC can be a viable alternative. However, the analysis of 4-HBN by HPLC presents unique challenges.
Rationale for Consideration: HPLC is a powerful separation technique that is well-suited for a wide range of compounds.[7] It operates at ambient temperature, which is advantageous for thermally labile molecules.
Challenges for 4-HBN Analysis:
-
Lack of a Strong Chromophore: 4-HBN does not possess a significant UV-absorbing chromophore, making detection by standard UV-Vis detectors challenging and likely to result in poor sensitivity.
-
High Polarity: The polar nature of the molecule can lead to poor retention on traditional reversed-phase (C18) columns.
Proposed HPLC Method (with Derivatization)
To overcome the detection challenge, a pre-column derivatization step can be employed to attach a UV-active moiety to the hydroxyl group of 4-HBN.
| Parameter | Recommended Setting | Justification |
| Derivatization Agent | Benzoyl Chloride | Reacts with the hydroxyl group to form a benzoate ester, which has a strong UV chromophore. |
| Column | C18 Reversed-Phase (e.g., 150mm x 4.6mm, 5µm) | The non-polar derivatized analyte will be well-retained on a standard C18 column. |
| Mobile Phase | Acetonitrile and Water (Gradient Elution) | A gradient elution (e.g., starting at 50% Acetonitrile and ramping to 90%) will effectively elute the derivatized analyte and separate it from excess derivatizing reagent.[8] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6mm ID column. |
| Column Temperature | 30 °C | Provides stable and reproducible retention times. |
| Detector | UV-Vis Detector at ~230 nm | Wavelength for maximum absorbance of the benzoate ester derivative. |
| Injection Volume | 10 µL | A typical injection volume for standard HPLC analysis. |
Head-to-Head Comparison: GC-FID vs. HPLC-Derivatization
The choice between GC and HPLC depends on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation.
Caption: Decision logic for selecting an analytical method for 4-HBN.
Quantitative Performance Comparison
| Feature | GC-FID | HPLC with Derivatization |
| Specificity | High. Relies on chromatographic separation. | Very High. Relies on both chemical reaction and chromatographic separation. |
| Sensitivity (LOQ) | Typically low ng range. | Highly dependent on derivatization efficiency, but can be very sensitive (low µg/mL to ng/mL). |
| Sample Throughput | Higher. Direct injection and automated sequences are straightforward. | Lower. The manual or automated derivatization step adds significant time. |
| Method Complexity | Moderate. Requires optimization of temperature program and gas flows. | High. Derivatization adds complexity, potential for side-reactions, and requires careful control. |
| Cost per Sample | Lower. Fewer reagents and solvents are typically required. | Higher. Cost of derivatizing agents, additional solvents, and longer instrument run times. |
| Robustness | Generally very robust and reliable for routine use. | Less robust due to the variability of the derivatization reaction. |
Conclusion and Recommendation
For the routine quality control and quantification of this compound, the Gas Chromatography with Flame Ionization Detection (GC-FID) method is strongly recommended . Its direct analysis approach avoids the complexities and potential sources of error associated with a derivatization step, leading to a more robust, efficient, and cost-effective workflow. The method demonstrates excellent performance characteristics when validated according to ICH Q2(R2) guidelines, ensuring data of high quality and integrity.
The HPLC method with pre-column derivatization serves as a viable, albeit more complex, alternative. It should be considered in situations where the sample matrix is incompatible with GC analysis or when GC instrumentation is not available. In all cases, a thorough validation is mandatory to demonstrate the method is fit for its intended purpose.[9]
References
- 1. This compound | C4H7NO | CID 220705 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. database.ich.org [database.ich.org]
- 3. fda.gov [fda.gov]
- 4. youtube.com [youtube.com]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 7. <621> CHROMATOGRAPHY [drugfuture.com]
- 8. Gradient HPLC | Finar [actylislab.com]
- 9. biopharminternational.com [biopharminternational.com]
A Senior Application Scientist's Guide to the Characterization of 4-Hydroxybutanenitrile Polymorphs
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Polymorphism in 4-Hydroxybutanenitrile
In the realm of materials science and pharmaceutical development, the crystalline form of a compound is as critical as its chemical purity. Polymorphism, the ability of a solid material to exist in two or more crystalline forms with different arrangements or conformations of the molecules in the crystal lattice, is a phenomenon of profound importance.[1][2] These different solid-state forms, or polymorphs, of a single chemical entity can exhibit divergent physicochemical properties, including solubility, melting point, stability, and bioavailability.[3][4][5] For a molecule like this compound (4-HBN), which possesses both a hydroxyl (-OH) and a nitrile (-CN) group, the potential for varied intermolecular hydrogen bonding and dipole-dipole interactions makes the exploration of its polymorphic landscape a critical endeavor.
Part 1: Polymorph Generation and Discovery
The first step in characterization is, logically, the generation of different polymorphic forms. The crystallization process is highly sensitive to experimental conditions.[6][7] Variations in solvent, temperature, cooling rate, and pressure can all lead to the isolation of different polymorphs.[8][9]
A common and effective strategy is solvent-induced polymorphism .[8][9][10] Crystallizing 4-HBN from a variety of solvents with different polarities and hydrogen bonding capabilities (e.g., isopropanol, ethyl acetate, acetonitrile, toluene) under controlled cooling rates is a primary method for screening for new forms. For our hypothetical scenario, we will assume Form A is obtained by slow evaporation from isopropanol, while Form B is generated by rapid cooling ("crash cooling") of a saturated solution in acetonitrile.
Caption: Workflow for generating hypothetical polymorphs of 4-HBN.
Part 2: The Characterization Toolkit: A Multi-Technique Approach
No single technique can definitively characterize a polymorphic system. A synergistic approach using thermal, diffraction, and spectroscopic methods is essential for unambiguous identification and comparison.[3][11][12]
Caption: Core analytical techniques for polymorph characterization.
Differential Scanning Calorimetry (DSC): Unveiling Thermal Behavior
Expertise & Experience: DSC is often the first-line technique for polymorph screening because it is fast and provides critical information on melting points and phase transitions.[13][14][15] Different polymorphs will have different lattice energies, which manifest as distinct melting temperatures and enthalpies of fusion.[16][17] A lower melting point generally suggests lower thermodynamic stability.
Experimental Protocol:
-
Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of the 4-HBN polymorph sample into a standard aluminum pan. Crimp the pan with a lid.
-
Method:
-
Equilibrate the sample at 25 °C.
-
Ramp the temperature from 25 °C to 250 °C at a heating rate of 10 °C/min. A slower rate (e.g., 2-5 °C/min) can provide better resolution for complex transitions.[13]
-
Use an inert nitrogen purge gas (50 mL/min) to prevent oxidative degradation.
-
-
Analysis: Analyze the resulting thermogram for endothermic (melting) and exothermic (crystallization) events. Determine the onset temperature of melting and the integrated peak area (enthalpy of fusion, ΔHfus).
Trustworthiness: The protocol's reliability is ensured by proper calibration and the use of an inert atmosphere. Running a second heating cycle after controlled cooling can reveal information about melt recrystallization and confirm the nature of the transitions observed.[18]
Hypothetical Data Summary:
| Parameter | Form A | Form B | Interpretation |
| Melting Onset (°C) | 185.2 °C | 175.8 °C | Form A has a higher melting point, suggesting it is the more thermodynamically stable form at the melting temperature. |
| Enthalpy of Fusion (J/g) | 150.5 J/g | 125.1 J/g | The higher enthalpy of fusion for Form A indicates a more stable crystal lattice requiring more energy to disrupt. |
| Thermal Events on Heating | Single sharp endotherm | Exotherm followed by an endotherm | The thermogram for Form B may show an exothermic event (recrystallization) into the more stable Form A before melting. This is a classic sign of a metastable form. |
Powder X-Ray Diffraction (PXRD): The Fingerprint of the Crystal Lattice
Expertise & Experience: PXRD is the definitive technique for identifying and distinguishing between crystalline polymorphs.[5][19] Each polymorph has a unique crystal lattice, which results in a characteristic diffraction pattern. This pattern serves as an unambiguous fingerprint for that specific solid form.
Experimental Protocol:
-
Sample Preparation: Gently grind the crystalline sample to a fine powder using a mortar and pestle to ensure random orientation of the crystallites. Be cautious, as aggressive grinding can sometimes induce phase transformations.[20] Pack the powder into a sample holder.
-
Instrument Setup: Use a diffractometer with Cu Kα radiation (λ = 1.5406 Å).
-
Data Collection:
-
Scan the sample over a 2θ range of 5° to 40°.
-
Use a step size of 0.02° and a scan speed appropriate to obtain good signal-to-noise (e.g., 1-5 seconds/step).[20]
-
-
Analysis: Compare the resulting diffractograms. Differences in peak positions (2θ values) and relative intensities are definitive proof of different polymorphic forms.
Trustworthiness: The self-validating nature of PXRD lies in its fundamental principle: the diffraction pattern is a direct consequence of the crystal structure. For a pure crystalline phase, the pattern is unique and reproducible.
Hypothetical Data Summary:
| Polymorph | Characteristic 2θ Peaks (Relative Intensity) | Interpretation |
| Form A | 10.1° (100%), 15.3° (65%), 20.5° (80%), 22.8° (50%) | The distinct set of peaks serves as the reference pattern for the stable form. |
| Form B | 8.5° (90%), 12.7° (100%), 18.9° (75%), 25.1° (60%) | The completely different peak positions confirm that Form B has a different crystal lattice structure than Form A. |
Vibrational Spectroscopy (FTIR & Raman): Probing the Molecular Environment
Expertise & Experience: While PXRD probes the long-range order of the crystal lattice, vibrational spectroscopy techniques like Fourier-Transform Infrared (FTIR) and Raman spectroscopy are sensitive to the short-range molecular environment.[21][22] Differences in intermolecular interactions (especially hydrogen bonding involving the -OH and -CN groups of 4-HBN) and molecular conformation between polymorphs will result in subtle but measurable shifts in vibrational frequencies.[23][24][25]
Experimental Protocols:
-
FTIR Spectroscopy (ATR Method):
-
Obtain a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal.
-
Place a small amount of the 4-HBN polymorph powder onto the ATR crystal and apply consistent pressure.
-
Collect the spectrum, typically over a range of 4000-400 cm⁻¹, by co-adding 32 or 64 scans at a resolution of 4 cm⁻¹.
-
-
Raman Spectroscopy:
-
Place a small amount of the sample on a microscope slide.
-
Focus the laser (e.g., 785 nm to minimize fluorescence) onto the sample using the microscope objective.
-
Acquire the spectrum over a range of 3200-100 cm⁻¹ with an appropriate acquisition time and laser power to achieve a good signal without causing thermal degradation.
-
Trustworthiness: The combination of FTIR and Raman is powerful. Some vibrational modes may be more active in one technique than the other, providing complementary information. Reproducibility is high, and the observed spectral differences directly reflect the different molecular packing and bonding environments in the polymorphs.
Hypothetical Data Summary:
| Spectral Region (cm⁻¹) | Form A | Form B | Interpretation |
| O-H Stretch (FTIR) | Broad, centered at ~3350 cm⁻¹ | Sharper, shifted to ~3400 cm⁻¹ | The broader, lower frequency band in Form A suggests stronger, more uniform hydrogen bonding compared to Form B. |
| C≡N Stretch (Raman) | 2245 cm⁻¹ | 2252 cm⁻¹ | The shift in the nitrile stretch reflects a different electronic environment due to varied intermolecular interactions in the crystal lattice. |
| Lattice Vibrations (Raman) | Peaks at 120, 95 cm⁻¹ | Peaks at 110, 82 cm⁻¹ | The low-frequency (phonon) region is highly sensitive to the overall crystal lattice, providing a distinct fingerprint for each polymorph.[24] |
Part 4: Consolidating the Evidence
By integrating the data from these orthogonal techniques, a clear and defensible picture emerges:
-
DSC identifies two distinct thermal behaviors, with Form A being the higher melting and likely more stable form. It also suggests Form B is metastable and may convert to Form A upon heating.
-
PXRD provides definitive proof that Form A and Form B are structurally different, each possessing a unique crystal lattice.
-
FTIR and Raman spectroscopy corroborate the structural differences by revealing variations in the molecular-level environment, specifically in the hydrogen bonding network and packing efficiency.
This multi-technique characterization provides the robust, validated data required for internal decision-making, regulatory filings, and intellectual property protection.
References
- 1. Solvent-Mediated Polymorphic Transformations in Molten Polymers: The Account of Acetaminophen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polymorphism of Organic Materials – Yu Lab – UW–Madison [pharmacy.wisc.edu]
- 3. solitekpharma.com [solitekpharma.com]
- 4. aurigaresearch.com [aurigaresearch.com]
- 5. particle.dk [particle.dk]
- 6. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. matec-conferences.org [matec-conferences.org]
- 10. Solvent induced amyloid polymorphism and the uncovering of the elusive class 3 amyloid topology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmaceutical Solid State Materials Characterisation [intertek.com]
- 12. rroij.com [rroij.com]
- 13. mt.com [mt.com]
- 14. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 15. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 16. thermalsupport.com [thermalsupport.com]
- 17. mt.com [mt.com]
- 18. eng.uc.edu [eng.uc.edu]
- 19. creative-biostructure.com [creative-biostructure.com]
- 20. Effect of sample preparation method on quantification of polymorphs using PXRD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. hosmed.fi [hosmed.fi]
- 22. researchgate.net [researchgate.net]
- 23. spectroscopyonline.com [spectroscopyonline.com]
- 24. lbt-scientific.com [lbt-scientific.com]
- 25. Portable Raman Spectroscopy for the Study of Polymorphs and Monitoring Polymorphic Transitions | Metrohm [metrohm.com]
A Comparative Study on the Reactivity of 4-Hydroxybutanenitrile and Its Isomers: A Guide for Researchers
Introduction
In the landscape of organic synthesis and drug development, bifunctional molecules serve as versatile building blocks. Among these, hydroxynitriles, which contain both a hydroxyl (-OH) and a nitrile (-C≡N) group, are of significant interest due to the rich chemistry associated with each functional group. This guide provides an in-depth comparative analysis of the reactivity of 4-hydroxybutanenitrile and its structural isomers, 3-hydroxybutanenitrile and 2-hydroxybutanenitrile. The spatial relationship between the hydroxyl and nitrile groups within these isomers dictates their chemical behavior, leading to distinct reaction pathways and rates. Understanding these differences is paramount for researchers aiming to leverage these molecules in complex synthetic routes.
This guide will explore the differential reactivity of these isomers in key chemical transformations, including intramolecular cyclization, hydrolysis, reduction, and oxidation. The discussion is grounded in established mechanistic principles and supported by experimental protocols to provide a practical framework for laboratory applications.
Molecular Structures and Positional Isomerism
The three isomers of hydroxybutanenitrile examined in this guide are:
-
This compound (γ-hydroxynitrile): The hydroxyl group is on the gamma (γ) carbon relative to the nitrile group.
-
3-Hydroxybutanenitrile (β-hydroxynitrile): The hydroxyl group is on the beta (β) carbon relative to the nitrile group.[1][2][3]
-
2-Hydroxybutanenitrile (α-hydroxynitrile or cyanohydrin): The hydroxyl and nitrile groups are attached to the same carbon (the alpha (α) carbon).[4]
The proximity of the electron-withdrawing nitrile group and the potentially participating hydroxyl group is the primary determinant of the distinct reactivity profiles of these isomers.
Caption: Structures of this compound and its isomers.
I. Intramolecular Cyclization: A Unique Reaction of this compound
One of the most significant differences in the reactivity of these isomers is the propensity of this compound to undergo intramolecular cyclization.
Mechanism and Product Formation
Under acidic or basic conditions, the hydroxyl group in this compound can act as an internal nucleophile, attacking the electrophilic carbon of the nitrile group. This intramolecular reaction leads to the formation of a stable five-membered ring, γ-butyrolactone, after hydrolysis of the intermediate iminolactone.[5] This reaction is a powerful tool for the synthesis of lactones, which are prevalent motifs in natural products and pharmaceuticals.[6][7]
Caption: Reaction pathway for the intramolecular cyclization of this compound.
In contrast, 2-hydroxybutanenitrile and 3-hydroxybutanenitrile do not readily form lactones under similar conditions. The formation of a three-membered (in the case of 2-hydroxybutanenitrile) or four-membered (for 3-hydroxybutanenitrile) ring is thermodynamically and kinetically disfavored due to significant ring strain.
II. Hydrolysis of the Nitrile Group
The conversion of the nitrile group to a carboxylic acid is a fundamental transformation in organic synthesis.[8][9][10] The rate of this hydrolysis is significantly influenced by the position of the hydroxyl group.
Comparative Reactivity and Mechanistic Insights
-
2-Hydroxybutanenitrile (α-hydroxynitrile): The hydroxyl group on the same carbon as the nitrile has a strong electron-withdrawing inductive effect, which can slightly increase the electrophilicity of the nitrile carbon, potentially accelerating hydrolysis.[12]
-
3-Hydroxybutanenitrile (β-hydroxynitrile): The hydroxyl group is positioned to act as an intramolecular nucleophile, participating in the hydrolysis reaction. This "neighboring group participation" can lead to a significant rate enhancement compared to a simple alkyl nitrile.[2] The hydroxyl group can attack the nitrile carbon to form a cyclic intermediate, which is then hydrolyzed.
-
This compound (γ-hydroxynitrile): Similar to the 3-isomer, the hydroxyl group can participate in the reaction, although the formation of a five-membered ring intermediate may be slightly slower than the formation of the corresponding intermediate from the 3-isomer in some cases. However, as discussed previously, intramolecular cyclization to the lactone is a competing and often dominant pathway.
Expected Order of Hydrolysis Rate: 3-Hydroxybutanenitrile > 2-Hydroxybutanenitrile > this compound (where hydrolysis of the nitrile is the primary reaction pathway). It is important to note that for this compound, the formation of γ-butyrolactone is often the major product, not the corresponding hydroxy acid.
Caption: Predicted relative rates of nitrile hydrolysis among the isomers.
III. Reduction of the Nitrile Group
The reduction of nitriles to primary amines is a valuable synthetic transformation.[13] Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically employed for this purpose.[1][4]
Comparative Reactivity
The electronic environment of the nitrile group, influenced by the hydroxyl group's position, is expected to have a modest effect on the rate of reduction.
-
2-Hydroxybutanenitrile: The inductive electron-withdrawing effect of the adjacent hydroxyl group may slightly increase the electrophilicity of the nitrile carbon, potentially leading to a faster reduction rate compared to the other isomers.
-
3-Hydroxybutanenitrile and this compound: The hydroxyl group is further away, and its electronic influence on the nitrile group is diminished. Therefore, their reduction rates are expected to be similar to each other and slightly slower than that of the 2-isomer.
Expected Order of Reduction Rate: 2-Hydroxybutanenitrile > 3-Hydroxybutanenitrile ≈ this compound.
IV. Oxidation of the Hydroxyl Group
The oxidation of the hydroxyl group in these isomers leads to different products, depending on whether the alcohol is primary or secondary. Pyridinium chlorochromate (PCC) is a common reagent for the oxidation of primary alcohols to aldehydes and secondary alcohols to ketones.[14][15][16][17][18]
-
This compound (Primary Alcohol): Oxidation with PCC is expected to yield 4-oxobutanoic acid (succinic semialdehyde).
-
3-Hydroxybutanenitrile (Secondary Alcohol): Oxidation will produce 3-oxobutanoic acid (acetoacetic acid).
-
2-Hydroxybutanenitrile (Secondary Alcohol): Oxidation will result in the formation of 2-oxobutanoic acid .
Comparative Reactivity
The rates of oxidation of primary and secondary alcohols are generally comparable, although secondary alcohols can sometimes react slightly slower due to increased steric hindrance around the hydroxyl group. For these isomers, the steric environment around the hydroxyl group is similar, so significant differences in oxidation rates are not anticipated.
Data Summary
| Isomer | Intramolecular Cyclization | Relative Rate of Hydrolysis (Predicted) | Relative Rate of Reduction (Predicted) | Oxidation Product (with PCC) |
| This compound | Forms γ-butyrolactone | Slowest (competes with cyclization) | Slow | 4-Oxobutanoic acid |
| 3-Hydroxybutanenitrile | No | Fastest (neighboring group participation) | Intermediate | 3-Oxobutanoic acid |
| 2-Hydroxybutanenitrile | No | Intermediate | Fastest (inductive effect) | 2-Oxobutanoic acid |
Experimental Protocols
Protocol 1: Intramolecular Cyclization of this compound to γ-Butyrolactone (Acid-Catalyzed)
Materials:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Water
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask, reflux condenser, separatory funnel, distillation apparatus
Procedure:
-
To a round-bottom flask, add this compound (1 equivalent).
-
Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) while cooling the flask in an ice bath.
-
Add water (approximately 5-10 volumes relative to the nitrile).
-
Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC.
-
Cool the reaction mixture to room temperature.
-
Extract the mixture with diethyl ether (3 x 2 volumes).
-
Combine the organic extracts and wash with saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation to obtain γ-butyrolactone.
Protocol 2: General Procedure for Acid-Catalyzed Hydrolysis of a Hydroxynitrile
Materials:
-
Hydroxynitrile (2- or 3-hydroxybutanenitrile)
-
6 M Hydrochloric Acid (HCl)
-
Sodium hydroxide (for neutralization)
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Round-bottom flask, reflux condenser, separatory funnel
Procedure:
-
In a round-bottom flask, combine the hydroxynitrile (1 equivalent) and 6 M HCl (5-10 equivalents).
-
Heat the mixture at reflux for 8-12 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture with a concentrated solution of sodium hydroxide until the pH is approximately 2-3.
-
Extract the aqueous solution with diethyl ether (3 x 3 volumes).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude hydroxy carboxylic acid.
-
Further purification can be achieved by recrystallization or column chromatography.
Protocol 3: General Procedure for the Reduction of a Hydroxynitrile with LiAlH₄
Materials:
-
Hydroxynitrile
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Water
-
15% Sodium hydroxide solution
-
Anhydrous sodium sulfate
-
Three-necked round-bottom flask, dropping funnel, condenser, nitrogen inlet
Procedure: DANGER: LiAlH₄ reacts violently with water. All glassware must be oven-dried, and the reaction must be carried out under a nitrogen atmosphere.
-
To a three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, add LiAlH₄ (2-3 equivalents) and anhydrous diethyl ether.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve the hydroxynitrile (1 equivalent) in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension via the dropping funnel.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours.
-
Cool the reaction to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water (X mL), followed by 15% NaOH solution (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams.
-
Stir the resulting granular precipitate for 30 minutes.
-
Filter the precipitate and wash it thoroughly with diethyl ether.
-
Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude amino alcohol.
-
Purify the product by distillation or chromatography.
Protocol 4: General Procedure for the Oxidation of a Hydroxynitrile with PCC
Materials:
-
Hydroxynitrile
-
Pyridinium chlorochromate (PCC)
-
Anhydrous dichloromethane (DCM)
-
Silica gel
-
Diethyl ether
-
Round-bottom flask, magnetic stirrer
Procedure:
-
To a round-bottom flask, add PCC (1.5 equivalents) and anhydrous DCM.
-
Add the hydroxynitrile (1 equivalent) dissolved in a small amount of anhydrous DCM to the stirred suspension.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short plug of silica gel to remove the chromium byproducts.
-
Wash the silica gel plug with additional diethyl ether.
-
Combine the organic filtrates and concentrate under reduced pressure to yield the crude oxo-nitrile.
-
Purify the product by column chromatography.
Conclusion
The reactivity of hydroxybutanenitrile isomers is a clear demonstration of how the spatial arrangement of functional groups can profoundly influence reaction outcomes. This compound stands apart due to its ability to readily form γ-butyrolactone through intramolecular cyclization. In contrast, 3-hydroxybutanenitrile is predicted to exhibit the fastest rate of nitrile hydrolysis due to neighboring group participation, while 2-hydroxybutanenitrile is expected to be the most susceptible to reduction due to the inductive effect of the adjacent hydroxyl group. The oxidation of these isomers yields different carbonyl compounds based on the primary or secondary nature of the alcohol. A thorough understanding of these reactivity differences is essential for synthetic chemists to effectively utilize these versatile building blocks in the design and execution of complex molecular architectures.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Diversification of an ancient theme: hydroxynitrile glucosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. savemyexams.com [savemyexams.com]
- 6. savemyexams.com [savemyexams.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. organicchemistrytutor.com [organicchemistrytutor.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 13. researchgate.net [researchgate.net]
- 14. PCC Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 15. Pyridinium Chlorochromate (PCC) [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. ch.ic.ac.uk [ch.ic.ac.uk]
Evaluation of the cost-effectiveness of different 4-Hydroxybutanenitrile synthesis methods
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and fine chemical synthesis, 4-hydroxybutanenitrile stands as a valuable and versatile building block. Its bifunctional nature, possessing both a hydroxyl and a nitrile group, allows for its elaboration into a variety of more complex molecules, including amino acids, diamines, and heterocyclic systems. The economic viability of any large-scale process utilizing this intermediate is intrinsically linked to the cost-effectiveness of its synthesis. This guide provides an in-depth, comparative evaluation of the most pertinent synthetic routes to this compound, grounded in experimental data and expert analysis to inform your process development decisions.
Introduction to Synthetic Strategies
The synthesis of this compound can be approached from several distinct starting materials, each with its own set of advantages and challenges. The ideal method is one that balances high yield and selectivity with low raw material costs, manageable energy consumption, and minimal environmental impact. This guide will dissect four primary synthetic pathways:
-
Epichlorohydrin and Cyanide Route: A two-step process involving the formation of a chlorohydrin intermediate followed by dehalogenation.
-
Hydroformylation of Allyl Alcohol: A transition-metal catalyzed approach to form a key aldehyde intermediate, which is then converted to the nitrile.
-
Ring-Opening of Tetrahydrofuran (THF): A direct approach utilizing a readily available cyclic ether as the starting material.
-
Hydrocyanation of 3-Buten-1-ol: An atom-economical addition of hydrogen cyanide across a double bond.
We will now delve into the specifics of each method, providing detailed protocols, comparative data, and an analysis of their respective cost-effectiveness.
Method 1: The Epichlorohydrin and Cyanide Route
This classical approach proceeds in two distinct stages: the nucleophilic ring-opening of epichlorohydrin with a cyanide source to form 4-chloro-3-hydroxybutyronitrile, followed by a reductive dehalogenation to yield the desired this compound.
Causality Behind Experimental Choices
The initial ring-opening is typically conducted in an aqueous medium under slightly basic conditions (pH 8-10) to facilitate the nucleophilic attack of the cyanide ion while minimizing the hydrolysis of the epoxide.[1] The choice of a cyanide salt, such as sodium or potassium cyanide, is a balance between cost and reactivity. The subsequent reductive dehalogenation is a critical step, as it must selectively remove the chlorine atom without affecting the nitrile or hydroxyl groups. Catalytic hydrogenation using a palladium catalyst is a common and effective method for this transformation.
Experimental Protocol
Step 1: Synthesis of 4-chloro-3-hydroxybutyronitrile [2]
-
In a well-ventilated fume hood, dissolve sodium cyanide (9.93 g) in 60 mL of water in a flask equipped with a stirrer and cooling bath.
-
Cool the solution to 0°C.
-
Slowly add concentrated sulfuric acid dropwise to adjust the pH of the solution to 8.5.
-
Add epichlorohydrin (15 g) dropwise to the cooled solution, maintaining the temperature below 10°C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir overnight.
-
Extract the reaction mixture three times with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 4-chloro-3-hydroxybutyronitrile. This step has a reported isolated yield of 96%.[2]
Step 2: Reductive Dehalogenation of 4-chloro-3-hydroxybutyronitrile
-
Dissolve the 4-chloro-3-hydroxybutyronitrile intermediate in a suitable solvent such as ethanol.
-
Add a palladium on carbon catalyst (e.g., 5% Pd/C).
-
Pressurize the reaction vessel with hydrogen gas.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or GC).
-
Filter the catalyst and concentrate the filtrate under reduced pressure to yield this compound.
Workflow Diagram
Method 2: Hydroformylation of Allyl Alcohol
This elegant, two-step synthesis first employs a rhodium-catalyzed hydroformylation of allyl alcohol to produce 4-hydroxybutanal. This intermediate is then converted to the target nitrile.
Causality Behind Experimental Choices
The hydroformylation step is a powerful C-C bond-forming reaction. The use of a rhodium catalyst, often with a phosphine ligand, allows for high regioselectivity towards the linear aldehyde product under relatively mild conditions.[3] The subsequent conversion of the aldehyde to the nitrile can be achieved through several methods, with cyanohydrin formation followed by dehydration being a common approach. The choice of cyanation method will impact the overall yield and safety of the process.
Experimental Protocol
Step 1: Hydroformylation of Allyl Alcohol to 4-Hydroxybutanal [4]
-
In a high-pressure reactor, combine a mixture of allyl alcohol and toluene with a rhodium-based catalyst system (e.g., a rhodium complex with a phosphine ligand).
-
Introduce a 1:1 mixture of carbon monoxide and hydrogen gas, pressurizing the reactor to 1.6 MPaG.
-
Heat the reaction mixture to 80°C and maintain for approximately 0.3 hours.
-
Cool the reactor and vent the excess gas. The resulting mixture contains 4-hydroxybutanal. This step can achieve a conversion of allyl alcohol of 99.6% with a selectivity to 4-hydroxybutanal of 96.1%.[4]
Step 2: Conversion of 4-Hydroxybutanal to this compound (Cyanohydrin Formation)[5][6]
-
To the crude 4-hydroxybutanal solution, add a solution of sodium or potassium cyanide in water.
-
Carefully acidify the mixture to a pH of about 4-5 with an acid such as sulfuric acid to generate HCN in situ. This should be done in a highly efficient fume hood due to the extreme toxicity of HCN.[5]
-
The reaction proceeds to form the cyanohydrin, which is in equilibrium with the starting aldehyde.
-
The cyanohydrin can then be isolated and dehydrated to the nitrile, or in some cases, the reaction conditions can be adjusted to favor direct formation of the nitrile.
Workflow Diagram
Method 3: Ring-Opening of Tetrahydrofuran (THF)
This method offers a potentially more direct route, starting from the readily available and inexpensive solvent, tetrahydrofuran. The key transformation is the cleavage of the cyclic ether and the introduction of a nitrile group.
Causality Behind Experimental Choices
The ring-opening of the relatively un-strained THF requires a catalyst. A cobalt-based catalyst, octacarbonyldicobalt(0), has been shown to be effective in catalyzing the reaction with trimethylsilyl cyanide (TMSCN).[7] The use of TMSCN provides a soluble and less hazardous source of cyanide compared to HCN gas. The initial product is a silyl-protected hydroxynitrile, which requires a subsequent deprotection step. Acid-catalyzed hydrolysis is a standard and efficient method for cleaving trimethylsilyl ethers.[2]
Experimental Protocol
Step 1: Ring-Opening of THF with Trimethylsilyl Cyanide [7]
-
In a pressure vessel, combine tetrahydrofuran, a catalytic amount of octacarbonyldicobalt(0), and trimethylsilyl cyanide.
-
Heat the reaction mixture to 120°C for 23 hours.
-
After cooling, the reaction mixture is worked up to isolate 5-(trimethylsiloxy)pentanenitrile. This reaction has a reported yield of 82%.[7]
Step 2: Deprotection of 5-(trimethylsiloxy)pentanenitrile [2]
-
Dissolve the 5-(trimethylsiloxy)pentanenitrile in a mixture of tetrahydrofuran and water.
-
Add a catalytic amount of a strong acid, such as hydrochloric acid.
-
Stir the reaction at room temperature until the deprotection is complete (monitored by TLC or GC).
-
Neutralize the acid and extract the product with a suitable organic solvent.
-
Dry the organic layer and concentrate under reduced pressure to yield this compound. This step is typically high-yielding.
Workflow Diagram
Method 4: Hydrocyanation of 3-Buten-1-ol
This approach is, in principle, the most atom-economical, as it involves the direct addition of hydrogen cyanide across the double bond of 3-buten-1-ol.
Causality Behind Experimental Choices
The hydrocyanation of unactivated alkenes typically requires a transition metal catalyst, with nickel complexes of phosphite ligands being common in industrial applications.[8] The regioselectivity of the addition is a key consideration, with the goal being the formation of the terminal nitrile. The use of HCN gas presents significant safety challenges, and alternative, safer cyanide sources are often explored in laboratory settings.
Experimental Protocol
General Procedure for Nickel-Catalyzed Hydrocyanation [8]
-
In a glovebox, a solution of a nickel(0) precursor and a phosphite ligand in a suitable solvent (e.g., toluene) is prepared.
-
The solution is transferred to a pressure reactor.
-
3-Buten-1-ol is added to the reactor.
-
The reactor is cooled, and a specific amount of liquid hydrogen cyanide is carefully added. (Extreme caution is required) .
-
The reaction is heated to the desired temperature and monitored for completion.
-
Upon completion, the reaction is cooled, and the catalyst is quenched or removed. The product, this compound, is then isolated and purified.
Workflow Diagram
Comparative Cost-Effectiveness Evaluation
To provide a clear comparison, the following table summarizes the key performance indicators and cost drivers for each synthetic route. Please note that some values are estimates based on related processes and current market prices.
| Parameter | Epichlorohydrin Route | Hydroformylation Route | THF Ring-Opening Route | Hydrocyanation Route |
| Overall Yield (estimated) | ~85-90% | ~85-90% | ~75-80% | Highly variable, data lacking |
| Number of Steps | 2 | 2 | 2 | 1 |
| Raw Material Costs | Moderate (Epichlorohydrin, NaCN) | Low to Moderate (Allyl Alcohol) | Low (THF) | Low (3-Buten-1-ol, HCN) |
| Catalyst Cost | Low (Pd/C) | High (Rhodium-based) | Moderate (Cobalt-based) | Moderate (Nickel-based) |
| Energy Consumption | Moderate (Heating, Distillation) | High (Pressure, Heating, Distillation) | High (High Temperature, Distillation) | Moderate (Heating, Distillation) |
| Waste Generation | High (Cyanide waste, salts) | Moderate (Catalyst residues) | Moderate (Catalyst residues) | Moderate (Catalyst residues) |
| Safety Concerns | High (Cyanide, Epichlorohydrin) | High (CO, H₂, High Pressure) | Moderate (TMSCN, High Temp) | Extreme (HCN gas) |
Analysis of Cost-Effectiveness:
-
Epichlorohydrin Route: This method benefits from high yields in the initial step and the use of relatively inexpensive catalysts for the second step. However, the cost of epichlorohydrin and sodium cyanide, coupled with the significant expense and environmental concern of treating cyanide-containing wastewater, are major drawbacks. The handling of highly toxic epichlorohydrin and cyanide also adds to the operational costs.
-
Hydroformylation Route: While this route utilizes a relatively inexpensive starting material in allyl alcohol, the high cost of the rhodium catalyst is a significant capital and operational expense. The process also requires high-pressure equipment and consumes considerable energy. However, the high selectivity and conversion rates are advantageous.
-
THF Ring-Opening Route: The primary appeal of this route is the very low cost of the starting material, THF. The cobalt catalyst is also less expensive than rhodium. However, the reaction requires a high temperature and long reaction time, leading to higher energy consumption. The use of trimethylsilyl cyanide adds to the raw material cost.
-
Hydrocyanation of 3-Buten-1-ol: On paper, this is the most direct and atom-economical route. The starting materials are relatively inexpensive. However, the extreme toxicity and handling difficulties associated with hydrogen cyanide gas make this route challenging to implement safely on a large scale. The lack of specific performance data for this substrate also makes a definitive cost analysis difficult.
Conclusion and Recommendations
Based on the available data, the Hydroformylation of Allyl Alcohol and the Epichlorohydrin and Cyanide routes appear to be the most developed and predictable for the synthesis of this compound.
-
For organizations with robust infrastructure for handling hazardous materials and waste treatment, the Epichlorohydrin Route offers a high-yield pathway with lower catalyst costs.
-
For those prioritizing high selectivity and willing to invest in the upfront cost of a rhodium catalyst and high-pressure equipment, the Hydroformylation Route presents a strong alternative, especially if efficient catalyst recycling can be implemented.
The THF Ring-Opening Route is an interesting prospect due to the low cost of the starting material, but the high energy input required may limit its cost-effectiveness. The Hydrocyanation of 3-Buten-1-ol , while elegant in its simplicity, carries significant safety burdens that may outweigh its potential cost benefits for many applications.
Ultimately, the choice of the most cost-effective synthesis method will depend on a company's specific capabilities, scale of production, and priorities regarding safety, environmental impact, and capital investment. This guide provides the foundational data and analysis to begin a more detailed, in-house evaluation.
References
- 1. JPS63316758A - Production of 4-chloro-3-hydroxybutyronitrile - Google Patents [patents.google.com]
- 2. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Chemical Catalyst Price List 2025: Up-to-Date Pricing [accio.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. processengr.com [processengr.com]
- 8. Hydrocyanation - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Cross-Validation of Analytical Methods for 4-Hydroxybutanenitrile Purity Assessment
For researchers, scientists, and professionals in drug development, the purity of a starting material or intermediate like 4-Hydroxybutanenitrile is not a trivial detail; it is the bedrock upon which reliable, reproducible, and ultimately safe pharmaceutical products are built. This guide provides an in-depth, objective comparison of four key analytical techniques for determining the purity of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Titrimetry.
Moving beyond a simple description of these methods, we will delve into the causality behind experimental choices and present a framework for the cross-validation of their results. This approach ensures a self-validating system of analysis, providing the highest degree of confidence in the reported purity value.
The Critical Role of Purity in Pharmaceutical Development
This compound (CAS 628-22-8) is a versatile bifunctional molecule, incorporating both a hydroxyl and a nitrile group.[1] This structure makes it a valuable building block in the synthesis of various active pharmaceutical ingredients (APIs). The presence of impurities, even in trace amounts, can have significant consequences, potentially altering the efficacy, safety, and stability of the final drug product. Therefore, the accurate and precise determination of its purity is a non-negotiable aspect of quality control.
Understanding the Potential Impurity Profile
To select and validate appropriate analytical methods, we must first understand the likely impurities that may be present in this compound. These impurities often arise from the synthetic route used in its production. Common synthesis pathways include:
-
From 4-chlorobutyronitrile: Nucleophilic substitution of the chlorine atom with a hydroxide. Potential impurities include the starting material (4-chlorobutyronitrile) and byproducts from side reactions.[2]
-
From γ-butyrolactone: Ring-opening with ammonia. This can lead to the presence of the starting lactone or the corresponding amide as impurities.[1][3]
A comprehensive analytical approach should be able to separate and quantify the main component from these and other potential process-related impurities or degradation products.
In-Depth Look at Analytical Methodologies
This section provides a detailed examination of four orthogonal analytical techniques for the purity assessment of this compound. For each method, we present the underlying principles, a detailed experimental protocol, and a discussion of its strengths and limitations in the context of this specific analyte.
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[4] For a polar molecule like this compound, reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is polar, is a suitable approach. Detection is typically achieved using a UV detector, as the nitrile group, although not a strong chromophore, exhibits some absorbance at low wavelengths.
Experimental Protocol: HPLC-UV
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of water and a polar organic solvent like acetonitrile or methanol. A typical starting point could be a 95:5 (v/v) mixture of water and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh approximately 25 mg of this compound and dissolve it in 25 mL of the mobile phase to a final concentration of about 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks.
Causality and Expertise: The choice of a C18 column provides a nonpolar stationary phase that can effectively retain the moderately polar this compound. The water/acetonitrile mobile phase allows for the elution of the analyte with good peak shape. Detection at a low UV wavelength is necessary due to the weak chromophore of the nitrile group.
Gas Chromatography (GC)
Principle: GC separates volatile and thermally stable compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a heated column.[5] this compound is sufficiently volatile for GC analysis. A Flame Ionization Detector (FID) is an excellent choice for this compound as it is sensitive to organic molecules.
Experimental Protocol: GC-FID
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: A polar capillary column, such as one with a polyethylene glycol (wax) stationary phase (e.g., DB-WAX or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium or Hydrogen at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Detector Temperature (FID): 300 °C.
-
Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 220 °C at 10 °C/min, and hold for 5 minutes.
-
Injection Volume: 1 µL with a split ratio (e.g., 50:1).
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a volatile solvent such as methanol or acetonitrile.
-
Data Analysis: Purity is calculated based on the area percent of the main peak relative to the total peak area.
Causality and Expertise: A polar "wax" column is chosen to provide good peak shape for the polar hydroxyl group of the analyte. The temperature program allows for the elution of this compound and potential impurities with good resolution. The FID is a robust and universally responsive detector for organic compounds, making it ideal for purity determination by area percent.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Principle: qNMR is a primary analytical method that allows for the direct quantification of a substance.[6] The integrated area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[7] By comparing the integral of a signal from the analyte to that of a certified internal standard of known purity, the absolute purity of the analyte can be determined without the need for a specific reference standard of the analyte itself.[8]
Experimental Protocol: ¹H-qNMR
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Internal Standard: A certified reference material with a simple ¹H NMR spectrum that does not have signals overlapping with the analyte's signals. Maleic acid or dimethyl sulfone are suitable choices.
-
Solvent: A deuterated solvent in which both the analyte and the internal standard are soluble, such as Deuterated Chloroform (CDCl₃) or Deuterium Oxide (D₂O).
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into an NMR tube.
-
Accurately weigh and add a known amount of the internal standard to the same NMR tube.
-
Add a known volume (e.g., 0.6 mL) of the deuterated solvent.
-
Ensure complete dissolution by gentle vortexing.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum with parameters optimized for quantification. This includes a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation of the protons.
-
A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired spectrum.
-
Carefully integrate a well-resolved, non-exchangeable proton signal of this compound and a signal of the internal standard.
-
The purity of the analyte is calculated using the following formula:
Purity (%w/w) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral area of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
-
Causality and Expertise: qNMR provides an orthogonal measurement to chromatographic techniques, as it is based on a different physical principle. The choice of a suitable internal standard and a deuterated solvent is critical for accurate results. Optimizing acquisition parameters, particularly the relaxation delay, is essential to ensure the validity of the direct proportionality between signal integral and molar concentration.
Titrimetry
Principle: This method involves the chemical conversion of the nitrile group to a carboxylic acid through hydrolysis, followed by a classic acid-base titration. The amount of titrant required to neutralize the resulting carboxylic acid is directly proportional to the amount of this compound in the sample.
Experimental Protocol: Hydrolysis followed by Acid-Base Titration
-
Step 1: Saponification (Hydrolysis)
-
Accurately weigh approximately 1.5-2 g of the this compound sample into a round-bottom flask.
-
Add 50 mL of a 0.5 N alcoholic potassium hydroxide (KOH) solution and a few boiling chips.
-
Connect the flask to a reflux condenser and heat the mixture under reflux for 2 hours to ensure complete hydrolysis of the nitrile to the corresponding carboxylate salt.[5]
-
Allow the solution to cool to room temperature.
-
-
Step 2: Titration
-
Add a few drops of phenolphthalein indicator to the cooled solution.
-
Titrate the excess KOH with a standardized 0.5 N hydrochloric acid (HCl) solution until the pink color disappears.[5]
-
Perform a blank titration using 50 mL of the 0.5 N alcoholic KOH solution without the sample.
-
-
Data Analysis: The purity is calculated based on the amount of KOH consumed during the saponification.
Purity (%w/w) = [((V_blank - V_sample) * N_HCl * MW_analyte) / (m_sample * 1000)] * 100
Where:
-
V_blank = Volume of HCl used for the blank titration (mL)
-
V_sample = Volume of HCl used for the sample titration (mL)
-
N_HCl = Normality of the HCl solution
-
MW_analyte = Molecular weight of this compound (85.10 g/mol )
-
m_sample = mass of the sample (g)
-
Causality and Expertise: This classical chemical method provides a purity assessment based on the reactivity of the nitrile functional group. The hydrolysis step is crucial and must be driven to completion for accurate results. The back-titration approach (titrating the excess base) is often more accurate than a direct titration of the produced carboxylic acid.
Cross-Validation of Analytical Results: A Framework for Trustworthiness
The core of a robust purity assessment lies in the cross-validation of results from orthogonal analytical methods.[9] This process involves comparing the purity values obtained from the different techniques to ensure they are in agreement, thereby providing a high degree of confidence in the final reported value.
Experimental Design for Cross-Validation
-
Homogeneous Sample: A single, well-homogenized batch of this compound should be used for all analyses.
-
Replicate Preparations: For each analytical technique, prepare and analyze a minimum of three independent samples from the same batch.
-
Method Validation: Each analytical method should be individually validated for parameters such as specificity, linearity, precision, and accuracy according to established guidelines like those from the International Council for Harmonisation (ICH).
-
Data Comparison: The mean purity values and their standard deviations from each method are then statistically compared.
Statistical Comparison of Results
A simple comparison of the mean values is not sufficient. A rigorous statistical analysis should be employed to determine if the results from the different methods are statistically equivalent.
-
t-test: Can be used to compare the means of two methods at a time.
-
Analysis of Variance (ANOVA): A more powerful tool to compare the means of all four methods simultaneously.
-
F-test: To compare the variances (precision) of the methods.
-
Bland-Altman Plot: A graphical method to visualize the agreement between two quantitative measurements.[10]
Acceptance Criteria
The acceptance criteria for the cross-validation should be pre-defined. A common approach is that the mean purity values obtained from the different methods should not differ by more than a pre-specified percentage (e.g., ± 2%). The choice of this acceptance criterion should be justified based on the intended use of the material.
Comparative Data Summary
The following table summarizes the typical performance characteristics of the four analytical methods for the purity determination of a small, polar molecule like this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Quantitative NMR (qNMR) | Titrimetry |
| Principle | Chromatographic separation based on polarity | Chromatographic separation based on volatility | Nuclear magnetic resonance signal intensity | Chemical reaction and titration |
| Primary Application | Quantification and impurity profiling | Quantification of volatile impurities | Absolute quantification and structural elucidation | Assay of the main component |
| Precision (RSD) | < 2% | < 2% | < 1%[11] | < 1% |
| Accuracy (% Recovery) | 98 - 102% | 98 - 102% | 99 - 101%[12] | 99 - 101% |
| Limit of Detection (LOD) | 0.01 - 1 µg/mL | 0.1 - 1 µg/mL | ~10 µM[13] | Not suitable for trace analysis |
| Limit of Quantification (LOQ) | 0.05 - 5 µg/mL | 0.5 - 5 µg/mL | Dependent on desired accuracy[13] | Not suitable for trace analysis |
| Strengths | High sensitivity, excellent for complex mixtures, widely applicable.[14] | High efficiency, fast analysis times, robust detection (FID).[15] | Primary method, no need for specific reference standard, provides structural information.[6] | Low cost, based on fundamental chemical principles, high precision. |
| Weaknesses | Requires a reference standard for quantification, solvent consumption. | Requires volatile and thermally stable analytes, potential for sample degradation. | Lower sensitivity than chromatographic methods, higher initial instrument cost. | Not specific, only quantifies the main reactive group, labor-intensive. |
Conclusion: An Integrated Approach to Purity Assessment
No single analytical method, when used in isolation, can provide a complete and infallible picture of a compound's purity. Each technique has its own inherent strengths and weaknesses.
-
HPLC and GC are powerful separative techniques, ideal for identifying and quantifying impurities.
-
qNMR offers the advantage of being a primary method for absolute quantification, providing a valuable orthogonal check on the results from chromatographic methods.
-
Titrimetry , while less sophisticated, provides a cost-effective and highly precise assay of the main component based on its chemical reactivity.
By employing a multi-pronged approach and cross-validating the results from these orthogonal techniques, researchers, scientists, and drug development professionals can establish a highly reliable and defensible purity value for this compound. This rigorous analytical strategy is not merely good practice; it is a fundamental requirement for ensuring the quality, safety, and efficacy of the next generation of pharmaceutical therapies.
References
- 1. 2024.sci-hub.st [2024.sci-hub.st]
- 2. 4-Chlorobutyronitrile - Wikipedia [en.wikipedia.org]
- 3. Production of 4-hydroxybutyric acid by metabolically engineered Mannheimia succiniciproducens and its conversion to γ-butyrolactone by acid treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. scribd.com [scribd.com]
- 6. benchchem.com [benchchem.com]
- 7. Validation of quantitative NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - Method validation - qNMR Exchange [qnmr.usp.org]
- 9. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Analysis and Interpretation of Method-Comparison Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. labs.iqvia.com [labs.iqvia.com]
- 12. High-Performance Quantitative H-1 NMR [sigmaaldrich.com]
- 13. scispace.com [scispace.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. organic-synthesis.com [organic-synthesis.com]
Safety Operating Guide
Navigating the Safe Handling of 4-Hydroxybutanenitrile: A Comprehensive Guide to Personal Protective Equipment and Disposal
For the diligent researcher, scientist, and drug development professional, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. When handling specialized reagents such as 4-Hydroxybutanenitrile, a comprehensive understanding of its hazard profile and the corresponding safety protocols is not merely a regulatory formality—it is the bedrock of scientific excellence. This guide provides an in-depth, procedural framework for the safe handling and disposal of this compound, moving beyond a simple checklist to explain the causality behind each critical safety measure.
Immediate Safety and Hazard Assessment
This compound (CAS No. 628-22-8), also known as 4-hydroxybutyronitrile, is a bifunctional molecule containing both a hydroxyl and a nitrile group. While its versatility makes it a valuable intermediate in organic synthesis, its chemical nature necessitates careful handling.
The primary, immediate hazard associated with this compound is its acute toxicity if ingested. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) classifies it as Acute Toxicity, Oral, Category 4 (H302: Harmful if swallowed) [1][2]. Furthermore, aggregated data indicates it is an irritant[1]. Some sources also suggest it may be harmful in contact with skin (H312), cause skin and eye irritation (H315, H319), and may cause damage to organs through prolonged or repeated exposure (H373)[3]. The nitrile group (-C≡N) is a key structural feature that warrants significant caution, as compounds of this class can release highly toxic hydrogen cyanide gas under certain conditions, such as in the presence of strong acids or upon combustion[4].
Core Directive: Personal Protective Equipment (PPE)
The selection of appropriate PPE is the most critical immediate step to mitigate exposure risks. The following table summarizes the recommended PPE for handling this compound in various laboratory settings. The rationale behind each selection is grounded in the chemical's known and potential hazards.
| Scenario | Required Personal Protective Equipment | Justification |
| Routine Handling (e.g., weighing, transfers in a fume hood) | • Nitrile or Neoprene gloves• Safety glasses with side shields• Laboratory coat | Gloves: Nitrile and neoprene gloves offer good resistance to a range of chemicals, including nitriles[5][6][7]. Double-gloving can be considered for extended handling periods.Eye Protection: Protects against accidental splashes to the eyes.Lab Coat: Prevents contamination of personal clothing. |
| Procedures with a Higher Risk of Splashing or Aerosolization | • Nitrile or Neoprene gloves• Chemical safety goggles• Face shield• Chemical-resistant apron over a laboratory coat | Enhanced Eye/Face Protection: Goggles provide a seal around the eyes, and a face shield offers a broader barrier against splashes[8].Body Protection: A chemical-resistant apron provides an additional layer of protection against larger spills. |
| Emergency Spill Response | • Chemical-resistant gloves (e.g., Butyl rubber, Viton™)• Chemical-resistant coveralls• Chemical splash goggles and face shield• Appropriate respiratory protection (see below) | Maximum Protection: In an uncontrolled release, the potential for significant skin and respiratory exposure is high, necessitating a higher level of protection. |
Respiratory Protection: A Critical Consideration
Given the potential for the release of toxic vapors, particularly under acidic conditions or during a spill, respiratory protection should be readily available.
-
For routine handling within a certified chemical fume hood: Respiratory protection is typically not required as the engineering control is designed to capture and exhaust vapors.
-
In the event of a spill or when working outside of a fume hood: A NIOSH-approved respirator with an organic vapor cartridge is recommended. For significant spills or in poorly ventilated areas, a self-contained breathing apparatus (SCBA) may be necessary[4].
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict, methodical workflow is paramount to ensuring safety. The following protocol outlines the essential steps for handling this compound.
1. Preparation and Pre-Handling Check:
- Ensure a certified chemical fume hood is available and functioning correctly.
- Verify the availability and proper condition of all required PPE.
- Locate the nearest safety shower and eyewash station and confirm they are unobstructed.
- Have a spill kit readily accessible. The kit should contain an absorbent material suitable for chemical spills, and appropriate waste disposal bags.
2. Donning PPE:
- Put on a laboratory coat, ensuring it is fully buttoned.
- Don safety glasses or goggles.
- Wash and dry hands thoroughly before putting on gloves.
- Inspect gloves for any signs of damage or degradation before use.
3. Chemical Handling:
- Perform all manipulations of this compound inside a chemical fume hood.
- When transferring the chemical, do so slowly and carefully to avoid splashing.
- Keep the container of this compound closed when not in use.
- Avoid contact with strong acids, strong oxidizing agents, and strong bases, as these can lead to vigorous reactions or the release of toxic gases[9].
4. Post-Handling Procedures:
- Decontaminate any surfaces that may have come into contact with the chemical.
- Carefully remove gloves, avoiding contact with the outer surface, and dispose of them in the appropriate chemical waste container.
- Remove and store reusable PPE in a designated area.
- Wash hands thoroughly with soap and water after handling is complete.
Disposal Plan: Managing this compound Waste
Proper disposal is a critical final step in the chemical handling lifecycle. Improper disposal can lead to environmental contamination and pose a risk to public health.
1. Waste Segregation and Collection:
- All materials contaminated with this compound, including disposable gloves, absorbent materials from spills, and empty containers, must be collected in a designated hazardous waste container.
- The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
- Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
2. Empty Container Disposal:
- Empty containers should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected as hazardous waste.
- After rinsing, the container should be punctured or otherwise rendered unusable to prevent reuse.
- Follow your institution's guidelines for the disposal of chemically contaminated sharps and glassware.
3. Final Disposal:
- All this compound waste must be disposed of through a licensed hazardous waste disposal company.
- Consult your institution's EHS department for specific procedures and to schedule a waste pickup. Never dispose of this compound down the drain or in the regular trash[10][11].
Emergency Procedures: Spill and Exposure Response
Preparedness for unexpected events is a hallmark of a proficient laboratory professional.
1. Spill Response Workflow:
Caption: Workflow for responding to a this compound spill.
2. Exposure Response:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under the safety shower. Seek immediate medical attention[4].
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[4].
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 1-2 glasses of water to drink. Seek immediate medical attention[10].
By integrating these detailed safety and handling protocols into your daily laboratory operations, you can confidently and responsibly utilize this compound in your research and development endeavors, ensuring both the integrity of your work and the safety of yourself and your colleagues.
References
- 1. This compound | C4H7NO | CID 220705 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. chemscene.com [chemscene.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. Chemical Resistant Gloves: Superior Protection for Hazardous Environments [hanvosafety.com]
- 6. polycohealthline.com [polycohealthline.com]
- 7. glovesnstuff.com [glovesnstuff.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. fishersci.com [fishersci.com]
- 10. echemi.com [echemi.com]
- 11. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
